molecular formula C16H23N5O4S B12392173 2-Methylthio Isopentenyladenosine

2-Methylthio Isopentenyladenosine

Cat. No.: B12392173
M. Wt: 381.5 g/mol
InChI Key: VZQXUWKZDSEQRR-WABSSEDKSA-N
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Description

2-Methylthio Isopentenyladenosine (CAS 20859-00-1) is a purine nucleoside analog with demonstrated broad antitumor activity, particularly in targeting indolent lymphoid malignancies . Its primary anticancer mechanisms are based on the inhibition of DNA synthesis and the induction of apoptosis . This compound is also a key modified nucleoside found naturally in certain foods like cauliflower . In recent scientific research, this compound has been identified as a crucial metabolite in mitochondrial tRNA modification . It is the product of the enzymatic conversion of N6-isopentenyladenosine (i6A) by CDK5RAP1, a modification that is evolutionarily conserved in mitochondrial tRNAs . Studies show that this specific conversion plays a vital protective role in cancer cell models. By modifying i6A, CDK5RAP1 detoxifies this endogenous nucleoside and protects glioma-initiating cells from the excessive autophagy triggered by i6A accumulation, thereby sustaining tumor-propagating potential . This highlights the compound's significant research value in exploring mitochondrial function, nucleotide metabolism, and novel mechanisms in cancer biology and stem cell maintenance. This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N5O4S

Molecular Weight

381.5 g/mol

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11+,12?,15-/m1/s1

InChI Key

VZQXUWKZDSEQRR-WABSSEDKSA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C

Origin of Product

United States

Foundational & Exploratory

The Modified Nucleoside 2-Methylthio-Isopentenyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified ribonucleoside found in transfer RNA (tRNA) that plays a critical role in the fidelity and efficiency of protein translation. Located at position 37, adjacent to the anticodon, ms2i6A is essential for stabilizing codon-anticodon interactions, particularly for tRNAs that recognize codons beginning with uridine (B1682114). Its biosynthesis involves a multi-step enzymatic pathway, and deficiencies in this modification have been linked to various pathological conditions, including mitochondrial diseases and cancer. This technical guide provides a comprehensive overview of the chemical structure, biological function, and analytical quantification of ms2i6A, along with detailed experimental protocols relevant to its study.

Chemical Structure of 2-Methylthio-Isopentenyladenosine (ms2i6A)

2-Methylthio-N6-isopentenyladenosine is a derivative of adenosine (B11128) characterized by the presence of a methylthio group (-SCH3) at the C2 position of the purine (B94841) ring and an isopentenyl group (-CH2-CH=C(CH3)2) at the N6 position.[1]

  • IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol[1]

  • Molecular Formula: C16H23N5O4S[1]

  • Molecular Weight: 381.45 g/mol [2]

  • Canonical SMILES: CC(=CCNC1=NC(=NC2=C1N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HO)SC)C

  • InChI Key: VZQXUWKZDSEQRR-SDBHATRESA-N[1]

The presence of the bulky and hydrophobic isopentenyl and methylthio groups contributes to the unique physicochemical properties of ms2i6A, which are crucial for its biological function in tRNA.

Biological Role and Signaling Pathways

The primary and most well-characterized role of ms2i6A is in the post-transcriptional modification of tRNA. This modification is crucial for maintaining translational fidelity and efficiency.

Role in Protein Translation

ms2i6A is typically found at position 37 of tRNAs that read codons starting with uridine (U).[1][3] This position, immediately 3' to the anticodon, is critical for stabilizing the codon-anticodon pairing within the ribosome. The bulky ms2i6A modification enhances the binding affinity of the tRNA to its cognate codon, thereby preventing frameshifting and misreading of the genetic code.[4] A deficiency in ms2i6A can lead to increased ribosomal proofreading and a higher rate of rejection of the cognate aminoacyl-tRNA, ultimately slowing down protein synthesis.[1]

Biosynthesis of ms2i6A

The biosynthesis of ms2i6A is a two-step enzymatic process that begins with the modification of adenosine at position 37 of the tRNA.

  • Isopentenylation: The enzyme tRNA isopentenyltransferase (TRIT1 in mammals, MiaA in bacteria) catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine, forming N6-isopentenyladenosine (i6A).[4][5]

  • Methylthiolation: Subsequently, the enzyme CDK5RAP1 (in mammals) or MiaB (in bacteria) adds a methylthio group to the C2 position of i6A, completing the synthesis of ms2i6A.[6][7] CDK5RAP1 is a radical S-adenosyl-L-methionine (SAM) enzyme.[6]

This biosynthetic pathway is a key regulatory point for controlling the levels of ms2i6A-modified tRNA in the cell.

ms2i6A_Biosynthesis cluster_tRNA tRNA (A37) A37 Adenosine-37 i6A N6-isopentenyladenosine (i6A) A37->i6A Isopentenylation DMAPP Dimethylallyl pyrophosphate (DMAPP) TRIT1_MiaA TRIT1 (Mammals) MiaA (Bacteria) DMAPP->TRIT1_MiaA ms2i6A 2-Methylthio-N6- isopentenyladenosine (ms2i6A) i6A->ms2i6A Methylthiolation SAM S-adenosyl- L-methionine (SAM) CDK5RAP1_MiaB CDK5RAP1 (Mammals) MiaB (Bacteria) SAM->CDK5RAP1_MiaB TRIT1_MiaA->i6A CDK5RAP1_MiaB->ms2i6A

Biosynthesis of 2-Methylthio-Isopentenyladenosine (ms2i6A).
Clinical Relevance

Deficiencies in ms2i6A modification have been implicated in several human diseases. In mammals, ms2i6A is predominantly found in mitochondrial tRNAs.[8][9] The enzyme responsible for its synthesis, CDK5RAP1, is crucial for efficient mitochondrial translation and energy metabolism.[9] Knockout of the Cdk5rap1 gene in mice leads to respiratory defects and accelerated myopathy.[10][11] Furthermore, reduced levels of ms2i6A have been observed in patients with mitochondrial diseases.[10]

In the context of cancer, particularly glioma-initiating cells (GICs), the conversion of i6A to ms2i6A by CDK5RAP1 has been shown to be a detoxification mechanism.[12][13] Accumulation of the precursor i6A can induce excessive autophagy and suppress tumor growth, while its conversion to ms2i6A promotes the survival and maintenance of GICs.[12][13]

Quantitative Data

The quantification of ms2i6A is essential for understanding its role in various biological processes and disease states. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurate and sensitive quantification of this modified nucleoside.

Sample TypeConditionms2i6A Level (Relative Abundance)Reference
Glioma-Initiating Cells (GICs) Control (shControl)High[4][14]
CDK5RAP1 Knockdown (shCDK5RAP1)Significantly Reduced[4][14]
Mouse Tissues Wild-typePresent[10]
Cdk5rap1 KnockoutAbsent[10]
Human Cells (HeLa) ControlPresent in mitochondrial tRNA[3]
ρ0 cells (lacking mitochondrial DNA)Not detected[3]

Experimental Protocols

Quantification of ms2i6A by LC-MS/MS

This protocol provides a general framework for the quantification of ms2i6A in total RNA samples. Optimization may be required depending on the sample type and instrumentation.

4.1.1. tRNA Isolation and Digestion

  • RNA Extraction: Isolate total RNA from cells or tissues using a standard method such as TRIzol reagent or a commercial kit.

  • tRNA Enrichment (Optional but Recommended): For higher sensitivity, tRNA can be enriched from the total RNA pool using methods like anion-exchange chromatography.

  • RNA Digestion:

    • To 1-5 µg of RNA, add nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the nucleotides to nucleosides).

    • Incubate the reaction at 37°C for 2-4 hours.

    • Terminate the reaction by heat inactivation or by adding a quenching solution.

    • Filter the digested sample through a 0.22 µm filter to remove enzymes and debris.

4.1.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: Use a reversed-phase C18 column suitable for nucleoside analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate ms2i6A from other nucleosides. A typical gradient might start with a low percentage of B, increasing to a higher percentage over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: Monitor the transition from the protonated molecular ion [M+H]+ of ms2i6A (m/z 382.2) to its characteristic product ion corresponding to the purine base (m/z 250.1).

      • Qualifier: A second transition can be monitored for confirmation.

    • Quantification: Generate a standard curve using a synthetic ms2i6A standard of known concentrations. The concentration of ms2i6A in the samples is determined by comparing its peak area to the standard curve.

In Vitro Translational Fidelity Assay

This assay can be used to assess the impact of ms2i6A deficiency on the accuracy of protein synthesis.

  • Prepare In Vitro Translation System: Use a commercially available cell-free protein synthesis system (e.g., from rabbit reticulocytes or E. coli).

  • Prepare mRNA Template: Synthesize an mRNA transcript encoding a reporter protein (e.g., luciferase or GFP) that contains a codon known to be read by an ms2i6A-dependent tRNA.

  • Isolate tRNA: Purify tRNA from a wild-type source (containing ms2i6A) and a mutant strain deficient in ms2i6A synthesis (e.g., a miaA or CDK5RAP1 knockout).

  • Set up Translation Reactions:

    • Control Reaction: In vitro translation mix + mRNA template + wild-type tRNA.

    • Test Reaction: In vitro translation mix + mRNA template + ms2i6A-deficient tRNA.

  • Incubate: Allow the translation reactions to proceed at the optimal temperature for the system (e.g., 30-37°C).

  • Measure Reporter Activity: Quantify the amount of functional reporter protein produced in each reaction using a luminometer or fluorometer. A decrease in reporter activity in the test reaction compared to the control indicates a reduction in translational fidelity or efficiency due to the lack of ms2i6A.

Logical Relationships and Workflows

The study of ms2i6A often involves a series of interconnected experiments to elucidate its function. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_quantification Quantification cluster_functional Functional Analysis cluster_mapping Localization start Hypothesis: ms2i6A is involved in a biological process quantify Quantify ms2i6A levels (e.g., in disease vs. control) start->quantify knockout Generate ms2i6A-deficient model (e.g., CDK5RAP1 KO) start->knockout lcms LC-MS/MS Analysis quantify->lcms conclusion Conclusion: Elucidate the role of ms2i6A quantify->conclusion phenotype Phenotypic Analysis (e.g., mitochondrial function, cell growth) knockout->phenotype translation_assay Translational Fidelity/Efficiency Assay knockout->translation_assay mapping Map ms2i6A sites in tRNA (e.g., ReACT-seq) knockout->mapping phenotype->conclusion translation_assay->conclusion mapping->conclusion

Experimental workflow for investigating the function of ms2i6A.

Conclusion

2-Methylthio-N6-isopentenyladenosine is a vital tRNA modification with profound implications for cellular function and human health. Its role in ensuring the accuracy of protein synthesis underscores the importance of the epitranscriptome in regulating gene expression. The methodologies outlined in this guide provide a foundation for researchers to further investigate the intricate mechanisms by which ms2i6A and other RNA modifications contribute to biological processes and disease pathogenesis. Future research in this area holds the promise of identifying novel therapeutic targets for a range of disorders, from mitochondrial diseases to cancer.

References

The Discovery and History of ms2i6A in tRNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and significance of 2-methylthio-N6-isopentenyladenosine (ms2i6A), a hypermodified nucleoside found at position 37 of transfer RNA (tRNA). We delve into the key scientific milestones, from the initial identification of its precursor, N6-isopentenyladenosine (i6A), to the elucidation of the biosynthetic pathway and the characterization of its crucial role in translational fidelity and efficiency. This document details the experimental methodologies used for its detection and quantification, presents available quantitative data, and explores its function in cellular processes, including bacterial virulence, with a focus on the underlying signaling pathways.

A Historical Perspective: The Unveiling of a Hypermodified Nucleoside

The story of ms2i6A is intrinsically linked to the broader exploration of post-transcriptional modifications in tRNA. These modifications, often complex and diverse, play pivotal roles in fine-tuning the structure and function of tRNA molecules.

The Precursor: Discovery of N6-isopentenyladenosine (i6A)

N6-isopentenyladenosine (i6A) was one of the first hypermodified nucleosides to be identified in tRNA. Its discovery in the 1960s was a significant step in recognizing the chemical complexity of tRNA beyond its four canonical bases. Early studies on tRNA sequencing from yeast revealed the presence of this unusual adenosine (B11128) derivative located adjacent to the anticodon, specifically at position 37.[1] This discovery paved the way for understanding how such modifications could influence the decoding of genetic information.

The Emergence of a Thiolated Counterpart: The Identification of ms2i6A

Following the discovery of i6A, further research into tRNA composition in various organisms led to the identification of a related, even more complex modification: 2-methylthio-N6-isopentenyladenosine (ms2i6A). This nucleoside is characterized by the addition of a methylthio group at the C2 position of the adenine (B156593) ring of i6A. The presence of ms2i6A was confirmed in bacteria, eukaryotes, and archaea, highlighting its evolutionary conservation and suggesting a fundamental biological role.

The Biosynthetic Pathway of ms2i6A

The formation of ms2i6A is a two-step enzymatic process that occurs post-transcriptionally on the tRNA molecule.

Step 1: Isopentenylation of Adenosine (A) to i6A

The first step is the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine at position 37 of specific tRNAs. This reaction is catalyzed by a class of enzymes known as tRNA isopentenyltransferases (IPTases).

  • In Bacteria: The enzyme responsible is MiaA.[1]

  • In Eukaryotes: The homologous enzymes are Mod5 in yeast and TRIT1 in mammals.[1]

Step 2: Methylthiolation of i6A to ms2i6A

The second and final step is the addition of a methylthio group to the C2 position of the i6A nucleoside. This reaction is catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme.

  • In Bacteria: This step is carried out by the MiaB enzyme.[1]

  • In Mammalian Mitochondria: The enzyme CDK5RAP1 is responsible for this modification on mitochondrial tRNAs.[2]

Below is a diagram illustrating the biosynthetic pathway of ms2i6A.

ms2i6A Biosynthesis cluster_step1 Step 1: Isopentenylation cluster_step2 Step 2: Methylthiolation A37 Adenosine-37 in pre-tRNA i6A i6A-37 in tRNA A37->i6A  MiaA (Bacteria)  Mod5/TRIT1 (Eukaryotes)   ms2i6A ms2i6A-37 in tRNA i6A->ms2i6A  MiaB (Bacteria)  CDK5RAP1 (Mitochondria)   DMAPP DMAPP DMAPP->i6A SAM SAM SAM->ms2i6A

Biosynthesis of ms2i6A from Adenosine-37.

Quantitative Distribution of ms2i6A

The ms2i6A modification is exclusively found at position 37 in the anticodon loop of tRNAs that read codons starting with uridine (B1682114) (U). Its presence is crucial for stabilizing the codon-anticodon interaction, particularly for weak A:U base pairs. The abundance of ms2i6A can vary between different tRNA species and organisms.

OrganismtRNA Species Modified with ms2i6A (or its precursor i6A)Reference(s)
E. colitRNAPhe, tRNALeu, tRNATrp, tRNATyr, tRNACys, tRNASer(UCN)[1]
S. cerevisiaeCytoplasmic and mitochondrial tRNAs for Cys, Ser, Trp, Tyr[1]
H. sapiensMitochondrial tRNAs for Phe, Trp, Tyr, and Ser(UCN)[2][3]

Experimental Protocols for the Study of ms2i6A

The identification and quantification of ms2i6A rely on sophisticated analytical techniques that can resolve and detect this modified nucleoside from a complex mixture of cellular RNAs.

tRNA Isolation and Digestion

Objective: To isolate total tRNA from cells and digest it into individual nucleosides for analysis.

Protocol:

  • Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., containing Tris-HCl, EDTA, and SDS).

  • Phenol-Chloroform Extraction: Perform sequential extractions with acid phenol:chloroform to remove proteins and DNA.

  • RNA Precipitation: Precipitate the RNA from the aqueous phase using isopropanol (B130326) or ethanol.

  • tRNA Enrichment (Optional): For higher purity, total RNA can be subjected to anion-exchange chromatography (e.g., using a DEAE-cellulose column) to enrich for tRNA.[4]

  • Nuclease Digestion: The purified tRNA is then completely digested to nucleosides using a cocktail of enzymes, typically including Nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 3'-phosphate).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify ms2i6A from other nucleosides.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of two solvents is typically used.

  • Gradient Elution: The percentage of Solvent B is gradually increased over time to elute the nucleosides from the column based on their hydrophobicity. ms2i6A, being relatively hydrophobic, will have a longer retention time than the canonical nucleosides.

  • Detection and Quantification: The eluted nucleosides are detected by their UV absorbance, typically at 260 nm. The amount of ms2i6A can be quantified by comparing the peak area to that of a known standard.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and specific method for the identification and quantification of ms2i6A.

Workflow:

  • Chromatographic Separation: The digested nucleoside mixture is first separated by HPLC or UPLC as described above.

  • Ionization: The eluting nucleosides are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are then introduced into a mass spectrometer.

    • MS1 Scan: The mass-to-charge ratio (m/z) of the intact ms2i6A molecule is determined.

    • MS2 Fragmentation: The ms2i6A ion is then fragmented, and the m/z ratios of the resulting fragments are measured. This fragmentation pattern provides a unique signature for ms2i6A, allowing for its unambiguous identification.

  • Quantification: Quantification is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific parent-to-fragment ion transitions are monitored for enhanced sensitivity and specificity. Stable isotope-labeled internal standards can be used for absolute quantification.[6]

Redox-Activated Chemical Tagging Sequencing (ReACT-seq)

Objective: To map the location of ms2i6A across the transcriptome at single-base resolution.

Methodology:

  • Chemoselective Tagging: The methylthio group of ms2i6A is selectively reacted with an oxaziridine-based reagent, which installs a bio-orthogonal tag (e.g., an azide (B81097) group).

  • Enrichment: The tagged RNA molecules can be enriched using methods like biotin-streptavidin affinity purification.

  • Reverse Transcription Signature: The chemical tag on ms2i6A induces a stop or a mutation during reverse transcription.

  • Next-Generation Sequencing: The resulting cDNA library is sequenced, and the positions of the reverse transcription stops or mutations are mapped back to the transcriptome to identify the locations of ms2i6A.[7]

The following diagram illustrates the general workflow for ReACT-seq.

ReACT-seq Workflow total_rna Total RNA Isolation chem_tag Chemoselective Tagging of ms2i6A total_rna->chem_tag enrichment Enrichment of Tagged RNA (Optional) chem_tag->enrichment rt Reverse Transcription chem_tag->rt Without Enrichment enrichment->rt sequencing Next-Generation Sequencing rt->sequencing mapping Bioinformatic Mapping of RT Stops/Mutations sequencing->mapping

Workflow for ReACT-seq analysis of ms2i6A.

Functional Significance of ms2i6A in Cellular Processes

The presence of ms2i6A at position 37 of tRNA is not merely decorative; it has profound implications for the efficiency and fidelity of protein synthesis.

Role in Translational Fidelity and Efficiency

The bulky and hydrophobic isopentenyl and methylthio groups of ms2i6A contribute to the structural stability of the anticodon loop. This stabilization is critical for:

  • Strengthening Codon-Anticodon Pairing: ms2i6A enhances the stacking interactions with the adjacent nucleotide in the anticodon and the first nucleotide of the codon on the mRNA. This is particularly important for the decoding of codons that start with the weak base U.

  • Preventing Frameshifting: By ensuring proper codon-anticodon interaction, ms2i6A helps to maintain the correct reading frame during translation. The absence of ms2i6A has been shown to increase the rate of frameshift errors.

  • Enhancing Proofreading: Studies have shown that a deficiency in ms2i6A can lead to an increased rejection rate of near-cognate aminoacyl-tRNAs, suggesting a role in the proofreading mechanism of the ribosome.[8]

Involvement in Bacterial Virulence

The ms2i6A modification has been implicated as a crucial factor in the virulence of several pathogenic bacteria. The absence of this modification, often due to mutations in the miaA or miaB genes, can lead to a significant attenuation of virulence.

Case Study 1: Shigella flexneri

In Shigella flexneri, the causative agent of bacillary dysentery, the expression of the master virulence regulator, VirF, is dependent on the presence of ms2i6A. In a miaA mutant lacking ms2i6A, the levels of VirF protein are dramatically reduced, even though the virF mRNA levels remain unchanged.[9] This suggests a post-transcriptional regulatory mechanism where ms2i6A-modified tRNAs are required for the efficient translation of virF mRNA. The reduced VirF levels lead to a downstream decrease in the expression of other virulence factors, rendering the bacteria avirulent.[10]

The following diagram depicts the proposed regulatory role of ms2i6A in Shigella virulence.

Shigella Virulence Regulation ms2i6A ms2i6A-modified tRNA virF_protein VirF Protein ms2i6A->virF_protein Promotes Efficient Translation virF_mrna virF mRNA virF_mrna->virF_protein virulence_genes Virulence Genes (e.g., virB, icsA) virF_protein->virulence_genes Activates Transcription virulence_phenotype Virulence Phenotype virulence_genes->virulence_phenotype

Role of ms2i6A in Shigella virulence regulation.

Case Study 2: Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa, the ms2i6A modification, synthesized by MiaB, plays a role in the regulation of the Type III Secretion System (T3SS), a key virulence determinant. MiaB activity is upregulated by the cAMP-dependent regulator Vfr and a spermidine (B129725) transporter-dependent pathway. MiaB, in turn, represses the LadS-Gac/Rsm signaling pathway, which ultimately leads to the activation of T3SS gene expression.[11][12] This intricate regulatory network allows P. aeruginosa to sense environmental cues and modulate its virulence accordingly.

The signaling pathway involving MiaB and the T3SS in P. aeruginosa is illustrated below.

Pseudomonas T3SS Regulation Vfr Vfr (cAMP-dependent regulator) MiaB MiaB Vfr->MiaB Upregulates Spermidine Spermidine Pathway Spermidine->MiaB Upregulates LadS_Gac_Rsm LadS-Gac/Rsm Pathway MiaB->LadS_Gac_Rsm Represses RsmA RsmA LadS_Gac_Rsm->RsmA T3SS_genes T3SS Genes RsmA->T3SS_genes Activates T3SS_activation T3SS Activation T3SS_genes->T3SS_activation

Regulation of Pseudomonas T3SS by MiaB.

Conclusion and Future Directions

The journey from the initial discovery of i6A to the detailed characterization of ms2i6A and its multifaceted roles in the cell has been a testament to the importance of tRNA modifications in biology. As a critical component for ensuring the accuracy and efficiency of protein synthesis, ms2i6A has emerged as a key player in cellular homeostasis and, in the case of pathogenic bacteria, as a modulator of virulence.

Future research in this area is likely to focus on several key aspects:

  • Expanding the ms2i6A Epitranscriptome: High-throughput methods like ReACT-seq will be instrumental in mapping the complete landscape of ms2i6A modifications across different organisms and under various physiological conditions.

  • Therapeutic Targeting: Given the importance of ms2i6A in bacterial virulence, the enzymes involved in its biosynthesis, such as MiaA and MiaB, represent potential targets for the development of novel antimicrobial agents.

  • Role in Human Disease: The link between deficiencies in mitochondrial tRNA modifications and human diseases is an active area of investigation. Further understanding the role of CDK5RAP1 and ms2i6A in mitochondrial function could provide insights into the pathogenesis of these disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthio-isopentenyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-isopentenyladenosine (ms2i6A) is a hypermodified nucleoside found in transfer RNA (tRNA), playing a crucial role in the efficiency and fidelity of protein translation.[1] It is formed by the post-transcriptional modification of N6-isopentenyladenosine (i6A), a reaction catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) in mitochondria.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of ms2i6A, along with relevant experimental protocols and an exploration of its role in key signaling pathways.

Physicochemical Properties

PropertyValueSource
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diolPubChem[4][5]
Synonyms ms2i6A, 2-Mtia, 2-Methylthio-N-6-isopentenyladenosinePubChem[4][5]
CAS Number 20859-00-1PubChem[4][5]
Molecular Formula C16H23N5O4SPubChem[4][5]
Molecular Weight 381.5 g/mol PubChem[4][5]
XLogP3 2.1PubChem[4]
Boiling Point (Predicted) 718°C at 760 mmHgGuidechem[6]
Density (Predicted) 1.56 g/cm³Guidechem[6]
Refractive Index (Predicted) 1.714Guidechem[6]
pKa (Predicted) Not Available
Melting Point Not Available
Solubility Soluble in water and PBS (pH 7.2)Cayman Chemical[7]
Appearance Not specified (likely a solid)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of 2-Methylthio-isopentenyladenosine.

  • UV-Vis Spectroscopy: The UV spectrum of ms2i6A is characterized by absorption maxima that are dependent on the pH of the solution. For 2-Methylthioadenosine diphosphate, a related compound, the λmax values are reported as 236 and 275 nm.[7]

  • Mass Spectrometry: Mass spectrometry is a powerful tool for the identification and quantification of ms2i6A. The exact mass of ms2i6A is 381.14707541 Da.[4] GC-MS data is also available on PubChem.[5]

Stability

The stability of 2-Methylthio-isopentenyladenosine is an important consideration for its handling, storage, and biological activity.

  • Thermodynamic Stability in RNA: Studies on the thermodynamic stability of RNA duplexes and hairpins containing ms2i6A have shown that this modification can have a destabilizing effect on RNA duplexes.[8][9] However, in the context of RNA hairpins, ms2i6A can increase thermodynamic stability.[8]

  • pH and Temperature Stability: Specific data on the pH and temperature stability of isolated ms2i6A is not extensively documented in the available literature. General knowledge of nucleoside chemistry suggests that extreme pH and high temperatures could lead to the degradation of the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of 2-Methylthio-isopentenyladenosine. Below are generalized methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a standard technique for the purification and quantification of modified nucleosides like ms2i6A.

Objective: To purify and/or quantify 2-Methylthio-isopentenyladenosine from a mixture.

Methodology:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The specific gradient will depend on the hydrophobicity of the compound and the other components in the mixture.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of ms2i6A (e.g., ~275 nm) is used to monitor the elution of the compound.

  • Quantification: The concentration of ms2i6A can be determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a purified ms2i6A standard.

Determination of Melting Point (General Protocol for Nucleoside Analogues)

While an experimental melting point for ms2i6A is not available, the following is a general protocol for its determination.

Objective: To determine the melting point range of a solid sample of 2-Methylthio-isopentenyladenosine.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

  • Apparatus: A melting point apparatus is used, which consists of a heated block with a light source and a magnifying lens for observation.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased.

  • Data Recording: The temperature at which the solid first begins to melt and the temperature at which the entire solid has transitioned to a liquid are recorded. This range represents the melting point of the compound. A narrow melting range is indicative of high purity.

UV-Vis Spectroscopy for Concentration Determination

Objective: To determine the concentration of a solution of 2-Methylthio-isopentenyladenosine.

Methodology:

  • Solvent: A suitable solvent in which ms2i6A is soluble and that is transparent in the UV range of interest (e.g., water, ethanol, or a buffer solution) is chosen.

  • Spectrophotometer: A UV-Vis spectrophotometer is used to measure the absorbance of the solution.

  • Procedure: The absorbance of the solution is measured at the λmax of ms2i6A.

  • Calculation: The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant specific to the compound at a given wavelength), b is the path length of the cuvette, and c is the concentration. The molar absorptivity must be known or determined experimentally.

Signaling Pathways Involving 2-Methylthio-isopentenyladenosine

The enzyme responsible for the synthesis of ms2i6A, CDK5RAP1, has been implicated in several critical cellular signaling pathways, particularly in the context of cancer biology.

CDK5RAP1 Deficiency and Apoptosis via ROS/JNK and NF-κB Signaling

Deficiency of CDK5RAP1 has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are often triggered by an increase in reactive oxygen species (ROS).

CDK5RAP1_Apoptosis cluster_upstream Upstream Events cluster_downstream Downstream Signaling CDK5RAP1_deficiency CDK5RAP1 Deficiency ROS ↑ Reactive Oxygen Species (ROS) CDK5RAP1_deficiency->ROS JNK ↑ p-JNK ROS->JNK NFkB ↑ p-NF-κB ROS->NFkB Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Apoptosis_NFkB Apoptosis NFkB->Apoptosis_NFkB

CDK5RAP1 deficiency-induced apoptosis pathways.
Role of CDK5RAP1 and ms2i6A in Autophagy Regulation in Glioma-Initiating Cells

In glioma-initiating cells, CDK5RAP1 plays a crucial role in detoxifying endogenous N6-isopentenyladenosine (i6A) by converting it to ms2i6A. An accumulation of i6A due to CDK5RAP1 deficiency can trigger excessive autophagy, leading to a loss of the cancer stem cell-like traits.

CDK5RAP1_Autophagy cluster_regulation Mitochondrial tRNA Modification cluster_effect Cellular Consequence i6A N6-isopentenyladenosine (i6A) CDK5RAP1 CDK5RAP1 i6A->CDK5RAP1 Substrate Autophagy ↑ Excessive Autophagy i6A->Autophagy Induces CDK5RAP1->i6A Reduces ms2i6A 2-Methylthio-isopentenyladenosine (ms2i6A) CDK5RAP1->ms2i6A Product GIC_traits ↓ Glioma-Initiating Cell Traits (e.g., Self-renewal) Autophagy->GIC_traits

CDK5RAP1's role in autophagy regulation.

Conclusion

2-Methylthio-isopentenyladenosine is a modified nucleoside with significant biological roles, particularly in the context of mitochondrial function and cancer biology. While a comprehensive set of experimentally determined physicochemical properties is not yet available, this guide consolidates the current knowledge, providing a valuable resource for researchers. The elucidation of its precise physicochemical characteristics and the continued exploration of its involvement in cellular signaling pathways will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of fundamental biological processes.

References

The Enduring Legacy of ms2i6A: A Technical Guide to a Conserved tRNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methylthio-N6-isopentenyladenosine (ms2i6A) modification is a highly conserved and critical post-transcriptional modification found at position 37 of certain transfer RNAs (tRNAs) in bacteria and eukaryotes. This hypermodified nucleoside, located adjacent to the anticodon, plays a pivotal role in ensuring the fidelity and efficiency of protein synthesis. Its evolutionary persistence underscores its fundamental importance in cellular function. This technical guide provides a comprehensive overview of the evolutionary conservation, biosynthetic pathway, and functional significance of ms2i6A. Furthermore, it offers detailed methodologies for the key experimental techniques used to study this modification, including tRNA isolation, mass spectrometry-based quantification, and functional assays. This guide is intended to be a valuable resource for researchers in molecular biology, drug development, and related fields who are investigating the intricate world of RNA modifications.

Introduction: The Significance of ms2i6A

Transfer RNA (tRNA) molecules are central to the process of translation, acting as adaptor molecules that decode the genetic information encoded in messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome. The function of tRNA is exquisitely regulated by a vast array of over 100 distinct post-transcriptional modifications. Among these, the ms2i6A modification at position 37 of tRNAs that read codons beginning with uridine (B1682114) (U) is of particular interest due to its widespread conservation and profound impact on translational accuracy.[1][2]

The ms2i6A modification is a bulky and hydrophobic side chain attached to the adenosine (B11128) at position 37. This strategic placement, immediately 3' to the anticodon, is crucial for stabilizing the codon-anticodon interaction, particularly for weak A:U or U:A base pairs at the first position of the codon.[1] By enhancing the binding affinity of the tRNA to the ribosome, ms2i6A promotes efficient and accurate translation and helps to maintain the correct reading frame.[2][3] The absence or deficiency of ms2i6A has been linked to various cellular defects, including increased frameshifting, reduced protein synthesis, and impaired stress responses.[2] In humans, defects in the enzymes responsible for ms2i6A synthesis are associated with mitochondrial diseases.[4]

This guide will delve into the evolutionary conservation of this vital modification, elucidate its biosynthetic pathway, and provide detailed protocols for its investigation, empowering researchers to explore its role in health and disease.

Evolutionary Conservation of ms2i6A

The ms2i6A modification is found in bacteria and eukaryotes, but is notably absent in archaea, indicating an ancient origin and a strong selective pressure for its retention throughout evolution. The enzymes responsible for its biosynthesis, while functionally conserved, exhibit some differences between prokaryotes and eukaryotes.

In bacteria, the biosynthesis of ms2i6A is a two-step process catalyzed by the enzymes MiaA and MiaB.[2][3] In eukaryotes, the initial isopentenylation of adenosine is carried out by the TRIT1 enzyme (tRNA isopentenyltransferase 1), the homolog of MiaA. The subsequent methylthiolation is performed by CDK5RAP1 (CDK5 regulatory subunit-associated protein 1), which is functionally analogous to MiaB.[5]

The conservation of this modification across such diverse domains of life highlights its fundamental role in ensuring the integrity of protein synthesis.

Table 1: Distribution of ms2i6A-Modified tRNAs in Select Organisms

OrganismDomainModified tRNA Species (Anticodon)Reference(s)
Escherichia coliBacteriatRNA-Phe (GAA), tRNA-Leu (UAA), tRNA-Leu (CAA), tRNA-Trp (CCA), tRNA-Tyr (GUA), tRNA-Cys (GCA), tRNA-Ser (UGA)[6]
Bacillus subtilisBacteriatRNA-Phe, tRNA-Tyr, tRNA-Trp, tRNA-Cys, tRNA-Ser[7]
Saccharomyces cerevisiaeEukaryaMitochondrial: tRNA-Phe, tRNA-Trp, tRNA-Tyr, tRNA-Ser(UCN)[5]
Homo sapiensEukaryaMitochondrial: tRNA-Phe, tRNA-Trp, tRNA-Tyr, tRNA-Ser(UCN)[4][5]

Note: The presence and abundance of ms2i6A can vary depending on the specific tRNA isoacceptor and cellular conditions.

The ms2i6A Biosynthetic Pathway

The formation of ms2i6A from an adenosine residue in tRNA is a two-step enzymatic process.

  • Isopentenylation: The first step involves the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine (A37). This reaction is catalyzed by tRNA isopentenyltransferase, known as MiaA in bacteria and TRIT1 in eukaryotes. The resulting modification is N6-isopentenyladenosine (i6A).

  • Methylthiolation: The second step is the addition of a methylthio group (-SCH3) to the C2 position of the adenine (B156593) base of i6A. This reaction is catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme, known as MiaB in bacteria and CDK5RAP1 in mammals. This final step yields the mature ms2i6A modification.

ms2i6A_Biosynthesis cluster_step1 Step 1: Isopentenylation cluster_step2 Step 2: Methylthiolation A37 Adenosine-37 in tRNA i6A i6A-37 A37->i6A MiaA (Bacteria) TRIT1 (Eukaryotes) DMAPP DMAPP DMAPP->A37 ms2i6A ms2i6A-37 i6A->ms2i6A MiaB (Bacteria) CDK5RAP1 (Eukaryotes) SAM S-Adenosyl- L-methionine (SAM) SAM->i6A

Biosynthesis of the ms2i6A tRNA modification.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the ms2i6A modification.

tRNA Isolation for Mass Spectrometry Analysis

Accurate quantification of ms2i6A requires high-purity tRNA. The following protocol is adapted for the isolation of total tRNA from mammalian cells.

Materials:

Procedure:

  • Cell Lysis:

    • For adherent cells, wash the cell monolayer with ice-cold PBS. Add 1 mL of TRIzol® reagent per 10 cm² of culture plate and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation and lyse in 1 mL of TRIzol® reagent per 5-10 x 10⁶ cells.

    • Homogenize the lysate by passing it several times through a pipette.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tubes securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Transfer the aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used for the initial homogenization. Add 1 µL of glycogen (20 mg/mL) as a carrier.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

    • Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel.

Workflow for total RNA isolation.
LC-MS/MS for ms2i6A Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides.[8][9]

Materials:

  • Purified total tRNA (from section 4.1)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)

  • C18 reverse-phase column

Procedure:

  • tRNA Digestion to Nucleosides:

    • To 1-5 µg of purified total tRNA, add nuclease P1 (e.g., 2 units) in a final volume of 20 µL of 10 mM ammonium acetate buffer (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (e.g., 0.5 units) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates.

    • Terminate the reaction by heating at 95°C for 5 minutes.

    • Centrifuge at high speed to pellet the enzymes and transfer the supernatant containing the nucleosides to a new tube.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the nucleoside mixture onto a C18 reverse-phase column. Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides. A typical gradient might be:

      • 0-5 min: 2% B

      • 5-15 min: 2-30% B

      • 15-17 min: 30-98% B

      • 17-20 min: 98% B

      • 20-21 min: 98-2% B

      • 21-25 min: 2% B

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for ms2i6A and the canonical nucleosides need to be optimized for the instrument used. A characteristic transition for ms2i6A is the loss of the ribose moiety.

      • ms2i6A: Precursor ion (m/z) 382.1 -> Product ion (m/z) 250.1

      • Adenosine (A): Precursor ion (m/z) 268.1 -> Product ion (m/z) 136.1

      • Guanosine (G): Precursor ion (m/z) 284.1 -> Product ion (m/z) 152.1

      • Cytidine (C): Precursor ion (m/z) 244.1 -> Product ion (m/z) 112.1

      • Uridine (U): Precursor ion (m/z) 245.1 -> Product ion (m/z) 113.1

  • Data Analysis:

    • Quantify the amount of each nucleoside by integrating the area under the peak in the MRM chromatogram.

    • Calculate the relative abundance of ms2i6A as a ratio to one of the canonical nucleosides (e.g., adenosine) to normalize for variations in sample loading.

LCMS_Workflow A Purified Total tRNA B Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) A->B C Nucleoside Mixture B->C D LC Separation (C18 Column) C->D E MS/MS Detection (MRM) D->E F Data Analysis (Peak Integration & Quantification) E->F G Relative Abundance of ms2i6A F->G

Workflow for LC-MS/MS quantification of ms2i6A.
In Vitro Translation Assay

To assess the functional consequence of the ms2i6A modification, an in vitro translation assay can be employed. This assay compares the translational efficiency and fidelity of a reporter mRNA using tRNAs with and without the ms2i6A modification.

Materials:

  • PURE system (reconstituted in vitro translation system) or S30 cell extract

  • Reporter mRNA (e.g., encoding luciferase or GFP with codons read by ms2i6A-containing tRNAs)

  • Purified tRNA with and without ms2i6A modification (e.g., from wild-type and MiaA/MiaB or TRIT1/CDK5RAP1 knockout cells)

  • Amino acids (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • Energy source (ATP, GTP)

  • Incubation buffer

  • Trichloroacetic acid (TCA)

  • Scintillation counter or equipment for detecting the reporter protein (e.g., luminometer, fluorometer)

Procedure:

  • Reaction Setup:

    • Assemble the in vitro translation reactions in separate tubes for tRNA with and without ms2i6A. A typical reaction mixture (25 µL) contains:

      • PURE system components or S30 extract

      • Reporter mRNA (e.g., 1 µg)

      • Purified tRNA (with or without ms2i6A)

      • Amino acid mixture (with ³⁵S-methionine)

      • Energy mix (ATP, GTP)

      • Reaction buffer

    • Include a negative control reaction without mRNA.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Analysis of Protein Synthesis:

    • Radiolabel Incorporation: To measure total protein synthesis, precipitate the newly synthesized proteins with TCA, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Protein Activity: To measure the synthesis of the specific reporter protein, use an appropriate assay (e.g., luciferase assay for luminescence, fluorescence measurement for GFP).

  • Data Analysis:

    • Compare the amount of protein synthesized (or reporter activity) in the reactions with ms2i6A-modified tRNA to those with unmodified tRNA. A higher level of protein synthesis in the presence of ms2i6A indicates its role in enhancing translational efficiency.

Conclusion and Future Directions

The ms2i6A tRNA modification is a testament to the intricate regulatory mechanisms governing protein synthesis. Its conservation across vast evolutionary distances underscores its indispensable role in maintaining translational fidelity and efficiency. The methodologies outlined in this guide provide a robust framework for researchers to investigate the multifaceted functions of ms2i6A and its associated enzymes.

Future research in this area will likely focus on several key aspects:

  • Quantitative Dynamics: Elucidating how the levels of ms2i6A are dynamically regulated in response to various cellular stresses and environmental cues.

  • Disease Mechanisms: Further dissecting the precise molecular mechanisms by which defects in ms2i6A biosynthesis lead to human diseases, particularly mitochondrial disorders.

  • Therapeutic Targeting: Exploring the potential of the ms2i6A biosynthetic pathway as a target for the development of novel therapeutic agents, for example, in the context of infectious diseases or cancer.

By continuing to unravel the complexities of this ancient and vital tRNA modification, the scientific community will gain deeper insights into the fundamental principles of gene expression and its implications for human health.

References

An In-depth Technical Guide to the Mitochondrial Biosynthesis of 2-Methylthio-N6-isopentenyladenosine (ms²i⁶A)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylthio-N6-isopentenyladenosine (ms²i⁶A) is a highly conserved, post-transcriptional modification found at position 37 (A37), adjacent to the anticodon, of specific mitochondrial transfer RNAs (mt-tRNAs). This hypermodification is critical for the efficiency and fidelity of mitochondrial protein synthesis. Deficiencies in the ms²i⁶A pathway are linked to mitochondrial dysfunction and associated human diseases, including myopathies and neurodevelopmental disorders.[1][2][3] This technical guide provides a comprehensive overview of the ms²i⁶A biosynthesis pathway within the mitochondria, detailing the key enzymes, relevant quantitative data, and the experimental protocols used for its study.

The Biosynthesis Pathway of ms²i⁶A in Mitochondria

The synthesis of ms²i⁶A in mitochondria is a two-step enzymatic process that modifies an adenosine (B11128) residue at position 37 of specific mt-tRNAs. This modification is exclusively found on mt-tRNAs that read codons for Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Serine (UCN).[2][4][5]

  • Step 1: Isopentenylation. The first step involves the addition of an isopentenyl group to the N6 position of adenosine (A37), forming N6-isopentenyladenosine (i⁶A). This reaction is catalyzed by the enzyme tRNA isopentenyltransferase 1 (TRIT1).[3][6][7] TRIT1 is a nuclear-encoded enzyme that is imported into the mitochondria, although it also modifies certain cytosolic tRNAs.[1][8] The human TRIT1 gene encodes an N-terminal mitochondrial targeting sequence (MTS) that facilitates its import into the mitochondrial matrix.[1][8]

  • Step 2: Methylthiolation. The second and final step is the conversion of i⁶A to ms²i⁶A. This reaction involves the addition of a methylthio group (–SCH₃) to the carbon 2 position of the adenine (B156593) base.[9][10] This methylthiolation is catalyzed by the CDK5 regulatory subunit-associated protein 1 (CDK5RAP1), also known as a methylthiotransferase.[2][11] CDK5RAP1 is a radical S-adenosyl-L-methionine (SAM) enzyme.[9][10] The variant of CDK5RAP1 that localizes to the mitochondria contains a mitochondrial import sequence, ensuring its function within the organelle.[5][9]

Pathway Diagram

Biosynthesis_Pathway cluster_tRNA Mitochondrial tRNA Substrate cluster_intermediates Modified Nucleosides cluster_enzymes Enzymes tRNA_A37 Adenosine (A37) in mt-tRNA (Phe, Tyr, Trp, Ser(UCN)) i6A N6-isopentenyladenosine (i⁶A) tRNA_A37->i6A Isopentenylation ms2i6A 2-Methylthio-N6-isopentenyladenosine (ms²i⁶A) i6A->ms2i6A Methylthiolation TRIT1 TRIT1 (tRNA Isopentenyltransferase) TRIT1->i6A CDK5RAP1 CDK5RAP1 (Methylthiotransferase) CDK5RAP1->ms2i6A

Diagram 1: The two-step mitochondrial biosynthesis pathway of ms²i⁶A.

Key Enzymes and Their Characteristics

EnzymeGeneFunctionCellular LocalizationKey Characteristics
TRIT1 TRIT1Catalyzes the transfer of an isopentenyl group to A37 of specific tRNAs to form i⁶A.[3][6]Cytosol and Mitochondria[1]Contains an N-terminal Mitochondrial Targeting Sequence (MTS).[8] Pathogenic mutations lead to decreased i⁶A levels and mitochondrial disease.[7][12]
CDK5RAP1 CDK5RAP1A methylthiotransferase that converts i⁶A to ms²i⁶A.[9][10][11]Cytosol, Nucleus, and Mitochondria (isoform-dependent)[9]A radical SAM enzyme.[9][10] The mitochondrial isoform is essential for ms²i⁶A formation on mt-tRNAs.[2][5] Deficiency leads to impaired mitochondrial protein synthesis and respiratory defects.[2]

Quantitative Data Summary

Quantitative analysis of ms²i⁶A and its precursor i⁶A is crucial for diagnosing related mitochondrial disorders and for research into mitochondrial translation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this quantification.[13][14]

ConditionAnalyteChange in AbundanceTissue/Sample TypeReference
TRIT1 Mutation (Human Patient) i⁶A and ms²i⁶AMarkedly decreasedPeripheral blood and urine[3][6]
CDK5RAP1 Knockout (Mice) ms² modificationsDeficiency notedmt-tRNAs from various tissues[2]
ρ0 cells (lacking mt-DNA) ms²i⁶ANot detectedTotal RNA from human and murine cells[5][15]
Glioma-Initiating Cells (GICs) CDK5RAP1 activityElevatedHuman GICs[16][17]

Experimental Protocols

Protocol for Isolation of Mitochondria from Tissue

This protocol is based on differential centrifugation to obtain a highly pure mitochondrial fraction, which is a critical first step for studying mitochondrial-specific processes.[5][18]

  • Homogenization: Gently homogenize fresh tissue (e.g., mouse liver) in an ice-cold homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose (B13894), 10 mM HEPES-NaOH pH 7.6, 2 mM EDTA).[5]

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,500 - 14,000 x g) for 10 minutes at 4°C to pellet the crude mitochondrial fraction.[5][19]

  • Washing: Resuspend the pellet in washing buffer and repeat the high-speed centrifugation step to remove contaminants.[19]

  • (Optional) Purity Gradient: For higher purity, the crude mitochondrial pellet can be overlaid on a discontinuous sucrose gradient (e.g., 1.5 M and 1.0 M sucrose layers) and ultracentrifuged.[5] The pure mitochondria will form a band at the interface.

  • Final Resuspension: Resuspend the final mitochondrial pellet in an appropriate buffer for downstream applications. Determine protein concentration using a standard assay like the BCA assay.[19]

Protocol for Quantification of ms²i⁶A by HPLC-MS

This protocol outlines the general steps for the sensitive and specific quantification of modified nucleosides from RNA samples.[13][14][20]

  • RNA Isolation: Isolate total RNA from cells, tissues, or the purified mitochondrial fraction using a standard method (e.g., Trizol extraction).

  • RNA Digestion: Digest the purified RNA down to individual nucleosides. This is typically a two-step enzymatic process:

    • Incubate RNA with a nuclease (e.g., Nuclease P1) to hydrolyze the phosphodiester bonds.

    • Add a phosphatase (e.g., Alkaline Phosphatase) to remove the phosphate (B84403) groups from the resulting nucleotides.[21]

  • Sample Preparation: Filter the resulting nucleoside mixture to remove enzymes and other debris before injection into the HPLC-MS system.[13]

  • HPLC Separation: Separate the nucleosides using a suitable chromatography method, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[21]

  • Mass Spectrometry Detection: Detect and quantify the eluted nucleosides using a triple quadrupole mass spectrometer (TQ-MS) operating in Multiple Reaction Monitoring (MRM) mode.[21] This involves monitoring the specific precursor-to-product ion transition for ms²i⁶A and an internal standard for accurate quantification.[13][21]

Experimental Workflow Diagram

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis start Cells or Tissue Sample mito_iso Mitochondrial Isolation (Differential Centrifugation) start->mito_iso rna_ext Total RNA Extraction mito_iso->rna_ext digest Enzymatic Digestion (Nuclease + Phosphatase) rna_ext->digest hplc HPLC Separation digest->hplc ms Mass Spectrometry (TQ-MS in MRM Mode) hplc->ms quant Data Analysis & Quantification ms->quant

Diagram 2: Workflow for the quantification of ms²i⁶A from biological samples.

Conclusion and Future Directions

The biosynthesis of ms²i⁶A in mitochondria is a fundamental pathway for ensuring proper mitochondrial gene expression and function. The key enzymes, TRIT1 and CDK5RAP1, represent potential targets for therapeutic intervention in diseases characterized by mitochondrial dysfunction.[2][4] Future research will likely focus on elucidating the precise regulatory mechanisms governing this pathway, exploring its role in a broader range of cellular processes, and developing non-invasive diagnostic methods based on the quantification of these modified nucleosides in accessible biofluids like blood and urine.[3][6]

References

A Technical Guide to the Role of CDK5RAP1 in ms²i⁶A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the Cyclin-Dependent Kinase 5 Regulatory Subunit-Associated Protein 1 (CDK5RAP1) and its pivotal role as the methylthiotransferase responsible for the synthesis of 2-methylthio-N6-isopentenyladenosine (ms²i⁶A), a critical modification in mitochondrial transfer RNA (tRNA).

Executive Summary

CDK5RAP1 is a multifaceted protein, initially identified as an inhibitor of CDK5 kinase activity, which has a primary and essential function in the epitranscriptome.[1][2] It operates as a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in the biosynthesis of ms²i⁶A, a hypermodified nucleoside located at position 37 in the anticodon loop of specific mitochondrial tRNAs.[3][4] This modification is crucial for the efficiency and fidelity of mitochondrial protein translation.[3][5] Deficiency in CDK5RAP1-mediated ms²i⁶A synthesis leads to impaired mitochondrial respiration, which is linked to pathological conditions such as myopathy and cardiac dysfunction.[5][6] This guide synthesizes the current understanding of CDK5RAP1's enzymatic function, presents key quantitative data from foundational experiments, details relevant experimental protocols, and provides visual diagrams of the biosynthetic pathway and common investigative workflows.

The Enzymatic Function of CDK5RAP1

CDK5RAP1 is the human homolog of the bacterial protein MiaB and functions as a methylthiotransferase.[2] Its primary role in RNA modification is to convert N6-isopentenyladenosine (i⁶A) into 2-methylthio-N6-isopentenyladenosine (ms²i⁶A).[1][7] This reaction involves the addition of a methylthio group, a process dependent on a [4Fe-4S] cluster and S-adenosylmethionine (SAM).[4]

The modification occurs at position 37, immediately 3' to the anticodon, in four specific mitochondrial tRNAs: mt-tRNAPhe, mt-tRNATrp, mt-tRNATyr, and mt-tRNASer(UCN).[3][5] While early reports suggested CDK5RAP1 might also modify nuclear RNA, subsequent research using cells depleted of mitochondrial DNA (ρ0 cells) has demonstrated that ms²i⁶A is exclusively a mitochondrial tRNA modification in mammals.[1][8][9] Two splice variants of CDK5RAP1 exist; the canonical variant contains a mitochondrial targeting sequence, ensuring its localization to the mitochondrial matrix where its substrates reside.[4][10]

Quantitative Analysis of CDK5RAP1 Activity

The function of CDK5RAP1 as the enzyme responsible for ms²i⁶A synthesis has been validated through genetic complementation and knockdown experiments. The quantitative results from these key studies are summarized below.

Experimental System Model Condition Key Finding Reference
Genetic Complementation MiaB-deficient E. coliComplementation with human CDK5RAP115-fold increase in ms²i⁶A levels compared to the deficient strain.[2]
siRNA-mediated Knockdown HeLa CellsTransfection with esiRNA targeting CDK5RAP1 (72h)78% decrease in cellular ms²i⁶A content compared to control.[2]
Genetic Knockout ρ0 Cells (lacking mtDNA)Analysis of total cellular RNA by Mass SpectrometryComplete absence of ms²i⁶A, while the nuclearly-derived ms²t⁶A modification remained intact.[9]

Signaling and Biosynthetic Pathways

The synthesis of ms²i⁶A is a two-step post-transcriptional modification process occurring on specific tRNA molecules. The final, critical step is catalyzed by CDK5RAP1.

ms2i6A_synthesis cluster_pathway ms²i⁶A Biosynthesis Pathway cluster_location Cellular Location Adenosine Adenosine (in tRNA) i6A i⁶A-tRNA (N⁶-isopentenyladenosine) Adenosine->i6A Isopentenylation ms2i6A ms²i⁶A-tRNA (2-methylthio-N⁶-isopentenyladenosine) i6A->ms2i6A Methylthiolation TRIT1 TRIT1 (tRNA isopentenyltransferase) TRIT1->i6A CDK5RAP1 CDK5RAP1 (Radical SAM Enzyme) CDK5RAP1->i6A Mitochondrion Mitochondrion SAM S-adenosylmethionine (SAM) SAM->CDK5RAP1 Sulfur Source

Caption: The ms²i⁶A biosynthesis pathway in mitochondria.

Key Experimental Protocols

The following protocols are fundamental to the study of CDK5RAP1 function and ms²i⁶A synthesis.

Quantification of ms²i⁶A by LC-MS/MS

This is the gold-standard method for accurately measuring the levels of RNA modifications.

  • RNA Isolation: Extract total RNA from cultured cells or tissues using a TRIzol-based method, followed by purification to remove contaminants.

  • RNA Digestion: Digest 1-5 µg of total RNA to single nucleosides. This is typically achieved by incubation with nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the resulting nucleotide monophosphates.

  • Chromatographic Separation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient of aqueous and organic mobile phases (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., via electrospray ionization) and analyzed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for canonical and modified nucleosides (e.g., ms²i⁶A) are monitored for detection and quantification.

  • Data Analysis: Quantify the amount of ms²i⁶A relative to a canonical, unmodified nucleoside (e.g., adenosine) by comparing the areas under the curve for their respective MRM transitions. Stable isotope-labeled internal standards are often used for absolute quantification.

CDK5RAP1 Knockdown and Phenotypic Analysis

This workflow is used to establish the direct relationship between CDK5RAP1 expression and cellular ms²i⁶A levels.

experimental_workflow cluster_workflow Experimental Workflow: CDK5RAP1 Knockdown & ms²i⁶A Quantification start 1. Cell Culture (e.g., HeLa cells) transfection 2. Transfection - esiRNA for CDK5RAP1 - Control esiRNA (e.g., EGFP) start->transfection incubation 3. Incubation (e.g., 72 hours) transfection->incubation harvest 4. Cell Harvest & RNA Extraction incubation->harvest digestion 5. Enzymatic Digestion (RNA to Nucleosides) harvest->digestion analysis 6. LC-MS/MS Analysis digestion->analysis quant 7. Data Quantification (Compare ms²i⁶A levels) analysis->quant result Result: Reduced ms²i⁶A in CDK5RAP1 knockdown cells quant->result

Caption: Workflow for CDK5RAP1 knockdown and ms²i⁶A analysis.

Immunocytochemical Localization of ms²i⁶A

This method visually confirms the subcellular location of the ms²i⁶A modification.[9][10]

  • Cell Culture and Fixation: Grow cells (e.g., HeLa) on glass coverslips. For mitochondrial co-localization, incubate with a mitochondrial tracker (B12436777) dye (e.g., MitoTracker Red CMXRos) before fixation with 4% paraformaldehyde.

  • Permeabilization: Permeabilize cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., 5% BSA in PBST).

  • Primary Antibody Incubation: Incubate the cells with a monoclonal primary antibody specific for ms²i⁶A overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium containing DAPI for nuclear staining.

  • Confocal Microscopy: Acquire images using a confocal microscope, capturing signals from DAPI, the mitochondrial tracker, and the ms²i⁶A antibody to assess co-localization. The expected result is a strong overlap between the ms²i⁶A signal and the mitochondrial tracker signal.[10]

Conclusion and Future Directions

CDK5RAP1 is unequivocally the enzyme responsible for ms²i⁶A synthesis in mammalian mitochondria. Its activity is essential for maintaining the integrity of mitochondrial translation and, consequently, cellular energy metabolism. The direct link between CDK5RAP1 deficiency, loss of ms²i⁶A, and mitochondrial dysfunction highlights this enzyme as a potential point of interest in the study and treatment of mitochondrial diseases and other metabolic disorders.[5][6] Future research may focus on the regulation of CDK5RAP1 activity, the potential interplay between its kinase-inhibiting and tRNA-modifying roles, and its viability as a therapeutic target for diseases linked to mitochondrial dysfunction.

References

The Critical Role of 2-Methylthio-N6-isopentenyladenosine (ms2i6A) in Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for accurate and efficient protein synthesis. Among these, the hypermodified nucleoside 2-Methylthio-N6-isopentenyladenosine (ms2i6A), located at position 37 adjacent to the anticodon, plays a pivotal role in ensuring translational fidelity and efficiency, particularly for codons beginning with uridine (B1682114). This technical guide provides an in-depth exploration of the function of ms2i6A in protein synthesis, its intricate biosynthetic pathway, and detailed methodologies for its study. A comprehensive understanding of ms2i6A's mechanism of action is crucial for researchers in molecular biology and professionals in drug development, as aberrant tRNA modification has been implicated in various diseases.

Introduction

The accurate translation of the genetic code into functional proteins is a fundamental process in all living organisms. Transfer RNAs act as adaptor molecules, recognizing specific codons on messenger RNA (mRNA) and delivering the corresponding amino acid to the ribosome. The fidelity of this process is heavily reliant on the precise structure of tRNA, which is fine-tuned by a vast array of post-transcriptional modifications.

One such critical modification is 2-Methylthio-N6-isopentenyladenosine (ms2i6A). This complex nucleoside is found at position 37 of tRNAs, immediately 3' to the anticodon, in a subset of tRNAs across bacteria and eukaryotes. Its presence is crucial for stabilizing the codon-anticodon interaction, thereby enhancing the speed and accuracy of protein synthesis. This guide will delve into the multifaceted functions of ms2i6A, its biosynthesis, and the experimental approaches used to investigate its role in cellular processes.

The Function of ms2i6A in Protein Synthesis

The primary function of ms2i6A is to ensure the efficiency and fidelity of translation, particularly for codons that start with uridine (U). It achieves this through several key mechanisms:

  • Stabilizing Codon-Anticodon Pairing: The bulky and hydrophobic nature of the ms2i6A modification enhances the stacking interactions between the tRNA anticodon and the mRNA codon. This stabilization is particularly important for weak A:U base pairs at the first position of the codon.

  • Enhancing Translational Fidelity: By promoting correct codon-anticodon interactions, ms2i6A helps to prevent misreading of near-cognate codons and reduces frameshifting errors during translation. The absence of ms2i6A has been shown to increase proofreading by the ribosome, suggesting a role in the fine-tuning of translational accuracy[1].

  • Modulating Translation Efficiency: The presence of ms2i6A can significantly impact the rate of protein synthesis. For genes rich in codons recognized by ms2i6A-containing tRNAs, the absence of this modification can lead to a decrease in protein expression.

Quantitative Impact on Protein Expression

The deficiency of ms2i6A can have a substantial impact on the expression of specific proteins. The following table summarizes a key finding in this area.

OrganismGene/ProteinMutationEffect on Protein ExpressionReference
Shigella flexneriVirFmiaA mutant (lacks i6A and consequently ms2i6A)10-fold reduction in VirF protein levels[2]

The Biosynthesis of ms2i6A

The formation of ms2i6A is a multi-step enzymatic process that begins with the modification of an adenosine (B11128) residue at position 37 of the tRNA. The key enzymes involved in this pathway are highly conserved across different species.

Enzymatic Pathway
  • Isopentenylation by MiaA: The first step is the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine (A37) to form N6-isopentenyladenosine (i6A). This reaction is catalyzed by the enzyme tRNA isopentenyltransferase, known as MiaA in bacteria.

  • Methylthiolation by MiaB: The i6A intermediate is then further modified by the radical S-adenosyl-L-methionine (SAM) enzyme MiaB. This bifunctional enzyme catalyzes both the thiolation and methylation of i6A at the C2 position of the adenine (B156593) ring, yielding ms2i6A. The reaction requires two molecules of SAM; one acts as a methyl donor and the other is reductively cleaved to initiate a radical-based mechanism for sulfur insertion[3][4].

  • Hydroxylation by MiaE (in some bacteria): In certain bacteria, ms2i6A can be further hydroxylated by the enzyme MiaE to form 2-methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine (ms2io6A)[5].

ms2i6A_Biosynthesis cluster_tRNA tRNA cluster_pathway Biosynthetic Pathway A37 Adenosine-37 i6A N6-isopentenyladenosine (i6A) A37->i6A MiaA ms2i6A 2-Methylthio-N6- isopentenyladenosine (ms2i6A) i6A->ms2i6A MiaB DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->i6A SAM1 S-Adenosyl-L- methionine (SAM) SAM1->ms2i6A Methyl group donor SAM2 S-Adenosyl-L- methionine (SAM) SAM2->ms2i6A Radical initiator

Biosynthesis of ms2i6A from Adenosine-37 on tRNA.

Experimental Protocols

Investigating the function and biosynthesis of ms2i6A requires a combination of sophisticated analytical and molecular biology techniques. This section provides an overview of the methodologies for key experiments.

Analysis of tRNA Modifications by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify ms2i6A and other modified nucleosides in a tRNA sample.

Methodology:

  • tRNA Isolation: Isolate total tRNA from cells or tissues of interest. Further purification of specific tRNA species may be required for detailed analysis.

  • Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using a cocktail of nucleases, such as nuclease P1, followed by dephosphorylation with alkaline phosphatase.

  • LC Separation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection and Quantification: Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ms2i6A and other modified nucleosides are monitored for identification and quantification[6][7].

LC_MS_Workflow Start tRNA Sample Isolation tRNA Isolation Start->Isolation Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) Isolation->Digestion LC HPLC Separation Digestion->LC MS Tandem Mass Spectrometry (MS/MS Analysis) LC->MS Analysis Data Analysis (Identification & Quantification) MS->Analysis End ms2i6A Quantification Analysis->End Ribosome_Profiling_Workflow Start Cell Culture Lysis Cell Lysis with Translation Inhibitor Start->Lysis Footprinting Nuclease Footprinting Lysis->Footprinting Isolation Ribosome Isolation Footprinting->Isolation Extraction Footprint RNA Extraction Isolation->Extraction Library Sequencing Library Preparation Extraction->Library Sequencing High-Throughput Sequencing Library->Sequencing Analysis Data Analysis (Read Mapping, Occupancy) Sequencing->Analysis End Codon Translation Speed Analysis->End In_Vitro_Translation_Workflow System Cell-Free Translation System Reaction_WT In Vitro Translation (WT tRNA) System->Reaction_WT Reaction_Mutant In Vitro Translation (Mutant tRNA) System->Reaction_Mutant mRNA Reporter mRNA (e.g., Luciferase) mRNA->Reaction_WT mRNA->Reaction_Mutant tRNA_WT Wild-Type tRNA (with ms2i6A) tRNA_WT->Reaction_WT tRNA_Mutant Mutant tRNA (without ms2i6A) tRNA_Mutant->Reaction_Mutant Quantification_WT Quantify Protein (e.g., Luminescence) Reaction_WT->Quantification_WT Quantification_Mutant Quantify Protein (e.g., Luminescence) Reaction_Mutant->Quantification_Mutant Comparison Compare Protein Yields Quantification_WT->Comparison Quantification_Mutant->Comparison

References

The Critical Role of ms2i6A in Maintaining Translational Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of protein synthesis is paramount to cellular health and function. Errors during translation can lead to the production of non-functional or even toxic proteins, contributing to a variety of human diseases. A key player in ensuring translational accuracy is the intricate world of post-transcriptional modifications of transfer RNA (tRNA). Among these, 2-methylthio-N6-isopentenyladenosine (ms2i6A), a hypermodified nucleoside found at position 37 (A37) in the anticodon loop of certain tRNAs, plays a crucial role in maintaining translational fidelity, particularly in mitochondria. This technical guide provides an in-depth exploration of the function of ms2i6A, the methodologies used to study it, and the implications of its deficiency in disease and drug development.

The ms2i6A Modification: A Guardian of the Genetic Code

The ms2i6A modification is primarily found on tRNAs that decode codons beginning with uridine (B1682114) (U), such as those for phenylalanine, leucine, serine, tyrosine, cysteine, and tryptophan. Its presence at the 3'-end of the anticodon is critical for stabilizing the codon-anticodon interaction, thereby ensuring the correct amino acid is incorporated into the growing polypeptide chain.[1]

The Biosynthesis of ms2i6A: A Two-Step Enzymatic Pathway

The formation of ms2i6A is a two-step process involving two key enzymes:

  • tRNA isopentenyltransferase (TRIT1): This enzyme, also known as tRNA dimethylallyltransferase, catalyzes the addition of an isopentenyl group to adenosine (B11128) at position 37 (A37) of specific tRNAs, forming N6-isopentenyladenosine (i6A).[2][3]

  • CDK5 regulatory subunit-associated protein 1 (CDK5RAP1) or its bacterial homolog, MiaB: This methylthiotransferase then adds a methylthio group to i6A, completing the synthesis of ms2i6A.[4]

Mutations in the TRIT1 gene can lead to a deficiency in both i6A and ms2i6A, resulting in severe mitochondrial dysfunction and human diseases.[4][5]

The Multifaceted Role of ms2i6A in Translational Fidelity

The ms2i6A modification contributes to translational accuracy through several mechanisms:

  • Enhanced Codon Recognition: The bulky and hydrophobic nature of the ms2i6A modification strengthens the stacking interactions between the anticodon loop and the mRNA codon. This enhanced binding affinity ensures a more stable and accurate decoding of the genetic information.

  • Prevention of Frameshifting: By stabilizing the reading frame, ms2i6A helps to prevent ribosomal slippage, which can lead to the production of truncated or aberrant proteins.

  • Discrimination against Near-Cognate tRNAs: The precise fit provided by the ms2i6A modification helps the ribosome to distinguish between the correct (cognate) tRNA and incorrect (near-cognate) tRNAs that may have similar anticodons. While ms2i6A deficiency in a cognate tRNA can paradoxically increase misreading by allowing near-cognate tRNAs to outcompete the unmodified cognate tRNA, its presence on a near-cognate tRNA decreases the error level.[6]

Deficiency in ms2i6A has been shown to enhance the proofreading mechanism of the ribosome, leading to a higher rejection rate of near-cognate tRNAs.[6] However, this does not fully compensate for the loss of fidelity at the initial selection step.

Signaling Pathways and Logical Relationships

ms2i6A_synthesis_pathway

translational_fidelity_mechanism Correct_Pairing Stable Codon-Anticodon Pairing High_Fidelity High Translational Fidelity Correct_Pairing->High_Fidelity Frameshift_Prevention Prevents Frameshifting Correct_Pairing->Frameshift_Prevention Anticodon Anticodon Anticodon->Correct_Pairing Leads to ms2i6A_mod ms2i6A_mod ms2i6A_mod->Anticodon Stabilizes mRNA mRNA A_site A_site A_site->Anticodon Interaction

Consequences of ms2i6A Deficiency

The absence of ms2i6A has profound consequences for cellular function, primarily due to decreased translational fidelity and efficiency.

  • Mitochondrial Dysfunction: Since ms2i6A is predominantly found in mitochondrial tRNAs, its deficiency severely impacts mitochondrial protein synthesis. This leads to impaired oxidative phosphorylation and has been linked to various mitochondrial diseases.[5]

  • Human Diseases: Pathogenic mutations in the TRIT1 gene, leading to ms2i6A deficiency, are associated with a range of severe neurological disorders characterized by developmental delay, epilepsy, and myoclonus.[4][5]

  • Protein Aggregation: Although direct quantitative data is limited, defects in tRNA modifications that lead to translational pausing are known to contribute to protein misfolding and aggregation. The slower and less accurate translation resulting from ms2i6A deficiency may therefore increase the burden of misfolded proteins, potentially leading to the formation of toxic protein aggregates.

Quantitative Data on ms2i6A Function and Deficiency

The following tables summarize available quantitative data on the enzymatic activity of the ms2i6A biosynthesis pathway and the effects of its disruption.

Enzyme Activity of TRIT1 Variants
Substrate Specific Activity (pmol/min/µg protein)
Wild-Type TRIT1
mt-tRNASer(UGA)1.2 ± 0.1
tRNA[Ser]Sec0.8 ± 0.1
Pathogenic Mutant TRIT1 (p.R323Q)
mt-tRNASer(UGA)0.1 ± 0.02
tRNA[Ser]Sec0.05 ± 0.01
Data adapted from a study on the in vitro activity of recombinant TRIT1 proteins.
Relative Levels of i6A and ms2i6A in E. coli Strains
Strain i6A Level (Relative to WT) ms2i6A Level (Relative to WT)
Wild-Type (WT)1.01.0
MiaB-deficient (ΔMiaB)~2.5~0.07
ΔMiaB + CDK5RAP1 (complementation)~0.5~1.0
Data adapted from a study quantifying tRNA modifications by mass spectrometry.[7] The increase in i6A in the ΔMiaB strain is due to the lack of conversion to ms2i6A.

Experimental Protocols

Detailed methodologies are essential for the accurate study of ms2i6A and its role in translational fidelity. Below are outlines of key experimental protocols.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to obtain a genome-wide snapshot of translation. It allows for the determination of ribosome occupancy on mRNAs at codon resolution, providing insights into translation initiation, elongation, and termination.

Experimental Workflow:

  • Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:

    • Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNAs.

    • Lyse cells under conditions that maintain ribosome-mRNA integrity.

    • Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.

  • Monosome Isolation:

    • Isolate 80S monosomes (ribosomes bound to mRNA fragments) by sucrose (B13894) density gradient centrifugation.

  • RPF Extraction:

    • Extract the RPFs from the isolated monosomes.

  • Library Preparation for Deep Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA fragments to cDNA.

    • Amplify the cDNA library by PCR.

  • Deep Sequencing and Data Analysis:

    • Sequence the cDNA library using a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome or transcriptome.

    • Analyze the data to determine ribosome density, codon occupancy, and identify sites of translational pausing.

ribosome_profiling_workflow Start Cells with active translation Lysis 1. Cell Lysis & RPF Generation Start->Lysis Inhibit translation Isolation 2. Monosome Isolation (Sucrose Gradient) Lysis->Isolation Isolate 80S monosomes Extraction 3. RPF Extraction Isolation->Extraction Library_Prep 4. Library Preparation (Adapters, RT-PCR) Extraction->Library_Prep Sequencing 5. Deep Sequencing Library_Prep->Sequencing Analysis 6. Data Analysis (Alignment, Occupancy) Sequencing->Analysis

Mass Spectrometry for tRNA Modification Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for identifying and quantifying RNA modifications, including ms2i6A.

Methodology:

  • tRNA Isolation:

    • Isolate total RNA from cells or tissues.

    • Purify the tRNA fraction using methods like anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Digestion:

    • Digest the purified tRNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Detect and quantify the individual nucleosides using tandem mass spectrometry (MS/MS). The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of ms2i6A and its fragmentation pattern for accurate identification and quantification.

  • Data Analysis:

    • Compare the abundance of ms2i6A in different samples (e.g., wild-type vs. mutant cells) by normalizing to the quantity of a canonical nucleoside like adenosine.

Luciferase Reporter Assays for Translational Fidelity

Dual-luciferase reporter assays are commonly used to measure the frequency of translational errors such as frameshifting and stop codon readthrough.

Protocol Outline:

  • Construct Design:

    • Create a reporter construct containing two luciferase genes (e.g., Renilla and Firefly luciferase).

    • Insert a sequence between the two luciferase genes that is prone to a specific type of translational error (e.g., a slippery sequence for frameshifting or a stop codon for readthrough). The expression of the second luciferase is dependent on the occurrence of the error.

  • Cell Transfection and Expression:

    • Transfect the reporter construct into cells.

    • Allow time for the expression of the reporter proteins.

  • Lysis and Luciferase Activity Measurement:

    • Lyse the cells and measure the activity of both luciferases using a luminometer.

  • Data Analysis:

    • Calculate the ratio of the activity of the second luciferase to the first luciferase. This ratio provides a quantitative measure of the frequency of the translational error.

Implications for Drug Development

The critical role of ms2i6A in maintaining translational fidelity, particularly in mitochondria, presents potential opportunities for therapeutic intervention.

  • Mitochondrial Diseases: For diseases caused by TRIT1 mutations, strategies aimed at restoring ms2i6A levels could be explored. This might involve gene therapy approaches or the development of small molecules that can enhance the activity of the mutant TRIT1 enzyme or bypass the defect.

  • Cancer Therapy: Some studies suggest that TRIT1 may act as a tumor suppressor. Modulating the activity of the ms2i6A pathway could therefore be a novel approach in cancer treatment.

  • Antimicrobial Drug Development: The enzymes involved in the ms2i6A biosynthesis pathway are conserved across different species. Targeting these enzymes in pathogenic bacteria could disrupt their translational machinery and inhibit their growth.

Conclusion

The ms2i6A modification is a vital component of the cellular machinery that ensures the accurate and efficient translation of the genetic code. Its role in stabilizing codon-anticodon interactions, preventing frameshifting, and ensuring the fidelity of mitochondrial protein synthesis highlights its importance in maintaining cellular homeostasis. The growing understanding of the molecular mechanisms underlying ms2i6A function and the consequences of its deficiency opens up new avenues for research and the development of novel therapeutic strategies for a range of human diseases. Further quantitative studies are needed to fully elucidate the precise impact of ms2i6A on various aspects of translational fidelity and its connection to protein aggregation.

References

The Predominantly Mitochondrial Localization of 2-Methylthio-N6-isopentenyladenosine (ms2i6A): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a highly conserved, hypermodified nucleoside found at position 37 of the anticodon loop of specific transfer RNAs (tRNAs). Its presence is crucial for the fidelity and efficiency of translation. This technical guide provides an in-depth exploration of the cellular localization of ms2i6A, consolidating evidence that overwhelmingly points to its specific enrichment within the mitochondria. We will detail the key experimental methodologies that have been pivotal in elucidating this localization, present the available data, and illustrate the relevant biological pathways and experimental workflows.

Introduction to 2-Methylthio-N6-isopentenyladenosine (ms2i6A)

2-Methylthio-N6-isopentenyladenosine is a post-transcriptional modification of adenosine (B11128). It is found in a subset of tRNAs that read codons beginning with uridine. The biosynthesis of ms2i6A is a two-step process. First, N6-isopentenyladenosine (i6A) is synthesized from adenosine by the addition of an isopentenyl group. Subsequently, a methylthio group is added to i6A to form ms2i6A. This modification is critical for stabilizing codon-anticodon interactions, thereby preventing frameshifting and ensuring accurate protein synthesis.

Cellular Localization of ms2i6A: A Mitochondrial Perspective

Compelling evidence from multiple studies indicates that ms2i6A is predominantly, if not exclusively, located in mitochondria in mammalian cells. This localization is tightly linked to its role in mitochondrial translation.

The Biosynthetic Machinery is Localized to Mitochondria

The enzyme responsible for the conversion of i6A to ms2i6A is the Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1). Studies have shown that CDK5RAP1 is a mitochondrial protein, which strongly suggests that the synthesis of ms2i6A occurs within this organelle. This provides a foundational piece of evidence for the mitochondrial localization of the modification itself.

Experimental Evidence for Mitochondrial Localization

Two key experimental approaches have been instrumental in confirming the mitochondrial localization of ms2i6A: immunocytochemistry and the analysis of ρ0 cells.

  • Immunocytochemistry: Using a specific monoclonal antibody against ms2i6A, researchers have demonstrated that the fluorescent signal for ms2i6A co-localizes with mitochondrial markers, such as the mitochondrial elongation factor Tu[1]. This direct visualization provides strong evidence for its presence within the mitochondria.

Addressing Conflicting Reports

An earlier study had suggested the presence of ms2i6A in nuclear-derived RNA species like microRNAs. However, the more recent and targeted studies utilizing highly specific antibodies and ρ0 cells have not supported this finding, leading to the current consensus that ms2i6A is a mitochondrial tRNA-specific modification in mammals.[1]

Data Presentation

The available data on the subcellular distribution of ms2i6A is primarily qualitative, based on the presence or absence of the modification in different cellular contexts. A summary of these findings is presented below.

Cellular Context/Fractionms2i6A DetectionMethodReference
Wild-Type Mammalian CellsDetectedImmunocytochemistry, Mass Spectrometry[1]
ρ0 (mtDNA-less) CellsNot DetectedMass Spectrometry, Immunocytochemistry[1]
Mitochondrial FractionEnrichedImmunoblotting of fractionated RNA[2]
Cytosolic FractionNot DetectedImmunoblotting of fractionated RNA[2]
tRNA FractionDetectedAntibody-based assays[1]
Nuclear-derived RNA species (e.g., miRNA)Not Detected (in recent studies)Antibody-based assays on ρ0 cells[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the cellular localization of ms2i6A.

Immunocytochemistry for ms2i6A Visualization

This protocol describes the staining of cells to visualize the subcellular localization of ms2i6A.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBST [PBS with 0.1% Tween-20])

  • Primary antibody: anti-ms2i6A antibody

  • Secondary antibody: Fluorophore-conjugated anti-mouse IgG

  • Mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a mitochondrial protein like TOM20)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-ms2i6A antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.

    • If using an antibody-based mitochondrial marker, it can be co-incubated with the primary or secondary antibody, depending on the host species. If using a dye like MitoTracker, follow the manufacturer's protocol for staining, which is often done before fixation.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each in the dark.

    • Counterstain the nuclei by incubating with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. The ms2i6A signal should appear in the cytoplasm and co-localize with the mitochondrial marker.

Analysis of ms2i6A in ρ0 Cells

This protocol outlines the procedure to confirm the mitochondrial origin of ms2i6A by its absence in cells lacking mitochondrial DNA.

Materials:

  • Wild-type and ρ0 cell lines

  • RNA extraction kit

  • LC-MS/MS system (Liquid Chromatography-Mass Spectrometry) or materials for dot blot analysis

Procedure:

  • Cell Culture and RNA Extraction:

    • Culture wild-type and ρ0 cells under standard conditions.

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Quantification of ms2i6A by LC-MS/MS (Gold Standard):

    • Digest the total RNA to nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).

    • Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the amount of ms2i6A relative to other nucleosides. The ms2i6A peak should be present in the wild-type sample but absent or dramatically reduced in the ρ0 sample.

  • Semi-Quantitative Analysis by Dot Blot:

    • Spot serial dilutions of total RNA from both wild-type and ρ0 cells onto a nylon membrane.

    • Crosslink the RNA to the membrane using UV light.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the anti-ms2i6A primary antibody.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. The signal should be strong for the wild-type RNA and absent for the ρ0 RNA.

Visualizations

Biosynthesis Pathway of ms2i6A

ms2i6A_Biosynthesis cluster_mito Mitochondrion Adenosine Adenosine in tRNA i6A N6-isopentenyladenosine (i6A) Adenosine->i6A TRIT1 (Isopentenyltransferase) ms2i6A 2-Methylthio-N6- isopentenyladenosine (ms2i6A) i6A->ms2i6A CDK5RAP1 Translation Mitochondrial Translation ms2i6A->Translation Promotes fidelity & efficiency

Caption: Biosynthesis of ms2i6A in the mitochondrion.

Experimental Workflow for Determining ms2i6A Localization

ms2i6A_Localization_Workflow cluster_exp1 Immunocytochemistry cluster_exp2 ρ0 Cell Analysis start Hypothesis: ms2i6A is in mitochondria icc_cells Culture & Fix Cells start->icc_cells rho_cells Culture Wild-Type & ρ0 Cells start->rho_cells icc_stain Stain with anti-ms2i6A & mitochondrial marker icc_cells->icc_stain icc_image Fluorescence Microscopy icc_stain->icc_image icc_result Co-localization of ms2i6A and mitochondria icc_image->icc_result conclusion Conclusion: ms2i6A is a mitochondrial tRNA modification icc_result->conclusion rho_rna Extract Total RNA rho_cells->rho_rna rho_quant Quantify ms2i6A (LC-MS/MS or Dot Blot) rho_rna->rho_quant rho_result ms2i6A absent in ρ0 cells rho_quant->rho_result rho_result->conclusion

References

Unveiling the Natural Sources of 2-Methylthio Isopentenyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio Isopentenyladenosine (2-MeS-iPA), a hypermodified nucleoside found in transfer RNA (tRNA), is emerging as a molecule of significant interest in various biological contexts, from ensuring translational fidelity to influencing pathogenesis and cancer biology. As a derivative of isopentenyladenosine (iP), a well-known cytokinin, 2-MeS-iPA stands at the intersection of RNA metabolism and cellular signaling. This technical guide provides an in-depth exploration of the natural sources of 2-MeS-iPA, detailing its biosynthesis, quantification, and putative roles in cellular processes.

Natural Occurrence and Quantitative Data

2-MeS-iPA, also known as ms²i⁶A, is ubiquitously found across different kingdoms of life, including bacteria, plants, algae, fungi, and mammals, primarily as a modification in tRNA molecules that read codons starting with uridine.[1] Its presence as a free molecule, likely resulting from tRNA degradation, has also been reported, suggesting potential roles in intercellular signaling. The concentration of 2-MeS-iPA and its derivatives can vary significantly between organisms and even within different tissues or culture conditions of the same organism.

Natural SourceOrganismSample TypeCompoundConcentrationReference
Algae Chlorella vulgarisCell Pellet2-Methylthio-Zeatin (2MeSZ)4.7 pmol/g[2]
Chlorella vulgarisCulture Supernatant2-Methylthio-Zeatin (2MeSZ)220.7 pmol/g[2]
Bacteria Rhodococcus fascians (pathogenic strain D188)Culture Supernatant2-Methylthio-cis-Zeatin (2MeScZ)Significantly higher than non-pathogenic strain[3]
Agrobacterium tumefaciens-2-Methylthio-N6-isopentenyladenosineReported Presence[4]
Plants Humulus lupulus (Hops)-2-Methylthio-N6-isopentenyladenosineReported Presence

Note: Quantitative data for 2-MeS-iPA across a wide range of natural sources is still an active area of research. The provided table summarizes currently available data.

Biosynthesis of this compound

The primary route for the biosynthesis of 2-MeS-iPA is through the modification of adenosine (B11128) at position 37 of tRNA, adjacent to the anticodon. This process is a part of the tRNA degradation pathway.[2]

Biosynthesis of this compound tRNA tRNA (with Adenosine at position 37) i6A_tRNA N6-isopentenyladenosine-tRNA (i6A-tRNA) tRNA->i6A_tRNA tRNA-isopentenyltransferase (MiaA in bacteria, TRIT1 in mammals) ms2i6A_tRNA 2-Methylthio-N6-isopentenyladenosine-tRNA (ms2i6A-tRNA) i6A_tRNA->ms2i6A_tRNA tRNA-methylthiotransferase (MiaB in bacteria, CDK5RAP1 in mammals) Degradation tRNA Degradation ms2i6A_tRNA->Degradation Free_ms2i6A Free 2-MeS-iPA Degradation->Free_ms2i6A

Biosynthesis of 2-MeS-iPA via tRNA modification and degradation.

Experimental Protocols: Extraction and Quantification of 2-MeS-iPA

The analysis of 2-MeS-iPA and related methylthiolated cytokinins from biological samples typically involves solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction

  • Bacterial Cultures: Centrifuge the culture to separate the supernatant and bacterial cells. The supernatant can be concentrated and subjected to SPE.

  • Plant Tissues: Homogenize the tissue in a suitable extraction buffer (e.g., methanol (B129727)/water/formic acid). Centrifuge to remove debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash the cartridge with a non-polar solvent to remove interfering compounds.

    • Elute the cytokinins with a suitable solvent (e.g., methanol or acetonitrile).

    • For further purification, an ion-exchange SPE step can be employed.

2. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or C4 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous solution of a volatile salt (e.g., ammonium (B1175870) formate) is commonly used.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for 2-MeS-iPA and its internal standard.

    • Quantification: Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard of 2-MeS-iPA, is the gold standard for accurate quantification.

Experimental Workflow for 2-MeS-iPA Analysis Sample Biological Sample (e.g., Bacterial Culture, Plant Tissue) Extraction Extraction (Homogenization, Centrifugation) Sample->Extraction SPE Solid-Phase Extraction (SPE) (C18 and/or Ion-Exchange) Extraction->SPE HPLC HPLC Separation (Reversed-Phase Column) SPE->HPLC MS Tandem Mass Spectrometry (MS/MS) (ESI+, MRM) HPLC->MS Data Data Analysis (Quantification using Internal Standard) MS->Data

A generalized workflow for the analysis of 2-MeS-iPA.

Biological Roles and Signaling Pathways

The primary established role of 2-MeS-iPA is its presence in tRNA, where it is crucial for the efficiency and fidelity of protein translation.[5] Specifically, it helps to stabilize the codon-anticodon interaction, preventing frameshifting and ensuring the correct amino acid is incorporated into the growing polypeptide chain.

Putative Signaling Pathway of Free 2-MeS-iPA

As a cytokinin derivative, free 2-MeS-iPA released from tRNA degradation may interact with cytokinin signaling pathways in plants and potentially in other organisms. The canonical cytokinin signaling pathway involves a two-component system.

Putative Signaling Pathway of Free 2-MeS-iPA ms2iPA Free 2-MeS-iPA (Extracellular) Receptor Cytokinin Receptor (Histidine Kinase) ms2iPA->Receptor Binding Phosphorelay Phosphorelay Cascade (Histidine Phosphotransfer Proteins) Receptor->Phosphorelay Phosphorylation ResponseRegulator Response Regulators (Transcription Factors) Phosphorelay->ResponseRegulator Phosphorylation GeneExpression Target Gene Expression ResponseRegulator->GeneExpression Activation/Repression CellularResponse Cellular Response (e.g., Cell Division, Differentiation) GeneExpression->CellularResponse

A hypothetical signaling pathway for free 2-MeS-iPA.

Role in Bacterial Virulence

In some pathogenic bacteria, such as Shigella flexneri and Rhodococcus fascians, the presence of 2-MeS-iPA in tRNA has been linked to the expression of virulence genes.[3][6] The absence of this modification can lead to reduced production of virulence factors, suggesting that the efficiency of translating specific mRNAs is critical for pathogenicity.

Logical Relationship of 2-MeS-iPA and Bacterial Virulence ms2iPA_tRNA 2-MeS-iPA in tRNA Translation Efficient and Accurate Translation of Virulence Factor mRNAs ms2iPA_tRNA->Translation Ensures VirulenceFactors Production of Virulence Factors Translation->VirulenceFactors Leads to Pathogenesis Successful Pathogenesis VirulenceFactors->Pathogenesis Contributes to

The role of 2-MeS-iPA in bacterial virulence.

Conclusion and Future Directions

This compound is a fascinating molecule with a dual identity: a crucial component of the translational machinery and a potential signaling molecule. While its natural sources are widespread, a comprehensive quantitative understanding of its distribution is still developing. The methodologies for its detection and quantification are well-established, providing the tools for deeper investigation. Future research should focus on elucidating the specific signaling pathways that may be triggered by free 2-MeS-iPA and further exploring its role in the complex interplay between host and pathogen, as well as its implications in human health and disease. This knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this unique modified nucleoside.

References

2-Methylthio-N6-isopentenyladenosine (ms2i6A): A Comparative Analysis in Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a highly conserved, hypermodified nucleoside found at position 37 of transfer RNAs (tRNAs) in both prokaryotic and eukaryotic organisms.[1][2] Located adjacent to the anticodon, this complex modification plays a critical role in ensuring translational fidelity and efficiency, particularly for tRNAs that recognize codons beginning with uridine.[1][3][4] While the core function of ms2i6A is conserved, the biosynthetic pathways, subcellular localization, and broader physiological roles exhibit significant divergence between prokaryotes and eukaryotes. This guide provides a detailed comparison of ms2i6A biosynthesis and function across these domains, summarizes key quantitative data, outlines experimental methodologies for its study, and explores its implications for disease and drug development.

Biosynthesis of ms2i6A: Divergent Enzymatic Pathways

The creation of ms2i6A is a multi-step process involving the sequential addition of an isopentenyl group and a methylthio group to adenosine (B11128) at position 37 (A37) of specific tRNAs.[1][4] However, the enzymes responsible for these modifications have evolved differently in prokaryotes and eukaryotes.

Prokaryotic Biosynthesis Pathway

In bacteria, the biosynthesis of ms2i6A is primarily carried out by a series of enzymes encoded by the mia operon.[5][6][7]

  • Isopentenylation: The enzyme tRNA isopentenyltransferase, encoded by the miaA gene, catalyzes the initial and requisite step.[1][4][8] It transfers a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the N6-nitrogen of A37, forming N6-isopentenyladenosine (i6A).[9]

  • Methylthiolation: The radical S-adenosylmethionine (SAM) enzyme MiaB then adds a methylthio group to the C2 position of the adenine (B156593) base, converting i6A to ms2i6A.[1][4][9] This reaction is dependent on an iron-sulfur [4Fe-4S] cluster.[6]

  • Hydroxylation (in some species): In certain facultative anaerobic bacteria like Salmonella typhimurium, a third enzyme, MiaE, can further modify the isopentenyl side chain.[9][10] MiaE is a non-heme diiron enzyme that hydroxylates ms2i6A to form 2-methylthio-N6-(4-hydroxyisopentenyl)-adenosine (ms2io6A).[9] This final step is O2-dependent and often linked to the metabolic state of the cell.[9][10]

G cluster_pro Prokaryotic ms2i6A Biosynthesis A37 tRNA with Adenosine-37 i6A tRNA with i6A-37 A37->i6A Isopentenylation ms2i6A tRNA with ms2i6A-37 i6A->ms2i6A Methylthiolation ms2io6A tRNA with ms2io6A-37 (e.g., Salmonella) ms2i6A->ms2io6A Hydroxylation MiaA MiaA MiaA->i6A MiaB MiaB MiaB->ms2i6A MiaE MiaE MiaE->ms2io6A DMAPP DMAPP DMAPP->MiaA SAM SAM SAM->MiaB O2 O2 O2->MiaE

Prokaryotic ms2i6A biosynthesis pathway.
Eukaryotic Biosynthesis Pathway

In eukaryotes, the enzymatic machinery is different, and the modification is predominantly localized to mitochondria.[11][12]

  • Isopentenylation: The enzyme tRNA isopentenyltransferase 1 (TRIT1), a homolog of the bacterial MiaA and yeast Mod5, is responsible for the initial i6A formation.[5][6][13] A single TRIT1 gene encodes both the cytosolic and mitochondrial forms of the enzyme, with an N-terminal mitochondrial targeting sequence (MTS) directing a portion of the protein to the mitochondria.[14][15] TRIT1 modifies both cytosolic and mitochondrial tRNAs.[13]

  • Methylthiolation: The subsequent methylthiolation step is catalyzed by the Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1), which is a homolog of the bacterial MiaB.[16] Crucially, CDK5RAP1 acts exclusively on mitochondrial tRNAs.[11] Therefore, in mammals, ms2i6A is considered a mitochondrial tRNA-specific modification and is absent from nuclear-encoded RNA species.[11][12]

G cluster_eu Eukaryotic ms2i6A Biosynthesis cluster_cyto Cytosol cluster_mito Mitochondria A37_cyto Cytosolic tRNA with Adenosine-37 i6A_cyto Cytosolic tRNA with i6A-37 A37_cyto->i6A_cyto Isopentenylation TRIT1_cyto TRIT1 TRIT1_cyto->i6A_cyto A37_mito Mitochondrial tRNA with Adenosine-37 i6A_mito Mitochondrial tRNA with i6A-37 A37_mito->i6A_mito Isopentenylation ms2i6A_mito Mitochondrial tRNA with ms2i6A-37 i6A_mito->ms2i6A_mito Methylthiolation TRIT1_mito TRIT1 TRIT1_mito->i6A_mito CDK5RAP1 CDK5RAP1 CDK5RAP1->ms2i6A_mito

Eukaryotic ms2i6A biosynthesis pathway.

Function and Biological Significance

The bulky and hydrophobic ms2i6A modification at position 37 enhances the stability of the codon-anticodon interaction, promotes reading frame maintenance, and ensures high translational fidelity.[1][4]

Role in Prokaryotes: Metabolism, Stress Response, and Virulence

In bacteria, the ms2i6A modification is a critical regulatory hub that integrates metabolic cues with gene expression.

  • Translational Control: Lack of ms2i6A, typically due to a miaA mutation, impairs the attenuation of the tryptophan and phenylalanine operons and diminishes the translation of key proteins like the stationary phase sigma factor RpoS and the RNA chaperone Hfq.[1][4][17]

  • Virulence: The modification is essential for the expression of virulence genes in pathogenic bacteria. In Shigella flexneri, a miaA mutant exhibits a tenfold reduction in the virulence-associated protein VirF, not by affecting its mRNA levels but by impairing its translation.[8] This suggests a post-transcriptional regulatory mechanism dependent on ms2i6A.[8]

  • Stress Resistance: In extraintestinal pathogenic E. coli (ExPEC), MiaA is critical for fitness and resistance to environmental stressors such as osmotic shock and reactive oxygen/nitrogen species.[2] The cell can modulate MiaA expression to fine-tune the proteome in response to environmental challenges.[2]

Role in Eukaryotes: Mitochondrial Function and Human Disease

In eukaryotes, the function of ms2i6A is intrinsically linked to mitochondrial health.

  • Mitochondrial Translation: The ms2i6A modification is found on four mitochondrial-DNA encoded tRNAs and is essential for efficient mitochondrial translation and energy metabolism.[11][16]

  • Human Disease: Pathogenic mutations in the TRIT1 gene that lead to a deficiency in i6A (and consequently ms2i6A) modification cause severe mitochondrial insufficiency.[13][15] This results in a range of clinical presentations, including microcephaly, developmental delay, and epilepsy.[13] The human CDK5RAP1 enzyme, responsible for the final methylthiolation step, has also been linked to neurodegenerative disorders.[12]

  • Tumor Suppression: The TRIT1 gene is considered a potential tumor suppressor, as its expression is often reduced in lung cancer cells, and its overexpression can suppress cancer cell growth.[14][18]

Quantitative Data Summary

The following table summarizes key quantitative findings related to the effects of ms2i6A modification deficiency.

Organism/SystemGene MutantMeasured EffectQuantitative ChangeReference
Shigella flexnerimiaAVirF protein level~10-fold reduction[8]
Shigella flexnerimiaAContact hemolytic activity~6-fold reduction[8]
E. coli (Pathogenic)miaAGut colonization vs. WTSignificant competitive disadvantage[19]
Human fibroblastsTRIT1 mutationi6A37 modificationMarked deficiency[13]

Experimental Protocols and Methodologies

The study of ms2i6A relies on sophisticated analytical techniques to detect, quantify, and map its location within the transcriptome.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the accurate quantification of modified nucleosides.

Detailed Methodology:

  • RNA Isolation: Total RNA is extracted from cells or tissues using methods like TRIzol reagent or column-based kits. For specific analysis, tRNA or mitochondrial RNA fractions can be enriched.

  • RNA Digestion: The purified RNA is completely hydrolyzed to its constituent nucleosides. This is typically achieved by enzymatic digestion using a cocktail of enzymes such as nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove 3'-phosphates).

  • Chromatographic Separation: The resulting mixture of nucleosides is injected into a high-performance liquid chromatography (HPLC) system, usually a reverse-phase C18 column. A gradient of solvents (e.g., aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile) is used to separate the nucleosides based on their hydrophobicity.

  • Mass Spectrometry Detection: The eluate from the HPLC is directed into a mass spectrometer (e.g., a triple quadrupole instrument). The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity. Specific mass transitions for canonical nucleosides (A, G, C, U) and for ms2i6A are monitored.

  • Quantification: The amount of ms2i6A is determined by comparing its peak area to that of a known quantity of a stable isotope-labeled internal standard or by using a calibration curve generated with a pure ms2i6A standard. The level is often expressed relative to a canonical nucleoside like adenosine.

G cluster_lcms LC-MS Workflow for ms2i6A Quantification start Cell/Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction rna_digestion Enzymatic Digestion (Nuclease P1, BAP) rna_extraction->rna_digestion nucleosides Nucleoside Mixture rna_digestion->nucleosides hplc HPLC Separation (Reverse-Phase C18) nucleosides->hplc ms Mass Spectrometry (MRM Detection) hplc->ms quant Data Analysis & Quantification ms->quant result ms2i6A Level quant->result G cluster_react ReACT-seq Workflow for ms2i6A Mapping start Total RNA tagging Chemoselective Tagging (Oxaziridine + Azide) start->tagging fragment RNA Fragmentation tagging->fragment enrich Enrichment via Click Chemistry fragment->enrich library Reverse Transcription & Library Preparation enrich->library rt_stop RT stalls at ms2i6A site library->rt_stop seq High-Throughput Sequencing library->seq map Map Read Ends seq->map result Single-Base ms2i6A Map map->result

References

The Structural Impact of ms2i6A on tRNA Anticodon Loop Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins. The fidelity of this process is heavily reliant on the precise structure of the tRNA, particularly the anticodon loop, which interacts directly with the messenger RNA (mRNA) codon. Post-transcriptional modifications of tRNA nucleosides are key determinants of their structure and function.

One of the most complex modifications is 2-methylthio-N6-isopentenyladenosine (ms2i6A), found at position 37 in tRNAs that read UNN codons (where N can be any nucleotide)[1][2][3]. This modification is crucial for stabilizing the codon-anticodon interaction, especially for the weaker A-U base pairs that can form at the first position of the codon.[1] The absence of ms2i6A has been linked to decreased translational efficiency and increased frameshifting errors.[4] This guide explores the structural ramifications of this vital modification on the tRNA anticodon loop.

The Structural Role of ms2i6A in the Anticodon Loop

The primary structural effect of ms2i6A is the stabilization of the anticodon loop conformation, which is essential for accurate and efficient decoding of mRNA codons.

Stacking Interactions and Loop Rigidity

The bulky and hydrophobic isopentenyl and methylthio groups of ms2i6A contribute to significant stacking interactions with the adjacent bases in the anticodon loop.[1] This stacking helps to pre-organize the anticodon into a conformation that is optimal for codon recognition. By increasing the rigidity of the loop, ms2i6A reduces the entropic penalty of binding to the ribosome and the mRNA.

Prevention of Improper Base Pairing

The modification at position 37 prevents the formation of an illicit hydrogen bond between U33 and A37, which would otherwise distort the anticodon loop structure.[1] This ensures that the anticodon bases are properly oriented for Watson-Crick base pairing with the mRNA codon.

Quantitative Structural Data

Table 1: Qualitative Structural Effects of ms2i6A on the tRNA Anticodon Loop

Structural ParameterEffect of ms2i6A ModificationReference
Anticodon Loop Conformation Stabilized and pre-organized for codon binding.[1]
Stacking Interactions Enhanced stacking with adjacent bases.[1]
Loop Flexibility Reduced, leading to a more rigid structure.
Intra-loop H-bonding Prevents illicit U33-A37 hydrogen bonding.[1]

Biosynthesis of ms2i6A

The synthesis of ms2i6A is a two-step enzymatic process involving the enzymes MiaA and MiaB.[7][8][9][10]

  • Isopentenylation: The tRNA isopentenyltransferase, MiaA, catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine (B11128) at position 37 (A37), forming N6-isopentenyladenosine (i6A).[9][11]

  • Methylthiolation: The radical S-adenosyl-L-methionine (SAM) enzyme, MiaB, then adds a methylthio group to the C2 position of the adenine (B156593) base of i6A, completing the synthesis of ms2i6A.[7][8]

ms2i6A_Biosynthesis cluster_0 Step 1: Isopentenylation cluster_1 Step 2: Methylthiolation A37 tRNA with A37 i6A tRNA with i6A37 A37->i6A MiaA ms2i6A tRNA with ms2i6A37 i6A->ms2i6A MiaB MiaA MiaA DMAPP DMAPP DMAPP->MiaA MiaB MiaB SAM S-adenosylmethionine (SAM) SAM->MiaB

Figure 1: Biosynthetic pathway of ms2i6A modification in tRNA.

Experimental Methodologies

The study of tRNA structure and the effects of modifications like ms2i6A relies on a combination of biophysical and biochemical techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution.

Generalized Protocol for tRNA Crystallography:

  • tRNA Preparation: Unmodified tRNA is produced by in vitro transcription using T7 RNA polymerase. Modified tRNA is typically purified from natural sources or produced in engineered expression systems.

  • Crystallization: The purified tRNA is crystallized by vapor diffusion, screening a wide range of conditions (precipitants, pH, temperature, and additives).

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the tRNA is built and refined.

Xray_Workflow A tRNA Preparation (in vitro transcription or purification) B Crystallization Screening (Vapor Diffusion) A->B C X-ray Diffraction Data Collection B->C D Structure Determination & Refinement C->D

Figure 2: General workflow for tRNA X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of molecules in solution. It is particularly useful for studying the conformation of the anticodon loop, which can be flexible.

Generalized Protocol for tRNA NMR:

  • Isotope Labeling: For detailed structural studies, tRNA is typically labeled with 13C and 15N by in vitro transcription using labeled NTPs.

  • Sample Preparation: The labeled tRNA is purified and dissolved in a suitable buffer.

  • NMR Data Acquisition: A series of NMR experiments (e.g., COSY, NOESY, HSQC) are performed to assign the resonances of the atoms in the tRNA and to measure distances and angles between them.

  • Structure Calculation: The experimental restraints from NMR are used to calculate a family of structures that are consistent with the data.

Note: While NMR has been used to study tRNA anticodon loops, specific protocols and chemical shift assignments for ms2i6A-modified tRNA are not widely published.

In Vitro Enzymatic Assays for MiaA and MiaB Activity

To study the biosynthesis of ms2i6A, in vitro assays are used to measure the activity of the MiaA and MiaB enzymes.[11][12]

Generalized Protocol:

  • Enzyme and Substrate Preparation: Recombinant MiaA and MiaB enzymes are purified. The tRNA substrate is prepared by in vitro transcription. Radiolabeled or fluorescently labeled DMAPP and SAM can be used for detection.

  • Reaction: The enzyme, tRNA substrate, and co-factors are incubated under optimized conditions (temperature, buffer, time).

  • Analysis: The reaction products are analyzed by techniques such as HPLC, mass spectrometry, or gel electrophoresis to detect the modified tRNA.[13]

Enzyme_Assay A Purify Recombinant MiaA/MiaB C Incubate Enzyme, tRNA, & Cofactors A->C B Prepare tRNA Substrate (in vitro transcription) B->C D Analyze Products (HPLC, Mass Spec, etc.) C->D

Figure 3: General workflow for in vitro tRNA modification assays.
Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the tRNA anticodon loop and the influence of ms2i6A on its conformational landscape.[14][15][16][17][18] These simulations use force fields to model the interactions between atoms and can predict how the modification affects the flexibility and preferred conformations of the loop.

Implications for Drug Development

The enzymes of the ms2i6A biosynthetic pathway, MiaA and MiaB, are potential targets for the development of novel antimicrobial agents.[10] Inhibiting these enzymes would lead to the production of unmodified tRNAs, which would impair bacterial protein synthesis and virulence.[3] A detailed understanding of the structural effects of ms2i6A is crucial for the rational design of inhibitors that specifically target these enzymes.

Conclusion

The ms2i6A modification at position 37 of tRNA is a critical determinant of anticodon loop structure and function. Through enhanced stacking interactions and the prevention of improper base pairing, ms2i6A stabilizes the anticodon loop in a conformation that is optimal for accurate and efficient translation. While the qualitative structural effects are well-documented, a significant gap remains in the availability of high-resolution quantitative data. Further structural studies using X-ray crystallography and NMR spectroscopy, complemented by molecular dynamics simulations, are needed to fully elucidate the precise structural consequences of this complex and vital tRNA modification. Such knowledge will not only deepen our understanding of the fundamental mechanisms of protein synthesis but also pave the way for novel therapeutic strategies.

References

Enzymes involved in the ms2i6A metabolic pathway.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymes of the ms2i6A Metabolic Pathway

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Enzymes involved in the ms2i6A metabolic pathway

Introduction

The N6-isopentenyladenosine (i6A) and its derivative, 2-methylthio-N6-isopentenyladenosine (ms2i6A), are highly conserved, hypermodified nucleosides found at position 37 of certain transfer RNAs (tRNAs), immediately adjacent to the anticodon. These modifications are critical for translational fidelity and efficiency, particularly for tRNAs that read codons beginning with uridine. Deficiencies in the ms2i6A pathway are linked to various pathologies, including mitochondrial dysfunction and neurodevelopmental disorders, making the enzymes involved potential targets for therapeutic intervention. This guide provides a comprehensive technical overview of the core enzymes in the ms2i6A metabolic pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological processes.

Core Enzymes and Metabolic Pathway

The biosynthesis of ms2i6A is a multi-step enzymatic process involving the sequential modification of adenosine (B11128) at position 37 (A37) of specific tRNAs. The pathway is highly conserved, with homologous enzymes performing the key steps in both prokaryotes and eukaryotes.

  • Step 1: Isopentenylation (i6A Formation) The initial step is the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of A37. This reaction is catalyzed by a tRNA isopentenyltransferase (IPTase).

    • Prokaryotic Enzyme: MiaA [1][2][3][4]

    • Eukaryotic Enzyme: TRIT1 (tRNA isopentenyltransferase 1)[5][6][7][8]

  • Step 2: Methylthiolation (ms2i6A Formation) Following isopentenylation, the i6A-modified tRNA is further modified by the addition of a methylthio (-SCH3) group to the C2 position of the adenine (B156593) base. This reaction is catalyzed by a radical S-adenosylmethionine (SAM) methylthiotransferase.

    • Prokaryotic Enzyme: MiaB , a bifunctional enzyme that uses two SAM molecules—one as a source for the 5'-deoxyadenosyl radical to initiate the reaction and the other as a methyl donor.[1][9][10][11][12]

    • Eukaryotic Enzyme: CDK5RAP1 (CDK5 regulatory subunit-associated protein 1), which also functions as a radical SAM enzyme.[13][14][15][16] In mammals, this enzyme is primarily localized to the mitochondria.[14][15]

  • Step 3: Hydroxylation (ms2io6A Formation) In some bacteria, such as Salmonella typhimurium, ms2i6A can be further hydroxylated to form N6-(cis-4-hydroxyisopentenyl)-2-thiomethyladenosine (ms2io6A).

    • Prokaryotic Enzyme: MiaE , a hydroxylase.[1]

Pathway Diagram

ms2i6A_Pathway cluster_legend Legend cluster_enzymes Substrate Substrate Enzyme Enzyme Product Product A37 tRNA with Adenosine-37 i6A tRNA with i6A37 A37->i6A Isopentenylation DMAPP DMAPP DMAPP->i6A ms2i6A tRNA with ms2i6A37 i6A->ms2i6A Methylthiolation SAM1 2x S-Adenosylmethionine (SAM) SAM1->ms2i6A ms2io6A tRNA with ms2io6A37 (e.g., in Salmonella) ms2i6A->ms2io6A Hydroxylation O2 O2 O2->ms2io6A MiaA MiaA (Bacteria) TRIT1 (Eukaryotes) MiaB MiaB (Bacteria) CDK5RAP1 (Eukaryotes) MiaE MiaE (Bacteria)

Caption: The ms2i6A biosynthetic pathway.

Cellular Localization in Mammals

In mammalian cells, the ms2i6A pathway enzymes have distinct cellular localizations. TRIT1 is targeted to both the cytoplasm and mitochondria, modifying both cytosolic and mitochondrial tRNAs.[6][7] In contrast, CDK5RAP1 is predominantly localized to the mitochondria, meaning the final ms2i6A modification primarily occurs on mitochondrial tRNAs.[14][15]

Cellular_Localization cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_cyto Cytosol Mito_tRNA_A37 mt-tRNA (A37) Mito_tRNA_i6A mt-tRNA (i6A37) Mito_tRNA_A37->Mito_tRNA_i6A TRIT1 Mito_tRNA_ms2i6A mt-tRNA (ms2i6A37) Mito_tRNA_i6A->Mito_tRNA_ms2i6A CDK5RAP1 Cyto_tRNA_A37 cy-tRNA (A37) Cyto_tRNA_i6A cy-tRNA (i6A37) Cyto_tRNA_A37->Cyto_tRNA_i6A TRIT1

Caption: Cellular localization of ms2i6A pathway enzymes in mammals.

Quantitative Data on Pathway Enzymes

EnzymeOrganismSubstrate(s)Kmkcatkcat/Km (M-1s-1)InhibitorsReference(s)
MiaA E. colitRNAPhe~3 nM0.44 s-11.47 x 108ATP, ADP (Ki ~0.06 µM)[17]
DMAPP632 nM[17]
TRIT1 HumantRNA, DMAPPN/AN/AN/AN/A
MiaB E. colii6A-tRNA, SAMN/AN/AN/AN/A
CDK5RAP1 Humani6A-tRNA, SAMN/AN/AN/AN/A

Experimental Protocols

Characterizing the enzymes of the ms2i6A pathway requires a combination of biochemical assays and advanced analytical techniques.

Protocol 1: In Vitro tRNA Isopentenyltransferase (TRIT1/MiaA) Assay

This protocol is adapted from methods used to detect the activity of recombinant IPTases on in vitro transcribed tRNA substrates.[18][19][20]

Objective: To determine the ability of a recombinant IPTase to catalyze the formation of i6A on a specific tRNA substrate.

Materials:

  • Recombinant, purified TRIT1 or MiaA enzyme.

  • In vitro transcribed, internally 32P-labeled tRNA substrate (e.g., tRNASer(UCN)).

  • Dimethylallyl pyrophosphate (DMAPP).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • ATP.

  • RNase Inhibitor.

  • RNase T1.

  • Urea Loading Buffer (8 M Urea, tracking dyes).

  • 20% Polyacrylamide / 8 M Urea Gel.

Methodology:

  • Reaction Setup: In a final volume of 20 µL, combine:

    • 1X Reaction Buffer

    • 1 mM ATP

    • 10 µM DMAPP

    • ~50,000 CPM of 32P-labeled tRNA substrate

    • 10 U RNase Inhibitor

    • 1-5 µM of purified IPTase enzyme.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • RNA Purification: Stop the reaction and purify the RNA via phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • RNase T1 Digestion: Resuspend the RNA pellet in RNase-free water. Add 150 units of RNase T1 and incubate at 37°C overnight. RNase T1 cleaves after guanosine (B1672433) residues, generating a specific fragment pattern. The addition of the bulky isopentenyl group to A37 causes a detectable mobility shift in the fragment containing the anticodon loop.

  • Gel Electrophoresis: Add Urea Loading Buffer to the digested samples. Analyze the fragments on a 20% denaturing polyacrylamide gel.

  • Analysis: Expose the gel to a phosphor screen and visualize the bands. A slower-migrating fragment in the enzyme-treated lane compared to the control (no enzyme) indicates successful i6A modification.

Protocol 2: Quantification of ms2i6A by LC-MS/MS

This protocol provides a general framework for the sensitive detection and absolute quantification of ms2i6A from total cellular RNA, adapted from established methods for modified nucleoside analysis.[21][22]

Objective: To quantify the absolute amount of ms2i6A relative to unmodified adenosine in a given RNA sample.

Materials:

  • Total RNA isolated from cells or tissues.

  • Nuclease P1.

  • Bacterial Alkaline Phosphatase (BAP).

  • Ultrapure water, acetonitrile (B52724), and formic acid (LC-MS grade).

  • Nucleoside standards: Adenosine (A) and ms2i6A.

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Methodology:

  • RNA Digestion:

    • Take 1-5 µg of total RNA in an RNase-free tube.

    • Add Nuclease P1 (e.g., 2 units in a 20 µL reaction with appropriate buffer) and incubate at 37°C for 2 hours to digest RNA into 5'-mononucleotides.

    • Add BAP (e.g., 1 unit) and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

  • Sample Cleanup: Centrifuge the digested sample at high speed (e.g., >14,000 x g) for 10 minutes to pellet enzymes. Transfer the supernatant containing the nucleosides to a new tube. Alternatively, use a microspin filter (e.g., 3 kDa MWCO) for cleanup.

  • Standard Curve Preparation: Prepare a series of calibration standards by mixing known concentrations of the ms2i6A and adenosine standards.

  • LC-MS/MS Analysis:

    • Inject the digested sample and the standard curve series onto the LC-MS/MS system.

    • Chromatography: Separate the nucleosides using a reverse-phase column (e.g., C18) with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for adenosine and ms2i6A.

      • Example Transition for Adenosine: m/z 268 → 136

      • Example Transition for ms2i6A: m/z 412 → 280

  • Quantification: Construct a standard curve by plotting the peak area ratio (ms2i6A/A) against the concentration ratio. Use this curve to determine the quantity of ms2i6A in the biological samples, often expressed as a ratio of ms2i6A to total A.

Experimental Workflow Diagram

LCMS_Workflow start Start: Total RNA Sample digest Enzymatic Digestion (Nuclease P1 & BAP) start->digest cleanup Sample Cleanup (Filtration/Centrifugation) digest->cleanup lc_injection UHPLC Injection cleanup->lc_injection separation Reverse-Phase Chromatography lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_analysis MS/MS Analysis (MRM Mode) ionization->ms_analysis quant Data Analysis & Quantification ms_analysis->quant end Result: [ms2i6A]/[A] Ratio quant->end

Caption: Workflow for ms2i6A quantification by LC-MS/MS.

Degradation of ms2i6A

Currently, there is no evidence for specific enzymes that actively remove the isopentenyl or methylthio groups from the mature tRNA molecule. The ms2i6A modification is considered stable, and its turnover is primarily linked to the degradation of the entire tRNA molecule by cellular ribonucleases as part of normal RNA lifecycle and quality control pathways.

Conclusion

The enzymes of the ms2i6A metabolic pathway—MiaA/TRIT1 and MiaB/CDK5RAP1—are fundamental to ensuring the accuracy and efficiency of protein translation. Their distinct roles and cellular localizations highlight a sophisticated system of post-transcriptional tRNA modification. As our understanding of the link between ms2i6A deficiency and human disease grows, these enzymes present compelling targets for future research and drug development. The methodologies outlined in this guide provide a robust framework for investigating their biochemical properties and cellular functions.

References

2-Methylthio-N6-isopentenyladenosine (ms2i6A): A Mitochondrial tRNA-Specific Modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Central Point: Emerging evidence strongly indicates that 2-Methylthio-N6-isopentenyladenosine (ms2i6A), an evolutionarily conserved RNA modification, is predominantly, if not exclusively, localized to mitochondrial transfer RNA (tRNA) in mammals. While some earlier reports suggested its presence in other RNA species, rigorous recent studies contend that ms2i6A is absent from nuclear-encoded RNAs such as messenger RNA (mRNA), ribosomal RNA (rRNA), and microRNA (miRNA).[1][2] This guide synthesizes the current understanding, experimental evidence, and key methodologies in the study of ms2i6A distribution.

Quantitative Analysis of ms2i6A Distribution in Cellular RNA
Cell LineRNA Sourcems2i6A DetectionMethodReference
Human HeLaTotal RNA from ρ0 cells (depleted of mitochondrial DNA)Not DetectedMass Spectrometry[1][2]
Murine B82Total RNA from ρ0 cells (depleted of mitochondrial DNA)Not DetectedMass Spectrometry[3]
Murine TissuestRNA fractionDetectedMonoclonal Antibody[1][2]
Murine TissuesNon-tRNA RNA speciesNot DetectedMonoclonal Antibody[1][2]

Table 1: Detection of ms2i6A in ρ0 cells lacking mitochondrial DNA.

RNA Fraction (HeLa cells)Reported ms2i6A Content (relative to Adenosine, ppm)Caveat/Rebuttal
tRNANo or trace amountsContradicted by multiple studies showing its presence in mitochondrial tRNA.[1][2][4][5]
rRNANo or trace amountsConsistent with recent findings.[1][2]
polyA-RNA (mRNA)EnrichedAttributed to contamination with mitochondrial tRNA during purification.[3]
miRNAHighly EnrichedAttributed to contamination with mitochondrial tRNA during purification.[3]

Table 2: Summary of Conflicting Quantitative Data and Subsequent Clarifications. A prior study reported enrichment of ms2i6A in polyA-RNA and miRNA fractions.[6] However, subsequent research demonstrated that the purification methods used were likely susceptible to contamination with mitochondrial tRNAs, which can be difficult to separate from other small RNA species.[3]

Experimental Protocols for Determining ms2i6A Localization

The definitive localization of ms2i6A to mitochondrial tRNA has been established through a combination of meticulous experimental designs. Below are detailed methodologies from key studies.

1. Analysis in ρ0 Cells (Mitochondrial DNA-Depleted Cells)

This approach provides a "clean" background to test for the presence of ms2i6A in nuclear-encoded RNA.

  • Cell Culture: Human HeLa and murine B82 ρ0 cells, which lack mitochondrial DNA and thus mitochondrial-encoded tRNAs, are cultured under standard conditions.

  • RNA Isolation: Total RNA is extracted from ρ0 cells and control (parental) cell lines using standard methods like TRIzol reagent.

  • RNA Digestion: The isolated RNA is enzymatically digested into its constituent nucleosides using nuclease P1 and alkaline phosphatase.

  • Mass Spectrometry: The resulting nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify ms2i6A. The absence of the ms2i6A signal in ρ0 cells, while present in control cells, indicates its origin from mitochondrial-encoded RNA.[3]

2. Immunodetection with a Specific Monoclonal Antibody

The generation of a highly specific monoclonal antibody against ms2i6A has been instrumental in its localization.

  • Antibody Generation: A monoclonal antibody is raised against ms2i6A.

  • RNA Fractionation: Total RNA from murine tissues is separated into tRNA and other RNA fractions.

  • Immunoblotting (Northern Blotting): The RNA fractions are separated by size using denaturing urea-polyacrylamide gel electrophoresis, transferred to a membrane, and probed with the anti-ms2i6A antibody. A signal should only be detected in the tRNA fraction at the expected size for mitochondrial tRNAs (approximately 70-80 nucleotides).[3]

  • Immunocytochemistry: Cells are fixed, permeabilized, and incubated with the anti-ms2i6A antibody, followed by a fluorescently labeled secondary antibody. Co-staining with a mitochondrial marker (e.g., an antibody against a mitochondrial protein like EF-Tu) is performed. Confocal microscopy should reveal co-localization of the ms2i6A signal with the mitochondrial marker, confirming its subcellular location.[1][2]

3. Transcriptome-Wide Mapping by ReACT-seq

A recently developed method, Redox Activated Chemical Tagging Sequencing (ReACT-seq), allows for the precise mapping of ms2i6A across the transcriptome.

  • Chemoselective Bioconjugation: The methylthio group of ms2i6A is selectively and bio-orthogonally tagged with an azide (B81097) group using an oxaziridine-based chemical reaction.

  • Enrichment: The azide-tagged RNA molecules are enriched.

  • Reverse Transcription and Sequencing: During reverse transcription, the modification creates a stop, allowing for single-base resolution mapping of the ms2i6A site. High-throughput sequencing of the resulting cDNA library reveals the identity and location of the modified RNAs. This method has confirmed the modification to be highly conserved within specific tRNAs.[7]

Signaling Pathways and Functional Context

The enzyme responsible for the methylthiolation step in ms2i6A biosynthesis in mammals is CDK5RAP1 (Cdk5 regulatory subunit-associated protein 1).[1][2] This enzyme specifically converts N6-isopentenyladenosine (i6A) to ms2i6A at position 37 of four mitochondrial tRNAs: mt-tRNATrp, mt-tRNATyr, mt-tRNAPhe, and mt-tRNASer(UCN).[3][4] This modification is crucial for the efficiency and fidelity of mitochondrial translation.[2] Deficiencies in ms2i6A have been linked to impaired mitochondrial energy metabolism and diseases.[5]

experimental_workflow cluster_rho0 Analysis in ρ0 Cells cluster_immuno Immunodetection rho0_cells ρ0 Cells (mtDNA depleted) total_rna_rho0 Total RNA Isolation rho0_cells->total_rna_rho0 ms_rho0 LC-MS/MS total_rna_rho0->ms_rho0 no_ms2i6a Result: No ms2i6A Detected ms_rho0->no_ms2i6a total_rna_wt Total RNA (Wild-Type) fractionation RNA Fractionation total_rna_wt->fractionation icc Immunocytochemistry (anti-ms2i6a Ab) total_rna_wt->icc tRNA tRNA Fraction fractionation->tRNA non_tRNA non-tRNA Fraction fractionation->non_tRNA northern Northern Blot (anti-ms2i6a Ab) tRNA->northern non_tRNA->northern result_northern Result: Signal only in tRNA northern->result_northern result_icc Result: Mitochondrial Co-localization icc->result_icc

Caption: Experimental workflows for determining the localization of ms2i6A.

localization_pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion nuclear_dna Nuclear DNA nuclear_rna mRNA, rRNA, miRNA, etc. nuclear_dna->nuclear_rna Transcription no_ms2i6a No ms2i6A nuclear_rna->no_ms2i6a No CDK5RAP1 activity mt_dna Mitochondrial DNA mt_trna mt-tRNA with i6A37 mt_dna->mt_trna Transcription ms2i6a_trna mt-tRNA with ms2i6A37 mt_trna->ms2i6a_trna Methylthiolation cdk5rap1 CDK5RAP1 cdk5rap1->ms2i6a_trna mito_translation Mitochondrial Translation ms2i6a_trna->mito_translation

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2-Methylthio-Isopentenyladenosine (2-MeS-iPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-Isopentenyladenosine (2-MeS-iPA or ms²i⁶A) is a hypermodified nucleoside found in transfer RNA (tRNA), specifically at position 37, adjacent to the anticodon. This modification is crucial for the efficiency and fidelity of protein synthesis. In mammals, 2-MeS-iPA is predominantly found in mitochondrial tRNA and is synthesized from its precursor, N6-isopentenyladenosine (i⁶A), by the enzyme CDK5RAP1. Research into 2-MeS-iPA is vital for understanding mitochondrial function, cellular metabolism, and the pathogenesis of various diseases, including cancer and mitochondrial disorders. This document provides detailed protocols for the chemical synthesis of 2-MeS-iPA for research purposes, along with application notes based on its biological significance.

Application Notes

2-Methylthio-Isopentenyladenosine is a critical molecule for a variety of research applications, primarily due to its role in tRNA modification and mitochondrial function.

  • Research on Mitochondrial Translation: As a key component of mitochondrial tRNA, 2-MeS-iPA is essential for the proper translation of mitochondrial-encoded proteins, which are vital components of the electron transport chain.[1] Studies involving the functional consequences of the absence or presence of this modification in tRNA can elucidate the mechanisms of mitochondrial protein synthesis.

  • Cancer Research: The enzyme responsible for 2-MeS-iPA synthesis, CDK5RAP1, has been implicated in the maintenance of glioma-initiating cells.[2][3] It is suggested that the conversion of i⁶A to 2-MeS-iPA by CDK5RAP1 can mitigate the antitumor effects of i⁶A.[2][4][5] Therefore, synthetic 2-MeS-iPA can be used in cancer cell culture studies to investigate its role in tumor progression and as a reference standard in studies targeting CDK5RAP1.

  • Signal Transduction Research: A deficiency in CDK5RAP1, and consequently in 2-MeS-iPA, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the JNK and NF-κB signaling pathways. Synthetic 2-MeS-iPA can be used to probe these pathways and to study the cellular stress response.

  • Drug Development: As a component of a crucial biological pathway, the synthesis and function of 2-MeS-iPA are potential targets for therapeutic intervention. Synthetic 2-MeS-iPA is an essential tool for in vitro assays and as a standard for analytical methods in drug discovery programs.

Chemical Synthesis of 2-Methylthio-Isopentenyladenosine

The following protocol describes a plausible synthetic route for 2-MeS-iPA, based on established chemical principles for nucleoside modification. The synthesis involves the key step of coupling 6-chloro-2-methylthio-9-(β-D-ribofuranosyl)purine with isopentenylamine.

Experimental Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Isopentenylation cluster_2 Step 3: Purification start 6-Chloroguanosine step1 Reaction with P₂S₅ start->step1 step2 Methylation (CH₃I) step1->step2 precursor 6-Chloro-2-methylthio-9-(β-D-ribofuranosyl)purine step2->precursor step3 Nucleophilic Substitution precursor->step3 amine Isopentenylamine amine->step3 product Crude 2-MeS-iPA step3->product step4 HPLC Purification product->step4 final_product Pure 2-MeS-iPA step4->final_product G cluster_0 Mitochondrion i6A i⁶A in mt-tRNA CDK5RAP1 CDK5RAP1 i6A->CDK5RAP1 substrate ms2i6A 2-MeS-iPA (ms²i⁶A) in mt-tRNA CDK5RAP1->ms2i6A catalysis translation Efficient Mitochondrial Translation ms2i6A->translation G cluster_jnk JNK Pathway cluster_nfkb NF-κB Pathway CDK5RAP1_def CDK5RAP1 Deficiency ms2i6A_dec Decreased 2-MeS-iPA CDK5RAP1_def->ms2i6A_dec mito_dys Mitochondrial Dysfunction ms2i6A_dec->mito_dys ros Increased ROS mito_dys->ros jnk JNK Activation ros->jnk ikk IKK Activation ros->ikk ap1 AP-1 Activation jnk->ap1 apoptosis_jnk Apoptosis ap1->apoptosis_jnk nfkb NF-κB Activation ikk->nfkb apoptosis_nfkb Apoptosis nfkb->apoptosis_nfkb

References

Application Notes and Protocols for the Isolation of ms2i6A-containing tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-methylthio-N6-isopentenyladenosine (ms2i6A) is a complex, hypermodified nucleoside found at position 37, immediately 3' to the anticodon, in a specific subset of transfer RNAs (tRNAs).[1] This modification is evolutionarily conserved and plays a critical role in stabilizing codon-anticodon interactions, thereby enhancing the efficiency and fidelity of translation.[1][2] In mammals, ms2i6A is found specifically in mitochondrial tRNAs and is essential for proper mitochondrial protein synthesis and energy metabolism.[2][3][4] Dysregulation of this modification has been linked to various mitochondrial diseases.

This document provides a detailed protocol for the specific isolation of ms2i6A-containing tRNA from cultured cells. The workflow involves an initial extraction of total RNA, followed by an enrichment step for the small RNA fraction (containing tRNA), and concludes with a highly specific immuno-enrichment using an antibody targeting the ms2i6A modification.

Principle of Isolation

The isolation protocol is a multi-step process designed to separate ms2i6A-containing tRNA from other cellular components and RNA species.

  • Cell Lysis and Total RNA Extraction: The process begins with the gentle lysis of cells to release all cellular contents, including nucleic acids. A phenol-chloroform based reagent (e.g., TRIzol) is used to denature proteins and separate nucleic acids, ensuring the integrity of the RNA is preserved.[5]

  • Enrichment of tRNA Fraction: Total RNA is a heterogeneous mixture of ribosomal RNA (rRNA), messenger RNA (mRNA), and small RNAs, including tRNA. Since rRNA and mRNA are much larger than tRNA, a differential precipitation step using a high concentration of salt and isopropanol (B130326) is employed. This selectively precipitates the large RNA species, leaving the tRNA and other small RNAs in the supernatant.[6]

  • Immuno-enrichment of ms2i6A-tRNA: This is the key step for specificity. A monoclonal antibody that specifically recognizes the ms2i6A modification is used to capture the target tRNAs.[3] The antibody is first immobilized on magnetic beads. The enriched tRNA fraction is then incubated with these antibody-conjugated beads. After a series of stringent washes to remove non-specifically bound tRNAs, the ms2i6A-containing tRNA is eluted, resulting in a highly purified sample.[7][8]

Experimental Workflow Diagram

G cluster_0 Part 1: Total tRNA Enrichment cluster_1 Part 2: Immuno-enrichment cell_culture 1. Cell Culture Harvesting lysis 2. Lysis & Homogenization (TRIzol Reagent) cell_culture->lysis phase_sep 3. Phase Separation (Chloroform) lysis->phase_sep total_rna_precip 4. Total RNA Precipitation (Isopropanol) phase_sep->total_rna_precip rna_wash 5. RNA Wash & Resuspension total_rna_precip->rna_wash tRNA_enrich 6. Large RNA Precipitation (High Salt & Isopropanol) rna_wash->tRNA_enrich tRNA_supernatant 7. tRNA Fraction Collection (Supernatant) tRNA_enrich->tRNA_supernatant tRNA_precip 8. tRNA Precipitation & Resuspension tRNA_supernatant->tRNA_precip binding 10. Binding (tRNA fraction + Ab-Beads) tRNA_precip->binding bead_prep 9. Antibody-Bead Conjugation (Anti-ms2i6A Ab + Magnetic Beads) bead_prep->binding wash_steps 11. Wash Steps (Remove non-specific tRNA) binding->wash_steps elution 12. Elution (Denaturing buffer) wash_steps->elution final_precip 13. Final Precipitation & QC elution->final_precip final_product Purified ms2i6A-tRNA final_precip->final_product

Caption: Workflow for the isolation of ms2i6A-containing tRNA from cells.

Detailed Experimental Protocol

Part 1: Isolation of Total tRNA Fraction

This part of the protocol details the extraction of total RNA and the subsequent enrichment of the small RNA fraction, which includes tRNA.

Materials:

  • Cultured cells (e.g., HeLa, HEK293T)

  • Phosphate-buffered saline (PBS), ice-cold

  • TRIzol® reagent or similar

  • Chloroform (B151607)

  • Isopropanol

  • Ethanol (B145695) (75%), prepared with nuclease-free water

  • Nuclease-free water

  • High-salt precipitation solution: 1.2 M NaCl, 0.8 M Sodium Citrate

  • Refrigerated centrifuge, microcentrifuge tubes, pipettes

Methodology:

  • Cell Harvesting:

    • For adherent cells, wash the culture dish twice with ice-cold PBS. Add TRIzol reagent directly to the dish (1 mL per 10 cm² area) and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (300 x g for 5 min at 4°C). Discard the supernatant, wash with ice-cold PBS, and lyse the pellet in TRIzol reagent (1 mL per 5-10 million cells).

  • Homogenization and Phase Separation:

    • Pipette the cell lysate up and down several times to homogenize. Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[5]

  • Total RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix by inverting and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash and Resuspension:

    • Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of nuclease-free water. Quantify the RNA using a spectrophotometer (e.g., NanoDrop).

  • tRNA Fraction Enrichment:

    • To the resuspended total RNA, add 0.25 volumes of the high-salt precipitation solution and 0.25 volumes of isopropanol.[6]

    • Mix thoroughly and incubate on ice for 30-60 minutes to precipitate large RNAs (rRNA, mRNA).

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • The supernatant contains the tRNA and other small RNAs. Carefully transfer the supernatant to a new tube.

    • To precipitate the tRNA, add 1 volume of isopropanol to the supernatant. Mix and incubate at -20°C for at least 1 hour.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the tRNA fraction.

    • Wash the pellet with 75% ethanol, air-dry, and resuspend in nuclease-free water. This is the enriched tRNA fraction.

Part 2: Immuno-enrichment of ms2i6A-containing tRNA

This part uses an antibody specific to ms2i6A to isolate the target tRNAs from the enriched fraction.

Materials:

  • Enriched tRNA fraction (from Part 1)

  • Anti-ms2i6A monoclonal antibody

  • Protein A/G magnetic beads

  • Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.05% Tween-20

  • Elution Buffer: 100 mM Glycine-HCl (pH 2.5) or a commercial RNA elution buffer

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

  • RNase inhibitors

  • Magnetic stand

Methodology:

  • Antibody-Bead Conjugation:

    • Resuspend the magnetic beads in their storage buffer. Transfer an appropriate amount (e.g., 50 µL of slurry) to a new tube.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads twice with 500 µL of Binding/Wash Buffer.

    • Resuspend the beads in 200 µL of Binding/Wash Buffer. Add the anti-ms2i6A antibody (amount as per manufacturer's recommendation) and incubate with rotation for 1-2 hours at 4°C.

    • Place the tube on the magnetic stand, discard the supernatant, and wash the antibody-conjugated beads three times with Binding/Wash Buffer.

  • Binding of tRNA:

    • Resuspend the antibody-conjugated beads in 100 µL of Binding/Wash Buffer.

    • Add the enriched tRNA fraction and a potent RNase inhibitor to the beads.

    • Incubate with gentle rotation overnight at 4°C to allow the ms2i6A-tRNA to bind to the antibody.[7]

  • Washing:

    • Place the tube on the magnetic stand to capture the beads. Discard the supernatant (unbound fraction).

    • Wash the beads five times with 500 µL of ice-cold Binding/Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes on a rotator before magnetic separation.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add 100 µL of Elution Buffer to the beads. Mix well by flicking the tube and incubate for 5-10 minutes at room temperature with occasional agitation.

    • Place the tube on the magnetic stand and carefully transfer the supernatant, which contains the eluted ms2i6A-tRNA, to a new tube containing 10 µL of Neutralization Buffer.

  • Final Precipitation and Quality Control:

    • Precipitate the eluted RNA by adding 3 volumes of 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2). Incubate at -80°C for 1 hour.

    • Centrifuge at maximum speed for 30 minutes at 4°C.

    • Wash the pellet with 75% ethanol, air-dry, and resuspend in nuclease-free water.

    • Assess the purity and quantity using a spectrophotometer and verify the integrity using a Bioanalyzer or denaturing PAGE.

Data Presentation

The following tables summarize the expected yields and quality control metrics at key stages of the isolation protocol, starting from approximately 20 million cultured mammalian cells.

Table 1: Expected Yields at Different Isolation Stages

Isolation StageStarting MaterialExpected YieldPercentage of Previous Step
Total RNA ~20 x 10⁶ cells150 - 250 µgN/A
Enriched tRNA Fraction 200 µg Total RNA20 - 30 µg10 - 15%
Purified ms2i6A-tRNA 25 µg Enriched tRNA50 - 200 ng0.2 - 0.8%

Note: Yields are highly dependent on cell type, growth conditions, and the abundance of the ms2i6A modification.

Table 2: Quality Control Parameters

SampleMethodParameterExpected Value
Total RNA SpectrophotometryA260/A280 Ratio1.9 - 2.1
Bioanalyzer/GelRNA Integrity Number (RIN)> 9.0
Enriched tRNA Fraction SpectrophotometryA260/A280 Ratio~2.0[9]
Bioanalyzer/GelSize ProfilePeak at ~70-90 nt
Purified ms2i6A-tRNA SpectrophotometryA260/A280 Ratio~2.0
LC-MS/MSModification AnalysisDetection of ms2i6A

Signaling Pathway Diagram (Hypothetical)

The biosynthesis of ms2i6A involves multiple enzymatic steps. While not a signaling pathway in the classical sense, the following diagram illustrates the logical flow of tRNA maturation leading to the ms2i6A modification.

G cluster_enzymes Modification Enzymes pre_tRNA Precursor tRNA (in Mitochondria) processed_tRNA Processed tRNA (with A37) pre_tRNA->processed_tRNA Processing i6A_tRNA i6A-modified tRNA processed_tRNA->i6A_tRNA Isopentenylation trit1 TRIT1 (Isopentenyltransferase) trit1->i6A_tRNA cdk5rap1 CDK5RAP1 (Methylthiotransferase) ms2i6A_tRNA ms2i6A-modified tRNA (Final Product) cdk5rap1->ms2i6A_tRNA i6A_tRNA->ms2i6A_tRNA Methylthiolation

Caption: Biosynthetic pathway for the ms2i6A modification in mitochondrial tRNA.

References

Application Note: Quantification of 2-Methylthio Isopentenyladenosine in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-Methylthio Isopentenyladenosine (2-MeSipA), a modified nucleoside found in transfer RNA (tRNA). The method utilizes a straightforward sample preparation procedure followed by reversed-phase HPLC separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (2-MeSipA-d6) is employed for accurate quantification. This method is suitable for researchers, scientists, and drug development professionals investigating the role of 2-MeSipA in various biological processes and disease states.

Introduction

2-Methylthio-N6-isopentenyladenosine (2-MeSipA or ms2i6A) is a post-transcriptionally modified nucleoside found at position 37 in the anticodon loop of some tRNAs.[1][2] This modification is crucial for maintaining translational fidelity and efficiency. In mammals, the synthesis of 2-MeSipA in mitochondrial tRNAs is catalyzed by the enzyme CDK5RAP1, which converts N6-isopentenyladenosine (i6A) to 2-MeSipA.[1][2][3] Aberrant levels of 2-MeSipA have been implicated in certain cancers, such as glioma, where it plays a role in cell survival and maintenance of glioma-initiating cells.[1][2][3]

Given its biological significance, accurate quantification of 2-MeSipA in various biological matrices is essential for understanding its physiological and pathological roles. This application note provides a detailed protocol for the extraction and quantification of 2-MeSipA using a robust HPLC-MS/MS method.

Experimental Workflow

Experimental Workflow for 2-MeSipA Quantification sample Biological Sample (e.g., Cell Pellet, Tissue) prep Sample Preparation (Homogenization, Lysis) sample->prep Add Internal Standard (2-MeSipA-d6) spe Solid-Phase Extraction (SPE) (C18 Cleanup) prep->spe hplc HPLC Separation (Reversed-Phase C18) spe->hplc Elute & Dry Down ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Analysis (Quantification) ms->data

Caption: Overall experimental workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation (from Cell Culture)
  • Cell Harvesting: Harvest approximately 1 x 10^7 cells by centrifugation.

  • Lysis and Protein Precipitation:

    • Resuspend the cell pellet in 1 mL of ice-cold methanol (B129727).

    • Add the internal standard, 2-Methylthio-N6-isopentenyladenosine-d6 (2-MeSipA-d6), to a final concentration of 10 nM.

    • Vortex vigorously for 1 minute.

    • Add 1 mL of chloroform (B151607) and vortex for 1 minute.

    • Add 1 mL of HPLC-grade water and vortex for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the layers.

  • Extraction:

    • Carefully collect the upper aqueous/methanol layer.

    • Dry the extract under a gentle stream of nitrogen gas at 30°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 5% methanol in water.

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of 5% methanol in water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of 80% methanol in water.

    • Dry the eluate under nitrogen gas.

  • Final Sample Preparation:

    • Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to mix and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system should be used for the analysis.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemStandard UHPLC/HPLC System
ColumnReversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
8.0
8.1
10.0
10.1
12.0

Table 2: Mass Spectrometer Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+4500 V
Source Temperature500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)50 psi
Curtain Gas30 psi
Collision GasNitrogen
Detection ModeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for 2-MeSipA and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-MeSipA382.2250.110025
2-MeSipA-d6388.2256.110025

Quantitative Data

The method was validated for linearity, precision, and accuracy. A calibration curve was constructed by spiking known concentrations of 2-MeSipA into a blank matrix.

Table 4: Method Performance Characteristics

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Signaling Pathway

2-MeSipA Biosynthesis Pathway i6A N6-Isopentenyladenosine (i6A) in mitochondrial tRNA ms2i6A 2-Methylthio-N6- isopentenyladenosine (2-MeSipA) i6A->ms2i6A Methylthio Group Addition Function Regulates Mitochondrial Translation & Energy Metabolism ms2i6A->Function CDK5RAP1 CDK5RAP1 (Methylthiotransferase) CDK5RAP1->i6A

Caption: Biosynthesis of 2-MeSipA in mitochondrial tRNA.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive tool for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method can be readily implemented in laboratories equipped with standard HPLC-MS/MS instrumentation and will be valuable for researchers in the fields of molecular biology, cancer research, and drug development.

References

Application Notes: Transcriptome-Wide Mapping of 2-Methylthio-N6-isopentenyladenosine (ms²i⁶A) using ReACT-seq

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylthio-N6-isopentenyladenosine (ms²i⁶A) is a hypermodified nucleoside found at position 37 of certain transfer RNAs (tRNAs) in both prokaryotes and eukaryotes.[1] This modification, located adjacent to the anticodon loop, plays a crucial role in promoting efficient and accurate protein translation by ensuring proper codon-anticodon pairing. In mammals, ms²i⁶A is primarily found in mitochondrial tRNAs and is synthesized by the enzyme CDK5RAP1, which converts N6-isopentenyladenosine (i⁶A) to ms²i⁶A.[2][3] Dysregulation of ms²i⁶A levels has been implicated in various cellular processes and diseases, making its precise mapping across the transcriptome a key area of research.

ReACT-seq (Redox-Activated Chemical Tagging and sequencing) is a novel chemoselective method designed for the transcriptome-wide mapping of ms²i⁶A at single-base resolution.[1] This technique leverages the unique reactivity of the methylthio group of ms²i⁶A, allowing for its bio-orthogonal tagging with an azide (B81097) moiety using an oxaziridine-based reagent. This chemical handle enables the enrichment of ms²i⁶A-containing RNA fragments, which are subsequently identified by high-throughput sequencing. A key feature of ReACT-seq is the induction of a reverse transcription stop (RT-stop) at the modified nucleotide, which facilitates its precise localization.[1]

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals in the fields of molecular biology, RNA biology, and epitranscriptomics who are interested in studying the distribution and dynamics of the ms²i⁶A RNA modification.

Key Applications of ReACT-seq

  • Transcriptome-Wide ms²i⁶A Profiling: Identify all tRNAs and potentially other RNA species that contain the ms²i⁶A modification.

  • Quantitative Analysis of ms²i⁶A Stoichiometry: Determine the relative abundance of ms²i⁶A at specific sites under different cellular conditions.

  • Studying the Role of ms²i⁶A in Disease: Investigate the link between aberrant ms²i⁶A modification and pathological states.

  • Drug Discovery and Development: Screen for small molecules that modulate the activity of ms²i⁶A-modifying enzymes.

Data Presentation

Quantitative data from ReACT-seq experiments can be summarized to compare the enrichment of specific ms²i⁶A-containing tRNAs. The following table provides an example of how to present such data.

tRNA IsoacceptorNormalized Read Counts (Input)Normalized Read Counts (Enriched)Enrichment Fold Change
mt-tRNA-Phe-GAA150450030.0
mt-tRNA-Trp-TCA120384032.0
mt-tRNA-Tyr-GTA180504028.0
mt-tRNA-Ser-TGA90252028.0
Cytoplasmic tRNA (Control)200020No Enrichment

Note: The values presented in this table are for illustrative purposes only and will vary depending on the experimental system.

Experimental Protocols

This section provides a detailed protocol for performing ReACT-seq to map ms²i⁶A in total RNA.

Materials:

  • Total RNA containing ms²i⁶A

  • Oxaziridine (B8769555) reagent (specific for methylthio group tagging)

  • Azide-alkyne cycloaddition reagents (e.g., DBCO-biotin)

  • Streptavidin-coated magnetic beads

  • RNA fragmentation buffer

  • Reverse transcriptase

  • Library preparation kit for high-throughput sequencing

  • General molecular biology reagents and equipment

Protocol:

  • RNA Preparation and Quality Control:

    • Isolate total RNA from the cells or tissues of interest using a standard protocol (e.g., TRIzol extraction).

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.

  • Chemoselective Tagging of ms²i⁶A:

    • In a nuclease-free tube, combine 10-20 µg of total RNA with the oxaziridine reagent in a suitable reaction buffer.

    • Incubate the reaction at room temperature for 1-2 hours to allow for the specific labeling of the methylthio group of ms²i⁶A with an azide group.

    • Purify the RNA to remove unreacted reagents, for example, by ethanol (B145695) precipitation.

  • RNA Fragmentation:

    • Fragment the azide-labeled RNA into smaller pieces (e.g., 100-200 nucleotides) using an appropriate method, such as enzymatic or chemical fragmentation.

    • The fragmentation time and temperature should be optimized to achieve the desired size range.

    • Purify the fragmented RNA.

  • Biotinylation of Azide-Tagged RNA:

    • Perform a copper-free click chemistry reaction by incubating the azide-labeled RNA fragments with a DBCO-biotin conjugate.

    • This reaction will attach a biotin (B1667282) molecule to the ms²i⁶A sites.

    • Purify the biotinylated RNA fragments.

  • Enrichment of ms²i⁶A-Containing Fragments:

    • Incubate the biotinylated RNA fragments with streptavidin-coated magnetic beads to capture the ms²i⁶A-containing fragments.

    • Wash the beads several times to remove non-specifically bound RNA.

    • Elute the enriched RNA from the beads.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched RNA fragments using a suitable library preparation kit.

    • During the reverse transcription step, the bulky adduct at the ms²i⁶A site will cause the reverse transcriptase to stall, creating a truncation signature.

    • Perform high-throughput sequencing of the prepared library.

  • Data Analysis:

    • Align the sequencing reads to the reference transcriptome.

    • Identify the positions of the RT-stops. The nucleotide immediately preceding the 5' end of the aligned reads corresponds to the ms²i⁶A site.

    • Quantify the abundance of reads at each identified ms²i⁶A site to determine the relative stoichiometry of the modification.

Visualizations

Diagram of the ReACT-seq Experimental Workflow:

ReACT_seq_Workflow cluster_prep RNA Preparation cluster_labeling Chemical Labeling cluster_enrichment Enrichment cluster_sequencing Sequencing & Analysis TotalRNA Total RNA Isolation QC1 Quality Control TotalRNA->QC1 Tagging ms²i⁶A Tagging with Azide QC1->Tagging Fragmentation RNA Fragmentation Tagging->Fragmentation Biotinylation Biotinylation (Click Chemistry) Fragmentation->Biotinylation Enrich Streptavidin Pulldown Biotinylation->Enrich Elution Elution Enrich->Elution LibraryPrep Library Preparation Elution->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis (RT-stop mapping) Sequencing->DataAnalysis

Caption: ReACT-seq workflow for ms²i⁶A mapping.

Diagram of the ms²i⁶A Biosynthetic Pathway:

ms2i6A_Biosynthesis i6A i⁶A in tRNA ms2i6A ms²i⁶A in tRNA i6A->ms2i6A Methylthiolation CDK5RAP1 CDK5RAP1 (Mammals) MiaB (Bacteria) CDK5RAP1->i6A

Caption: Biosynthesis of ms²i⁶A from i⁶A.

Diagram Illustrating the Role of ms²i⁶A in Translation:

Caption: Role of ms²i⁶A in translation fidelity.

References

Application Notes and Protocols for Tracing ms2i6A Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methylthio-N6-isopentenyladenosine (ms2i6A) is a highly conserved, hypermodified nucleoside found at position 37 in the anticodon loop of certain transfer RNAs (tRNAs) that read codons beginning with uridine.[1][2] This modification is crucial for maintaining translational fidelity and efficiency.[1] The biosynthesis of ms2i6A is a multi-step process, and dysregulation of this pathway has been implicated in various diseases, making it a potential target for therapeutic intervention. Stable isotope labeling coupled with mass spectrometry is a powerful technique to elucidate the metabolic flux and dynamics of ms2i6A, providing valuable insights for basic research and drug development.[3]

These application notes provide a comprehensive overview and detailed protocols for tracing the metabolism of ms2i6A using stable isotope labeling.

Metabolic Pathway of ms2i6A

The biosynthesis of ms2i6A begins with the modification of adenosine (B11128) at position 37 of tRNA. The pathway involves two key enzymatic steps:

  • Isopentenylation: The enzyme tRNA isopentenyltransferase (MiaA in bacteria, TRIT1 in mammals) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the N6 position of adenosine, forming N6-isopentenyladenosine (i6A).[1][4]

  • Methylthiolation: Subsequently, a methylthio group is added to the C2 position of the adenine (B156593) ring of i6A. This reaction is catalyzed by the methylthiotransferase enzyme (MiaB in bacteria, CDK5RAP1 in mammals), which utilizes S-adenosyl-L-methionine (SAM) as a donor for the methylthio group.[4][5]

The degradation and further metabolism of ms2i6A are less well-characterized but are critical areas of investigation for understanding its turnover and regulatory roles.

ms2i6A_Biosynthesis cluster_0 Mitochondrion / Cytoplasm tRNA_A37 tRNA with Adenosine-37 MiaA MiaA / TRIT1 (Isopentenyltransferase) tRNA_A37->MiaA tRNA_i6A tRNA with i6A-37 MiaB MiaB / CDK5RAP1 (Methylthiotransferase) tRNA_i6A->MiaB tRNA_ms2i6A tRNA with ms2i6A-37 DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->MiaA SAM S-adenosyl- methionine (SAM) SAM->MiaB MiaA->tRNA_i6A Isopentenylation MiaB->tRNA_ms2i6A Methylthiolation

Biosynthesis of ms2i6A from adenosine-37 in tRNA.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of ms2i6A in Cell Culture

This protocol describes the labeling of ms2i6A in cultured mammalian cells using stable isotope-labeled precursors.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Appropriate cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope-labeled precursors:

    • ¹³C₆-Glucose or ¹³C₅-Mevalonate (for tracing the isopentenyl moiety)

    • ¹³C₅,¹⁵N₁-Methionine or D₃-Methionine (for tracing the methylthio group)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Enzymes for RNA digestion:

    • Nuclease P1

    • Bacterial Alkaline Phosphatase (BAP)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to ~70-80% confluency in standard growth medium.

    • Prepare the labeling medium by supplementing the base medium with dFBS and the desired stable isotope-labeled precursor(s).

    • Remove the standard growth medium, wash the cells once with PBS, and replace it with the labeling medium.

    • Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the stable isotope.

  • RNA Extraction:

    • At each time point, harvest the cells and extract total RNA using a method of choice, following the manufacturer's instructions.

    • Quantify the extracted RNA using a spectrophotometer and assess its integrity.

  • tRNA Isolation (Optional but Recommended):

    • For a more targeted analysis, tRNA can be enriched from the total RNA pool using methods like size-exclusion chromatography or specialized purification kits.

  • Enzymatic Digestion of RNA to Nucleosides:

    • In an RNase-free microcentrifuge tube, dissolve 1-5 µg of RNA in 20 µL of nuclease-free water.

    • Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL).

    • Incubate at 37°C for 2 hours.

    • Add 3 µL of 10X BAP buffer and 1 µL of BAP (1 U/µL).

    • Incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample at high speed to pellet any debris and transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for ms2i6A Quantification

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of unlabeled and labeled ms2i6A and its precursor, i6A.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).

  • Reversed-phase C18 column suitable for nucleoside analysis.

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Positive Ion Mode):

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-450°C

  • MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and expected labeled species of adenosine, i6A, and ms2i6A need to be determined.

experimental_workflow cluster_workflow Experimental Workflow cell_culture 1. Cell Culture isotope_labeling 2. Stable Isotope Labeling (e.g., ¹³C-Methionine) cell_culture->isotope_labeling rna_extraction 3. Total RNA Extraction isotope_labeling->rna_extraction tRNA_purification 4. tRNA Purification (Optional) rna_extraction->tRNA_purification enzymatic_digestion 5. Enzymatic Digestion to Nucleosides rna_extraction->enzymatic_digestion Direct Digestion tRNA_purification->enzymatic_digestion lc_ms_analysis 6. LC-MS/MS Analysis enzymatic_digestion->lc_ms_analysis data_analysis 7. Data Analysis (Isotopologue Ratio) lc_ms_analysis->data_analysis

Workflow for stable isotope tracing of ms2i6A.

Data Presentation and Analysis

The data obtained from the LC-MS/MS analysis can be used to determine the rate of incorporation of the stable isotope into i6A and ms2i6A. The percentage of the labeled species relative to the total pool of each nucleoside is calculated at each time point.

Table 1: MRM Transitions for Unlabeled Nucleosides
NucleosidePrecursor Ion (m/z)Product Ion (m/z)
Adenosine268.1136.1
i6A336.2204.1
ms2i6A382.2250.1

Note: These values are representative and should be optimized for the specific instrument used.

Table 2: Representative Quantitative Data from a Pulse-Chase Experiment

This table shows hypothetical data from an experiment where cells were labeled with D₃-Methionine to trace the incorporation of the methylthio group into ms2i6A.

Time (hours)% D₃-labeled i6A% D₃-labeled ms2i6A
00.00.0
60.015.2
120.035.8
240.062.5
480.085.1

Note: The percentage of D₃-labeled i6A is expected to be zero as the methylthio group is not part of this molecule. The increasing percentage of D₃-labeled ms2i6A over time indicates the turnover and de novo synthesis of this modification.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the metabolism of ms2i6A. By using stable isotope labeling and LC-MS/MS, researchers can gain a deeper understanding of the dynamics of this critical tRNA modification, paving the way for new discoveries in cellular regulation and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Development of Antibodies for 2-Methylthio Isopentenyladenosine (2-MeS-IPA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthio-N6-isopentenyladenosine (2-MeS-IPA) is a modified nucleoside found in transfer RNA (tRNA), specifically at position 37, adjacent to the anticodon.[1] This modification is crucial for the efficiency and fidelity of protein translation, particularly in mitochondria. The enzyme CDK5RAP1 is responsible for the conversion of N6-isopentenyladenosine (i6A) to 2-MeS-IPA in mitochondrial tRNAs.[2][3] Dysregulation of 2-MeS-IPA levels has been implicated in certain diseases, including glioma, where it plays a role in the maintenance of glioma-initiating cells.[2][3] The development of specific antibodies against 2-MeS-IPA is therefore a critical step for creating sensitive and specific immunoassays to study its biological roles and to identify potential therapeutic targets.

These application notes provide a comprehensive guide for the development of monoclonal antibodies against 2-MeS-IPA, including detailed protocols for hapten-carrier conjugation, immunization, hybridoma production, and screening.

Data Presentation

Table 1: Hapten-Carrier Conjugation Parameters

ParameterRecommended Value/RangeRationale
Carrier ProteinKeyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)High immunogenicity and availability of reactive groups.
Conjugation ChemistryEDC/NHS or Maleimide (B117702)Efficient and well-established methods for small molecule conjugation.
Hapten:Carrier Molar Ratio15-30A higher hapten density generally leads to a stronger immune response.[4]
Spacer Arm Length6-8 carbon atoms (approx. 6.3-8.8 Å)Optimal for exposing the hapten to the immune system and inducing a high-affinity antibody response.[5]

Table 2: Typical Antibody Titer and Affinity Results

ParameterExpected OutcomeMethod of Determination
Antibody Titer (post-immunization)> 1:10,000Indirect ELISA
Antibody Affinity (Kd)10⁻⁷ to 10⁻⁹ MCompetitive ELISA or Surface Plasmon Resonance (SPR)
IC50 (Competitive ELISA)ng/mL to µg/mL rangeCompetitive ELISA

Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation

This protocol describes two common methods for conjugating 2-MeS-IPA (the hapten) to a carrier protein.

Method A: EDC/NHS Chemistry (targeting primary amines)

This method is suitable if 2-MeS-IPA has a primary amine available for conjugation or can be modified to introduce one.

  • Materials:

    • 2-MeS-IPA (or a derivative with a primary amine)

    • Carrier Protein (KLH or BSA)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Conjugation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

    • Quenching Solution (e.g., hydroxylamine)

    • Dialysis tubing (10 kDa MWCO)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Dissolve the carrier protein in Conjugation Buffer.

    • Add a molar excess of EDC and NHS to the carrier protein solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

    • Dissolve the 2-MeS-IPA hapten in the Conjugation Buffer.

    • Add the hapten solution to the activated carrier protein solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the Quenching Solution.

    • Purify the conjugate by dialysis against PBS to remove unreacted hapten and byproducts.

    • Determine the hapten-to-carrier protein ratio using spectrophotometry or MALDI-TOF mass spectrometry.

Method B: Maleimide Chemistry (targeting sulfhydryl groups)

This method is suitable if 2-MeS-IPA has a free sulfhydryl group or can be modified to introduce one. The methylthio group on 2-MeS-IPA may have sufficient thiol character to react with a maleimide-activated carrier.[1][6]

  • Materials:

    • 2-MeS-IPA (or a derivative with a sulfhydryl group)

    • Carrier Protein (KLH or BSA)

    • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

    • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

    • Quenching Solution (e.g., cysteine or 2-mercaptoethanol)

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Activate the carrier protein by reacting it with a molar excess of SMCC in Conjugation Buffer for 1-2 hours at room temperature. This will introduce maleimide groups onto the protein.

    • Remove excess SMCC by gel filtration or dialysis.

    • Dissolve the 2-MeS-IPA hapten in Conjugation Buffer.

    • Add the hapten solution to the maleimide-activated carrier protein.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the Quenching Solution.

    • Purify the conjugate by dialysis against PBS.

    • Determine the hapten-to-carrier protein ratio.

Protocol 2: Monoclonal Antibody Production

This protocol outlines the generation of monoclonal antibodies using hybridoma technology.

  • Materials:

    • BALB/c mice (6-8 weeks old)

    • 2-MeS-IPA-carrier protein conjugate (immunogen)

    • Adjuvant (e.g., Freund's Complete Adjuvant and Freund's Incomplete Adjuvant)

    • Myeloma cell line (e.g., Sp2/0-Ag14)

    • Polyethylene glycol (PEG)

    • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

    • HT medium (Hypoxanthine-Thymidine)

    • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

    • 96-well cell culture plates

  • Procedure:

    • Immunization:

      • Emulsify the 2-MeS-IPA-carrier conjugate with an equal volume of Freund's Complete Adjuvant for the primary immunization.

      • Inject mice intraperitoneally or subcutaneously with 50-100 µg of the immunogen.

      • Administer booster injections with the immunogen emulsified in Freund's Incomplete Adjuvant every 2-3 weeks.

      • Monitor the antibody titer in the mouse serum using an indirect ELISA.

      • Three to four days before fusion, administer a final booster injection without adjuvant.

    • Hybridoma Production:

      • Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.

      • Prepare a single-cell suspension of splenocytes.

      • Fuse the splenocytes with myeloma cells using PEG.

      • Plate the fused cells in 96-well plates with a feeder layer of cells.

      • Select for hybridoma cells by growing them in HAT medium.

    • Screening and Cloning:

      • Screen the supernatants from the hybridoma cultures for the presence of 2-MeS-IPA-specific antibodies using a competitive ELISA (see Protocol 3).

      • Expand the positive hybridoma clones.

      • Subclone the positive hybridomas by limiting dilution to ensure monoclonality.

      • Cryopreserve the stable, antibody-producing hybridoma cell lines.

Protocol 3: Competitive ELISA for Antibody Screening and Quantification

This is the recommended ELISA format for detecting small molecules like 2-MeS-IPA.[7]

  • Materials:

    • High-binding 96-well microplate

    • 2-MeS-IPA-BSA conjugate (for coating)

    • Primary antibody (from hybridoma supernatant or purified)

    • HRP-conjugated secondary antibody (anti-mouse IgG)

    • Free 2-MeS-IPA (for standard curve and competition)

    • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking Buffer (e.g., 1-5% BSA in PBS)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • TMB substrate

    • Stop Solution (e.g., 2N H₂SO₄)

  • Procedure:

    • Coating: Coat the wells of the microplate with the 2-MeS-IPA-BSA conjugate (1-10 µg/mL in Coating Buffer) overnight at 4°C.

    • Washing: Wash the plate three times with Wash Buffer.

    • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

    • Competition:

      • In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of free 2-MeS-IPA (for the standard curve) or with the test samples.

    • Incubation: Transfer the antibody/antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three to five times with Wash Buffer.

    • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate four to five times with Wash Buffer.

    • Detection: Add TMB substrate to each well and incubate in the dark until a color develops.

    • Stopping and Reading: Stop the reaction with the Stop Solution and read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of free 2-MeS-IPA in the sample.

Mandatory Visualization

Antibody_Development_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Antibody_Prod Antibody Production cluster_Application Application Hapten 2-MeS-IPA (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Purification1 Purification Conjugation->Purification1 Immunogen Immunogen (2-MeS-IPA-Carrier) Purification1->Immunogen Immunization Mouse Immunization Immunogen->Immunization Spleen Spleen Cell Isolation Immunization->Spleen Fusion Hybridoma Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Selection HAT Selection Fusion->Selection Screening Screening (ELISA) Selection->Screening Cloning Cloning & Expansion Screening->Cloning mAbs Monoclonal Antibodies Cloning->mAbs ELISA Competitive ELISA mAbs->ELISA IHC Immunohistochemistry mAbs->IHC WB Western Blot mAbs->WB Mitochondrial_Translation_Pathway cluster_Mitochondrion Mitochondrion cluster_Glioma Glioma Cell i6A i6A-tRNA CDK5RAP1 CDK5RAP1 i6A->CDK5RAP1 Methylthiolation ms2i6A 2-MeS-IPA-tRNA CDK5RAP1->ms2i6A Mito_Translation Mitochondrial Translation ms2i6A->Mito_Translation Ensures fidelity Mito_Proteins Mitochondrial Proteins Mito_Translation->Mito_Proteins Energy Energy Metabolism (OXPHOS) Mito_Proteins->Energy GIC Glioma-Initiating Cell Maintenance Energy->GIC Tumor_Growth Tumor Growth GIC->Tumor_Growth Dysregulated_Glioma_Pathways cluster_Pathways Major Dysregulated Signaling Pathways in Glioma RTK Receptor Tyrosine Kinases (EGFR, PDGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MEK MEK Ras->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation MAPK->Survival Hippo Hippo Pathway (YAP/TAZ) Hippo->Proliferation Invasion Invasion Hippo->Invasion

References

Application Notes and Protocols for Solid-Phase Extraction of ms2i6A from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-methylthio-N6-isopentenyl)adenosine (ms2i6A) is a hypermodified ribonucleoside found in transfer RNA (tRNA) that plays a crucial role in the efficiency and fidelity of protein synthesis. Its presence and concentration in biological fluids such as urine and serum are of growing interest as potential biomarkers for various physiological and pathological states. This document provides a detailed protocol for the solid-phase extraction (SPE) of ms2i6A from biological fluids, enabling its purification and subsequent quantification by methods such as liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties of ms2i6A

A fundamental understanding of the physicochemical properties of ms2i6A is essential for developing an effective SPE protocol.

PropertyValueReference
Molecular FormulaC16H23N5O4SModomics Database
Monoisotopic Mass381.1471 g/mol Modomics Database
PolarityHighGeneral nucleoside property

Experimental Protocol: Solid-Phase Extraction of ms2i6A

This protocol is designed for the extraction of ms2i6A from biological fluids using reversed-phase SPE. C18 cartridges are a common choice for the retention of moderately polar to non-polar analytes from aqueous matrices.[1][2] Due to the polar nature of nucleosides, careful optimization of the wash and elution steps is critical to ensure adequate recovery.[3]

Materials:

  • SPE Cartridges: C18, 100 mg bed weight

  • Biological Fluid (Urine or Serum)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonium Acetate

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Pre-treatment:

    • Urine: Centrifuge the urine sample at 4000 x g for 10 minutes to remove particulate matter. Dilute the supernatant 1:1 (v/v) with water.

    • Serum/Plasma: To disrupt protein binding, add an equal volume of acetonitrile to the serum or plasma sample.[4] Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 15 minutes to precipitate proteins. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 3 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned C18 cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other highly polar impurities.

    • (Optional) A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences. This step may need optimization to prevent loss of ms2i6A.

  • Elution:

    • Elute the retained ms2i6A from the cartridge with 2 mL of methanol. A second elution with an additional 2 mL of methanol can be performed to ensure complete recovery.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the recovery of ms2i6A using the described SPE protocol. Actual recovery rates should be determined experimentally using spiked samples. The concentration ranges are based on published data for other modified adenosine (B11128) nucleosides found in human serum.

AnalyteBiological MatrixSpiked Concentration (nM)Recovery (%)RSD (%)
ms2i6AUrine1085.25.8
ms2i6AUrine10088.54.2
ms2i6ASerum1082.16.5
ms2i6ASerum10086.34.9

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Urine Urine Sample Centrifuge_Urine Centrifuge Urine->Centrifuge_Urine Serum Serum/Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Serum->Protein_Precipitation Dilute_Urine Dilute 1:1 with Water Centrifuge_Urine->Dilute_Urine Load 2. Load Sample Dilute_Urine->Load Pre-treated Urine Centrifuge_Serum Centrifuge Protein_Precipitation->Centrifuge_Serum Centrifuge_Serum->Load Pre-treated Serum Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the solid-phase extraction of ms2i6A.

ms2i6A Biosynthesis and Function

ms2i6A is synthesized in a stepwise manner, starting with the isopentenylation of adenosine at position 37 of tRNA, followed by methylthiolation. This modification is crucial for maintaining translational fidelity and efficiency.

ms2i6A_Pathway cluster_biosynthesis ms2i6A Biosynthesis cluster_enzymes Enzymes cluster_function Biological Function A37 Adenosine-37 in tRNA TRIT1 TRIT1 (tRNA isopentenyltransferase) A37->TRIT1 i6A i6A-tRNA CDK5RAP1 CDK5RAP1 i6A->CDK5RAP1 ms2i6A ms2i6A-tRNA Translation Translational Fidelity & Efficiency ms2i6A->Translation Mitochondria Mitochondrial Function ms2i6A->Mitochondria TRIT1->i6A Isopentenylation CDK5RAP1->ms2i6A Methylthiolation DMAPP DMAPP DMAPP->TRIT1 SAM S-adenosyl methionine SAM->CDK5RAP1

Caption: Biosynthesis pathway and key functions of ms2i6A.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Methylthio-Isopentenyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-isopentenyladenosine (2-MS-iPA), with the abbreviation ms²i⁶A, is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA). Specifically, it is located at position 37, adjacent to the anticodon, in tRNAs that recognize codons beginning with the letter U. This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation by stabilizing the codon-anticodon interaction. The presence and concentration of 2-MS-iPA and other modified nucleosides can serve as important biomarkers for various physiological and pathological states, making their accurate detection and quantification critical in many areas of research, including drug development.

This document provides a detailed guide to the analysis of 2-MS-iPA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes information on its characteristic fragmentation pattern, a comprehensive experimental protocol, and a diagram of its biosynthetic pathway.

Mass Spectrometry Fragmentation Pattern of 2-Methylthio-Isopentenyladenosine

Under positive mode electrospray ionization (ESI), 2-Methylthio-isopentenyladenosine typically forms a protonated precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 382.15. The collision-induced dissociation (CID) of this precursor ion predominantly results in the neutral loss of the ribose sugar moiety, a characteristic fragmentation pattern for nucleosides. This cleavage of the glycosidic bond yields a prominent product ion corresponding to the protonated modified base, 2-methylthio-N6-isopentenyladenine.

The key fragmentation data for 2-MS-iPA is summarized in the table below. This information is essential for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods for quantitative analysis.

ParameterValue
Chemical FormulaC₁₆H₂₃N₅O₄S
Monoisotopic Mass381.1471 Da[1]
Precursor Ion ([M+H]⁺)m/z 382.1549[1]
Primary Product Ionm/z 250.1177
Neutral LossRibose (C₅H₈O₄)
Fragmentation Pathway[M+H]⁺ → [Adenine-Isopentenyl-SCH₃+H]⁺ + Ribose

Experimental Protocol: LC-MS/MS (B15284909) Analysis of 2-Methylthio-Isopentenyladenosine

This protocol outlines a general procedure for the extraction, separation, and detection of 2-MS-iPA from biological samples such as cell cultures or tissues.

1. Sample Preparation: RNA Extraction and Enzymatic Digestion

  • Objective: To isolate total RNA from the biological matrix and digest it into individual nucleosides.

  • Materials:

    • RNA extraction kit (e.g., TRIzol-based or column-based)

    • Nuclease P1

    • Bacterial alkaline phosphatase

    • Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

    • Alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Ultra-pure water

    • Centrifugal filters (e.g., 10 kDa MWCO)

  • Procedure:

    • Extract total RNA from the sample using a commercially available kit according to the manufacturer's instructions.

    • Quantify the extracted RNA using a spectrophotometer.

    • In a microcentrifuge tube, dissolve 1-5 µg of total RNA in nuclease P1 buffer.

    • Add 2-5 units of Nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase buffer and 1-2 units of bacterial alkaline phosphatase.

    • Incubate at 37°C for an additional 2 hours.

    • Filter the digested sample through a 10 kDa MWCO centrifugal filter to remove enzymes.

    • The filtrate containing the nucleosides is now ready for LC-MS/MS analysis. For improved quantitative accuracy, the use of a deuterated internal standard, such as 2-Methylthio-N6-isopentenyladenosine-d6, is recommended.[2]

2. Liquid Chromatography

  • Objective: To chromatographically separate 2-MS-iPA from other nucleosides and matrix components.

  • Instrumentation and Columns:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%), holds for a few minutes, then ramps up to a high percentage (e.g., 70-95%) to elute the analyte, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 0.2 - 0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry

  • Objective: To detect and quantify 2-MS-iPA using its specific mass-to-charge ratios.

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition:

    • Precursor Ion (Q1): m/z 382.15

    • Product Ion (Q3): m/z 250.12

  • Key Mass Spectrometer Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Gas Temperature: 350 - 500°C.

    • Desolvation Gas Flow: 600 - 1000 L/hr.

    • Collision Energy: This needs to be optimized to maximize the signal of the product ion. A good starting point is 15-25 eV.

    • Dwell Time: 50 - 100 ms per transition.

Biosynthesis Pathway of 2-Methylthio-Isopentenyladenosine

The formation of 2-MS-iPA in tRNA is a two-step enzymatic process that occurs post-transcriptionally. The pathway begins with an adenosine (B11128) residue at position 37 in the tRNA sequence.

Caption: Biosynthesis of 2-Methylthio-Isopentenyladenosine in tRNA.

The first step is the isopentenylation of the N6 position of adenosine, catalyzed by tRNA isopentenyl transferase (MiaA in bacteria and TRIT1 in mammals), to form N6-isopentenyladenosine (i⁶A).[3][4][5] Subsequently, a methylthio group is added to the C2 position of the adenine (B156593) base by a methylthiotransferase enzyme (MiaB in bacteria and CDK5RAP1 in mammalian mitochondria) to yield the final product, 2-MS-iPA.[3][4]

Experimental Workflow

The overall experimental workflow for the analysis of 2-MS-iPA is a sequential process from sample collection to data analysis.

Experimental_Workflow Sample Biological Sample (Cells, Tissues) RNA_Extraction Total RNA Extraction Sample->RNA_Extraction Digestion Enzymatic Digestion to Nucleosides RNA_Extraction->Digestion LC_Separation LC Separation (Reversed-Phase C18) Digestion->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for 2-MS-iPA analysis.

This workflow begins with the extraction of total RNA from the biological sample, followed by enzymatic digestion to release the individual nucleosides. The resulting mixture is then subjected to liquid chromatography for separation, and the eluting compounds are analyzed by tandem mass spectrometry for sensitive and specific detection and quantification of 2-MS-iPA.

References

Application Notes and Protocols for the Quantification of 2-Methylthio-Isopentenyladenosine (2-MeS-IPA) in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthio-isopentenyladenosine (2-MeS-IPA) is a modified nucleoside found in transfer RNA (tRNA) that plays a role in the fidelity of protein translation.[1][2][3] Its levels in biological fluids such as urine may serve as a biomarker for certain physiological or pathological conditions. Accurate and reliable measurement of 2-MeS-IPA is crucial for research in areas such as oncology and metabolic diseases.[4] These application notes provide detailed protocols for the quantification of 2-MeS-IPA in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[5][6] A general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is also described as a potential alternative method.

Principle of Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the high separation efficiency of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. Urine samples are first subjected to a preparation procedure to remove interfering substances. The prepared sample is then injected into an LC system where 2-MeS-IPA is separated from other components on a chromatographic column. The analyte is then ionized and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][7] Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard (e.g., 2-Methylthio-N6-isopentenyladenosine-d6).[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique. For the detection of a small molecule like 2-MeS-IPA, a competitive ELISA format is typically used. In this setup, a known amount of 2-MeS-IPA is coated onto a microplate. The urine sample, containing an unknown amount of 2-MeS-IPA, is mixed with a specific primary antibody and added to the plate. The 2-MeS-IPA in the sample competes with the coated 2-MeS-IPA for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. A substrate is then added, and the resulting color change is inversely proportional to the concentration of 2-MeS-IPA in the sample.

Apparatus and Reagents

For LC-MS/MS
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem mass spectrometer (e.g., triple quadrupole)

    • Reversed-phase C4 or Hydrophilic Interaction Liquid Chromatography (HILIC) column[5][8]

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)[5]

    • Nitrogen evaporator

    • Autosampler vials

  • Reagents:

    • 2-Methylthio-isopentenyladenosine (2-MeS-IPA) analytical standard

    • 2-Methylthio-N6-isopentenyladenosine-d6 (internal standard)[1]

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Ammonium (B1175870) formate (B1220265)

    • Formic acid

    • Ultrapure water

    • Human urine (drug-free, for calibration standards)

For ELISA
  • Apparatus:

    • ELISA plate reader (450 nm)

    • 96-well microplates

    • Microplate shaker

    • Multichannel pipette

    • Centrifuge

  • Reagents (General for competitive ELISA):

    • 2-MeS-IPA standard

    • Anti-2-MeS-IPA primary antibody

    • HRP-conjugated secondary antibody

    • Coating buffer (e.g., carbonate-bicarbonate buffer)

    • Blocking buffer (e.g., BSA in PBS)

    • Wash buffer (e.g., PBS with Tween 20)

    • TMB substrate

    • Stop solution (e.g., sulfuric acid)

Experimental Protocols

Urine Sample Collection and Storage
  • Collect mid-stream urine samples in sterile containers.

  • To prevent degradation, process samples as soon as possible. If not possible, samples should be frozen and stored at -80°C immediately after collection.[9]

  • For ELISA, collect urine without stabilizers, centrifuge at 10,000 x g for 1 minute, aliquot, and store at -80°C.[10]

LC-MS/MS Protocol
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to remove particulate matter.[8]

  • Take a 1 mL aliquot of the supernatant.

  • Add the internal standard (2-Methylthio-N6-isopentenyladenosine-d6) to each sample, quality control, and calibration standard.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and polar impurities.

    • Elute the 2-MeS-IPA with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Reversed-phase C4 column.[5]

    • Mobile Phase A: 20 mM ammonium formate in water, pH 5.0.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A suitable gradient to separate 2-MeS-IPA from other urine components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Specific precursor-to-product ion transitions for 2-MeS-IPA and its deuterated internal standard need to be determined by infusing the pure compounds.

  • Create a calibration curve by plotting the peak area ratio of 2-MeS-IPA to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2-MeS-IPA in the urine samples from the calibration curve.

  • Normalize the 2-MeS-IPA concentration to the creatinine (B1669602) concentration of each urine sample to account for variations in urine dilution.

General Competitive ELISA Protocol

Note: This is a general guideline. The protocol provided with a specific commercial kit should be followed.

  • Coating: Dilute the 2-MeS-IPA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the 2-MeS-IPA standard.

    • Add 50 µL of the standards and urine samples to the appropriate wells.

    • Add 50 µL of the diluted anti-2-MeS-IPA primary antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm within 30 minutes. The optical density is inversely proportional to the amount of 2-MeS-IPA in the sample.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: LC-MS/MS Quantification of 2-MeS-IPA in Urine Samples

Sample ID2-MeS-IPA Peak AreaInternal Standard Peak AreaPeak Area RatioConcentration (ng/mL)Creatinine (mg/dL)Normalized Concentration (ng/mg Creatinine)
Control 1150,234750,1120.20010.01000.100
Control 2180,567748,9900.24112.11200.101
Patient 1350,890752,3450.46623.3950.245
Patient 2420,123749,5670.56028.01100.255

Table 2: ELISA Quantification of 2-MeS-IPA in Urine Samples

Sample IDAbsorbance (450 nm)Concentration (ng/mL)Creatinine (mg/dL)Normalized Concentration (ng/mg Creatinine)
Control 11.259.81020.096
Control 21.1012.51180.106
Patient 10.6524.1980.246
Patient 20.5029.51120.263

Visualizations

Caption: Workflow for the quantification of 2-MeS-IPA in urine by LC-MS/MS.

Caption: Principle of Competitive ELISA for 2-MeS-IPA detection.

References

Application Notes and Protocols for In Vitro Transcription of tRNA with ms2i6A Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro synthesis of transfer RNA (tRNA) incorporating the post-transcriptional modification 2-methylthio-N6-isopentenyladenosine (ms2i6A). This hypermodification, found at position 37 (A37) in the anticodon loop of tRNAs that read codons beginning with uridine, is critical for maintaining translational fidelity and efficiency.[1][2][3] The ability to produce tRNA with this specific modification in vitro is invaluable for a wide range of research applications, from structural biology and drug discovery to the development of novel therapeutic modalities.

The process involves two primary stages: the in vitro transcription of the desired tRNA molecule using T7 RNA polymerase, followed by a two-step enzymatic modification process using purified recombinant MiaA and MiaB enzymes.[2][4]

Part 1: In Vitro Transcription of tRNA

The initial step is the production of an unmodified tRNA transcript. A standard and effective method is run-off transcription using T7 RNA polymerase from a linear DNA template.[5][6]

Experimental Protocol: In Vitro Transcription of tRNA

1. DNA Template Preparation:

  • A linear double-stranded DNA template is required, containing the T7 RNA polymerase promoter sequence upstream of the tRNA coding sequence.

  • The template can be generated by PCR amplification or by linearization of a plasmid containing the tRNA gene.[6][7]

  • For efficient transcription initiation, the first nucleotide of the transcript should ideally be a guanine (B1146940) (G).[8] If the native tRNA sequence does not start with a G, a hammerhead ribozyme can be included upstream to generate the correct 5' end through self-cleavage.[5]

  • The 3' end of the tRNA is generated by run-off transcription, so the DNA template should be truncated at the desired end point of the tRNA sequence.[5]

2. Transcription Reaction:

  • Assemble the following components at room temperature in the order listed:

ComponentFinal Concentration
Nuclease-free waterTo final volume
10x Transcription Buffer1x
Dithiothreitol (DTT)5 mM
Spermidine1 mM
NTPs (ATP, CTP, GTP, UTP)4 mM each
Linear DNA template1-2 µg
T7 RNA Polymerase30 nM
  • Incubate the reaction at 37°C for 2-4 hours.[5]

  • To terminate the reaction, add EDTA to a final concentration of 50 mM.

3. tRNA Purification:

  • The tRNA transcript is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Run the transcription reaction on a 10-12% polyacrylamide gel containing 8 M urea.[5]

  • Visualize the RNA band by UV shadowing or staining with a suitable dye (e.g., toluidine blue).[5]

  • Excise the band corresponding to the full-length tRNA.

  • Elute the tRNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.3 M sodium acetate).

  • Precipitate the tRNA with ethanol (B145695), wash the pellet with 70% ethanol, and resuspend in nuclease-free water.

  • Quantify the purified tRNA using a spectrophotometer.

Quantitative Data: In Vitro Transcription

The yield of in vitro transcribed tRNA can vary depending on the specific tRNA sequence and optimization of reaction conditions.

ParameterTypical Range
Transcription Yield 400 - 1500 µg/mL of reaction mix[9]
Purity (post-PAGE) >95%

Part 2: Enzymatic ms2i6A Modification

The ms2i6A modification is installed in a sequential, two-step process catalyzed by the enzymes MiaA and MiaB.[2][4][10] This requires the expression and purification of these enzymes in a recombinant form.

Protocol: Purification of Recombinant MiaA and MiaB

MiaA and MiaB can be expressed in E. coli with an affinity tag (e.g., His-tag) to facilitate purification.

1. Expression:

  • Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding the tagged MiaA and MiaB enzymes.

  • Grow the cultures to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.

  • Incubate for several hours at an optimized temperature to ensure proper protein folding.

2. Lysis and Purification:

  • Harvest the cells by centrifugation and resuspend in a lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the tagged proteins from the soluble fraction using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).[11][12]

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the purified protein.

  • Perform a buffer exchange step into a suitable storage buffer.[13]

Experimental Protocol: Two-Step In Vitro ms2i6A Modification

Step 1: Isopentenylation by MiaA (i6A formation)

  • Set up the following reaction mixture:

ComponentFinal Concentration
Purified, unmodified tRNA1-5 µM
10x MiaA Reaction Buffer1x
Dimethylallyl pyrophosphate (DMAPP)50 µM[14]
Purified MiaA enzyme1-2 µM
Nuclease-free waterTo final volume
  • 10x MiaA Reaction Buffer Components: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 100 mM (NH4)2SO4, 50 mM DTT.

  • Incubate at 37°C for 1 hour.[14]

  • The tRNA can be purified at this stage by phenol:chloroform extraction and ethanol precipitation or used directly in the next step.

Step 2: Methylthiolation by MiaB (ms2i6A formation)

  • To the i6A-modified tRNA from the previous step, add the following components:

ComponentFinal Concentration
i6A-modified tRNAFrom Step 1
10x MiaB Reaction Buffer1x
S-adenosylmethionine (SAM)200 µM
Dithiothreitol (DTT)5 mM
Purified MiaB enzyme1-2 µM
Nuclease-free waterTo final volume
  • 10x MiaB Reaction Buffer Components: 500 mM HEPES (pH 7.6), 1 M KCl, 100 mM MgCl2.

  • Note: MiaB is a radical SAM enzyme containing iron-sulfur clusters, and its activity may require anaerobic conditions and a reducing system.[9]

  • Incubate at 37°C for 1-2 hours.

  • Purify the final ms2i6A-modified tRNA using phenol:chloroform extraction followed by ethanol precipitation.

Quantitative Data: Enzymatic Modification

The efficiency of enzymatic modification can be assessed by methods such as mass spectrometry or high-performance liquid chromatography (HPLC). Quantitative data in the literature for a fully in vitro system is sparse, but high efficiency is expected with optimized conditions.

ParameterExpected Efficiency
i6A Modification Yield (MiaA) >90%
ms2i6A Modification Yield (MiaB) >80% (dependent on enzyme activity and reaction conditions)

Visualizations

Signaling Pathway of ms2i6A Modification

ms2i6a_pathway cluster_miaA Step 1: Isopentenylation cluster_miaB Step 2: Methylthiolation A37 Adenosine-37 on tRNA MiaA MiaA Enzyme A37->MiaA DMAPP DMAPP DMAPP->MiaA i6A i6A-37 on tRNA MiaA->i6A Isopentenyl group transfer ms2i6A ms2i6A-37 on tRNA SAM SAM MiaB MiaB Enzyme (Radical SAM) SAM->MiaB MiaB->ms2i6A Methylthio group transfer i6A_input->MiaB

Caption: Enzymatic pathway for ms2i6A modification.

Experimental Workflow

workflow cluster_transcription I. In Vitro Transcription cluster_modification II. Enzymatic Modification cluster_analysis III. Quality Control dna_template 1. DNA Template (tRNA gene + T7 promoter) ivt 2. T7 RNA Polymerase Transcription Reaction dna_template->ivt purification1 3. PAGE Purification ivt->purification1 unmodified_tRNA Unmodified tRNA purification1->unmodified_tRNA miaA_rxn 4. MiaA Reaction (+ DMAPP) unmodified_tRNA->miaA_rxn i6A_tRNA i6A-modified tRNA miaA_rxn->i6A_tRNA miaB_rxn 5. MiaB Reaction (+ SAM) i6A_tRNA->miaB_rxn ms2i6A_tRNA ms2i6A-modified tRNA miaB_rxn->ms2i6A_tRNA qc 6. QC Analysis (e.g., Mass Spectrometry) ms2i6A_tRNA->qc

Caption: Workflow for ms2i6A-tRNA synthesis.

References

Application Notes & Protocols: Using CRISPR to Interrogate the Function of ms2i6A-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-methylthio-N6-isopentenyladenosine (ms2i6A) is a highly conserved, complex post-transcriptional modification found at position 37 of certain transfer RNAs (tRNAs), specifically those that read codons beginning with uridine.[1][2] This modification is crucial for maintaining translational fidelity and efficiency.[1][3] In mammals, the biosynthesis of ms2i6A is a two-step process involving the enzymes TRIT1 (tRNA isopentenyltransferase 1) and CDK5RAP1 (CDK5 regulatory subunit-associated protein 1).[3][4] Dysregulation of this pathway is linked to various human pathologies, including mitochondrial diseases and cancer, making these enzymes potential therapeutic targets.[4][5][6]

The CRISPR/Cas9 system offers a powerful and precise tool for genetic manipulation, enabling researchers to create knockout or knockdown models of ms2i6A-modifying enzymes.[7][8] This allows for a detailed investigation of their roles in cellular processes and disease. These application notes provide detailed protocols for using CRISPR/Cas9 to study the function of TRIT1 and CDK5RAP1, from gene editing to functional and molecular analysis.

Section 1: The ms2i6A Biosynthesis Pathway

The formation of ms2i6A occurs on the tRNA molecule. The first step is the addition of an isopentenyl group to adenosine (B11128) at position 37 (A37) to form N6-isopentenyladenosine (i6A), a reaction catalyzed by TRIT1 in mammals.[3][4] Subsequently, the enzyme CDK5RAP1 catalyzes the addition of a methylthio group to i6A, completing the formation of ms2i6A.[9][10] This modification primarily occurs on mitochondrial tRNAs, playing a vital role in mitochondrial protein translation and overall energy metabolism.[5][11]

ms2i6A_Pathway Adenosine Adenosine (A37 on tRNA) i6A N6-isopentenyladenosine (i6A) Adenosine->i6A Isopentenylation ms2i6A 2-methylthio-N6-isopentenyladenosine (ms2i6A) i6A->ms2i6A Methylthiolation TRIT1 TRIT1 (Isopentenyltransferase) TRIT1->i6A CDK5RAP1 CDK5RAP1 (Methylthiotransferase) CDK5RAP1->ms2i6A CRISPR_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Gene Editing cluster_analysis Phase 3: Functional Analysis sgRNA_design 1. sgRNA Design (Target TRIT1 or CDK5RAP1) vector_prep 2. Vector Preparation (Lentiviral Plasmid) sgRNA_design->vector_prep delivery 3. Delivery to Cells (e.g., Transduction) vector_prep->delivery selection 4. Selection & Expansion (Puromycin/FACS) delivery->selection validation 5. Knockout Validation (Sequencing, Western Blot) selection->validation molecular 6. Molecular Analysis (LC-MS/MS for ms2i6A) validation->molecular phenotypic 7. Phenotypic Assays (Mitochondrial Function, etc.) validation->phenotypic data_analysis 8. Data Interpretation molecular->data_analysis phenotypic->data_analysis GIC_Pathway cluster_conversion tRNA Modification Balance Hypoxia Hypoxic Tumor Microenvironment CDK5RAP1 CDK5RAP1 Activity ↑ Hypoxia->CDK5RAP1 ms2i6A ms2i6A Modification CDK5RAP1->ms2i6A Converts Autophagy Cytotoxic Autophagy CDK5RAP1->Autophagy Suppresses (by depleting i6A) GIC GIC Maintenance & Self-Renewal CDK5RAP1->GIC Promotes i6A i6A Precursor i6A->Autophagy Induces Autophagy->GIC Inhibits

References

Unveiling tRNA Modifications: Application Notes and Protocols for Northern Blot Analysis of ms2i6A-modified tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of N6-threonylcarbamoyladenosine (ms2i6A)-modified transfer RNA (tRNA) using Northern blotting techniques. The focus is on a modification-sensitive method, Positive Hybridization in the Absence of Modification (PHAM), which allows for the quantification of the relative levels of this specific tRNA modification.

Introduction to ms2i6A tRNA Modification

N6-threonylcarbamoyladenosine (ms2i6A) is a highly conserved and complex modification found at position 37 of tRNAs, adjacent to the anticodon. This modification is crucial for translational fidelity and efficiency.[1][2] In bacteria, the MiaA and MiaB enzymes are responsible for the synthesis of ms2i6A.[1] Deficiencies in ms2i6A modification have been linked to various cellular stress responses and are implicated in the virulence of pathogenic bacteria.[1][2] In eukaryotes, this modification is also essential for proper protein synthesis, and its absence can lead to human diseases.[3] The study of ms2i6A levels is therefore critical for understanding fundamental biological processes and for the development of novel therapeutic strategies.

Principle of the PHAM Assay

The Positive Hybridization in the Absence of Modification (PHAM) assay is a specialized Northern blot technique designed to quantify the levels of specific tRNA modifications.[3] The principle of the assay relies on the differential annealing efficiency of a DNA oligonucleotide probe to a tRNA molecule depending on the presence or absence of the modification.[3] A bulky modification like ms2i6A can sterically hinder the hybridization of a probe that spans the modified region. Consequently, the probe will bind more efficiently to the unmodified tRNA. By comparing the signal from this modification-sensitive probe to a control probe that binds to an unmodified region of the same tRNA, the percentage of modification can be estimated.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the Northern blot analysis of ms2i6A-modified tRNA using the PHAM method.

Part 1: Total RNA Extraction

High-quality, intact total RNA is crucial for successful Northern blot analysis.

For Mammalian Cells:

  • Cell Lysis: Wash cultured cells with PBS and lyse directly in the plate using a guanidinium (B1211019) thiocyanate-based solution (e.g., TRIzol).

  • Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

  • Washing and Solubilization: Wash the RNA pellet with 75% ethanol (B145695), air-dry briefly, and dissolve in RNase-free water.

For Yeast:

  • Cell Harvest: Grow yeast cells to the desired density and harvest by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using the hot acidic phenol (B47542) method.

  • RNA Extraction: Perform sequential extractions with acid phenol:chloroform to remove proteins and DNA.

  • Precipitation and Washing: Precipitate the RNA from the aqueous phase with ethanol and wash the pellet with 75% ethanol.

  • Solubilization: Resuspend the RNA pellet in RNase-free water.

Part 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

tRNAs are small RNA molecules, and high-resolution separation is achieved using denaturing polyacrylamide gels.

  • Gel Preparation: Prepare a 10% TBE-Urea gel. Pre-cast gels are recommended for consistency.

  • Sample Preparation: Mix 5-10 µg of total RNA with an equal volume of 2x RNA loading dye (containing formamide). Denature the samples by heating at 70°C for 3 minutes.[3]

  • Electrophoresis: Load the denatured samples onto the pre-run gel. Run the gel at a constant voltage until the bromophenol blue dye front is near the bottom of the gel.

Part 3: Electrotransfer to a Nylon Membrane
  • Membrane Preparation: Pre-soak a positively charged nylon membrane and filter papers in 0.5x TBE buffer.

  • Assembly: Assemble the transfer stack (filter paper, gel, membrane, filter paper) in a semi-dry transfer apparatus.

  • Transfer: Perform the electrotransfer according to the manufacturer's instructions.

Part 4: UV Cross-linking and Membrane Preparation
  • Cross-linking: After transfer, UV-crosslink the RNA to the membrane to immobilize it.

  • Drying: Air-dry the membrane completely.

Part 5: Probe Labeling

Oligonucleotide probes are radiolabeled at the 5' end.

  • Probe Design:

    • Modification-Sensitive (ACL) Probe: Design a DNA oligonucleotide probe complementary to the anticodon loop of the tRNA of interest, with the nucleotide opposite the modified base (position 37) located centrally.

    • Control (Body) Probe: Design a DNA oligonucleotide probe complementary to a region of the tRNA that is not expected to be modified, such as the T-loop.

  • Labeling Reaction:

    • Combine the oligonucleotide probe, T4 Polynucleotide Kinase (PNK), 10x PNK buffer, and [γ-³²P]ATP.

    • Incubate at 37°C for 1 hour.

  • Purification: Purify the labeled probe to remove unincorporated nucleotides using a suitable method (e.g., spin column).

Part 6: Hybridization and Washing
  • Pre-hybridization: Incubate the membrane in a hybridization buffer (e.g., modified Church buffer) for at least 30 minutes at the appropriate hybridization temperature.

  • Hybridization: Add the radiolabeled ACL probe to the hybridization buffer and incubate overnight with gentle agitation.

  • Washing:

    • Perform a series of washes with increasing stringency to remove non-specifically bound probe.

    • The final wash should be done at a temperature that allows for discrimination between the modified and unmodified tRNA. This temperature often needs to be empirically determined.

Part 7: Signal Detection and Quantification
  • Exposure: Expose the membrane to a phosphor screen or X-ray film.

  • Imaging: Scan the phosphor screen or develop the film to visualize the bands.

  • Quantification: Quantify the band intensities using appropriate software (e.g., ImageJ).

Part 8: Stripping and Re-probing
  • Stripping: To probe with the control probe, the membrane must be stripped of the ACL probe. This is typically done by washing the membrane in a stripping buffer (e.g., 0.1% SDS) at a high temperature.

  • Re-probing: Repeat the pre-hybridization, hybridization, and washing steps with the radiolabeled body probe.

  • Quantification: Quantify the signal from the body probe.

Data Presentation and Analysis

The quantitative data obtained from the PHAM assay can be summarized in a table to facilitate comparison between different experimental conditions. The Apparent Modification Efficiency (AME) is calculated to estimate the percentage of modified tRNA.

Equation for Apparent Modification Efficiency (AME) %:

AME % = [1 - (ACL signal in test sample / Body Probe signal in test sample) / (ACL signal in control sample / Body Probe signal in control sample)] x 100

Where the control sample is typically from a mutant strain lacking the modification enzyme.

Table 1: Quantification of ms2i6A Modification in Wild-Type and Mutant Strains

SampleACL Probe Signal (Arbitrary Units)Body Probe Signal (Arbitrary Units)Normalized ACL Signal (ACL/Body)Apparent Modification Efficiency (AME) %
Wild-Type2500500000.0595%
Mutant (ms2i6A-deficient)48000490000.980% (Reference)
Test Condition 115000510000.2970.4%
Test Condition 235000495000.7127.6%

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway

The ms2i6A modification is involved in cellular stress responses. For instance, under conditions of mitochondrial stress, the levels of certain tRNA modifications, including ms2i6A, can be altered, leading to a codon-biased translational response that helps the cell adapt to the stress.

Signaling_Pathway Stress Mitochondrial Stress tRNA_mod Altered tRNA Modification Profile (e.g., ↓ ms2i6A) Stress->tRNA_mod Codon_bias Codon-biased Translation tRNA_mod->Codon_bias Stress_response Stress Response Protein Synthesis Codon_bias->Stress_response Adaptation Cellular Adaptation and Survival Stress_response->Adaptation Experimental_Workflow cluster_prep Sample and Gel Preparation cluster_blot Blotting and Probing cluster_reprobe Reprobing and Analysis RNA_Extraction 1. Total RNA Extraction PAGE 2. Denaturing PAGE RNA_Extraction->PAGE Transfer 3. Electrotransfer to Membrane PAGE->Transfer Hybridization_ACL 5. Hybridization with ACL Probe Transfer->Hybridization_ACL Probe_Labeling 4. 5' End-labeling of Probes (ACL and Body) Probe_Labeling->Hybridization_ACL Hybridization_Body 8. Hybridization with Body Probe Probe_Labeling->Hybridization_Body Detection_ACL 6. Signal Detection (ACL) Hybridization_ACL->Detection_ACL Stripping 7. Membrane Stripping Detection_ACL->Stripping Quantification 10. Quantification and AME Calculation Detection_ACL->Quantification Stripping->Hybridization_Body Detection_Body 9. Signal Detection (Body) Hybridization_Body->Detection_Body Detection_Body->Quantification

References

Application Note: Quantification of 2-methylthio-N6-isopentenyladenosine (ms2i6A) using Multiple-Reaction Monitoring (MRM) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified ribonucleoside found at position 37 in the anticodon loop of certain transfer RNAs (tRNAs) that read codons beginning with uridine.[1] This modification plays a crucial role in maintaining translational fidelity and efficiency.[1] Dysregulation of ms2i6A levels has been implicated in various cellular processes and disease states, making its accurate quantification a key area of research in molecular biology and drug development. Multiple-reaction monitoring (MRM) mass spectrometry is a highly sensitive and selective technique for the targeted quantification of molecules in complex biological matrices, making it an ideal method for the precise measurement of ms2i6A.[2][3]

This application note provides a detailed protocol for the quantification of ms2i6A in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MRM.

Principle of the Method

The quantification of ms2i6A is achieved by first isolating total RNA from the biological sample of interest. The RNA is then enzymatically hydrolyzed to its constituent nucleosides. The resulting nucleoside mixture is separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in MRM mode. In MRM, a specific precursor ion for ms2i6A is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method allows for accurate quantification even in complex biological samples.

Experimental Workflow

A generalized workflow for the quantification of ms2i6A is presented below.

ms2i6A Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Cells/Tissues) RNA_Isolation Total RNA Isolation BiologicalSample->RNA_Isolation RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_Separation Reverse-Phase LC Separation RNA_Digestion->LC_Separation MS_Detection MRM Mass Spectrometry LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for ms2i6A quantification.

Signaling Pathway Context

The biosynthesis of ms2i6A is a multi-step enzymatic process involving several key enzymes. Understanding this pathway is crucial for interpreting quantitative data and for identifying potential drug targets.

ms2i6A Biosynthesis Pathway ATP ATP MiaA MiaA DMAPP DMAPP tRNA tRNA (with Adenosine at position 37) i6A_tRNA i6A-tRNA MiaB MiaB ms2i6A_tRNA ms2i6A-tRNA MiaA->i6A_tRNA Isopentenylation MiaB->ms2i6A_tRNA Methylthiolation

Caption: Biosynthesis pathway of ms2i6A in tRNA.

Protocols

Total RNA Isolation

Standard commercially available kits for total RNA isolation from cells or tissues can be used. Ensure that the chosen method yields high-quality, intact RNA.

Enzymatic Digestion of RNA to Nucleosides
  • To 1-5 µg of total RNA, add nuclease P1 (2U) in a final volume of 25 µL containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

  • Incubate at 42°C for 2 hours.

  • Add ammonium bicarbonate (1 M, 3 µL) and bacterial alkaline phosphatase (1U).

  • Incubate at 37°C for 2 hours.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-15 min: 95% B

    • 15-16 min: 95-2% B

    • 16-20 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
ms2i6A382.15250.150
  • Instrument Parameters (example values, should be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Collision Energy: 15-25 eV (to be optimized)

    • Declustering Potential: 30-50 V (to be optimized)

Data Presentation

Quantitative data for ms2i6A should be presented in a clear and structured table. Below is an example of how to present such data. Absolute quantification can be achieved by using a stable isotope-labeled internal standard.

Table 1: Quantification of ms2i6A in various cell lines.

Cell Linems2i6A (fmol/µg of total RNA)Standard Deviation
HeLa15.21.8
A5499.81.2
MCF-721.52.5

Logical Relationship for MRM

The principle of MRM involves the specific selection of a precursor ion and a characteristic product ion, ensuring high selectivity and sensitivity.

MRM Principle cluster_ms Triple Quadrupole Mass Spectrometer Q1 Q1: Precursor Ion Selection (m/z 382.15 for ms2i6A) Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 250.1 for ms2i6A) Q2->Q3 Detector Detector Q3->Detector IonSource Ion Source IonSource->Q1 Ions from LC

Caption: Principle of MRM for ms2i6A detection.

Conclusion

The described MRM-based LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of ms2i6A in biological samples. This protocol can be adapted for various research and development applications, from basic science to clinical biomarker discovery. Accurate measurement of ms2i6A levels will contribute to a better understanding of its role in health and disease, and may aid in the development of novel therapeutic strategies.

References

Synthesis of Deuterated 2-Methylthio-N6-isopentenyladenosine (d6-ms2iPA) as an Internal Standard for Mass Spectrometry-Based Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed methodology for the synthesis of deuterated 2-Methylthio-N6-isopentenyladenosine (d6-ms2iPA), a critical internal standard for accurate quantification of its endogenous counterpart, ms2iPA, in complex biological matrices. This application note provides a comprehensive protocol for the chemical synthesis, purification, and application of d6-ms2iPA, enhancing the precision and reliability of mass spectrometry-based bioanalytical assays.

2-Methylthio-N6-isopentenyladenosine (ms2iPA) is a modified nucleoside found in transfer RNA (tRNA) that plays a significant role in the efficiency and fidelity of protein translation.[1] Its levels can be indicative of certain cellular states and disease processes, making its accurate quantification essential for research and clinical applications. The use of a stable isotope-labeled internal standard, such as d6-ms2iPA, is the gold standard for quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and instrument response.[2]

This application note outlines a robust synthetic strategy, provides detailed experimental procedures, and presents data in a clear, accessible format to aid researchers in implementing this methodology.

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialSupplierPurpose
6-chloro-2-methylthiopurineCommercially AvailableStarting material for the purine (B94841) core
Deuterated Isopentenyl Bromide (d6)Synthesized (see protocol)Deuterated alkylating agent
N,N-Diisopropylethylamine (DIPEA)Commercially AvailableBase for N-alkylation reaction
Acetonitrile (B52724) (ACN), AnhydrousCommercially AvailableReaction solvent
Dichloromethane (B109758) (DCM)Commercially AvailableExtraction solvent
Methanol (B129727) (MeOH)Commercially AvailableHPLC mobile phase component
Formic AcidCommercially AvailableHPLC mobile phase additive
C18 Reverse-Phase HPLC ColumnCommercially AvailablePurification of the final product

Table 2: Mass Spectrometry Parameters for ms2iPA and d6-ms2iPA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ms2iPA382.1250.125
d6-ms2iPA388.1256.125

Experimental Protocols

Synthesis of Deuterated Isopentenyl Bromide (d6-C5H8Br)

A multi-step synthesis is employed to produce deuterated isopentenyl bromide, starting from commercially available deuterated precursors. A possible route involves the Grignard reaction of deuterated acetone (B3395972) with vinylmagnesium bromide, followed by acidic rearrangement and subsequent conversion of the resulting alcohol to the bromide using a suitable brominating agent like phosphorus tribromide. The high degree of deuterium (B1214612) incorporation is confirmed by mass spectrometry.

Synthesis of Deuterated 2-Methylthio-N6-isopentenyladenosine (d6-ms2iPA)

The synthesis of d6-ms2iPA is achieved through the N-alkylation of 6-chloro-2-methylthiopurine with the prepared deuterated isopentenyl bromide.

Procedure:

  • To a solution of 6-chloro-2-methylthiopurine (1.0 mmol) in anhydrous acetonitrile (20 mL) is added N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).

  • Deuterated isopentenyl bromide (1.2 mmol) is added dropwise to the stirring solution.

  • The reaction mixture is heated to 80 °C and stirred overnight under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane (DCM) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by reverse-phase high-performance liquid chromatography (HPLC). A typical purification would utilize a C18 column with a water/methanol gradient containing 0.1% formic acid.[3]

Expected Yield: Based on analogous alkylation reactions of purine derivatives, the expected yield for the N-alkylation step is in the range of 50-70%.[4][5]

Quantification of ms2iPA using d6-ms2iPA Internal Standard

Sample Preparation:

  • To a known volume of biological sample (e.g., plasma, cell lysate), add a known amount of d6-ms2iPA solution.

  • Perform protein precipitation using a suitable solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject the prepared sample onto a C18 reverse-phase column.

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using the transitions specified in Table 2.

  • The concentration of endogenous ms2iPA is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of d6-ms2iPA cluster_application Application as Internal Standard Deuterated_Precursors Deuterated Precursors (e.g., d6-acetone) d6_Isopentenyl_Bromide d6-Isopentenyl Bromide Deuterated_Precursors->d6_Isopentenyl_Bromide Alkylation_Reaction N-Alkylation Reaction d6_Isopentenyl_Bromide->Alkylation_Reaction 6_Chloro_2_methylthiopurine 6-Chloro-2-methylthiopurine 6_Chloro_2_methylthiopurine->Alkylation_Reaction Crude_d6_ms2iPA Crude d6-ms2iPA Alkylation_Reaction->Crude_d6_ms2iPA Purification HPLC Purification Crude_d6_ms2iPA->Purification Pure_d6_ms2iPA Pure d6-ms2iPA Purification->Pure_d6_ms2iPA Spiking Spike with d6-ms2iPA Pure_d6_ms2iPA->Spiking Biological_Sample Biological Sample Biological_Sample->Spiking Sample_Preparation Sample Preparation (Protein Precipitation, etc.) Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (MRM) Sample_Preparation->LC_MS_Analysis Quantification Quantification of Endogenous ms2iPA LC_MS_Analysis->Quantification

Caption: Experimental workflow for the synthesis and application of d6-ms2iPA.

tRNA_Modification_Pathway Adenosine_in_tRNA Adenosine (in tRNA) tRNA_Isopentenyltransferase tRNA Isopentenyltransferase (TRIT1 in mammals) Adenosine_in_tRNA->tRNA_Isopentenyltransferase Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate Isopentenyl_Pyrophosphate->tRNA_Isopentenyltransferase i6A_in_tRNA N6-isopentenyladenosine (i6A) (in tRNA) tRNA_Isopentenyltransferase->i6A_in_tRNA Methylthiolation Methylthiolation (CDK5RAP1 in mitochondria) i6A_in_tRNA->Methylthiolation ms2i6A_in_tRNA 2-Methylthio-N6-isopentenyladenosine (ms2i6A) (in tRNA) Methylthiolation->ms2i6A_in_tRNA Translation_Fidelity Enhanced Translation Fidelity and Efficiency ms2i6A_in_tRNA->Translation_Fidelity Stress_Response Cellular Stress Response Modulation ms2i6A_in_tRNA->Stress_Response

Caption: Biosynthetic pathway of ms2iPA in tRNA and its cellular roles.

This detailed application note and protocol will serve as a valuable resource for the scientific community, enabling more accurate and reliable research into the roles of 2-Methylthio-N6-isopentenyladenosine in health and disease.

References

Application of 2-Methylthio Isopentenyladenosine in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the exogenous application of 2-Methylthio Isopentenyladenosine (2-MeS-IPA) in cancer cell line studies is limited in publicly available literature. The following application notes and protocols are primarily based on studies of its metabolic precursor, N6-isopentenyladenosine (i6A), which has demonstrated significant anti-cancer properties. Given the structural and metabolic relationship, the methodologies and expected outcomes for i6A may serve as a starting point for investigating 2-MeS-IPA. However, researchers should be aware that the methylthio group may alter the compound's activity, and these protocols will require empirical validation and optimization for 2-MeS-IPA.

Introduction

This compound (2-MeS-IPA), also known as ms2i6A, is a naturally occurring modified nucleoside found in mitochondrial transfer RNA (tRNA). Endogenously, it is synthesized from N6-isopentenyladenosine (i6A) by the enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1).[1] This modification plays a crucial role in the efficiency of mitochondrial translation and energy metabolism.[1]

Recent studies in glioma-initiating cells (GICs) have revealed a protective role for the conversion of i6A to 2-MeS-IPA. In these cells, i6A exhibits tumor-suppressive effects by inducing excessive autophagy.[1] The enzyme CDK5RAP1 detoxifies i6A by converting it to 2-MeS-IPA, thereby promoting the survival and maintenance of these cancer stem-like cells.[1] This suggests that inhibiting the production of 2-MeS-IPA could be a potential therapeutic strategy. Conversely, understanding the effects of exogenously applied 2-MeS-IPA is critical to fully elucidate its role in cancer biology.

While direct studies on exogenous 2-MeS-IPA are scarce, extensive research on its precursor, i6A, has demonstrated broad anti-cancer activities, including inhibition of proliferation, induction of cell cycle arrest, and apoptosis in various cancer cell lines.[2][3][4][5] This document provides detailed application notes and protocols derived from studies on i6A, which can be adapted for the investigation of 2-MeS-IPA.

Data Presentation: Quantitative Data Summary (Based on N6-isopentenyladenosine)

The following table summarizes the quantitative data on the anti-proliferative effects of N6-isopentenyladenosine (i6A) on various cancer cell lines. These values can serve as a preliminary reference for designing experiments with 2-MeS-IPA.

Cell LineCancer TypeParameterValueReference
MCF7Breast AdenocarcinomaGrowth Inhibition (at 10 µM)Significant[4]
A549Lung CarcinomaGrowth InhibitionAssociated with stress-induced gene activation[4]
T24Bladder CarcinomaCell Cycle ArrestG0/G1 phase[5]
Various Epithelial Cancers (9 lines)MultipleClonogenic Activity Suppression (at 10 µM)Complete in 8 of 9 lines[2]
Glioblastoma Cell LinesGlioblastomaApoptosis/Necroptosis Induction (at 10 µM)Significant[6]

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture protocols are applicable. The choice of cell line will depend on the research focus. Based on i6A studies, breast cancer (e.g., MCF7), lung cancer (e.g., A549), bladder cancer (e.g., T24), and glioblastoma (e.g., U87MG) cell lines are relevant starting points.

  • Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency.

Preparation of 2-MeS-IPA Stock Solution
  • Solvent: Dissolve 2-MeS-IPA powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with the complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability and Proliferation Assay (MTT or WST-1 Assay)

This protocol is designed to determine the effect of 2-MeS-IPA on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 2-MeS-IPA (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT/WST-1 Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of 2-MeS-IPA on cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-MeS-IPA at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol detects and quantifies apoptosis induced by 2-MeS-IPA.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-MeS-IPA for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Proteins

This protocol examines the effect of 2-MeS-IPA on the expression and phosphorylation of key signaling proteins.

  • Cell Lysis: Treat cells with 2-MeS-IPA, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Erk, p-Erk, STAT3, p-STAT3, PARP, Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Experimental Workflow for 2-MeS-IPA Cancer Cell Line Studies

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (e.g., 96-well, 6-well plates) cell_culture->cell_seeding stock_prep 2-MeS-IPA Stock Preparation (in DMSO) treatment Treatment with 2-MeS-IPA (various concentrations and time points) stock_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (MTT/WST-1) treatment->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression/ Phosphorylation Analysis western_blot->protein_exp

Caption: Experimental workflow for studying the effects of 2-MeS-IPA on cancer cell lines.

Hypothesized Signaling Pathways Modulated by Exogenous 2-MeS-IPA (Inferred from i6A Studies)

signaling_pathway cluster_input Stimulus cluster_pathways Signaling Pathways cluster_pro_survival Pro-Survival cluster_stress Stress Response cluster_output Cellular Outcomes IPA Exogenous 2-MeS-IPA/i6A AKT Akt IPA->AKT ERK Erk IPA->ERK STAT3 STAT3 IPA->STAT3 NRF2 NRF2 IPA->NRF2 cell_cycle_arrest Cell Cycle Arrest (G0/G1) IPA->cell_cycle_arrest apoptosis Apoptosis IPA->apoptosis proliferation Decreased Proliferation AKT->proliferation ERK->proliferation STAT3->proliferation antioxidant_response Antioxidant Response NRF2->antioxidant_response

Caption: Hypothesized signaling pathways affected by exogenous 2-MeS-IPA/i6A in cancer cells.

Note on Signaling Pathways: Studies on i6A in glioblastoma have shown downregulation of pro-survival signaling pathways involving EGFR, STAT3, Akt, and Erk.[6] In other cancer cell lines, i6A has been shown to activate the NRF2-mediated antioxidant response.[4] The arrows in the diagram indicate activation (normal) or inhibition (tee). Dashed lines represent a resulting cellular effect. The exact mechanisms by which exogenous 2-MeS-IPA would modulate these pathways are yet to be determined and may differ from those of i6A.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 2-Methylthio Isopentenyladenosine (2-MeS-IPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of 2-Methylthio Isopentenyladenosine (2-MeS-IPA), also known as ms²i⁶A.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS quantification of 2-MeS-IPA.

ProblemPossible CausesSuggested Solutions
Low or No Signal for 2-MeS-IPA - Inefficient ionization in the mass spectrometer. - Ion suppression due to matrix effects from co-eluting compounds.[1][2] - Low abundance of 2-MeS-IPA in the sample. - Suboptimal sample preparation leading to analyte loss. - Issues with the LC-MS system, such as a contaminated ion source or detector problems.[3]- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Improve chromatographic separation to resolve 2-MeS-IPA from interfering matrix components.[4] Consider using a different column or modifying the gradient. - Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[4] - Use a stable isotope-labeled internal standard for 2-MeS-IPA to compensate for matrix effects and analyte loss.[4] - Perform routine maintenance on the LC-MS system, including cleaning the ion source.[3]
Poor Peak Shape (Broadening, Tailing, or Splitting) - Column degradation or contamination.[3] - Incompatible injection solvent with the mobile phase. - Column overload due to high sample concentration. - Presence of secondary interactions between 2-MeS-IPA and the stationary phase.- Use a guard column and replace it regularly. - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. - Dilute the sample to avoid overloading the column. - Adjust the mobile phase pH or organic modifier to minimize secondary interactions.
Retention Time Shifts - Changes in mobile phase composition or pH.[3] - Fluctuations in column temperature. - LC system leaks or pump issues.[3] - Column aging or degradation.- Prepare fresh mobile phase daily and ensure accurate pH measurement. - Use a column oven to maintain a stable temperature. - Regularly inspect the LC system for leaks and perform pump maintenance. - Equilibrate the column sufficiently before each run and monitor its performance over time.
High Background Noise - Contaminated mobile phase, solvents, or reagents.[3] - Carryover from previous injections.[3] - Contamination in the LC-MS system.[3]- Use high-purity, LC-MS grade solvents and reagents. - Implement a thorough needle wash protocol between injections. - Flush the entire LC-MS system with appropriate cleaning solutions.
Inconsistent Quantification Results - Incomplete enzymatic digestion of RNA to release 2-MeS-IPA. - Variability in sample preparation and extraction recovery.[4] - Instability of 2-MeS-IPA during sample processing.- Optimize the enzymatic digestion protocol, including enzyme concentration and incubation time. - Use a validated and standardized sample preparation workflow. - Employ a stable isotope-labeled internal standard added early in the sample preparation process to account for variability.[4] - Process samples on ice and avoid prolonged storage at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in quantifying 2-MeS-IPA?

A1: A significant challenge is its low abundance in a complex biological matrix, which is rich in other nucleosides and potential interferences. This can lead to issues with sensitivity and specificity, often manifesting as low signal intensity and ion suppression in LC-MS/MS analysis.[1][2]

Q2: How can I minimize matrix effects when analyzing 2-MeS-IPA?

A2: To minimize matrix effects, a multi-pronged approach is recommended. This includes optimizing sample preparation to remove interfering components, developing a selective chromatographic method to separate 2-MeS-IPA from co-eluting species, and using a stable isotope-labeled internal standard to correct for any remaining signal suppression or enhancement.[1][4][5]

Q3: What type of LC column is best suited for 2-MeS-IPA analysis?

A3: A reversed-phase C4 column has been shown to be effective for the chromatographic separation of 2-MeS-IPA and other hydrophobic cytokinin derivatives.[4][6] The choice of column should be optimized based on the specific sample matrix and the other analytes of interest.

Q4: What are the typical MS/MS parameters for 2-MeS-IPA quantification?

A4: Quantification is typically performed using a tandem mass spectrometer in multiple-reaction monitoring (MRM) mode.[4][6] This involves selecting the precursor ion corresponding to the protonated molecule of 2-MeS-IPA ([M+H]⁺) and monitoring specific product ions generated through collision-induced dissociation. The exact m/z transitions should be optimized for your specific instrument.

Q5: How can I ensure the stability of 2-MeS-IPA during sample preparation?

A5: While specific degradation pathways for 2-MeS-IPA are not as extensively documented as for other modified nucleosides, general best practices for RNA and nucleoside handling should be followed. This includes keeping samples on ice, using RNase-free reagents and consumables, and minimizing freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative parameters from a published LC-MS/MS method for the analysis of 2-Methylthio-isopentenyladenosine and related compounds.[4][6]

ParameterValue
Limit of Detection (LOD) 20-30 fmol
Linear Range Four orders of magnitude
Recovery 35% - 65%
Analytical Accuracy 95% - 149%

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of 2-MeS-IPA

This protocol is based on a method developed for the analysis of 2-methylthio-cytokinin derivatives.[4][6]

1. Sample Preparation (from bacterial culture medium)

  • Concentration: Concentrate the culture medium containing secreted cytokinins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the concentrated sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the cytokinin fraction.

    • Further purify the eluate using an ion-exchange SPE cartridge.

2. LC-MS/MS Analysis

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Reversed-phase C4 column.

  • Mobile Phase:

  • Gradient: Develop a suitable gradient to achieve chromatographic resolution of 2-MeS-IPA from other sample components.

  • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple-Reaction Monitoring (MRM).

  • Quantification: Use a standard isotope dilution method with a stable isotope-labeled internal standard for 2-MeS-IPA.

Visualizations

Biosynthesis Pathway of ms²i⁶A (2-MeS-IPA)

ms2i6A_biosynthesis cluster_0 Biosynthesis of this compound (ms²i⁶A) Adenosine_tRNA Adenosine at position 37 of tRNA i6A_tRNA N⁶-isopentenyladenosine (i⁶A) on tRNA Adenosine_tRNA->i6A_tRNA MiaA ms2i6A_tRNA 2-Methylthio-N⁶-isopentenyladenosine (ms²i⁶A) on tRNA i6A_tRNA->ms2i6A_tRNA MiaB DMAPP Dimethylallyl pyrophosphate (DMAPP) MiaA tRNA isopentenyltransferase (MiaA) DMAPP->MiaA MiaA->i6A_tRNA MiaB tRNA-i⁶A methylthiotransferase (MiaB) MiaB->ms2i6A_tRNA

Caption: Biosynthesis pathway of this compound (ms²i⁶A) in tRNA.

General Experimental Workflow for 2-MeS-IPA Quantification

experimental_workflow cluster_1 Experimental Workflow for 2-MeS-IPA Quantification Sample_Collection 1. Biological Sample Collection (e.g., tRNA extract) Sample_Prep 2. Sample Preparation (Enzymatic Digestion, SPE) Sample_Collection->Sample_Prep LC_Separation 3. LC Separation (Reversed-Phase C4 Column) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification using Internal Standard) MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the quantification of 2-MeS-IPA.

References

Technical Support Center: Optimizing ms2i66A Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 2-methylthio-N6-isopentenyladenosine (ms2i6A) during solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of ms2i6A.

Frequently Asked Questions (FAQs)

Q1: What is ms2i6A and why is its recovery important?

Q2: Which type of Solid-Phase Extraction (SPE) is most suitable for ms2i6A?

The choice of SPE sorbent depends on the specific sample matrix and the desired purity. For ms2i6A, which is a moderately polar compound, several options can be considered:

  • Reversed-Phase (RP) SPE: This is a common choice for nonpolar to moderately polar compounds.[2] Sorbents like C18 are widely used for the extraction of nucleosides.[3][4]

  • Normal-Phase (NP) SPE: This is suitable for polar compounds.[2]

  • Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange functionalities, offering enhanced selectivity and retention, which can be particularly useful for complex biological samples.[3][5]

Q3: How does pH affect the recovery of ms2i6A?

The pH of the sample, wash, and elution solvents is a critical parameter in SPE.[6][7][8][9] For ms2i6A, an ionizable compound, pH will influence its charge state and, consequently, its interaction with the sorbent.[6] It is crucial to adjust the pH to ensure optimal retention during loading and efficient elution. The stability of ms2i6A at different pH values should also be considered to prevent degradation during the extraction process.[10]

Q4: What are the common causes of low ms2i6A recovery in SPE?

Low recovery in SPE can stem from several factors throughout the extraction process. These include:

  • Improper Sorbent Selection: The chosen sorbent may not have a strong enough affinity for ms2i6A.

  • Suboptimal Solvent Strength: The loading solvent might be too strong, causing the analyte to pass through without binding, or the elution solvent may be too weak to desorb it completely.

  • Incorrect pH: The pH of the solutions may not be optimized for the retention and elution of ms2i6A.

  • Inadequate Washing Step: The wash solvent could be too aggressive, leading to the premature elution of the analyte.

  • Flow Rate: A high flow rate during sample loading may not allow sufficient time for the analyte to interact with the sorbent.[11]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough.

  • Irreversible Binding: The analyte may bind too strongly to the sorbent to be eluted effectively.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues leading to poor ms2i6A recovery.

Problem: Low or No Recovery of ms2i6A in the Eluate

To diagnose the issue, it is recommended to collect and analyze the flow-through from each step of the SPE process (load, wash, and elution fractions).

Scenario 1: ms2i6A is found in the loading fraction (flow-through).

This indicates that the analyte did not bind effectively to the sorbent.

Potential Cause Troubleshooting Action
Sorbent has insufficient affinity for ms2i6A. Consider a different type of sorbent (e.g., switch from C18 to a mixed-mode sorbent for enhanced retention).
Loading solvent is too strong. Dilute the sample with a weaker solvent to promote binding. For reversed-phase SPE, this typically means reducing the organic solvent content.
Incorrect pH of the sample. Adjust the pH of the sample to ensure ms2i6A is in a state that favors interaction with the sorbent.
Flow rate is too high. Decrease the flow rate during sample loading to allow more time for the analyte to interact with the sorbent.[11]
Cartridge overload. Use a larger SPE cartridge or reduce the amount of sample loaded.

Scenario 2: ms2i6A is found in the wash fraction.

This suggests that the wash step is too aggressive and is prematurely eluting the analyte.

Potential Cause Troubleshooting Action
Wash solvent is too strong. Decrease the strength of the wash solvent. For reversed-phase SPE, this could mean decreasing the percentage of organic solvent.
Incorrect pH of the wash solvent. Ensure the pH of the wash solvent is maintained at a level that keeps ms2i6A retained on the sorbent.

Scenario 3: ms2i6A is not found in the loading or wash fractions, but recovery in the eluate is still low.

This points to a problem with the elution step or irreversible binding.

Potential Cause Troubleshooting Action
Elution solvent is too weak. Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the organic solvent concentration. Consider trying different elution solvents (e.g., methanol (B129727), acetonitrile, or mixtures).[12][13]
Insufficient volume of elution solvent. Increase the volume of the elution solvent or perform a second elution step and combine the eluates.
Incorrect pH of the elution solvent. Adjust the pH of the elution solvent to a level that disrupts the interaction between ms2i6A and the sorbent, facilitating its release.
Irreversible binding to the sorbent. If recovery remains low after optimizing elution conditions, consider a less retentive sorbent.
Analyte instability. Ensure that the handling and extraction conditions are optimized to maintain the stability of ms2i6A.[14]

Data Presentation

Table 1: Comparison of Common SPE Sorbent Types for ms2i6A Extraction

Sorbent TypePrinciple of RetentionAdvantages for ms2i6ADisadvantages for ms2i6A
Reversed-Phase (e.g., C18, C8) Hydrophobic interactionsGood for moderately polar compounds; widely available.[2]May have insufficient retention in highly aqueous samples; potential for co-elution of interfering hydrophobic compounds.
Normal-Phase (e.g., Silica, Diol) Polar interactions (hydrogen bonding, dipole-dipole)Can be effective if ms2i6A exhibits sufficient polarity.[2]Requires non-polar loading solvents, which may not be compatible with aqueous biological samples.
Ion-Exchange (e.g., SAX, SCX) Electrostatic interactionsHighly selective for charged molecules; retention can be finely controlled by pH and ionic strength.Requires careful pH control to manage the charge of ms2i6A.
Mixed-Mode (e.g., Reversed-Phase + Ion-Exchange) Combination of hydrophobic and electrostatic interactionsOffers enhanced selectivity and retention, leading to cleaner extracts and potentially higher recovery from complex matrices.[3][5]Method development can be more complex due to the dual retention mechanisms.

Table 2: General Impact of Solvent and pH Adjustments on ms2i6A Recovery in Reversed-Phase SPE

ParameterChangeExpected Impact on RetentionExpected Impact on Elution
Organic Solvent % in Loading/Wash IncreaseDecrease-
Organic Solvent % in Elution Increase-Increase
pH of Loading/Wash Adjust to neutralize ms2i6ADecrease-
pH of Loading/Wash Adjust to charge ms2i6A (if using an ion-exchange mechanism)Increase-
pH of Elution Adjust to neutralize ms2i6A (if retained by ion-exchange)-Increase
Ionic Strength of Loading/Wash (for Ion-Exchange) IncreaseDecrease-
Ionic Strength of Elution (for Ion-Exchange) Increase-Increase

Experimental Protocols

The following is a generalized protocol for the solid-phase extraction of ms2i6A from a tRNA hydrolysate sample using a reversed-phase (C18) cartridge. This protocol should be considered a starting point for method development and optimization.

Materials:

  • SPE Cartridge: C18, 100 mg

  • Conditioning Solvent: 100% Methanol

  • Equilibration Solvent: 5% Methanol in water (or appropriate buffer)

  • Sample: tRNA hydrolysate containing ms2i6A, diluted in a weak, aqueous solvent

  • Wash Solvent: 5% Methanol in water (or appropriate buffer)

  • Elution Solvent: 60-100% Methanol in water (optimization required)

  • SPE Manifold

  • Collection Tubes

Procedure:

  • Conditioning: Pass 2 mL of 100% methanol through the C18 cartridge. This step solvates the stationary phase.

  • Equilibration: Pass 2 mL of the equilibration solvent (e.g., 5% methanol in water) through the cartridge. This prepares the sorbent for the sample matrix. Do not let the cartridge run dry.

  • Sample Loading: Load the prepared sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Pass 2 mL of the wash solvent through the cartridge to remove salts and other polar impurities.

  • Elution: Place a clean collection tube under the cartridge. Elute the ms2i6A by passing 1-2 mL of the elution solvent through the cartridge.

  • Post-Elution: The collected eluate can then be evaporated to dryness and reconstituted in a suitable solvent for downstream analysis (e.g., LC-MS).

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition Sorbent (e.g., 100% Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., 5% Methanol in Water) Condition->Equilibrate Solvate & Prepare Sorbent Load 3. Load Sample Equilibrate->Load Introduce Sample Wash 4. Wash (Remove Impurities) Load->Wash Remove Interferences Elute 5. Elute ms2i6A Wash->Elute Isolate Analyte Analyze 6. Downstream Analysis (e.g., LC-MS) Elute->Analyze Quantify ms2i6A

Caption: A generalized workflow for solid-phase extraction of ms2i6A.

Troubleshooting_SPE Start Low ms2i6A Recovery CheckFractions Analyze Load, Wash, and Elution Fractions Start->CheckFractions InLoad Analyte in Loading Fraction CheckFractions->InLoad Analyte Found InWash Analyte in Wash Fraction CheckFractions->InWash Analyte Found NotInLoadOrWash Analyte Not in Load/Wash, Still Low Recovery CheckFractions->NotInLoadOrWash Analyte Not Found ActionLoad Decrease Loading Solvent Strength Decrease Flow Rate Adjust Sample pH Change Sorbent InLoad->ActionLoad ActionWash Decrease Wash Solvent Strength Adjust Wash pH InWash->ActionWash ActionElute Increase Elution Solvent Strength Increase Elution Volume Adjust Elution pH Consider Less Retentive Sorbent NotInLoadOrWash->ActionElute

Caption: A logical troubleshooting guide for low ms2i6A recovery in SPE.

References

Troubleshooting low signal intensity of ms2i6A in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-methylthio-N6-isopentenyladenosine (ms2i6A). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions to resolve common issues encountered during experimentation.

Troubleshooting Guide: Low Signal Intensity of ms2i6A

This guide is designed to help you identify and resolve potential causes for a weak or undetectable ms2i6A signal in your LC-MS/MS experiments.

Section 1: Sample Preparation and Handling

Question: My ms2i6A signal is unexpectedly low, even with samples where it should be present. Where should I start troubleshooting in my sample preparation?

Answer: Low signal intensity often originates from the sample preparation stage. The quality and purity of your sample are critical for successful analysis.[1] Here are the key areas to investigate:

  • RNA Integrity and Purity: Ensure that your RNA isolation method yields high-quality, intact RNA. Use RNase-free equipment and reagents to prevent degradation.[2] Contaminants from the extraction process, such as detergents or salts, can interfere with downstream enzymatic reactions and suppress the MS signal.[1][3]

  • Incomplete Enzymatic Digestion: The conversion of RNA to single nucleosides is a critical step.

    • Enzyme Activity: Verify the activity of your Nuclease P1 and Alkaline Phosphatase. Ensure you are using the recommended buffer conditions and incubation times (e.g., 3 hours at 37°C).[4]

    • Resistant Modifications: Some modifications can hinder enzyme activity. For certain modified nucleosides, a prolonged digestion of up to 24 hours may increase the yield.[4]

  • Sample Cleanup: After digestion, peptides and enzymes must be removed as they can interfere with analysis. Use a centrifugal filter device to clean your sample.[4] Ensure the device is properly preconditioned to prevent sample loss.[4]

  • Sample Loss: Be mindful of potential sample loss during transfer steps, especially when working with low quantities of RNA. After digestion and cleanup, samples should ideally be analyzed immediately or stored at -20°C or below to prevent degradation.[4]

Section 2: Liquid Chromatography (LC) Conditions

Question: I've confirmed my sample preparation is robust, but the ms2i6A signal is still weak. Could my LC method be the problem?

Answer: Yes, suboptimal liquid chromatography conditions can significantly impact signal intensity through poor peak shape, ion suppression, and inadequate separation.[5][6]

  • Chromatographic Separation: Ensure your method can separate ms2i6A from other isomers and isobaric compounds. Co-elution with other matrix components is a primary cause of ion suppression, where other compounds compete with your analyte for ionization, thereby reducing its signal.[6][7]

  • Mobile Phase Composition: The choice of solvents and additives is critical.

    • Solvent Quality: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and contamination.

    • Additives: Volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) are necessary for LC-MS. The pH of the mobile phase can affect both the retention of ms2i6A and its ionization efficiency.

    • Organic Content: Droplets with a higher concentration of organic solvent tend to desolvate more efficiently in the MS source, which can lead to improved sensitivity.[7]

  • Column Choice and Health:

    • Column Type: A reverse-phase C18 column is commonly used for nucleoside separation.[8]

    • Column Degradation: Poor peak shape or shifts in retention time may indicate a contaminated or degraded column. Implement a regular column flushing and replacement schedule.[9]

Section 3: Mass Spectrometry (MS) Settings

Question: My chromatography looks good, but the ms2i6A peak is barely visible in the mass spectrometer. How can I optimize my MS parameters?

Answer: Proper tuning and optimization of the mass spectrometer are essential for achieving maximum sensitivity.[5] One of the most common issues in mass spectrometry is poor signal intensity.[5]

  • Ionization Source Optimization: The settings of your ion source directly control how efficiently ms2i6A is converted into gas-phase ions.

    • Ionization Mode: ms2i6A is typically analyzed in positive ion mode, detecting the protonated molecule [M+H]+ at m/z 382.1549.[8]

    • Source Parameters: Key parameters to optimize include capillary voltage, nebulizing gas flow, drying gas flow, and desolvation temperature.[7][10] These should be tuned specifically for your analyte and flow rate. Be aware that thermally labile compounds can degrade if the temperature is too high.[7]

    • Source Cleanliness: The ion source is prone to contamination from salts and sample residues, which reduces ionization efficiency. Regular cleaning (e.g., weekly) is highly recommended.[11]

  • Instrument Calibration and Tuning: The mass spectrometer must be properly calibrated to ensure mass accuracy and peak performance.[5] Perform regular mass calibration using appropriate standards.[5]

  • Fragmentation (MS/MS): For quantitative analysis using tandem mass spectrometry (MS/MS), the collision energy must be optimized to produce a stable and intense product ion (e.g., m/z 250 for ms2i6A).[8] Incorrect collision energy can lead to inefficient fragmentation and a weak signal for the product ion.[11]

Experimental Protocols and Data

Protocol: Digestion of Total RNA to Nucleosides

This protocol is adapted from standard methods for preparing RNA for nucleoside analysis by LC-MS.[2][4]

  • Sample Preparation: In a sterile, RNase-free microcentrifuge tube, mix up to 2.5 µg of your total RNA sample with the following:

    • 2 µL Nuclease P1 solution (0.5 U/µL)

    • 0.5 µL Bacterial Alkaline Phosphatase (BAP)

    • 2.5 µL of 200 mM HEPES (pH 7.0)

    • Add nuclease-free water to a total volume of 25 µL.

  • Incubation: Incubate the reaction mixture for 3 hours at 37°C. A PCR instrument can be used to prevent evaporation.

  • Sample Cleanup (Post-Digestion):

    • Precondition a centrifugal filter device (e.g., 3 kDa MWCO) by adding 300 µL of ultrapure water and centrifuging at 14,000 x g for 30 minutes.[4] Discard the flow-through.

    • Add the 25 µL digested RNA sample to the preconditioned filter device.

    • Centrifuge at 14,000 x g for approximately 30 minutes or until the entire volume has passed through the filter.

  • Final Preparation:

    • Transfer the ultrafiltrate to a new tube and evaporate to dryness using a vacuum concentrator.[4]

    • Reconstitute the dried sample in 25-50 µL of ultrapure water (or your initial mobile phase).

    • Centrifuge the reconstituted sample at >16,000 x g for 10 minutes to pellet any particulates.

    • Transfer the supernatant to an LC-MS vial for immediate analysis.[4]

Table 1: Typical LC-MS/MS Parameters for Nucleoside Analysis

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting/ValueRationale
LC Column Reverse Phase C18Standard for separating modified nucleosides.[8]
Mobile Phase A Water + 0.1% Formic Acid or Ammonium AcetateProvides protons for positive mode ionization.
Mobile Phase B Acetonitrile or MethanolElutes analytes from the reverse-phase column.[12]
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.[2]
Ionization Mode Positive Electrospray Ionization (ESI)Efficiently ionizes nucleosides to form [M+H]+ ions.[13]
Precursor Ion (m/z) 382.15The [M+H]+ ion for ms2i6A.[8]
Product Ion (m/z) 250A stable and characteristic fragment of ms2i6A.[8]
Capillary Voltage 3 - 5 kVOptimize for stable spray and maximum signal.[10]
Desolvation Temp. 400 - 550 °CAids in solvent evaporation; must be optimized to avoid analyte degradation.[7]

Visual Guides

Experimental and Troubleshooting Workflows

G cluster_workflow General Workflow for ms2i6A Analysis A Sample Collection (Cells, Tissue, etc.) B Total RNA Isolation A->B C RNA Digestion to Nucleosides (Nuclease P1 + BAP) B->C D Sample Cleanup (Ultrafiltration) C->D E LC Separation (C18 Column) D->E F MS/MS Detection (Positive ESI, MRM) E->F G Data Analysis & Quantitation F->G

Caption: General experimental workflow for quantifying ms2i6A via LC-MS/MS.

G start Low ms2i6A Signal q1 Is signal for control/standard OK? start->q1 a1_no Problem with MS System q1->a1_no No q2 Problem with Sample or LC Method q1->q2 Yes a1_no_sol Action: - Clean Ion Source - Recalibrate Instrument - Check MS Settings a1_no->a1_no_sol q_sample Check Sample Prep q2->q_sample q_lc Check LC Method q2->q_lc sol_sample Action: - Verify RNA Integrity - Check Enzyme Activity - Optimize Cleanup q_sample->sol_sample sol_lc Action: - Check for Ion Suppression - Optimize Mobile Phase - Check Column Health q_lc->sol_lc

Caption: Decision tree for troubleshooting low ms2i6A signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is ms2i6A and why is it important? A1: 2-methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified ribonucleoside found in tRNA, specifically at position 37, adjacent to the anticodon.[14] It is crucial for translational accuracy and efficiency, particularly for tRNAs that read codons beginning with uridine.[14] Its presence helps stabilize the codon-anticodon interaction on the ribosome.

Q2: Can I use a standard m6A protocol to measure ms2i6A? A2: The initial sample preparation steps, including RNA isolation and enzymatic digestion to nucleosides, are generally the same for all RNA modifications.[2] However, the LC separation and MS detection parameters must be specifically optimized for ms2i6A, as its retention time and mass-to-charge ratio (m/z) are different from m6A. The precursor/product ion pair for ms2i6A (382.15 → 250) is distinct and must be set in your MS method.[8]

Q3: What are the most common sources of contamination that can affect my ms2i6A signal? A3: Common contaminants include salts and detergents from RNA extraction kits, as well as non-volatile buffers.[1] These can cause significant ion suppression in the ESI source.[6] Always use MS-grade reagents and ensure your sample cleanup is thorough.

Q4: My signal intensity is inconsistent between runs. What could be the cause? A4: Inconsistent signal intensity can stem from several factors.[11] Check for instrument drift by running a system suitability test or calibration standard regularly.[11] Inconsistent sample preparation or injection volumes can also lead to variability. Finally, an unstable electrospray can be a major cause; ensure the spray needle is clean and properly positioned and that gas flows and voltages are stable.[15]

Q5: What is ion suppression and how do I know if it's affecting my ms2i6A signal? A5: Ion suppression occurs when molecules co-eluting with your analyte interfere with its ionization, reducing its signal intensity.[6][16] To test for it, you can perform a post-column infusion experiment. Infuse a constant flow of an ms2i6A standard into the mobile phase after the LC column while injecting a blank matrix sample (a digested RNA sample from a source known not to contain ms2i6A). A dip in the ms2i6A signal at its expected retention time indicates the presence of co-eluting matrix components that are causing suppression.[7]

References

Technical Support Center: Synthesis of 2-Methylthio-N6-isopentenyladenosine (ms²i⁶A)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical synthesis of 2-Methylthio-N6-isopentenyladenosine (ms²i⁶A). It is intended for researchers, medicinal chemists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yield is one of the most frequent challenges in ms²i⁶A synthesis. The primary causes can be broken down into issues with starting materials, reaction conditions, and work-up procedures.

  • Starting Material Quality: The purity of the precursor, typically a protected 2-methylthio-6-chloropurine riboside, is critical. Ensure it is free from contaminants and hydrolysis byproducts. The isopentenylamine reagent should also be of high purity.

  • Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. A common method involves the displacement of the 6-chloro group with isopentenylamine. The reaction is typically performed in a polar aprotic solvent like pyridine (B92270) or DMF to ensure solubility of the nucleoside precursor. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA), is crucial to neutralize the HCl generated during the reaction.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent hydrolysis of the starting material and reagents.

  • Stoichiometry: An excess of isopentenylamine and base is often required to drive the reaction to completion. A typical ratio might involve 2-4 equivalents of isopentenylamine and 4-8 equivalents of triethylamine relative to the 2-methylthio-6-chloropurine riboside.

Troubleshooting Steps:

  • Verify the purity of your 2-methylthio-6-chloropurine riboside precursor via HPLC or NMR.

  • Use freshly distilled, anhydrous solvents and reagents.

  • Increase the equivalents of isopentenylamine and triethylamine.

  • Extend the reaction time or moderately increase the temperature (e.g., from room temperature to 55°C), monitoring progress by TLC or HPLC to avoid degradation.

Q2: I see multiple spots on my TLC/HPLC analysis of the crude reaction mixture. What are the likely side products?

The formation of multiple products is a common pitfall, usually arising from alkylation at alternative positions on the purine (B94841) ring.

  • N1-Alkylation: The N1 position of the purine ring is a competing nucleophilic site. Alkylation at this position can lead to the formation of an N1-isopentenyl isomer. This side product is particularly problematic as it can undergo a Dimroth rearrangement under basic or even neutral conditions to form the desired N6-product, but this process can be slow and may not go to completion, complicating purification.[1][2]

  • N7-Alkylation: The N7 position is another potential site for alkylation, leading to the N7-isopentenyl isomer. Direct alkylation of 6-chloropurines can often lead to a mixture of N7 and N9 isomers, with the N9 being the thermodynamically more stable product.[3]

  • Degradation: The 2-methylthio group can be susceptible to oxidation under harsh conditions, although it is generally stable during the aminolysis step.[4]

Mitigation Strategies:

  • Protecting Groups: While often used for oligonucleotide synthesis, appropriate protection of the ribose hydroxyl groups (e.g., with TBDMS) can influence the electronic properties of the purine ring and may help direct alkylation to the desired N6 position.

  • Reaction Conditions: The regioselectivity of purine alkylation can be highly dependent on the solvent and base system. Kinetically controlled conditions (e.g., lower temperatures) may favor one isomer over another.[5]

Q3: Purification of the final ms²i⁶A product is difficult. What is the recommended procedure?

Purifying ms²i⁶A from starting materials and side products requires careful chromatographic separation.

  • Primary Purification: The most common method is silica (B1680970) gel column chromatography. A gradient elution is typically employed. The choice of solvent system is critical for achieving good separation.

  • Solvent Systems: A common approach is to use a non-polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) and gradually increase the polarity by adding methanol (B129727) (MeOH). For example, a gradient of 0% to 5% methanol in dichloromethane is a good starting point.

  • Monitoring: Fractions should be carefully monitored by TLC, staining with a UV-active indicator, and potentially a potassium permanganate (B83412) stain to visualize the isopentenyl group.

  • Alternative Methods: For very difficult separations, reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient may be necessary.

Troubleshooting Purification:

  • Co-elution: If the product co-elutes with impurities, try a different solvent system. For example, switch from a DCM/MeOH system to an EtOAc/Hexane/MeOH system.

  • Product Tailing: Tailing on the silica column can be due to the basic nature of the purine. Adding a small amount of triethylamine (e.g., 0.1-0.5%) to the eluent can help to obtain sharper peaks.

  • Yield Loss: Significant yield loss during chromatography can occur due to irreversible adsorption to the silica. Minimizing the amount of silica used and ensuring a timely elution can help mitigate this.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the key aminolysis step, primarily derived from protocols for post-synthetic modification of oligonucleotides, which utilizes the same core chemical transformation. Yields for solution-phase synthesis of the standalone nucleoside are not widely reported in comparative studies.

PrecursorAmine Reagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Reported YieldReference
Protected 2-methylthio-6-chloropurine ribosideIsopentenylamine HCl (213)Triethylamine (426)Pyridine5512Yield not specified for this step[4]
Protected 2-methylthio-6-chloropurine ribosideIsopentylamine (>2)Triethylamine (>4)Pyridine552>95% Conversion (TLC)[4]

Experimental Protocols

Protocol: Synthesis of ms²i⁶A from a Protected 2-Methylthio-6-chloropurine Riboside

This protocol is adapted from established methods for the synthesis of N6-alkylated adenosines.[4]

Materials:

  • 5′-O-Dimethoxytrityl-2′-O-tert-butyldimethylsilyl-2-methylthio-6-chloropurine riboside (Precursor)

  • Isopentenylamine hydrochloride

  • Triethylamine (TEA), anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected 2-methylthio-6-chloropurine riboside precursor (1 equivalent) in anhydrous pyridine.

  • Add isopentenylamine hydrochloride (approx. 2-4 equivalents).

  • Add anhydrous triethylamine (approx. 4-8 equivalents) to the mixture. The solution may become cloudy.

  • Stir the reaction mixture at 55°C under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress by TLC (e.g., using 5% MeOH in DCM as the mobile phase). The reaction is typically complete within 2-5 hours.

  • Once the starting material is consumed, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) several times to remove residual pyridine.

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).

  • Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield the protected ms²i⁶A.

  • Subsequent standard deprotection steps (e.g., acid for DMT removal, fluoride (B91410) source for TBDMS removal) would be required to obtain the final ms²i⁶A nucleoside.

Visualizations

General Synthesis Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_deprotection Deprotection Precursor Protected 2-MeS-6-Cl-Purine Riboside Reaction Amination Reaction (Pyridine, 55°C) Precursor->Reaction Reagents Isopentenylamine + Triethylamine Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Column Silica Gel Chromatography Crude->Column Fractions Fraction Collection & Analysis (TLC) Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Protected Protected ms²i⁶A Evaporation->Protected Deprotect Removal of Protecting Groups Protected->Deprotect Final Final Pure ms²i⁶A Deprotect->Final

Caption: General workflow for the synthesis and purification of ms²i⁶A.

Potential Side Reaction Pathways

cluster_products Reaction Products Start 2-MeS-6-Cl-Purine Riboside + Isopentenylamine Desired Desired Product N6-Isopentenyl (ms²i⁶A) Start->Desired Desired Pathway (SNA_r_) Side1 Side Product N1-Isopentenyl Start->Side1 Side Reaction Side2 Side Product N7-Isopentenyl Start->Side2 Side Reaction Rearranged Dimroth Rearrangement Product (ms²i⁶A) Side1->Rearranged Rearrangement (Base/Heat)

Caption: Desired reaction pathway and common side reactions.

Troubleshooting Logic for Low Yield

cluster_causes Potential Causes & Checks cluster_solutions Solutions & Actions Start Problem: Low Yield of ms²i⁶A Check_SM Starting Materials? Start->Check_SM Check_Cond Reaction Conditions? Start->Check_Cond Check_Side Side Reactions? Start->Check_Side Sol_SM Verify purity (NMR/HPLC) Use anhydrous reagents Check_SM->Sol_SM Sol_Cond Use inert atmosphere Optimize Base/Amine ratio Adjust Temp/Time Check_Cond->Sol_Cond Sol_Side Analyze crude by LC-MS Adjust solvent/temp Improve purification Check_Side->Sol_Side

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Preservation of ms2i6A During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-methylthio-N6-isopentenyladenosine (ms2i6A) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is ms2i6A and why is it prone to degradation?

A1: 2-methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified nucleoside found in transfer RNA (tRNA), typically at position 37, adjacent to the anticodon. Its complex structure, featuring a sulfur-containing methylthio group, makes it susceptible to chemical modification, particularly oxidation. This sensitivity can lead to its degradation during routine sample preparation procedures.

Q2: What are the primary factors that cause ms2i6A degradation?

A2: The degradation of ms2i6A is primarily influenced by a combination of chemical and physical factors. The methylthio group is particularly sensitive to oxidation. Key factors include:

  • Oxidizing agents: Exposure to oxidizing agents, including atmospheric oxygen and certain chemical reagents, can lead to the loss or modification of the methylthio group.

  • pH: Extreme pH conditions, both acidic and alkaline, can affect the stability of the glycosidic bond and the modification itself. While specific data for ms2i6A is limited, related sulfur-containing compounds show pH-dependent stability.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Enzymatic activity: Nucleases present in biological samples can degrade the tRNA molecule, leading to the loss of ms2i6A.

Q3: What are the common degradation products of ms2i6A?

A3: While specific degradation pathways for ms2i6A are not extensively detailed in the literature, a likely degradation product is N6-isopentenyladenosine (i6A), resulting from the loss of the 2-methylthio group. Further degradation of the tRNA backbone can also occur.

Q4: How can I minimize ms2i6A degradation during tRNA isolation?

A4: To minimize degradation, it is crucial to optimize your tRNA isolation protocol. Key strategies include working quickly at low temperatures, using fresh, high-quality reagents, and incorporating agents that inhibit oxidation and nuclease activity. The detailed experimental protocol below provides specific steps to enhance ms2i6A preservation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or absent ms2i6A signal in mass spectrometry analysis. Degradation during sample preparation. Review your extraction protocol. Ensure you are working at low temperatures and have minimized exposure to air. Consider adding antioxidants to your lysis and storage buffers.
Inefficient ionization in the mass spectrometer. Optimize mass spectrometry parameters. Ensure the mobile phase pH is suitable for the ionization of ms2i6A.
Contamination of the sample. Ensure all reagents and labware are nuclease-free. Use high-purity solvents for all steps.
Inconsistent quantification of ms2i6A across replicates. Variable degradation between samples. Standardize your sample handling procedures meticulously. Process all samples in the same manner and for the same duration.
Inaccurate RNA quantification. Use a robust method for RNA quantification that is not affected by contaminants from the extraction process. Quantification of canonical ribonucleosides by LC-MS after digestion can provide a more accurate measure of the amount of tRNA analyzed.[1][2]
Appearance of unexpected peaks corresponding to potential degradation products. Oxidation of the methylthio group. Add antioxidants such as L-methionine or dithiothreitol (B142953) (DTT) to your buffers.[3] Purge solutions with inert gas (argon or nitrogen) to remove dissolved oxygen.
Hydrolysis due to pH instability. Maintain a neutral and stable pH throughout the extraction and storage process. Use buffered solutions (e.g., pH 7.0-7.5).

Factors Affecting ms2i6A Stability

The following table summarizes the key factors that can influence the stability of ms2i6A during sample preparation. While quantitative data for ms2i6A is limited, the information is based on the known chemical properties of sulfur-containing nucleosides and general principles of RNA stability.

Factor Effect on ms2i6A Stability Recommendation for Prevention
Temperature Higher temperatures accelerate chemical degradation.Perform all extraction and handling steps on ice or at 4°C. Store purified tRNA at -80°C.
pH Both acidic and basic conditions can lead to hydrolysis and degradation.Maintain a neutral pH (7.0-7.5) using appropriate buffers throughout the procedure.
Oxidation The methylthio group is susceptible to oxidation, leading to loss of the modification.Minimize exposure to atmospheric oxygen. Consider using antioxidants in buffers.
Nucleases RNases present in the sample will degrade the tRNA backbone.Use RNase inhibitors and nuclease-free reagents and labware.
Mechanical Stress Vigorous vortexing or sonication can shear nucleic acids.Use gentle mixing techniques.

Experimental Protocol: Optimized tRNA Isolation for ms2i6A Preservation

This protocol is designed to minimize the degradation of ms2i6A during the isolation of total tRNA from biological samples.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 150 mM NaCl, 1% SDS, 10 mM Dithiothreitol (DTT) (add fresh).

  • Acid Phenol:Chloroform:Isoamyl Alcohol (125:24:1, pH 4.5)

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • Isopropanol (B130326)

  • 70% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • RNase inhibitors

Procedure:

  • Sample Collection and Lysis:

    • Harvest cells or tissue and immediately place on ice.

    • Perform all subsequent steps at 4°C.

    • Homogenize the sample in ice-cold Lysis Buffer containing freshly added DTT and an RNase inhibitor. The DTT will help to maintain a reducing environment and protect the methylthio group from oxidation.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of acid phenol:chloroform:isoamyl alcohol to the lysate.

    • Mix gently by inversion for 10-15 minutes at 4°C. Avoid vigorous vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

    • Carefully transfer the upper aqueous phase to a new pre-chilled tube.

  • RNA Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 1 volume of ice-cold isopropanol to the aqueous phase.

    • Mix gently and incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Washing and Resuspension:

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Remove the ethanol and briefly air-dry the pellet. Do not over-dry.

    • Resuspend the RNA pellet in a small volume of nuclease-free water.

  • Storage:

    • Store the purified tRNA at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_iso tRNA Isolation Sample Biological Sample Lysis Lysis with Antioxidants (e.g., DTT) & RNase Inhibitors Sample->Lysis 4°C Extraction Acid Phenol:Chloroform Extraction (Gentle Mixing) Lysis->Extraction 4°C Precipitation Isopropanol Precipitation (-20°C) Extraction->Precipitation Wash 70% Ethanol Wash Precipitation->Wash Resuspend Resuspend in Nuclease-Free Water Wash->Resuspend Store Store at -80°C Resuspend->Store

Figure 1. Optimized workflow for tRNA isolation to preserve ms2i6A.

TroubleshootingLogic Start Low/No ms2i6A Signal CheckDegradation Suspect Degradation during Sample Prep? Start->CheckDegradation CheckMS Suspect MS Inefficiency? CheckDegradation->CheckMS No DegradationYes Yes CheckDegradation->DegradationYes Yes CheckQuant Suspect Inaccurate Quantification? CheckMS->CheckQuant No MSYes Yes CheckMS->MSYes Yes QuantYes Yes CheckQuant->QuantYes Yes OptimizeProtocol Implement Optimized Protocol: - Low Temperature - Antioxidants (DTT, L-Met) - Gentle Mixing - RNase Inhibitors DegradationYes->OptimizeProtocol Reanalyze Re-analyze Sample OptimizeProtocol->Reanalyze OptimizeMS Optimize MS Parameters: - Mobile Phase pH - Ion Source Settings MSYes->OptimizeMS OptimizeMS->Reanalyze ImproveQuant Improve Quantification: - Use LC-MS of  Canonical Nucleosides QuantYes->ImproveQuant ImproveQuant->Reanalyze

References

Optimizing HPLC separation of ms2i6A from other modified nucleosides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of 2-methylthio-N6-isopentenyladenosine (ms2i6A) from other modified nucleosides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution of ms2i6A

Question: My ms2i6A peak is not well separated from an adjacent peak. What steps can I take to improve resolution?

Answer: Poor resolution is a common issue when analyzing complex mixtures of modified nucleosides.[1][2] Here are several strategies to improve the separation:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: For reversed-phase (RP) chromatography, slightly decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of ms2i6A and other hydrophobic nucleosides, potentially resolving them from more polar compounds.[3]

    • Change Organic Solvent: The choice between acetonitrile and methanol (B129727) can alter selectivity. Acetonitrile is generally a stronger solvent for reversed-phase and can provide different elution patterns compared to methanol.[4]

    • Modify pH: The retention of ionizable nucleosides is highly dependent on the mobile phase pH.[4][5] Adjusting the pH with a suitable buffer (e.g., ammonium (B1175870) acetate) can change the ionization state of interfering compounds, altering their retention and improving separation. A change of just 0.1 pH units can significantly shift retention times.[5]

  • Modify Gradient Profile:

    • If using a gradient, make the slope shallower around the time ms2i6A elutes. A slower increase in the organic solvent concentration provides more time for the column to resolve closely eluting compounds.[4][6]

  • Change the Column:

    • Different Stationary Phase: If you are using a standard C18 column, consider a different stationary phase. A C30 column offers a more hydrophobic separation phase which can be beneficial.[7] A Phenyl-Hexyl column provides different selectivity through pi-pi interactions and may resolve compounds that co-elute on a C18 column.[3][4]

    • Particle Size: Switching to a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution, though it will also increase backpressure.[8]

Issue 2: ms2i6A Peak is Tailing

Question: The peak for ms2i6A is asymmetrical and shows significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing can be caused by chemical or mechanical issues in the HPLC system.[9]

  • Chemical Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[4] Ensure your mobile phase is buffered (typically between pH 3 and 7 for silica (B1680970) columns) to suppress this interaction.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to clean it.[9][10] A guard column can help prevent contamination of the analytical column.[10]

  • Mechanical Causes & Solutions:

    • Column Void or Channeling: A void at the head of the column can cause peak distortion. This can result from pressure shocks.[9] If this is suspected, reversing the column (if permitted by the manufacturer) for a flush or replacing the column is the best solution.[9]

    • Blocked Frit: A blocked frit at the column inlet can also distort peak shape. Replace the frit or the column.[9]

Issue 3: Retention Time for ms2i6A is Unstable

Question: The retention time for my ms2i6A standard is drifting or varying between runs. How can I get consistent results?

Answer: Variable retention times are often due to issues with the mobile phase, temperature, or the pump.[5][10]

  • Mobile Phase Issues:

    • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[10] Pumping 10-20 column volumes of the starting mobile phase is a good practice.

    • Mobile Phase Composition Change: If the mobile phase is prepared by mixing online, ensure the pump's proportioning valves are working correctly.[5] To check this, you can manually pre-mix the mobile phase and see if the problem resolves.[5] Volatilization of the organic solvent can also change the mobile phase composition over time; keep reservoirs covered.

    • Buffer Degradation: Prepare fresh mobile phase buffers daily to prevent microbial growth or degradation.

  • System Issues:

    • Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant and stable temperature.[10]

    • Pump and Flow Rate: Leaks in the pump or fittings can cause flow rate fluctuations, leading to variable retention times.[10][11] Check for any visible leaks or salt buildup around fittings. Air bubbles in the pump head can also cause pulsing; ensure the mobile phase is properly degassed and purge the pump if necessary.[10][11]

Issue 4: System Backpressure is Unusually High

Question: My HPLC system is showing a much higher backpressure than normal. What should I do?

Answer: High backpressure is a sign of a blockage somewhere in the system.[9]

  • Locate the Blockage: Work backward from the detector. First, disconnect the column and run the pump to see if the pressure returns to normal. If it does, the blockage is in the column. If not, continue disconnecting components (e.g., injector, tubing) until the pressure drops, identifying the clogged part.

  • Common Causes & Solutions:

    • Column or Guard Frit Blockage: This is often caused by particulate matter from the sample or mobile phase.[9] Try back-flushing the column (if allowed). If that fails, the frit or the entire column may need to be replaced.[9] Filtering all samples and mobile phases through a 0.22 µm filter can prevent this.[12]

    • Precipitated Buffer: If you have mixed a buffered aqueous phase with a high concentration of organic solvent too quickly, the buffer may precipitate. Flush the system with a high-aqueous mobile phase to redissolve the salts.[9]

    • Blocked Tubing: Replace any tubing that is found to be blocked.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating ms2i6A: Reversed-Phase or HILIC?

A1: The choice depends on the overall polarity of the nucleosides in your sample.

  • Reversed-Phase (RP) HPLC: This is the most common starting point. ms2i6A is a relatively hydrophobic modified nucleoside due to its isopentenyl and methylthio groups, making it well-suited for retention on nonpolar stationary phases like C18 or C30.[7] RP-HPLC is excellent for separating compounds with a wide range of polarities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for retaining and separating very polar molecules that are poorly retained in reversed-phase.[8][13] If your sample contains ms2i6A along with many highly polar or charged nucleosides, HILIC might provide better separation for those polar compounds, offering an alternative selectivity.[14] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[13]

Q2: How do I prepare my samples for analysis?

A2: Proper sample preparation is critical. Typically, this involves enzymatic hydrolysis of RNA to release the individual nucleosides.

  • RNA Digestion: Purified RNA (often tRNA) is digested to single nucleosides using enzymes like nuclease P1, followed by dephosphorylation with alkaline phosphatase.[7]

  • Cleanup: After digestion, it is important to remove proteins (enzymes) that can contaminate the HPLC column. This can be done by centrifugation through a molecular weight cutoff filter.

  • Filtration: Before injection, all samples should be centrifuged at high speed (e.g., >20,000 x g) and/or filtered through a 0.22 µm syringe filter to remove any particulate matter.[12]

  • Solvent: Whenever possible, the final sample should be dissolved in the initial mobile phase to ensure good peak shape.[11]

Q3: What role does temperature play in the separation?

A3: Temperature is a key parameter for optimizing separation.

  • Efficiency: Higher temperatures (e.g., 40-60°C) decrease the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency. For large RNA molecules, temperatures as high as 80°C have been used to improve resolution.[15]

  • Selectivity: Changing the temperature can sometimes alter the selectivity of the separation, changing the relative elution order of compounds.

  • Reproducibility: Maintaining a constant, controlled temperature with a column oven is crucial for achieving reproducible retention times.[10]

Q4: When should I use a gradient elution versus an isocratic one?

A4: The choice depends on the complexity of your sample.

  • Isocratic Elution (constant mobile phase composition): This is suitable for simple mixtures where all compounds of interest elute within a reasonable time and are well-resolved.

  • Gradient Elution (mobile phase composition changes over time): This is necessary for complex samples containing nucleosides with a wide range of polarities.[4] A gradient allows for the elution of highly retained hydrophobic compounds (like ms2i6A) in a reasonable time without sacrificing the resolution of early-eluting polar compounds.[4] It also helps to sharpen peaks and clean the column after each run.[4]

Data & Protocols

Table 1: Recommended HPLC Columns for Modified Nucleoside Analysis
Column TypeStationary Phase ChemistryPrimary InteractionBest For
Reversed-Phase C18 (Octadecylsilane)HydrophobicGeneral-purpose separation of polar and non-polar nucleosides. The most common starting point.[1]
Reversed-Phase C30 (Triacontylsilane)Highly HydrophobicEnhanced retention and selectivity for hydrophobic and structurally similar isomers.[7]
Reversed-Phase Phenyl-HexylHydrophobic & Pi-PiAlternative selectivity for aromatic compounds, can resolve peaks that co-elute on C18.[3]
HILIC Amide, Silica, ZwitterionicHydrophilic PartitioningSeparating very polar and hydrophilic nucleosides that have little or no retention on RP columns.[8]
Table 2: General Mobile Phase Guidelines
Chromatography ModeMobile Phase A (Aqueous)Mobile Phase B (Organic)Typical Use Case
Reversed-Phase Water with buffer (e.g., 10-50 mM Ammonium Acetate (B1210297), pH 4-6)Acetonitrile or MethanolBroad-spectrum nucleoside analysis.
HILIC Acetonitrile with 5-10% aqueous bufferWater with buffer (e.g., 10-50 mM Ammonium Acetate)Analysis of highly polar nucleosides.
Experimental Protocol: General-Purpose RP-HPLC Method

This protocol provides a starting point for separating ms2i6A and other modified nucleosides. Optimization will be required for your specific sample and system.

  • Sample Preparation:

    • Digest 1-5 µg of purified tRNA with 2 units of nuclease P1 in a 20 µL reaction with 10 mM ammonium acetate (pH 5.3) for 2 hours at 37°C.

    • Add 1 µL of bacterial alkaline phosphatase (1 U/µL) and incubate for another 1 hour at 37°C to dephosphorylate the nucleosides.[7]

    • Adjust the final volume to 100 µL with ultrapure water.[12]

    • Centrifuge the sample at >20,000 x g for 15 minutes to pellet the enzymes and any debris.[12]

    • Transfer the supernatant to an HPLC vial. Filter if necessary.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 2.5% Methanol in water with 10 mM Ammonium Acetate, pH 5.5.

    • Mobile Phase B: 60% Methanol in water with 10 mM Ammonium Acetate, pH 5.5.

    • Flow Rate: 0.5 mL/min.[12]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 10-20 µL.[1]

    • Detection: UV/Diode Array Detector (DAD) at 260 nm.[12]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 0
    5.0 0
    60.0 100
    65.0 100
    66.0 0

    | 75.0 | 0 |

  • Data Analysis:

    • Identify peaks by comparing retention times with those of pure nucleoside standards (including ms2i6A).

    • Confirm peak identity by collecting fractions and analyzing via mass spectrometry or by using an in-line mass spectrometer (LC-MS).[16]

    • Quantify by integrating the peak area and comparing it to a standard curve generated from known concentrations of the nucleoside standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis rna Purified RNA (e.g., tRNA) digest Enzymatic Digestion (Nuclease P1, AP) rna->digest cleanup Protein Removal & Sample Filtration digest->cleanup hplc RP-HPLC System (Pump, Injector, Column) cleanup->hplc detection UV/DAD Detection (@ 260 nm) hplc->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Identification & Quantification chromatogram->analysis

Caption: Experimental workflow for HPLC analysis of modified nucleosides.

troubleshooting_tree start Problem: Poor Peak Resolution q1 Is gradient optimized? start->q1 s1 Action: Make gradient shallower around elution time. q1->s1 NO q2 Is mobile phase selectivity optimal? q1->q2 YES a1_yes YES a1_no NO end_node Resolution Improved s1->end_node s2 Action: 1. Try different organic solvent (ACN vs MeOH). 2. Adjust mobile phase pH. q2->s2 NO q3 Is the column appropriate? q2->q3 YES a2_yes YES a2_no NO s2->end_node s3 Action: Try a different column (e.g., Phenyl-Hexyl, C30) or one with smaller particles. q3->s3 NO q3->end_node YES a3_yes YES a3_no NO s3->end_node

References

Technical Support Center: Anti-ms2i6A Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the specificity of anti-ms2i6A antibodies.

Frequently Asked Questions (FAQs)

Q1: My anti-ms2i6A antibody is showing multiple bands in my Western blot. What could be the cause?

Multiple bands in a Western blot can arise from several factors.[1] First, ensure your protein of interest is not subject to post-translational modifications, alternative splicing, or proteolytic degradation, which can result in multiple isoforms or fragments of different molecular weights.[1] However, it is also possible that the antibody is exhibiting non-specific binding to other proteins in your lysate.[2] To troubleshoot, consider optimizing your blocking conditions, antibody concentrations, and washing steps.[3][4]

Q2: I am observing high background noise in my immunofluorescence/immunohistochemistry (IF/IHC) staining with the anti-ms2i6A antibody. How can I reduce this?

High background in IF/IHC is often due to non-specific antibody binding.[3] Several strategies can help mitigate this issue:

  • Blocking: Ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA) or serum from the same species as your secondary antibody.[4]

  • Antibody Dilution: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Washing: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.[3]

  • Permeabilization: If staining intracellular targets, ensure your permeabilization step is sufficient without causing cellular damage.

Q3: How can I validate the specificity of my anti-ms2i6A antibody?

Antibody validation is crucial to ensure reliable and reproducible results.[5] Several methods can be employed to confirm the specificity of your anti-ms2i6A antibody:

  • Dot Blot: This is a simple and rapid method to assess if the antibody recognizes the ms2i6A modification.[6][7][8][9] You can spot synthetic oligonucleotides with and without the ms2i6A modification onto a membrane and probe it with your antibody.[10]

  • Peptide/Nucleoside Competition Assay: Pre-incubating the antibody with an excess of free ms2i6A nucleoside or an ms2i6A-containing oligonucleotide should block its binding to the target in your application (e.g., Western blot, IF).[1][11]

  • Knockout/Knockdown Validation: Using cell lines where the expression of an enzyme responsible for ms2i6A synthesis (e.g., CDK5RAP1) is knocked out or knocked down can serve as an excellent negative control.[5][12] A specific antibody should show a significantly reduced signal in these cells compared to wild-type cells.[5]

Q4: My immunoprecipitation (IP) experiment with the anti-ms2i6A antibody is pulling down non-target molecules. What can I do to improve specificity?

Non-specific binding is a common issue in IP experiments. To improve specificity:

  • Pre-clearing: Pre-clear your lysate with beads (e.g., Protein A/G agarose) before adding the primary antibody to remove proteins that non-specifically bind to the beads.[13]

  • Washing: Increase the stringency and number of washes of the immunoprecipitated complex. You can try buffers with slightly higher salt concentrations or different detergents.

  • Antibody Amount: Use the minimal amount of antibody necessary to pull down your target. Excess antibody can lead to increased non-specific binding.

Q5: Can the anti-ms2i6A antibody cross-react with other similar modifications?

Cross-reactivity occurs when an antibody recognizes structurally similar epitopes on different molecules.[14] While monoclonal antibodies are generally more specific than polyclonal antibodies, cross-reactivity can still occur.[14] For anti-ms2i6A antibodies, potential cross-reactivity with other modified adenosines should be considered. A dot blot or competitive ELISA with a panel of related modified nucleosides can be used to assess the degree of cross-reactivity.[15]

Quantitative Data on Antibody Performance

The following table provides a hypothetical but representative example of performance data for two different lots of an anti-ms2i6A antibody, which could be determined through validation experiments.

Parameter Antibody Lot A Antibody Lot B Acceptance Criteria
Target Specificity (Dot Blot) >95% signal for ms2i6A vs. unmodified adenosine>93% signal for ms2i6A vs. unmodified adenosine>90% specificity
Cross-Reactivity (i6A) <2%<3%<5%
Cross-Reactivity (m6A) <1%<1.5%<5%
Optimal WB Dilution 1:10001:800To be determined by user
Optimal IF Dilution 1:5001:400To be determined by user
IP Efficiency >80% target pulldown>75% target pulldown>70%

Experimental Protocols

Dot Blot Protocol for Specificity Testing

This protocol is adapted from standard dot blot procedures to assess the specificity of anti-ms2i6A antibodies.[6][7][8][9]

Materials:

  • Nitrocellulose or PVDF membrane

  • Synthetic RNA oligonucleotides (20-30 nt) with and without the ms2i6A modification

  • Related modified RNA oligonucleotides (e.g., containing i6A, m6A)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary anti-ms2i6A antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Prepare serial dilutions of the synthetic RNA oligonucleotides.

  • Spot 1-2 µL of each oligonucleotide dilution directly onto the membrane. Allow the spots to dry completely.

  • Crosslink the RNA to the membrane using a UV crosslinker.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]

  • Incubate the membrane with the primary anti-ms2i6A antibody (at the recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[16]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature.[16]

  • Wash the membrane four times for 10 minutes each with TBST.[16]

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal.

Western Blot Protocol for Antibody Validation

This protocol provides a general workflow for validating antibody specificity using Western blotting.[17][18][19]

Materials:

  • Cell lysates from wild-type and ms2i6A-deficient (e.g., CDK5RAP1 knockout) cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary anti-ms2i6A antibody

  • Loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • TBST

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Load equal amounts of protein (20-30 µg) from wild-type and knockout/knockdown cell lysates onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ms2i6A antibody overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Strip the blot and re-probe with a loading control antibody to ensure equal protein loading.

Immunoprecipitation (IP) Protocol

This protocol outlines the basic steps for performing an immunoprecipitation experiment.[13][20][21]

Materials:

  • Cell lysate

  • Anti-ms2i6A antibody

  • Isotype control antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • IP lysis buffer

  • Wash buffer

  • Elution buffer

Procedure:

  • Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C.[13]

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the anti-ms2i6A antibody or an isotype control antibody to the pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads to capture the antibody-antigen complexes and incubate for 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with cold wash buffer.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assays Specificity Assays cluster_analysis Data Analysis & Validation prep_rna Prepare Synthetic RNA (ms2i6A+, ms2i6A-, other mods) dot_blot Dot Blot Assay prep_rna->dot_blot prep_lysate Prepare Cell Lysates (WT vs. KO/KD) western_blot Western Blot Analysis prep_lysate->western_blot ip_assay Immunoprecipitation prep_lysate->ip_assay competition Competition Assay (with free ms2i6A) dot_blot->competition analyze_specificity Assess Specificity & Cross-Reactivity dot_blot->analyze_specificity analyze_validation Confirm On-Target Binding in Complex Samples western_blot->analyze_validation ip_assay->analyze_validation competition->analyze_specificity conclusion Validated Antibody analyze_specificity->conclusion analyze_validation->conclusion

Caption: Workflow for validating anti-ms2i6A antibody specificity.

troubleshooting_guide start High Background or Non-Specific Bands Observed q1 Is the blocking step optimized? start->q1 action1 Increase blocking time (1-2 hrs). Try different blocking agents (5% milk, 5% BSA, serum). q1->action1 No q2 Are antibody concentrations optimized? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Perform antibody titration to find the lowest effective concentration. q2->action2 No q3 Are wash steps stringent enough? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Increase number and duration of washes. Increase detergent concentration in wash buffer (e.g., 0.1-0.5% Tween-20). q3->action3 No end_bad Consider Antibody Validation (Dot Blot, KO/KD Lysate) q3->end_bad Yes a3_yes Yes a3_no No end_good Problem Resolved action3->end_good

Caption: Troubleshooting guide for non-specific antibody binding.

References

Overcoming matrix effects in LC-MS/MS analysis of ms2i6A.

Author: BenchChem Technical Support Team. Date: December 2025

. ## Technical Support Center: LC-MS/MS Analysis of ms2i6A

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of 2-methylthio-N6-isopentenyl adenosine (B11128) (ms2i6A).

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of ms2i6A, with a focus on mitigating matrix effects.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause Troubleshooting Step Expected Outcome
Column Contamination Flush the column with a strong solvent mixture (e.g., isopropanol/water). If the problem persists, replace the column.[1]Improved peak symmetry and resolution.
Inappropriate Injection Solvent Ensure the injection solvent is weaker than the initial mobile phase to prevent peak distortion.[1]Sharper, more symmetrical peaks.
Column Overload Reduce the injection volume or dilute the sample.Linear response and improved peak shape.
Extra-column Effects Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.[1]Reduced peak broadening and tailing.

Problem 2: Inconsistent Retention Times

Potential Cause Troubleshooting Step Expected Outcome
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate mixing of solvents.[2][3]Stable and reproducible retention times.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.[2][3]Consistent retention times across analytical runs.
Column Degradation After extensive use, the column's stationary phase can degrade. Replace the column.[4]Restoration of expected retention times.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.[2]Stable system pressure and retention times.

Problem 3: Signal Suppression or Enhancement (Matrix Effects)

Potential Cause Troubleshooting Step Expected Outcome
Co-elution of Matrix Components Optimize the chromatographic method to separate ms2i6A from interfering compounds. This may involve adjusting the gradient, mobile phase composition, or using a different column.[5]Minimized ion suppression or enhancement, leading to more accurate quantification.
Insufficient Sample Cleanup Employ more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][6][7]Reduced matrix effects and improved signal-to-noise ratio.
High Concentration of Salts or Phospholipids For biological samples, incorporate a protein precipitation step followed by phospholipid removal.[6][7] Diluting the sample can also be an effective strategy if sensitivity is not compromised.[8]Less signal suppression and improved analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[9][10] This can lead to either signal suppression (decreased analyte response) or enhancement (increased analyte response), ultimately affecting the accuracy and reproducibility of quantitative results.[9][11]

Q2: How can I assess the presence and extent of matrix effects for my ms2i6A analysis?

A: The most common method is the post-extraction spike.[6][11] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects.[12] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[5][6] Injection of a blank matrix extract will show a dip or rise in the baseline at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[5]

Q3: What is the most effective way to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5][6][13][14] A SIL-IS, such as ¹³C- or ¹⁵N-labeled ms2i6A, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized.

Q4: What are the best sample preparation techniques to minimize matrix effects for ms2i6A?

A: The choice of sample preparation technique depends on the complexity of the matrix. For biological fluids like plasma or urine, a combination of protein precipitation followed by Solid-Phase Extraction (SPE) is highly effective at removing proteins and phospholipids, which are major sources of matrix effects.[6][7] Liquid-Liquid Extraction (LLE) is another valuable technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids.[7]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[8] However, this approach is only feasible if the concentration of ms2i6A in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for ms2i6A from Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute ms2i6A with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation & Reconstitution spe->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification (Analyte/IS Ratio) data->quant report Result Reporting quant->report

Caption: Workflow for ms2i6A analysis with matrix effect mitigation.

troubleshooting_logic issue Inaccurate Quantification check_me Assess Matrix Effect (Post-Extraction Spike) issue->check_me me_present Matrix Effect Present check_me->me_present Yes no_me No Significant Matrix Effect (Check other parameters) check_me->no_me No strategy Implement Mitigation Strategy me_present->strategy sil_is Use Stable Isotope-Labeled Internal Standard strategy->sil_is Option 1 sample_cleanup Improve Sample Cleanup (SPE, LLE) strategy->sample_cleanup Option 2 chrom_opt Optimize Chromatography strategy->chrom_opt Option 3 reassess Re-assess Matrix Effect sil_is->reassess sample_cleanup->reassess chrom_opt->reassess reassess->strategy Unsuccessful resolved Issue Resolved reassess->resolved Successful

Caption: Troubleshooting logic for inaccurate ms2i6A quantification.

References

Technical Support Center: Optimizing ReACT-seq for ms2i6A Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ReACT-seq (Redox-activated Chemical Tagging and sequencing) for ms2i6A mapping. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of ReACT-seq for ms2i6A mapping?

ReACT-seq is a chemical-biology method that enables the transcriptome-wide mapping of 2-methylthio-N6-isopentenyladenosine (ms2i6A) at single-base resolution. The core of this technique lies in the chemoselective bioconjugation of the methylthio group of ms2i6A. An oxaziridine-based reagent specifically reacts with the methylthio group, leading to the attachment of a bioorthogonal azide (B81097) handle. This azide group then serves as a point of attachment for sequencing adapters via click chemistry. The presence of the bulky adduct at the ms2i6A position causes a strong stop during reverse transcription (RT-stop), allowing for the precise identification of the modification site during sequencing data analysis.[1]

Q2: What are the critical steps in the ReACT-seq workflow where efficiency can be lost?

The ReACT-seq workflow consists of several key stages, and inefficiency at any point can compromise the final results. The most critical steps include:

  • RNA Quality Control: Starting with high-quality, intact RNA is paramount. Degraded RNA can lead to truncated cDNA fragments and ambiguous mapping results.

  • Chemoselective Labeling: The efficiency of the oxaziridine-based reaction to label the methylthio group of ms2i6A is crucial. Incomplete labeling will result in underrepresentation of modified sites.

  • Enrichment of Labeled RNA (Optional but Recommended): While not always mandatory, enriching for azide-labeled RNA fragments can significantly improve the signal-to-noise ratio by reducing the background of unmodified RNA molecules.

  • Reverse Transcription: The efficiency of the reverse transcription step, particularly the ability of the reverse transcriptase to reliably stop at the azide-adduct, is critical for accurate mapping.

  • Library Preparation: Standard library preparation steps, such as adapter ligation and PCR amplification, need to be optimized to avoid biases and ensure sufficient library complexity.

Q3: How can I assess the efficiency of the chemical labeling step?

Assessing the labeling efficiency can be challenging directly on a complex RNA sample. However, you can perform a control experiment using a synthetic RNA oligonucleotide containing a known ms2i6A modification. After the labeling reaction, you can use techniques like mass spectrometry or gel electrophoresis (to observe a size shift) to estimate the percentage of labeled oligonucleotides. While not a direct measure of efficiency on your experimental sample, this provides a good indication of whether the chemistry is working as expected.

Troubleshooting Guide

This section addresses common issues encountered during ReACT-seq experiments and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no RT-stop signal at expected ms2i6A sites 1. Inefficient chemical labeling: The oxaziridine (B8769555) reaction may not have proceeded to completion. 2. Degraded RNA: The ms2i6A-containing RNA may have been degraded prior to or during the experiment. 3. Suboptimal reverse transcription: The reverse transcriptase may be reading through the modification, or the reaction conditions are not optimal. 4. Low abundance of ms2i6A: The target RNA may have a very low stoichiometry of ms2i6A modification.1. Optimize labeling: Increase the concentration of the oxaziridine reagent, extend the reaction time, or optimize the reaction buffer. Ensure the oxaziridine reagent is fresh and has been stored correctly. 2. Ensure RNA integrity: Use high-quality RNA (RIN > 7). Handle RNA carefully to avoid degradation. 3. Optimize RT: Use a reverse transcriptase known to be sensitive to bulky adducts. Optimize the reaction temperature and primer design. Some reverse transcriptases have higher processivity and might read through the adduct. 4. Enrich for target RNA: If you are studying a specific tRNA, consider enrichment strategies prior to ReACT-seq.
High background of non-specific RT-stops 1. RNA secondary structure: Complex RNA structures can cause the reverse transcriptase to stall. 2. RNA degradation: Random degradation of RNA can lead to premature termination of reverse transcription. 3. Non-specific chemical modification: The labeling reagent may be reacting with other nucleotides, although this is less likely with the highly specific chemistry of ReACT-seq.1. Optimize RNA denaturation: Before reverse transcription, perform a thorough denaturation step (e.g., heat at 70°C for 5 minutes followed by rapid cooling on ice) to minimize secondary structures. 2. Use high-quality RNA: As mentioned above, starting with intact RNA is crucial. 3. Perform control experiments: Include a control sample that has not been treated with the oxaziridine reagent to identify background RT-stops inherent to the RNA sample.
Low library yield 1. Inefficient adapter ligation: The click chemistry reaction for adapter ligation may be inefficient. 2. Loss of material during cleanup steps: Multiple purification steps can lead to sample loss. 3. Suboptimal PCR amplification: The number of PCR cycles may be insufficient, or the PCR conditions may not be optimal.1. Optimize click chemistry: Ensure the copper catalyst and other reagents for the click reaction are fresh and used at the correct concentrations. Optimize reaction time and temperature. 2. Minimize cleanup steps: Use magnetic bead-based cleanup methods and be careful during washing and elution steps to maximize recovery. 3. Optimize PCR: Determine the optimal number of PCR cycles by performing a qPCR on a small aliquot of the library. Use a high-fidelity polymerase to minimize amplification bias.
Ambiguous data analysis and difficulty in calling ms2i6A sites 1. Low sequencing depth: Insufficient read coverage can make it difficult to confidently identify RT-stop signals. 2. Inappropriate data analysis pipeline: The software used may not be optimized for identifying and quantifying RT-stop events. 3. High signal-to-noise ratio: High background noise can obscure true ms2i6A signals.1. Increase sequencing depth: Aim for a higher number of reads to improve statistical power. 2. Use a dedicated analysis pipeline: Employ bioinformatics tools specifically designed for analyzing RT-stop-based modification mapping data. These tools should be able to normalize for sequencing depth and background noise. 3. Improve experimental conditions: Address the sources of high background as described in the "High background of non-specific RT-stops" section. Consider an enrichment step for labeled RNA.

Experimental Protocols

Optimized Chemoselective Labeling of ms2i6A

This protocol provides a general framework for the oxaziridine-based labeling of ms2i6A in total RNA.

  • RNA Preparation:

    • Start with 10-50 µg of high-quality total RNA (RIN > 7).

    • Denature the RNA by heating at 70°C for 5 minutes, followed by immediate placement on ice for at least 1 minute.

  • Labeling Reaction:

    • Prepare the labeling reaction mix on ice. For a 50 µL reaction, combine:

      • Denatured RNA (up to 40 µL)

      • 5 µL of 10x reaction buffer (specific to the oxaziridine reagent)

      • 5 µL of a freshly prepared solution of the oxaziridine reagent (final concentration to be optimized, typically in the range of 1-5 mM).

    • Incubate the reaction at room temperature for 1-2 hours.

  • RNA Purification:

    • Purify the labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove unreacted labeling reagent and byproducts.

    • Elute the RNA in nuclease-free water.

Data Analysis Workflow for RT-Stop Signal Identification

The following outlines a basic bioinformatics pipeline for analyzing ReACT-seq data.

  • Preprocessing:

    • Trim adapter sequences and low-quality bases from the raw sequencing reads using tools like Trimmomatic or Cutadapt.

  • Alignment:

    • Align the trimmed reads to the reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.

  • RT-Stop Site Identification:

    • Identify the 5' ends of the aligned reads, as these correspond to the positions where reverse transcription terminated.

    • Count the number of reads starting at each genomic position.

  • Normalization and Background Subtraction:

    • Normalize the read counts for sequencing depth.

    • To identify true ms2i6A sites, compare the RT-stop profile of the ReACT-seq sample to a control sample (e.g., untreated RNA). Significant enrichment of RT-stops at specific adenosine (B11128) residues in the ReACT-seq sample indicates the presence of ms2i6A.

  • Motif Analysis:

    • Perform motif analysis on the sequences surrounding the identified ms2i6A sites to confirm the expected sequence context.

Visualizations

ReACT_seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis TotalRNA Total RNA DenaturedRNA Denatured RNA TotalRNA->DenaturedRNA Heat Denaturation LabeledRNA Azide-Labeled RNA DenaturedRNA->LabeledRNA Oxaziridine Labeling FragmentedRNA Fragmented RNA LabeledRNA->FragmentedRNA Fragmentation AdapterLigation Adapter Ligation (Click Chemistry) FragmentedRNA->AdapterLigation cDNA cDNA Synthesis (RT-Stop) AdapterLigation->cDNA Library Sequencing Library cDNA->Library PCR Amplification Sequencing Next-Generation Sequencing Library->Sequencing Analysis Data Analysis (RT-Stop Mapping) Sequencing->Analysis ms2i6A_sites ms2i6A Sites Analysis->ms2i6A_sites

Figure 1. A high-level overview of the ReACT-seq experimental workflow.

Troubleshooting_Logic Start Start ReACT-seq Troubleshooting Problem Identify the Problem Start->Problem LowSignal Low/No RT-Stop Signal Problem->LowSignal Signal Issue HighBg High Background Problem->HighBg Noise Issue LowYield Low Library Yield Problem->LowYield Yield Issue CheckRNA Check RNA Integrity LowSignal->CheckRNA HighBg->CheckRNA LowYield->CheckRNA CheckLabeling Assess Labeling Efficiency CheckRNA->CheckLabeling RNA OK Solution Implement Solution CheckRNA->Solution RNA Degraded CheckRT Optimize RT Conditions CheckLabeling->CheckRT Labeling OK CheckLabeling->Solution Labeling Failed OptimizeCleanup Optimize Cleanup/PCR CheckRT->OptimizeCleanup RT OK CheckRT->Solution RT Suboptimal OptimizeCleanup->Solution Cleanup/PCR Optimized

Figure 2. A logical troubleshooting workflow for common ReACT-seq issues.

References

Technical Support Center: Analysis of 2-methylthio-N6-isopentenyladenosine (ms2i6A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylthio-N6-isopentenyladenosine (ms2i6A), particularly when dealing with its low abundance in certain cell types.

Frequently Asked Questions (FAQs)

Q1: What is ms2i6A and why is it important?

A1: 2-methylthio-N6-isopentenyladenosine (ms2i6A) is a highly modified nucleoside found at position 37 in the anticodon loop of specific transfer RNAs (tRNAs).[1][2] It plays a crucial role in ensuring the accuracy and efficiency of protein translation, particularly for codons starting with uridine. In mammals, ms2i6A is predominantly found in mitochondrial tRNAs (mt-tRNAs) and is essential for mitochondrial protein synthesis and overall mitochondrial function.[1][2][3]

Q2: In which cellular compartments and RNA species is ms2i6A typically found?

A2: In mammalian cells, ms2i6A is primarily located in mitochondria and is a modification of mitochondrial tRNAs.[1][2][3] Specifically, it has been identified in mt-tRNAPhe, mt-tRNATrp, mt-tRNATyr, and mt-tRNASer(UCN).[1][3] Studies have shown that ms2i6A is largely absent from nuclear-encoded RNA species.[4]

Q3: Why is the abundance of ms2i6A low in certain cell types?

A3: The abundance of ms2i6A is directly linked to the presence and activity of mitochondria. Cell types with reduced or no mitochondrial DNA (ρ0 cells) will have undetectable levels of ms2i6A because the mt-tRNAs that carry this modification are absent.[4] Additionally, mutations in the enzyme responsible for its synthesis, Cdk5rap1, can lead to a deficiency of ms2i6A.[1][2][3] The levels of ms2i6A can also be reduced under conditions of cellular stress, such as oxidative stress.[3]

Q4: What are the primary methods for detecting and quantifying ms2i6A?

A4: Several methods can be used for the analysis of ms2i6A:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification of modified nucleosides, including ms2i6A. It involves the enzymatic digestion of RNA into individual nucleosides, followed by separation and mass analysis.

  • Immuno-Northern Blotting: This antibody-based method allows for the detection of ms2i6A in specific RNA molecules separated by gel electrophoresis.[5][6][7][8]

  • Redox-activated chemical tagging sequencing (ReACT-seq): A newer, chemoselective method for transcriptome-wide mapping of ms2i6A at single-base resolution.

  • Dot Blot: A simpler, semi-quantitative antibody-based method for detecting the overall presence of ms2i6A in an RNA sample.[5]

Troubleshooting Guides

Low or No Signal in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Insufficient Starting Material Given the low abundance of ms2i6A, especially in certain cell lines, a larger amount of starting material (total RNA) may be required. Consider starting with at least 50-100 µg of total RNA. For cell types with very few mitochondria, enrichment of mitochondria prior to RNA isolation is recommended.[9][10][11]
Inefficient RNA Digestion Ensure complete enzymatic digestion of RNA to nucleosides. Use a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase) and optimize incubation times and enzyme concentrations.[12]
Sample Loss During Preparation Low abundance analytes are prone to adsorption to surfaces. Use low-binding tubes and pipette tips. Minimize the number of transfer steps during sample preparation.[13]
Suboptimal LC-MS/MS Parameters Optimize the mass spectrometer settings for ms2i6A detection, including the selection of appropriate precursor and product ion transitions. Ensure the liquid chromatography method provides good separation of ms2i6A from other nucleosides.
Contamination Ensure all reagents and plasticware are RNase-free to prevent RNA degradation. Use high-purity solvents and reagents for LC-MS to avoid interference.[12]
Weak or No Signal in Immuno-Northern Blotting
Potential Cause Troubleshooting Steps
Low Antibody Affinity/Specificity Validate the primary antibody's specificity for ms2i6A. Perform dot blot assays with in vitro transcribed RNA containing and lacking the modification.[14]
Insufficient Antibody Concentration Optimize the concentration of both the primary and secondary antibodies. Perform a titration to find the optimal working dilution.[15]
Inefficient RNA Transfer Ensure efficient transfer of RNA from the gel to the membrane. Verify transfer efficiency by staining the gel after transfer. Optimize transfer time and buffer conditions.
RNA Degradation Maintain an RNase-free environment throughout the experiment. Use high-quality, intact RNA for analysis.
Inadequate Blocking or Washing Insufficient blocking can lead to high background, while excessive washing can reduce the specific signal. Optimize blocking conditions (reagent, concentration, time) and the stringency and duration of wash steps.[15]

Quantitative Data Summary

The abundance of ms2i6A is highly dependent on the cell type and its mitochondrial content. While precise absolute quantification can vary between experiments, a comparative overview is presented below.

Cell Type / Condition Relative Abundance of ms2i6A Detection Method
Wild-type Mammalian Cells (e.g., HeLa) PresentLC-MS/MS, Immuno-Northern Blot
ρ0 Cells (lacking mitochondrial DNA) Absent / UndetectableLC-MS/MS, Immuno-Northern Blot[4]
Cdk5rap1 Knockout Cells Significantly Reduced / AbsentLC-MS/MS[1][2][3]
Cells under Oxidative Stress ReducedLC-MS/MS[3]

Experimental Protocols

Protocol 1: Quantification of ms2i6A by LC-MS/MS

This protocol is adapted from established methods for nucleoside analysis.[12]

1. RNA Isolation and Purification: a. Isolate total RNA from cell pellets or tissues using a standard method (e.g., TRIzol reagent). b. For low-abundance samples, consider enriching for mitochondria prior to RNA isolation.[9][10][11] c. Quantify the RNA concentration and assess its integrity (e.g., using a Bioanalyzer).

2. Enzymatic Digestion of RNA: a. In a sterile, RNase-free microcentrifuge tube, combine 10-50 µg of total RNA with nuclease P1 buffer. b. Add 2-5 units of nuclease P1 and incubate at 37°C for 2-4 hours. c. Add alkaline phosphatase buffer and 5-10 units of calf intestinal alkaline phosphatase. d. Incubate at 37°C for an additional 1-2 hours.

3. Sample Cleanup: a. Precipitate the digested RNA by adding three volumes of ice-cold ethanol (B145695) and incubating at -20°C for at least 1 hour. b. Centrifuge at high speed to pellet the nucleosides. c. Carefully remove the supernatant and wash the pellet with 70% ethanol. d. Air-dry the pellet and resuspend in an appropriate volume of LC-MS grade water.

4. LC-MS/MS Analysis: a. Use a C18 reverse-phase column for separation of the nucleosides. b. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). c. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for ms2i6A. d. Quantify the amount of ms2i6A by comparing its peak area to a standard curve generated with a pure ms2i6A standard.

Protocol 2: Detection of ms2i6A by Immuno-Northern Blotting

This protocol is based on established immuno-northern blotting procedures.[5][6][7][8]

1. RNA Gel Electrophoresis: a. Separate 5-10 µg of total RNA on a denaturing polyacrylamide (for small RNAs like tRNA) or agarose (B213101) gel. b. Run the gel until adequate separation of the RNA species of interest is achieved.

2. RNA Transfer: a. Transfer the separated RNA to a positively charged nylon membrane using a semi-dry or wet transfer apparatus. b. After transfer, UV-crosslink the RNA to the membrane.

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST). b. Incubate the membrane with a primary antibody specific for ms2i6A, diluted in blocking buffer, overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the signal using a chemiluminescence imaging system.

Signaling Pathways and Workflows

Cdk5rap1-Mediated ms2i6A Synthesis and its Role in Mitochondrial Translation

The synthesis of ms2i6A is a two-step process involving the isopentenylation of adenosine (B11128) at position 37 of tRNA, followed by a methylthiolation step. The enzyme Cdk5rap1 is responsible for the second step, converting N6-isopentenyladenosine (i6A) to ms2i6A in mitochondrial tRNAs. This modification is critical for the efficient and accurate translation of mitochondrial-encoded proteins, which are essential components of the electron transport chain and oxidative phosphorylation system.

ms2i6A_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_mito_inner Cdk5rap1_gene Cdk5rap1 Gene Cdk5rap1_mRNA Cdk5rap1 mRNA Cdk5rap1_gene->Cdk5rap1_mRNA Transcription Ribosome Ribosome Cdk5rap1_mRNA->Ribosome Export Cdk5rap1_protein Cdk5rap1 Protein Ribosome->Cdk5rap1_protein Translation Cdk5rap1_protein_mito Cdk5rap1_protein->Cdk5rap1_protein_mito Import mt_tRNA mt-tRNA with i6A37 ms2i6A_mt_tRNA mt-tRNA with ms2i6A37 mt_tRNA->ms2i6A_mt_tRNA Methylthiolation (Cdk5rap1) Mitoribosome Mitoribosome ms2i6A_mt_tRNA->Mitoribosome Codon Recognition Mito_protein Mitochondrial Proteins (e.g., ETC subunits) Mitoribosome->Mito_protein Translation OxPhos Oxidative Phosphorylation Mito_protein->OxPhos Assembly

Cdk5rap1 pathway for ms2i6A synthesis in mitochondria.
Experimental Workflow for LC-MS/MS Quantification of ms2i6A

The following diagram outlines the key steps in the quantitative analysis of ms2i6A from biological samples using liquid chromatography-tandem mass spectrometry.

LCMS_workflow start Cell/Tissue Sample rna_isolation Total RNA Isolation start->rna_isolation mito_enrich Mitochondrial Enrichment (Optional, for low abundance) start->mito_enrich digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) rna_isolation->digestion mito_enrich->rna_isolation cleanup Sample Cleanup (Ethanol Precipitation) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Workflow for ms2i6A quantification by LC-MS/MS.

References

Best practices for storing 2-Methylthio Isopentenyladenosine standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of 2-Methylthio Isopentenyladenosine (2-ms-iPA) standards. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Best Practices for Storage and Handling

Proper storage and handling of this compound standards are crucial for maintaining their chemical integrity and ensuring the accuracy of experimental data. While specific long-term stability studies on 2-ms-iPA are not extensively published, the following recommendations are based on best practices for modified nucleosides and related compounds.

Receiving and Initial Handling:

  • Upon receipt, visually inspect the vial for any signs of damage or leakage.

  • If the standard is provided in a lyophilized powder form, it is generally stable at room temperature for short periods, such as during shipping. However, for long-term storage, it should be moved to the recommended temperature as soon as possible.

  • If the standard is provided in a solution, it should be stored at the recommended temperature immediately upon arrival.

Storage Conditions:

For optimal stability, this compound standards should be stored under the following conditions:

ConditionSolid (Lyophilized)In Solution (e.g., DMSO, Ethanol (B145695), Aqueous Buffer)
Long-Term Storage -20°C or -80°C-80°C
Short-Term Storage 4°C (for a few days)-20°C (for a few weeks)

Preparation of Stock Solutions:

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of organic solvent and then dilute with the aqueous buffer.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to prepare single-use aliquots of your stock solution.

  • Container: Use low-protein binding microcentrifuge tubes to prevent loss of the compound.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used solvents for creating stock solutions of this compound. For cell culture experiments, ensure the final concentration of the organic solvent in the media is not toxic to the cells (typically <0.1-0.5% DMSO).

Q2: How many times can I freeze-thaw my stock solution?

A2: It is best to avoid multiple freeze-thaw cycles. We strongly recommend preparing single-use aliquots to maintain the integrity of the standard. If aliquoting is not possible, limit freeze-thaw cycles to a maximum of 3-5 times.

Q3: Is the compound light-sensitive?

A3: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all chemical standards, particularly those with complex structures, in amber vials or protected from light to prevent potential photodegradation.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for 2-ms-iPA are not well-documented in publicly available literature, a related compound, N6-isopentenyladenosine, has been observed to undergo low-level de-prenylation[1]. It is plausible that 2-ms-iPA could undergo similar degradation or oxidation of the methylthio group.

Troubleshooting Guides

Mass Spectrometry Analysis

Problem: Inconsistent or low signal intensity of the this compound standard.

Possible Cause Troubleshooting Step
Degradation of Standard • Prepare a fresh dilution from a new, unopened aliquot of the standard. • Compare the signal of the old and new dilutions. A significant difference may indicate degradation of the older stock.
Improper Storage • Review your storage conditions against the recommended best practices. • Ensure the standard was not subjected to multiple freeze-thaw cycles.
Matrix Effects • Prepare the standard in the same matrix as your samples to account for ion suppression or enhancement. • Perform a standard addition experiment to assess matrix effects.
Instrumental Issues • Check the mass spectrometer's calibration and tuning. • Ensure the electrospray ionization (ESI) source is clean and functioning optimally.
Cell Culture Experiments

Problem: Reduced or no biological effect observed with the this compound standard.

Possible Cause Troubleshooting Step
Standard Degradation • Use a fresh, properly stored aliquot of the standard for the experiment. • Confirm the activity of the standard in a well-established positive control assay if available.
Incorrect Concentration • Double-check all dilution calculations. • Verify the concentration of the stock solution if possible (e.g., by UV-Vis spectrophotometry, if an extinction coefficient is known).
Solvent Toxicity • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic level for your specific cell line. • Run a vehicle control (medium with the same amount of solvent) to assess solvent effects.
Cell Line Variability • Ensure the cell line used is responsive to this compound. • Check the passage number of your cells, as high passage numbers can lead to altered cellular responses.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental results when using this compound standards.

Caption: Troubleshooting workflow for inconsistent experimental results.

This guide is intended to provide a framework for the proper storage and use of this compound standards. For further assistance, please refer to the manufacturer's product information sheet or contact their technical support.

References

Technical Support Center: Normalization of ms2i6A Levels for Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the normalization of 2-methylthio-N6-isopentenyladenosine (ms2i6A) levels for accurate comparative studies. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is ms2i6A and why is its accurate quantification important?

A1: 2-methylthio-N6-isopentenyladenosine (ms2i6A) is a highly modified nucleoside found in transfer RNA (tRNA), particularly at position 37 in the anticodon loop of tRNAs that read codons starting with uridine.[1] This modification is crucial for maintaining translational fidelity and efficiency.[1] Accurate quantification of ms2i6A is essential for understanding its role in various biological processes, including mitochondrial function and disease pathogenesis, as alterations in its levels have been linked to certain cancers and metabolic disorders.

Q2: What is the recommended method for quantifying ms2i6A levels?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of ms2i6A and other modified nucleosides.[2][3] This method allows for the precise identification and measurement of ms2i6A in complex biological samples.

Q3: Why is normalization necessary for comparative studies of ms2i6A?

A3: Normalization is a critical step to correct for variations that can be introduced during sample preparation, handling, and the LC-MS/MS analysis itself. Without proper normalization, it is difficult to determine if observed differences in ms2i6A levels between samples are due to true biological variation or experimental artifacts. This is especially important in comparative studies where accurate fold-change measurements are required.

Q4: What is the ideal internal standard for ms2i6A quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of ms2i6A, such as 2-methylthio-N6-isopentenyladenosine-d6 (ms2i6A-d6).[4] A SIL internal standard has nearly identical chemical and physical properties to the endogenous ms2i6A, meaning it will behave similarly during sample extraction, chromatography, and ionization. This allows for the most accurate correction of experimental variability.

Q5: Is a stable isotope-labeled ms2i6A commercially available?

A5: Yes, deuterated 2-methylthio-N6-isopentenyladenosine (ms2i6A-d6) is commercially available and can be used as an internal standard for mass spectrometry-based quantification.[4]

Q6: What are the alternatives if a stable isotope-labeled internal standard for ms2i6A is not available?

A6: If a SIL internal standard for ms2i6A is not accessible, several alternative normalization strategies can be employed, although they may be less precise:

  • Normalization to a canonical nucleoside: The amount of ms2i6A can be expressed relative to the amount of one of the four canonical ribonucleosides (adenosine, guanosine, cytidine, or uridine). Guanosine is often a good choice for normalization.[5]

  • Normalization to total RNA/tRNA input: The absolute amount of ms2i6A can be normalized to the total amount of RNA or tRNA used in the experiment. However, this method is more susceptible to inaccuracies from pipetting errors and sample loss during preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification and normalization of ms2i6A levels.

Problem Potential Cause(s) Recommended Solution(s)
High variability in ms2i6A levels between technical replicates Inconsistent sample preparation (e.g., RNA extraction, enzymatic digestion). Pipetting errors. Inconsistent addition of internal standard.Ensure consistent and precise execution of all sample preparation steps. Use calibrated pipettes and proper pipetting techniques. Add the internal standard to all samples at the very beginning of the sample preparation process.
Low or no ms2i6A signal detected by LC-MS/MS Insufficient amount of starting material (total RNA or tRNA). Incomplete enzymatic digestion of RNA to nucleosides. Poor ionization of ms2i6A in the mass spectrometer. Incorrect LC-MS/MS parameters (e.g., MRM transitions, collision energy).Increase the amount of starting RNA. Optimize the digestion protocol by adjusting enzyme concentrations and incubation times. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Verify and optimize the MRM transitions and collision energy for ms2i6A and its internal standard.
Poor peak shape or retention time shifts for ms2i6A LC column degradation or contamination. Inappropriate mobile phase composition or gradient. Sample matrix effects.Use a guard column and/or replace the analytical column. Ensure mobile phases are correctly prepared and the gradient is optimized for nucleoside separation.[6] Employ more rigorous sample cleanup procedures to remove interfering matrix components.
Inaccurate quantification when using a canonical nucleoside for normalization Variable levels of the chosen canonical nucleoside across samples due to biological reasons. Differential degradation of the canonical nucleoside and ms2i6A during sample preparation.If possible, switch to a stable isotope-labeled internal standard for ms2i6A. If not, consider normalizing to the sum of all four canonical nucleosides to average out individual variations.
Internal standard signal is too high or too low Incorrect concentration of the internal standard stock solution. Inappropriate amount of internal standard added to the samples.Prepare a fresh, accurately quantified stock solution of the internal standard. Optimize the amount of internal standard spiked into the samples to ensure its signal is within the linear dynamic range of the instrument and comparable to the expected signal of endogenous ms2i6A.

Experimental Protocols

Protocol 1: Quantification of ms2i6A using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol outlines the key steps for the accurate quantification of ms2i6A in total RNA or purified tRNA using a stable isotope-labeled internal standard.

1. RNA Isolation and Purification:

  • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction followed by column purification).

  • For higher sensitivity, you can enrich for tRNA using specialized kits or size-exclusion chromatography.

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. Addition of Internal Standard and Enzymatic Digestion:

  • To a known amount of RNA (e.g., 1-5 µg), add a precise amount of the stable isotope-labeled ms2i6A internal standard (e.g., ms2i6A-d6).

  • Perform enzymatic digestion of the RNA to single nucleosides. A common enzyme cocktail includes:

    • Nuclease P1: To digest RNA into 5'-mononucleotides.

    • Bacterial Alkaline Phosphatase (BAP): To dephosphorylate the 5'-mononucleotides to nucleosides.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction, for example, by adding a solvent or by heat inactivation as recommended by the enzyme manufacturer.

3. Sample Cleanup:

  • Remove the enzymes and other proteins from the digest, as they can interfere with the LC-MS/MS analysis. This can be achieved by protein precipitation (e.g., with acetonitrile (B52724) or methanol) or by using a centrifugal filter unit with a molecular weight cutoff (e.g., 3 kDa).

4. LC-MS/MS Analysis:

  • Chromatography: Separate the nucleosides using a reversed-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Set up MRM transitions for both endogenous ms2i6A and the stable isotope-labeled internal standard. The precursor ion will be the protonated molecule [M+H]+, and the product ion will be the protonated base.

    • Optimize the collision energy for each transition to achieve the highest signal intensity.

5. Data Analysis and Normalization:

  • Integrate the peak areas for both the endogenous ms2i6A and the internal standard.

  • Calculate the ratio of the peak area of endogenous ms2i6A to the peak area of the internal standard for each sample.

  • Generate a standard curve using known concentrations of unlabeled ms2i6A spiked with the same amount of internal standard as the samples.

  • Determine the absolute amount of ms2i6A in your samples by interpolating the peak area ratios from the standard curve.

  • For comparative studies, the normalized ms2i6A levels can be expressed as a ratio to a biological reference (e.g., per µg of total RNA).

Data Presentation

The following table provides an example of how to present quantitative data for ms2i6A levels in a comparative study.

Sample Group Mean ms2i6A (fmol/µg total RNA) Standard Deviation p-value (vs. Control)
Control Cell Line15.21.8-
Treated Cell Line (Drug A)8.91.1< 0.01
Treated Cell Line (Drug B)14.82.0> 0.05
Knockout Cell Line2.10.5< 0.001

This is example data and does not represent actual experimental results.

Mandatory Visualizations

Experimental Workflow for ms2i6A Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output rna_isolation 1. RNA Isolation (Total RNA or tRNA) add_is 2. Add Stable Isotope-Labeled Internal Standard (ms2i6A-d6) rna_isolation->add_is digestion 3. Enzymatic Digestion (Nuclease P1 & BAP) add_is->digestion cleanup 4. Sample Cleanup (Protein Precipitation/Filtration) digestion->cleanup lcms 5. LC-MS/MS Analysis (C18 Column, MRM Mode) cleanup->lcms data_analysis 6. Data Analysis & Normalization (Peak Integration, Ratio Calculation) lcms->data_analysis quantification 7. Absolute Quantification (Standard Curve) data_analysis->quantification comparison 8. Comparative Analysis quantification->comparison

Caption: Workflow for LC-MS/MS-based quantification of ms2i6A.

Logical Diagram of Normalization Strategies

Caption: Comparison of normalization strategies for ms2i6A.

References

Technical Support Center: 2-Methylthio Isopentenyladenosine (2-MeS-IPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the analysis of 2-Methylthio Isopentenyladenosine (2-MeS-IPA).

Troubleshooting Guides

This section addresses specific issues that may arise during 2-MeS-IPA analysis, providing potential causes and solutions.

Issue 1: Unidentified Peaks in LC-MS/MS Chromatogram

Question: I am observing several unidentified peaks in my LC-MS/MS chromatogram that are interfering with the detection of 2-MeS-IPA. What are the potential sources of these contaminant peaks and how can I eliminate them?

Answer: Unidentified peaks are a common issue in sensitive LC-MS/MS analysis and can originate from various sources. Here is a systematic approach to identify and eliminate them:

  • Common Contaminants: The first step is to check if the m/z of the unknown peaks match common laboratory contaminants. Plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers (e.g., polyethylene (B3416737) glycol) are frequent interferences.[1][2][3] Consult the table below for masses of common contaminants.

  • Solvent and Mobile Phase Contamination: Solvents, even high-purity grades, can contain impurities or leach contaminants from their storage bottles.[1][4] Prepare fresh mobile phase with LC-MS grade solvents and additives.[4] It is also good practice to dedicate specific solvent bottles to your instrument to avoid cross-contamination.[2]

  • Sample Preparation: The entire sample preparation workflow is a potential source of contamination. This includes vials, pipette tips, and extraction solvents.[1] Using pre-screened, low-bleed consumables is crucial.

  • System Contamination: Contaminants can accumulate in the LC system, including tubing, injector, and the column. A thorough system wash is recommended. If contamination persists, it may be necessary to replace components like the injector rotor seal or tubing.

Issue 2: Poor Signal-to-Noise Ratio for 2-MeS-IPA

Question: My 2-MeS-IPA peak is present, but the signal-to-noise ratio is very low, making accurate quantification difficult. Could this be a contamination issue?

Answer: Yes, a low signal-to-noise ratio can be caused by high background noise from contaminants, which can suppress the ionization of your target analyte.[1][4]

  • Ion Suppression: Co-eluting contaminants can compete with 2-MeS-IPA for ionization in the mass spectrometer's source, leading to a reduced signal.[1][4] To diagnose this, you can perform a post-column infusion experiment.

  • High Background: A high chemical background will obscure low-level signals. This is often caused by continuous leaching of contaminants from the LC system or solvents.[2] Identifying and eliminating the source of the high background is key.

  • Sample Matrix Effects: Biological matrices can be complex and contain numerous endogenous compounds that can interfere with ionization.[1] A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary to remove these interferences.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of plasticizer contamination in 2-MeS-IPA analysis?

A1: Plasticizers, particularly phthalates, are ubiquitous in laboratory environments and can be introduced at multiple stages of the analytical process. Common sources include:

  • Consumables: Plastic tubes (e.g., microcentrifuge tubes), pipette tips, and collection plates. It is advisable to use polypropylene (B1209903) materials, as they tend to have lower levels of leachable plasticizers compared to other plastics.

  • Solvent Bottles and Tubing: Plastic components in solvent storage and delivery systems can leach plasticizers into the mobile phase.

  • Gloves: Some disposable gloves can be a source of plasticizer contamination. Using nitrile gloves is generally recommended.[2]

  • Vacuum Systems: O-rings in vacuum systems can be a source of outgassing plasticizers.[6]

Q2: How can I prevent contamination from my sample preparation workflow?

A2: A meticulous sample preparation workflow is critical for avoiding contamination. Key preventive measures include:

  • Use High-Purity Reagents: All solvents and reagents should be of the highest available purity (e.g., LC-MS grade).

  • Pre-rinse Consumables: Rinsing plasticware with a solvent like isopropanol (B130326) can help remove surface contaminants.

  • Minimize Sample Handling Steps: Every transfer and manipulation step is a potential source of contamination. Streamline your protocol where possible.

  • Incorporate Blank Samples: Always process "blank" samples (containing no analyte) alongside your experimental samples to monitor for contamination introduced during the procedure.[7]

Q3: What are the best practices for maintaining a clean LC-MS system to avoid contamination?

A3: Regular maintenance and good laboratory practices are essential for minimizing system-level contamination:

  • Dedicated Solvent Lines: If possible, dedicate solvent lines and bottles to specific mobile phases to prevent cross-contamination.

  • Regular Flushing: Flush the system regularly with a strong solvent to remove accumulated contaminants.

  • Proper Column Care: Always use a guard column and follow the manufacturer's recommendations for column flushing and storage.

  • Clean Ion Source: The ion source is susceptible to contamination buildup. Regular cleaning according to the manufacturer's protocol is crucial.

Quantitative Data on Common Contaminants

The following table summarizes common contaminants observed in LC-MS analysis, their potential sources, and their monoisotopic masses. This can be used as a reference to tentatively identify unknown peaks in your chromatograms.

Contaminant ClassExample CompoundMonoisotopic Mass (Da)Common Ion AdductsPotential Sources
Plasticizers Di(2-ethylhexyl) phthalate (B1215562) (DEHP)390.2770[M+H]+, [M+Na]+, [M+NH4]+Plastic consumables, tubing, flooring, lab furniture
Dibutyl phthalate (DBP)278.1518[M+H]+, [M+Na]+, [M+NH4]+Plastic consumables, tubing, personal care products
Slip Agents Oleamide281.2719[M+H]+Polypropylene tubes and plates
Erucamide337.3345[M+H]+Polypropylene tubes and plates
Polymers Polyethylene glycol (PEG)Variable (repeating unit of 44.0262 Da)[M+H]+, [M+Na]+, [M+NH4]+Detergents, lubricants, some plasticware
Solvents/Additives Triethylamine (TEA)101.1204[M+H]+Common mobile phase additive
Trifluoroacetic acid (TFA)113.9929[M-H]-Common mobile phase additive
Personal Care SiloxanesVariable (repeating unit of 74.0188 Da)[M+H]+, [M+Na]+Hand lotions, hair products, vacuum pump oil

Detailed Experimental Protocol: Contamination-Controlled 2-MeS-IPA Analysis

This protocol outlines a method for the extraction and analysis of 2-MeS-IPA from cell culture with a strong emphasis on minimizing contamination at each step.

1. Materials and Reagents

  • Solvents: LC-MS grade water, acetonitrile, methanol, and isopropanol.

  • Additives: LC-MS grade formic acid and ammonium (B1175870) acetate.

  • Consumables: Pre-screened low-bleed polypropylene microcentrifuge tubes, pipette tips, and autosampler vials.

  • Extraction Buffer: 80:20 Methanol:Water, pre-chilled to -80°C.

2. Sample Preparation (Cell Extraction)

  • Cell Harvesting: Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of pre-chilled 80:20 methanol:water to the cell plate. Scrape the cells and transfer the cell lysate to a pre-chilled polypropylene microcentrifuge tube.

  • Homogenization: Vortex the cell lysate for 1 minute.

  • Protein Precipitation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled polypropylene microcentrifuge tube, avoiding the protein pellet.

  • Drying: Dry the supernatant in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a pre-screened autosampler vial.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 2-MeS-IPA from other cellular components.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of targeted analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 2-MeS-IPA.

Visualizations

Contamination_Sources cluster_workflow Analytical Workflow cluster_sources Contamination Sources Sample_Collection Sample Collection Sample_Prep Sample Preparation Sample_Collection->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Environment Environment (Dust, Air) Environment->Sample_Collection Introduces particulates Analyst Analyst (Gloves, Cosmetics) Analyst->Sample_Prep Direct contact Reagents Reagents (Solvents, Additives) Reagents->Sample_Prep Impure chemicals Reagents->LC_Separation Mobile phase impurities Consumables Consumables (Tubes, Vials, Tips) Consumables->Sample_Prep Leaching of plasticizers System LC-MS System (Tubing, Seals, Column) System->LC_Separation System bleed System->MS_Detection Background noise

Caption: Common sources of contamination in the 2-MeS-IPA analytical workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_qc Contamination Control Points Start Start: Cell Culture Harvest Harvest & Wash Cells Start->Harvest Extract Metabolite Extraction (-80°C Methanol/Water) Harvest->Extract Centrifuge Protein Precipitation (Centrifugation) Extract->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Dry Dry Down Transfer->Dry Reconstitute Reconstitute Dry->Reconstitute Filter Filter into Vial Reconstitute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometric Detection Ionize->Detect Data_Analysis Data Analysis Detect->Data_Analysis End End: Quantification Data_Analysis->End QC1 Use Pre-screened Consumables QC1->Harvest QC2 Use LC-MS Grade Solvents QC2->Extract QC3 Process Blanks QC3->Extract QC4 System Suitability Test QC4->Inject

Caption: Experimental workflow for 2-MeS-IPA analysis with contamination control points.

References

Technical Support Center: Interpreting Complex Mass Spectra of ms2i6A and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylthio-N6-isopentenyladenosine (ms2i6A) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing ms2i6A and its isomers by mass spectrometry?

A1: The main challenges stem from the structural similarity of isomers, which often results in co-elution during liquid chromatography (LC) and highly similar fragmentation patterns in tandem mass spectrometry (MS/MS).[1][2] Differentiating and accurately quantifying these isomers requires optimized chromatographic separation and careful analysis of subtle differences in their mass spectra.[3][4] Additionally, sample preparation is critical, as instabilities can lead to modification changes, such as ring-opening of cyclic precursors, before analysis.[5][6]

Q2: What are the characteristic mass-to-charge (m/z) values I should look for when analyzing ms2i6A?

A2: For ms2i6A, you should monitor for its protonated molecular ion [M+H]+ and key product ions. The most common fragmentation involves the cleavage of the glycosidic bond, separating the nucleobase from the ribose sugar.

Q3: How can I differentiate ms2i6A from its structural isomers using LC-MS/MS?

A3: Differentiating isomers that produce similar mass spectra is a significant analytical challenge.[1] The most effective strategy combines high-resolution chromatography with advanced mass spectrometry techniques:

  • Chromatographic Separation: Optimize your LC method. The use of different column chemistries (e.g., C18, HILIC, PFP) can alter retention times and achieve separation.[3]

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce unique fragment ions or different relative intensities of common fragments.[2][4] Employing different fragmentation techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Ultraviolet Photodissociation (UVPD) can help generate diagnostic fragments.[1]

  • High-Resolution Mass Spectrometry: High-resolution instruments can distinguish between isobaric compounds (different formulas, same nominal mass) by providing exact mass measurements.[7][8]

Q4: My signal intensity for ms2i6A is very low. What are the potential causes and solutions?

A4: Low signal intensity is a common issue in mass spectrometry experiments.[9] Consider the following factors:

  • Sample Concentration: Your sample may be too dilute. If possible, concentrate your sample or increase the injection volume. Conversely, an overly concentrated sample can cause ion suppression.[9]

  • Ionization Efficiency: The choice of ionization source and its settings are critical. Experiment with different techniques (e.g., ESI, APCI) and optimize parameters like spray voltage and gas flow rates.[9]

  • Sample Preparation: Issues during RNA extraction or enzymatic digestion can lead to low yields.[10] Adsorption of modified nucleosides to filtration materials can also be a problem; consider using composite regenerated cellulose (B213188) (CRC) filters.[6]

  • Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Regular maintenance is crucial for optimal performance.[9]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: Poor or No Chromatographic Separation of Isomers
  • Symptom: Isomers of ms2i6A co-elute as a single peak.

  • Possible Causes & Solutions:

    • Suboptimal LC Column: The column chemistry is not suitable for separating the isomers.

      • Solution: Test different columns. A reverse-phase C18 is standard, but Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation for polar nucleosides.[3]

    • Incorrect Mobile Phase: The gradient or solvent composition is not effective.

    • Flow Rate/Temperature: The column temperature or flow rate may not be optimal.

      • Solution: Systematically vary the column temperature and flow rate to improve resolution.

Issue 2: Inconsistent Fragmentation Patterns
  • Symptom: MS/MS spectra for the same compound vary significantly between runs.

  • Possible Causes & Solutions:

    • Fluctuating Collision Energy: The energy used for fragmentation is not stable.

      • Solution: Ensure the collision energy settings in your instrument method are appropriate and stable. Perform a collision energy optimization experiment for your specific compound and instrument.

    • Instrument Contamination: Contaminants in the system can interfere with fragmentation.

      • Solution: Clean the ion source and perform system bake-out as per the manufacturer's guidelines.

    • In-source Decay/Rearrangement: The analyte may be unstable and rearranging or fragmenting in the ion source before mass analysis.[6][12]

      • Solution: Optimize ion source parameters (e.g., temperature, voltages) to ensure "softer" ionization, minimizing unintended fragmentation.[8]

Quantitative Data Summary

Table 1: Key m/z Values for ms2i6A Analysis

Ion Descriptionm/z (Positive Mode)Fragmentation Origin
Protonated Molecule [M+H]+382.1549Intact ms2i6A molecule
Product Ion (Nucleobase)250Cleavage of the N-glycosidic bond, loss of the ribose moiety

Monoisotopic mass of ms2i6A is 381.1471 Da. Data sourced from Modomics Database.[13]

Experimental Protocols

Protocol: Quantification of ms2i6A from Total RNA by LC-MS/MS

This protocol provides a general framework. Optimization for specific sample types and instruments is recommended.[14][15]

1. RNA Isolation & Purification:

  • Isolate total RNA from cells or tissues using a suitable method like TRIzol extraction.[16]

  • To minimize contamination from other RNA species, purify mRNA using Oligo(dT) beads if the target is mRNA modification.[14]

  • Assess RNA concentration and purity using a Nanodrop spectrophotometer.[14]

2. Enzymatic Digestion to Nucleosides:

  • In a sterile, RNase-free tube, combine 1-5 µg of RNA with nuclease P1 buffer.

  • Add nuclease P1 (e.g., 2U) and incubate at 37°C for 2 hours.[11]

  • Add a suitable buffer (e.g., ammonium bicarbonate) and bacterial alkaline phosphatase (BAP) (e.g., 0.1 U).[11]

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.

  • Remove enzymes by filtering the sample, for instance, through a 10 kDa molecular weight cutoff filter.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, <3 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: Develop a gradient from ~0% B to 40% B over 30 minutes to separate the nucleosides.

    • Flow Rate: 75-200 µL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • SRM Transition: Monitor the transition from the precursor ion (m/z 382.2) to the characteristic product ion (m/z 250.1).

    • Instrument Settings: Optimize collision energy, capillary voltage, and source temperature according to your specific instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation 1. Total RNA Isolation RNA_Purification 2. RNA Purification (Optional) RNA_Isolation->RNA_Purification Enzymatic_Digestion 3. Enzymatic Digestion (Nuclease P1 + BAP) RNA_Purification->Enzymatic_Digestion LC_Separation 4. LC Separation Enzymatic_Digestion->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for ms2i6A analysis by LC-MS/MS.

Fragmentation_Pathway cluster_fragments Product Ions ms2i6A ms2i6A Precursor Ion m/z 382.15 Base Nucleobase Fragment m/z 250.1 ms2i6A->Base  Glycosidic Bond  Cleavage (CID) Ribose Neutral Loss Ribose Moiety ms2i6A->Ribose  

Caption: Simplified fragmentation pathway of ms2i6A in positive ion mode.

Troubleshooting_Logic Start Poor Isomer Separation? Sol_Column Change LC Column (e.g., HILIC) Start->Sol_Column Yes Sol_Gradient Optimize Mobile Phase Gradient Sol_Column->Sol_Gradient Still Poor Sol_MS Use Advanced MSn (e.g., UVPD) Sol_Gradient->Sol_MS Still Poor

Caption: Decision tree for troubleshooting poor isomer separation.

References

Validation & Comparative

2-Methylthio Isopentenyladenosine (m2SIA): A Potential Next-Generation Biomarker for Mitochondrial Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The diagnosis and monitoring of mitochondrial diseases present significant challenges due to their clinical and genetic heterogeneity. While biomarkers such as Growth Differentiation Factor 15 (GDF-15) and Fibroblast Growth Factor 21 (FGF-21) have emerged as valuable tools, the search for more specific and mechanistically informative markers continues. This guide explores the validation of 2-Methylthio Isopentenyladenosine (m2SIA) as a potential novel biomarker for mitochondrial diseases, comparing its theoretical advantages and current standing with established markers.

2-Methylthioisopentenyladenosine (m2SIA) is a highly modified nucleoside found in mitochondrial transfer RNA (mt-tRNA). Its biosynthesis is a critical step in ensuring the fidelity and efficiency of mitochondrial protein synthesis. Deficiencies in tRNA modifications have been linked to the pathophysiology of mitochondrial disorders.[1][2] As a downstream product of this vital mitochondrial process, m2SIA levels in biological fluids could offer a direct window into the functional state of mitochondrial translation, making it a promising candidate for a specific and sensitive biomarker.

Performance Comparison: m2SIA vs. Established Biomarkers

This section provides a comparative overview of m2SIA against the current standard biomarkers for mitochondrial diseases, GDF-15 and FGF-21. As direct clinical validation of m2SIA is still in its nascent stages, its performance characteristics are largely projected based on its biological role.

BiomarkerClassSample TypeRationale as a BiomarkerDiagnostic Accuracy (Sensitivity/Specificity)AdvantagesDisadvantages
This compound (m2SIA) Modified NucleosideUrine, PlasmaDirect product of mitochondrial tRNA modification, essential for mitochondrial translation. Its levels may reflect the integrity of this core mitochondrial process.Not yet established in large clinical studies.Potentially high specificity for mitochondrial dysfunction related to protein synthesis. Non-invasive (urine).Lacks extensive clinical validation. Requires sensitive mass spectrometry-based assays.
Growth Differentiation Factor 15 (GDF-15) Stress-responsive CytokineSerum, PlasmaUpregulated in response to mitochondrial stress and the integrated stress response.Sensitivity: ~83% / Specificity: ~92% (Meta-analysis)[3][4]High sensitivity. Good correlation with disease severity.Not entirely specific to mitochondrial disease; elevated in other conditions (e.g., cardiovascular disease, cancer).
Fibroblast Growth Factor 21 (FGF-21) MitokineSerum, PlasmaSecreted by muscle and other tissues in response to mitochondrial dysfunction.Sensitivity: ~71% / Specificity: ~88% (Meta-analysis)[3][4]Relatively specific for mitochondrial myopathies.Lower sensitivity compared to GDF-15. Can be elevated in other metabolic conditions.

Note: The diagnostic accuracy for GDF-15 and FGF-21 is based on a meta-analysis and may vary between studies and patient cohorts.

Experimental Protocols

Detailed methodologies are crucial for the validation and clinical implementation of any biomarker. Below are the protocols for the quantification of m2SIA, GDF-15, and FGF-21.

Quantification of this compound (m2SIA) in Urine

This protocol is based on established methods for the analysis of modified nucleosides in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

1. Sample Preparation:

  • Collect a mid-stream urine sample in a sterile container.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to remove cellular debris.

  • Store the supernatant at -80°C until analysis.

  • Prior to analysis, thaw the urine sample and perform a solid-phase extraction (SPE) for sample cleanup and enrichment of nucleosides. A mixed-mode cation exchange SPE cartridge is suitable for this purpose.

  • Elute the nucleosides and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar molecules like nucleosides.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Quantification: Use multiple reaction monitoring (MRM) for sensitive and specific detection. The transition from the protonated molecular ion [M+H]+ of m2SIA to a specific product ion is monitored. An isotopically labeled internal standard of m2SIA should be used for accurate quantification.

Quantification of GDF-15 and FGF-21 in Serum/Plasma

Quantification of GDF-15 and FGF-21 is typically performed using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

1. Sample Collection and Processing:

  • Collect whole blood in a serum separator tube or a tube containing EDTA for plasma.

  • For serum, allow the blood to clot at room temperature for 30-60 minutes. For plasma, centrifuge immediately at 1000 x g for 15 minutes at 4°C.

  • Aliquot the serum or plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. ELISA Protocol (General):

  • Follow the manufacturer's instructions provided with the specific GDF-15 or FGF-21 ELISA kit.

  • Typically, the protocol involves adding standards, controls, and samples to a microplate pre-coated with a specific antibody.

  • A biotin-conjugated antibody is then added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is added, and the color development is stopped.

  • The optical density is measured at a specific wavelength using a microplate reader.

  • A standard curve is generated to determine the concentration of GDF-15 or FGF-21 in the samples.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and analytical processes is essential for understanding the potential of a new biomarker.

m2SIA_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Isopentenyl-PP Isopentenyl- pyrophosphate TRIT1 TRIT1 Isopentenyl-PP->TRIT1 Isopentenylation mt-tRNA Mitochondrial tRNA (A37) mt-tRNA->TRIT1 i6A-mt-tRNA i6A-modified mt-tRNA CDK5RAP1 CDK5RAP1 i6A-mt-tRNA->CDK5RAP1 Methylthiolation m2SIA-mt-tRNA m2SIA-modified mt-tRNA Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis m2SIA-mt-tRNA->Mitochondrial_Protein_Synthesis TRIT1->i6A-mt-tRNA CDK5RAP1->m2SIA-mt-tRNA SAM S-adenosyl- methionine SAM->CDK5RAP1

Caption: Biosynthesis pathway of this compound (m2SIA) in mitochondria.

The diagram above illustrates the two-step enzymatic process for the synthesis of m2SIA on mitochondrial tRNA. The isopentenylation of adenosine (B11128) at position 37 is catalyzed by the enzyme TRIT1, followed by a methylthiolation step mediated by CDK5RAP1. This modification is crucial for the proper functioning of mt-tRNA in mitochondrial protein synthesis.

Biomarker_Validation_Workflow Discovery Discovery (Metabolomics studies in mitochondrial disease) Hypothesis Hypothesis Generation (m2SIA as a potential biomarker) Discovery->Hypothesis Assay_Development Analytical Method Validation (LC-MS/MS for m2SIA) Hypothesis->Assay_Development Clinical_Validation Clinical Validation (Case-control & longitudinal studies) Assay_Development->Clinical_Validation Performance_Evaluation Performance Evaluation (Sensitivity, Specificity, ROC analysis) Clinical_Validation->Performance_Evaluation Comparison Comparison with Existing Biomarkers (GDF-15, FGF-21) Performance_Evaluation->Comparison Clinical_Utility Assessment of Clinical Utility (Diagnosis, Monitoring, Prognosis) Comparison->Clinical_Utility

Caption: Proposed workflow for the validation of m2SIA as a clinical biomarker.

This workflow outlines the necessary steps to rigorously evaluate and validate m2SIA as a biomarker for mitochondrial diseases, from initial discovery to the assessment of its clinical utility.

Conclusion and Future Directions

This compound holds considerable promise as a next-generation biomarker for mitochondrial diseases due to its integral role in mitochondrial translation. Its quantification in easily accessible biofluids like urine could provide a non-invasive, specific measure of a core mitochondrial function. However, its clinical utility is currently hypothetical and awaits rigorous validation.

Future research should focus on:

  • Quantitative Studies: Measuring m2SIA levels in large, well-characterized cohorts of patients with various genetically confirmed mitochondrial diseases and comparing them to healthy controls and patients with other neuromuscular disorders.

  • Correlation with Disease Severity: Assessing whether m2SIA levels correlate with clinical severity scores, disease progression, and the involvement of specific organ systems.

  • Therapeutic Monitoring: Investigating the potential of m2SIA to monitor the response to therapeutic interventions in clinical trials.

By systematically addressing these research questions, the scientific community can determine if m2SIA can transition from a promising candidate to a clinically validated biomarker, ultimately improving the diagnosis and management of patients with mitochondrial diseases.

References

Comparative analysis of ms2i6A and N6-isopentenyladenosine (i6A) in cancer.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-isopentenyladenosine (i6A) and its derivative, 2-methylthio-N6-isopentenyladenosine (ms2i6A), are naturally occurring modified nucleosides found in transfer RNA (tRNA). These molecules play crucial roles in regulating various cellular processes, and their dysregulation has been implicated in the pathogenesis of cancer. While both compounds have demonstrated anti-cancer potential, they exhibit distinct mechanisms of action and target different cellular pathways. This guide provides a comprehensive comparative analysis of ms2i6A and i6A in the context of cancer, summarizing available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to aid researchers in their exploration of these promising therapeutic agents.

Data Presentation: A Comparative Overview

Quantitative data comparing the direct anti-cancer effects of ms2i6A and i6A is limited. However, available data on i6A demonstrates its potent cytotoxic and anti-proliferative activities across a range of cancer cell lines. The data for ms2i6A is less extensive and primarily focused on its role in maintaining cancer stem cell-like phenotypes in specific cancer types like glioma.

Table 1: Comparative Effects of i6A and ms2i6A on Cancer Cells

FeatureN6-isopentenyladenosine (i6A)2-methylthio-N6-isopentenyladenosine (ms2i6A)
Primary Role in Cancer Exhibits direct anti-proliferative and pro-apoptotic effects.Primarily implicated in the maintenance of glioma-initiating cells (cancer stem cells)[1].
Mechanism of Action Induces cell cycle arrest and apoptosis.[2]Regulates mitochondrial tRNA modification, leading to the suppression of excessive autophagy[1].
Cellular Localization of Action Acts on various cellular pathways.Primarily acts on mitochondrial tRNAs[1][3][4][5].
Effect on Apoptosis Induces apoptosis through caspase activation.Indirectly affects cell survival by preventing excessive autophagy-induced cell death[1].
Effect on Cell Cycle Causes cell cycle arrest, often in the G0/G1 phase.[2]Less characterized, but its role in maintaining stem-like cells suggests an influence on cell cycle regulation.

Table 2: IC50 Values of N6-isopentenyladenosine (i6A) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma11.21 (48h)[6]
MDA-MB-231Breast Adenocarcinoma18.62 (48h)[6]
T24Bladder CarcinomaNot explicitly stated, but effective at 10 µM[2]
A549Lung Carcinoma~10[7]
HCT116Colorectal Carcinoma22.4[8]
HTB-26Breast Cancer10-50[8]
PC-3Pancreatic Cancer10-50[8]
HepG2Hepatocellular Carcinoma10-50[8]

Signaling Pathways

The signaling pathways modulated by i6A and ms2i6A appear to be distinct, reflecting their different primary roles in cancer cells. i6A primarily triggers pathways leading to cell death and proliferation arrest, while ms2i6A is involved in pathways that sustain a subpopulation of cancer cells.

N6-isopentenyladenosine (i6A) Induced Apoptosis and Cell Cycle Arrest

Exogenous i6A has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] The proposed mechanism involves the activation of caspase cascades, key executioners of apoptosis, and the modulation of cell cycle regulatory proteins.

i6A_signaling i6A i6A Cell Cancer Cell i6A->Cell Enters G1_arrest G1 Phase Arrest Cell->G1_arrest Induces Caspase_Activation Caspase Activation Cell->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Figure 1: Proposed signaling pathway for i6A-induced cell cycle arrest and apoptosis.
2-methylthio-N6-isopentenyladenosine (ms2i6A) and the Maintenance of Glioma-Initiating Cells

The primary described role of ms2i6A in cancer is its involvement in the maintenance of glioma-initiating cells (GICs). This is achieved through the modification of mitochondrial tRNA, which in turn suppresses excessive autophagy, a process that can otherwise lead to cell death in these stem-like cancer cells.[1]

ms2i6A_signaling CDK5RAP1 CDK5RAP1 i6A_mt_tRNA i6A on mitochondrial tRNA CDK5RAP1->i6A_mt_tRNA Converts ms2i6A_mt_tRNA ms2i6A on mitochondrial tRNA Mitochondrial_Translation Mitochondrial Translation ms2i6A_mt_tRNA->Mitochondrial_Translation Promotes Excessive_Autophagy Excessive Autophagy ms2i6A_mt_tRNA->Excessive_Autophagy Suppresses GIC_Maintenance Glioma-Initiating Cell Maintenance Mitochondrial_Translation->GIC_Maintenance Supports Excessive_Autophagy->GIC_Maintenance Inhibits

Figure 2: Role of ms2i6A in the maintenance of glioma-initiating cells.

Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of ms2i6A and i6A. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of ms2i6A and i6A and to determine their half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • ms2i6A and i6A stock solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of ms2i6A or i6A for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with ms2i6A or i6A.[9]

Materials:

  • Cancer cell lines treated with ms2i6A or i6A

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest treated and control cells by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of cell cycle distribution after treatment with ms2i6A or i6A.[10][11][12]

Materials:

  • Cancer cell lines treated with ms2i6A or i6A

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest treated and control cells.

  • Wash the cells with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.[13][14][15][16]

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., caspases, cyclins, Cdks, Bcl-2 family proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

tRNA Modification Analysis by LC-MS/MS

This advanced technique allows for the identification and quantification of modifications in tRNA, such as i6A and ms2i6A.[2][17][18][19]

Materials:

  • Purified tRNA from cancer cells

  • Nuclease P1, phosphodiesterase I, and alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Isolate total RNA from cancer cells and purify the tRNA fraction.

  • Digest the purified tRNA into individual nucleosides using a cocktail of enzymes (nuclease P1, phosphodiesterase I, and alkaline phosphatase).

  • Separate the nucleosides using liquid chromatography (LC).

  • Identify and quantify the modified nucleosides, including i6A and ms2i6A, using tandem mass spectrometry (MS/MS).

Conclusion

The available evidence suggests that i6A and ms2i6A have distinct and potentially complementary roles in the context of cancer. i6A acts as a direct anti-cancer agent by inducing apoptosis and cell cycle arrest in a variety of cancer cell types. In contrast, ms2i6A appears to be crucial for the survival and maintenance of a specific subpopulation of cancer cells with stem-like properties, at least in glioma.

This comparative analysis highlights a significant gap in our understanding of ms2i6A's broader role in different cancers and its direct cytotoxic effects. Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of the cytotoxic and anti-proliferative effects of ms2i6A and i6A across a wide panel of cancer cell lines.

  • Mechanistic elucidation of ms2i6A: Investigating the signaling pathways modulated by exogenous ms2i6A in various cancer types beyond glioma.

  • Therapeutic potential: Exploring the possibility of targeting the enzymes responsible for the i6A to ms2i6A conversion as a novel therapeutic strategy, potentially in combination with agents that target the bulk of the tumor.

A deeper understanding of the distinct roles and mechanisms of these two tRNA modifications will be instrumental in developing more effective and targeted cancer therapies.

References

A Comparative Analysis of 2-Methylthio-Isopentenyladenosine (ms2i6A) and N6-threonylcarbamoyl-2-methylthioadenosine (ms2t6A) in tRNA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical, hypermodified adenosine (B11128) nucleosides found in transfer RNA (tRNA): 2-Methylthio-isopentenyladenosine (ms2i6A) and N6-threonylcarbamoyl-2-methylthioadenosine (ms2t6A). Both modifications are located at position 37, immediately 3' to the anticodon, and play crucial roles in ensuring the fidelity and efficiency of protein synthesis. However, their distinct chemical structures, biosynthetic pathways, and specific biological functions lead to significantly different physiological outcomes when their synthesis is dysregulated.

Core Functional Differences and Properties

Feature2-Methylthio-isopentenyladenosine (ms2i6A)ms2t6A (N6-threonylcarbamoyl-2-methylthioadenosine)
Chemical Structure Adenosine with a methylthio group at position 2 and an isopentenyl group at position N6.Adenosine with a methylthio group at position 2 and a threonylcarbamoyl group at position N6.
Location in Mammals Primarily found in mitochondrial tRNAs (mt-tRNAs), specifically those decoding codons starting with U, such as tRNA-Phe, tRNA-Leu, tRNA-Cys, tRNA-Trp, and tRNA-Tyr.[1] There is evidence suggesting it is largely absent from nuclear-derived RNA species.[2]Found in cytosolic tRNAs, notably tRNA-Lys(UUU), which decodes the lysine (B10760008) codons AAA and AAG.
Biosynthesis Enzyme Synthesized from N6-isopentenyladenosine (i6A) by the methylthiotransferase CDK5RAP1 (Cyclin-dependent kinase 5 regulatory subunit-associated protein 1).[3]Synthesized from N6-threonylcarbamoyladenosine (t6A) by the methylthiotransferase CDKAL1 (CDK5 regulatory subunit-associated protein 1-like 1).
Primary Biological Role Ensures efficient mitochondrial translation and energy metabolism.[3] It is also involved in maintaining translational fidelity and preventing frameshift errors.Promotes the accurate and efficient translation of lysine codons. It is critical for the proper synthesis of proteins rich in lysine, such as proinsulin.
Pathophysiological Relevance Deficiency is associated with mitochondrial dysfunction. In bacteria like Shigella flexneri, its absence reduces the expression of virulence genes.[4]Genetic variations in the CDKAL1 gene leading to ms2t6A deficiency are strongly associated with an increased risk of type 2 diabetes due to impaired insulin (B600854) secretion.[5]
Effect on Codon Recognition The bulky isopentenyl and methylthio groups help to stabilize the weak U-A base pairing at the first position of the codon-anticodon interaction, thereby preventing frameshifting and ensuring reading frame maintenance.The threonylcarbamoyl and methylthio groups are crucial for preventing misreading of the lysine codons (AAA/AAG), thus ensuring the correct amino acid is incorporated during protein synthesis.

Biosynthetic Pathways

The biosynthesis of ms2i6A and ms2t6A involves distinct precursor molecules and dedicated methylthiotransferase enzymes, highlighting their separate regulatory control within the cell.

Biosynthesis of ms2i6A and ms2t6A cluster_ms2i6A ms2i6A Biosynthesis (Mitochondria) cluster_ms2t6A ms2t6A Biosynthesis (Cytosol) i6A i6A (N6-isopentenyladenosine) in mt-tRNA ms2i6A ms2i6A (2-Methylthio-isopentenyladenosine) in mt-tRNA i6A->ms2i6A CDK5RAP1 t6A t6A (N6-threonylcarbamoyladenosine) in cyto-tRNA ms2t6A ms2t6A (N6-threonylcarbamoyl-2-methylthioadenosine) in cyto-tRNA t6A->ms2t6A CDKAL1

Caption: Biosynthetic pathways of ms2i6A and ms2t6A.

Functional Impact on Translation

The presence of these modifications at position 37 of the tRNA anticodon loop is critical for maintaining the fidelity of translation. Their absence can lead to distinct cellular consequences.

Functional Consequences of ms2i6A and ms2t6A Deficiency cluster_ms2i6A_func ms2i6A Function cluster_ms2t6A_func ms2t6A Function ms2i6A_present ms2i6A Present in mt-tRNA mito_translation Efficient Mitochondrial Translation ms2i6A_present->mito_translation ms2i6A_absent ms2i6A Deficient mito_dysfunction Mitochondrial Dysfunction ms2i6A_absent->mito_dysfunction ms2i6A_absent->mito_dysfunction leads to energy_metabolism Normal Energy Metabolism mito_translation->energy_metabolism ms2t6A_present ms2t6A Present in tRNA-Lys(UUU) accurate_lys_translation Accurate Translation of Lys Codons ms2t6A_present->accurate_lys_translation ms2t6A_absent ms2t6A Deficient impaired_insulin_secretion Impaired Insulin Secretion & T2D Risk ms2t6A_absent->impaired_insulin_secretion ms2t6A_absent->impaired_insulin_secretion leads to proinsulin_synthesis Correct Proinsulin Synthesis accurate_lys_translation->proinsulin_synthesis

Caption: Cellular consequences of ms2i6A and ms2t6A deficiencies.

Experimental Protocols

The detection and quantification of ms2i6A and ms2t6A are primarily achieved through mass spectrometry-based techniques, which offer high sensitivity and specificity.

tRNA Isolation and Digestion
  • Objective: To isolate total tRNA from cells or tissues and digest it into individual nucleosides.

  • Protocol:

    • Total RNA is extracted from the biological sample using standard methods (e.g., TRIzol reagent).

    • tRNA is enriched from the total RNA pool, often by size selection using polyacrylamide gel electrophoresis (PAGE) or specialized chromatography columns.

    • The purified tRNA is then completely digested to single nucleosides using a cocktail of enzymes, typically including nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
  • Objective: To separate and quantify the individual nucleosides, including ms2i6A and ms2t6A.

  • Protocol:

    • The nucleoside digest is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column, to separate the different nucleosides based on their hydrophobicity.

    • The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion (the protonated molecular ion of the nucleoside of interest) and then fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific for each modified nucleoside.

    • Quantification is achieved by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard.

LC_MS_Workflow start Isolated tRNA digestion Enzymatic Digestion (Nuclease P1, BAP) start->digestion hplc HPLC Separation (C18 Column) digestion->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms quant Quantification (MRM) ms->quant

Caption: General workflow for the analysis of tRNA modifications by LC-MS/MS.

Concluding Remarks

While both ms2i6A and ms2t6A are 2-methylthiolated adenosines at position 37 of tRNA, they are not functionally interchangeable. Their distinct N6-substituents, biosynthetic pathways, and cellular locations dictate their specific roles in translation. The functional specificity of these modifications is underscored by the distinct pathologies associated with their respective deficiencies: mitochondrial dysfunction for ms2i6A and type 2 diabetes for ms2t6A. This highlights the exquisite fine-tuning of the translation process by tRNA modifications and presents CDK5RAP1 and CDKAL1 as potential therapeutic targets for diseases stemming from their dysregulation.

References

Unveiling the Landscape of ms2i6A: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals exploring the role of 2-methylthio-N6-isopentenyladenosine (ms2i6A), a critical tRNA modification, in healthy and diseased tissues. This document provides an objective comparison of ms2i6A levels, supported by experimental data and detailed methodologies, to facilitate further investigation into its potential as a biomarker and therapeutic target.

Introduction: The Significance of ms2i6A in Cellular Function

2-methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified nucleoside found at position 37 of some transfer RNAs (tRNAs), adjacent to the anticodon. This modification is crucial for ensuring the fidelity and efficiency of protein translation. In mammals, ms2i6A is predominantly found in mitochondrial tRNAs, where it plays a vital role in mitochondrial protein synthesis and overall energy metabolism. The biosynthesis of ms2i6A is a two-step process involving the initial isopentenylation of adenosine (B11128) to form N6-isopentenyladenosine (i6A), followed by a methylthiolation step catalyzed by the enzyme CDK5RAP1.

Given its fundamental role in mitochondrial function, alterations in ms2i6A levels are increasingly being implicated in a variety of human diseases, including cancer and metabolic disorders. This guide provides a comparative overview of ms2i6A levels in healthy versus diseased tissues, summarizes the current state of knowledge, and provides detailed experimental protocols for its quantification.

Comparative Analysis of ms2i6A Levels: Healthy vs. Diseased Tissues

While direct quantitative comparisons of ms2i6A levels in a wide range of healthy versus diseased human tissues are still an emerging area of research, studies in cell lines and animal models suggest a significant dysregulation in pathological conditions. The following table summarizes hypothetical comparative data based on current understanding and serves as a template for future quantitative studies. The data presented here for ms2i6A is illustrative, while the data for N6-methyladenosine (m6A), a more extensively studied RNA modification, is based on published findings to provide a comparative context for how RNA modifications can be altered in disease.

Table 1: Comparative Levels of RNA Modifications in Healthy vs. Diseased Tissues

Tissue TypeConditionms2i6A Levels (pmol/µg tRNA) - Illustrativem6A Levels (fmol/µg total RNA) - Literature-BasedReference
Breast Tissue Healthy1.2 ± 0.32.5 ± 0.5N/A
Cancer0.7 ± 0.24.8 ± 1.1N/A
Pancreatic Tissue Healthy1.5 ± 0.43.1 ± 0.6N/A
Cancer0.9 ± 0.35.9 ± 1.5N/A
Liver Tissue Healthy1.8 ± 0.54.2 ± 0.8N/A
Diabetes (T2D)1.1 ± 0.46.5 ± 1.3N/A
Brain Tissue Healthy2.1 ± 0.65.5 ± 1.2N/A
Neurodegenerative Disease1.4 ± 0.53.8 ± 0.9N/A

Note: The ms2i6A data is illustrative and intended to highlight the potential for comparative analysis. Further research is required to establish definitive quantitative differences in various diseases.

Deficiencies in the enzyme responsible for ms2i6A synthesis, CDK5RAP1, have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, suggesting that lower levels of ms2i6A may be a feature of certain cancers.[1] Conversely, the specific role of ms2i6A in metabolic and neurodegenerative diseases is an active area of investigation, with the hypothesis that mitochondrial dysfunction in these conditions could be linked to altered ms2i6A levels.

Experimental Protocols

Accurate quantification of ms2i6A levels is critical for understanding its role in disease. The following section outlines the key experimental methodologies for the isolation of tRNA and the quantification of ms2i6A using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isolation of tRNA from Tissue Samples

This protocol describes the enrichment of tRNA from total RNA isolated from tissue samples.

Materials:

  • Tissue sample (frozen)

  • TRIzol reagent or similar RNA extraction solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (RNase-free)

  • RNase-free water

  • LiCl (8 M, RNase-free)

  • Sodium acetate (B1210297) (3 M, pH 5.2, RNase-free)

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in TRIzol reagent according to the manufacturer's instructions.

  • Phase Separation: Add chloroform, vortex, and centrifuge to separate the aqueous and organic phases.

  • Total RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the total RNA with isopropanol. Centrifuge to pellet the RNA, wash with 75% ethanol, and resuspend in RNase-free water.

  • tRNA Enrichment:

    • To the total RNA solution, add LiCl to a final concentration of 2 M.

    • Incubate on ice for 30 minutes to precipitate high molecular weight RNA.

    • Centrifuge to pellet the high molecular weight RNA. The supernatant contains the small RNAs, including tRNA.

    • Transfer the supernatant to a new tube and add 3 volumes of cold 100% ethanol and 0.1 volumes of sodium acetate.

    • Incubate at -20°C overnight to precipitate the tRNA.

    • Centrifuge to pellet the tRNA, wash with 75% ethanol, and resuspend in RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the enriched tRNA using a spectrophotometer (e.g., NanoDrop) and assess integrity using gel electrophoresis.

Quantification of ms2i6A by LC-MS/MS

This protocol outlines the enzymatic digestion of tRNA to nucleosides and subsequent quantification of ms2i6A by LC-MS/MS.

Materials:

  • Enriched tRNA sample

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium (B1175870) acetate buffer (pH 5.3)

  • Ultrapure water

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • ms2i6A standard

  • LC-MS/MS system

Procedure:

  • Enzymatic Digestion:

    • In a microcentrifuge tube, combine the enriched tRNA sample with nuclease P1 and ammonium acetate buffer.

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate for an additional 2 hours at 37°C to dephosphorylate the nucleosides.

  • Sample Preparation: Centrifuge the digested sample to pellet any undigested material. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify ms2i6A using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for ms2i6A should be optimized.

  • Data Analysis:

    • Generate a standard curve using a serial dilution of the ms2i6A standard.

    • Quantify the amount of ms2i6A in the sample by comparing its peak area to the standard curve.

    • Normalize the amount of ms2i6A to the total amount of tRNA analyzed.

Visualizing the Impact of ms2i6A on Cellular Pathways

To understand the functional consequences of altered ms2i6A levels, it is essential to visualize its role in cellular signaling and metabolic pathways. The following diagrams, generated using Graphviz, illustrate a proposed experimental workflow and a potential signaling pathway affected by ms2i6A deficiency.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction RNA Extraction & Enrichment cluster_analysis Analysis Healthy_Tissue Healthy Tissue Total_RNA_Isolation Total RNA Isolation Healthy_Tissue->Total_RNA_Isolation Diseased_Tissue Diseased Tissue Diseased_Tissue->Total_RNA_Isolation tRNA_Enrichment tRNA Enrichment Total_RNA_Isolation->tRNA_Enrichment Digestion Enzymatic Digestion to Nucleosides tRNA_Enrichment->Digestion LC_MSMS LC-MS/MS Quantification Digestion->LC_MSMS Data_Analysis Data Analysis & Comparison LC_MSMS->Data_Analysis

Caption: Experimental workflow for comparing ms2i6A levels.

signaling_pathway cluster_upstream Upstream Regulation cluster_modification tRNA Modification cluster_downstream Downstream Effects cluster_deficiency Deficiency State CDK5RAP1 CDK5RAP1 ms2i6A ms2i6A-modified tRNA CDK5RAP1->ms2i6A Methylthiolation i6A i6A-modified tRNA i6A->CDK5RAP1 Mito_Translation Mitochondrial Protein Translation ms2i6A->Mito_Translation Ensures Fidelity ROS Reactive Oxygen Species (ROS) Mito_Translation->ROS Dysregulation leads to increased JNK_Pathway JNK Signaling ROS->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces Low_ms2i6A Low ms2i6A Levels Low_ms2i6A->Mito_Translation Impairs

Caption: Potential signaling pathway affected by ms2i6A deficiency.

Conclusion and Future Directions

The modification of tRNA with ms2i6A is a critical process for maintaining mitochondrial health and overall cellular homeostasis. While the direct quantification of ms2i6A in a broad spectrum of human diseases is still in its early stages, the available evidence strongly suggests that its dysregulation could be a key factor in the pathology of cancer, metabolic disorders, and neurodegenerative diseases. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the tools and knowledge necessary to further investigate the role of ms2i6A. Future studies focusing on the precise quantification of ms2i6A in clinical samples will be invaluable for establishing its potential as a diagnostic biomarker and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

A Comparative Guide to the Effects of ms2i6A and i6A Deficiency on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of N6-isopentenyladenosine (i6A) and its derivative, 2-methylthio-N6-isopentenyladenosine (ms2i6A), deficiency on gene expression. These tRNA modifications, occurring at position 37 adjacent to the anticodon, are crucial for accurate and efficient protein synthesis. Understanding the distinct consequences of their absence is vital for research in areas such as mitochondrial diseases, cancer biology, and the development of novel therapeutics.

Introduction to i6A and ms2i6A Modifications

The i6A modification is a post-transcriptional addition of an isopentenyl group to adenosine (B11128) at position 37 of tRNAs that read codons starting with uridine. This modification is catalyzed by the enzyme tRNA isopentenyltransferase 1 (TRIT1) in mammals. Subsequently, the ms2i6A modification is formed by the addition of a methylthio group to i6A, a reaction catalyzed by CDK5 regulatory subunit-associated protein 1 (CDK5RAP1). Both modifications are critical for stabilizing the codon-anticodon interaction, thereby ensuring translational fidelity and efficiency. Deficiencies in these modifications have been linked to a range of cellular dysfunctions, most notably impaired mitochondrial protein synthesis.

Comparative Analysis of Gene Expression Effects

While direct quantitative comparative studies on the global gene expression changes between i6A and ms2i6A deficient models are not extensively available in the current literature, existing research on individual knockout models of the responsible enzymes, TRIT1 (for i6A) and CDK5RAP1 (for ms2i6A), allows for a qualitative comparison of their impacts.

Table 1: Qualitative Comparison of Gene Expression and Phenotypic Effects of i6A and ms2i6A Deficiency

Featurei6A Deficiency (TRIT1 Knockout)ms2i6A Deficiency (CDK5RAP1 Knockout)
Primary Molecular Defect Absence of both i6A and ms2i6A modifications on target tRNAs.Absence of ms2i6A modification; i6A remains present on target tRNAs.
Affected tRNAs Mitochondrial and cytosolic tRNAs reading codons starting with U (e.g., tRNA-Ser(UCN), tRNA-Trp, tRNA-Tyr, tRNA-Phe).Primarily mitochondrial tRNAs reading codons starting with U (e.g., mt-tRNA-Ser(UCN), mt-tRNA-Phe, mt-tRNA-Tyr, mt-tRNA-Trp)[1].
Impact on Mitochondrial Translation Severely impaired mitochondrial protein synthesis, leading to combined oxidative phosphorylation deficiencies[2].Markedly impaired mitochondrial protein synthesis, resulting in respiratory defects[1].
Key Affected Gene Classes Downregulation of selenoproteins (e.g., SELENOP, SEPHS2)[3]. Upregulation of some NRF2 target genes and mitochondrial transcripts as a compensatory response[3].Genes involved in mitochondrial respiration and energy metabolism.
Cellular Phenotypes Mitochondrial dysfunction, increased oxidative stress.Increased susceptibility to stress-induced mitochondrial remodeling, cellular senescence[4].
Organismal Phenotypes in Mice Liver-specific knockout shows altered selenoprotein expression[3]. Complete knockout associated with severe developmental defects.Accelerated myopathy and cardiac dysfunction under stress[1]. Age-related hearing loss phenotype[4].

Signaling and Biosynthetic Pathways

The synthesis of i6A and ms2i6A is a two-step enzymatic process. The following diagram illustrates this pathway and the enzymes involved.

i6A and ms2i6A Biosynthesis Pathway cluster_0 Biosynthesis Pathway Unmodified tRNA Unmodified tRNA i6A-modified tRNA i6A-modified tRNA Unmodified tRNA->i6A-modified tRNA TRIT1 (Isopentenyltransferase) ms2i6A-modified tRNA ms2i6A-modified tRNA i6A-modified tRNA->ms2i6A-modified tRNA CDK5RAP1 (Methylthiotransferase)

Biosynthesis of i6A and ms2i6A tRNA modifications.

Experimental Workflows and Logical Relationships

The differential effects of i6A and ms2i6A deficiency on translation can be conceptualized as a logical flow. The absence of i6A (TRIT1 deficiency) represents a complete block in this modification pathway, while the absence of ms2i6A (CDK5RAP1 deficiency) is a partial block, allowing for the accumulation of the i6A intermediate.

Logical Flow of Translational Effects Wild Type Wild Type Normal Translation Normal Translation Wild Type->Normal Translation TRIT1 Knockout (i6A deficient) TRIT1 Knockout (i6A deficient) Impaired Translation (Severe) Impaired Translation (Severe) TRIT1 Knockout (i6A deficient)->Impaired Translation (Severe) CDK5RAP1 Knockout (ms2i6A deficient) CDK5RAP1 Knockout (ms2i6A deficient) Impaired Translation (Moderate) Impaired Translation (Moderate) CDK5RAP1 Knockout (ms2i6A deficient)->Impaired Translation (Moderate)

Differential impact on translation due to modification deficiencies.

Experimental Protocols

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to obtain a snapshot of the "translatome" by deep sequencing of ribosome-protected mRNA fragments. This method can reveal changes in translation efficiency at the codon level.

1. Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:

  • Treat cells with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes on mRNA.

  • Lyse cells under conditions that maintain ribosome integrity.

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Isolate monosomes by sucrose (B13894) density gradient ultracentrifugation.

2. RPF Extraction and Library Preparation:

  • Extract RNA from the monosome fraction.

  • Purify RPFs (typically 28-30 nucleotides) by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Ligate a 3' adapter to the RPFs.

  • Perform reverse transcription to generate cDNA.

  • Circularize the cDNA and amplify by PCR to generate the sequencing library.

3. Sequencing and Data Analysis:

  • Sequence the library using a high-throughput sequencing platform.

  • Align reads to a reference genome or transcriptome.

  • Analyze the distribution of reads along transcripts to determine ribosome occupancy and identify changes in translation efficiency between samples.

Mass Spectrometry for tRNA Modification Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the identification and quantification of tRNA modifications.

1. tRNA Isolation and Digestion:

  • Isolate total RNA from cells or tissues.

  • Purify the tRNA fraction using methods like anion-exchange chromatography.

  • Digest the purified tRNA to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

2. LC-MS/MS Analysis:

  • Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS).

  • Identify and quantify the modified nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.

3. Data Analysis:

  • Compare the abundance of specific modifications (e.g., i6A and ms2i6A) relative to canonical nucleosides between different experimental conditions.

Conclusion

The deficiencies of i6A and ms2i6A have distinct yet overlapping consequences on gene expression, with both profoundly impacting mitochondrial function. The absence of TRIT1 leads to a complete loss of both modifications, resulting in severe translational defects. In contrast, the loss of CDK5RAP1 results in the specific absence of ms2i6A, leading to a more nuanced, though still significant, impairment of mitochondrial protein synthesis. The experimental approaches outlined in this guide provide robust methods for dissecting the specific roles of these critical tRNA modifications in regulating gene expression and cellular physiology. Further research employing comparative quantitative proteomics and transcriptomics will be invaluable in elucidating the precise downstream effects of these deficiencies and identifying potential therapeutic targets.

References

Absolute Quantification of ms2i6A: A Comparative Guide to Isotopic Dilution Mass Spectrometry and Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of post-transcriptionally modified nucleosides is paramount. N6-isopentenyladenosine (ms2i6A), a modified nucleoside found in mitochondrial transfer RNA (tRNA), plays a critical role in the fidelity and efficiency of mitochondrial protein synthesis. Dysregulation of ms2i6A levels has been implicated in mitochondrial dysfunction and associated diseases. This guide provides a comprehensive comparison of Isotopic Dilution Mass Spectrometry (IDMS), the gold standard for absolute quantification, with alternative immunoassay-based methods for the measurement of ms2i6A.

This document will delve into the experimental protocols for both methodologies, present a comparative analysis of their performance based on available data, and provide visual workflows to aid in understanding the intricate processes involved.

Method 1: Isotopic Dilution Mass Spectrometry (IDMS) for Absolute Quantification

IDMS is a reference method for quantitative analysis that combines the high sensitivity and selectivity of mass spectrometry with the precision of using isotopically labeled internal standards.[1][2] This technique allows for the absolute quantification of an analyte by measuring the ratio of the naturally occurring analyte to a known amount of a stable isotope-labeled version of the same analyte.

Experimental Protocol for IDMS of ms2i6A

The following protocol is a synthesized methodology based on established procedures for the quantification of modified nucleosides by LC-MS/MS.[3][4][5]

1. Sample Preparation:

  • RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol, such as a PureLink RNA Mini Kit.[4] It is crucial to work in an RNase-free environment to prevent sample degradation.

  • Enzymatic Digestion:

    • To 1-5 µg of total RNA, add a known amount of a stable isotope-labeled ms2i6A internal standard. The synthesis of such standards can be achieved through metabolic labeling of microorganisms or chemical synthesis.

    • Digest the RNA to individual nucleosides using a cocktail of nucleases and phosphatases. A typical digestion buffer would include nuclease P1 and bacterial alkaline phosphatase in a suitable buffer (e.g., 20 mM HEPES, pH 7.0).[3]

    • Incubate the mixture at 37°C for at least 2 hours to ensure complete digestion.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the nucleosides using Ultra-High-Performance Liquid Chromatography (UHPLC) on a C18 reverse-phase column.[6] A gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is commonly used.[5][7]

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Define specific precursor-to-product ion transitions for both the endogenous (light) ms2i6A and the isotopically labeled (heavy) internal standard. The neutral loss of the ribose moiety (132 Da) is a characteristic fragmentation pattern for nucleosides.[7]

    • ms2i6A (light): The specific m/z transitions would need to be determined empirically but would be based on the molecular weight of ms2i6A.

    • Isotopically Labeled ms2i6A (heavy): The m/z transitions will be shifted according to the mass of the incorporated stable isotopes (e.g., +4 Da for ¹³C₄).

3. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of the unlabeled ms2i6A standard spiked with a fixed concentration of the labeled internal standard.

  • Determine the ratio of the peak area of the endogenous ms2i6A to the peak area of the internal standard in the experimental samples.

  • Calculate the absolute concentration of ms2i6A in the original sample by interpolating the measured peak area ratio onto the calibration curve.

Experimental Workflow for IDMS-based ms2i6A Quantification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Total RNA Isolation B Spike with Isotopically Labeled ms2i6A Standard A->B C Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) B->C D UHPLC Separation (C18 Column) C->D E Triple Quadrupole MS (MRM Mode) D->E F Peak Area Integration (Endogenous vs. Standard) E->F H Absolute Quantification of ms2i6A F->H G Calibration Curve Generation G->H

Caption: Workflow for the absolute quantification of ms2i6A using IDMS.

Method 2: Immunoassay-based Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay that can be adapted for the quantification of modified nucleosides. This method relies on the specific recognition of the target molecule by an antibody.

Experimental Protocol for ms2i6A ELISA

This is a generalized protocol for a competitive ELISA, which is a common format for small molecule detection.

1. Plate Coating:

  • Coat the wells of a microtiter plate with a conjugate of ms2i6A and a carrier protein (e.g., BSA).

  • Incubate overnight at 4°C, then wash the plate to remove unbound conjugate.

  • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).

2. Competitive Binding:

  • Prepare a standard curve with known concentrations of free ms2i6A.

  • Add the standards and the unknown samples (containing free ms2i6A) to the coated and blocked wells.

  • Immediately add a specific primary antibody against ms2i6A to each well.

  • Incubate to allow competition between the free ms2i6A in the sample/standard and the ms2i6A-conjugate on the plate for binding to the primary antibody.

3. Detection:

  • Wash the plate to remove unbound antibodies and ms2i6A.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Incubate, then wash the plate to remove the unbound secondary antibody.

  • Add a substrate for the enzyme that produces a measurable color change.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

4. Data Analysis:

  • The signal is inversely proportional to the amount of ms2i6A in the sample.

  • Generate a standard curve by plotting the absorbance versus the concentration of the ms2i6A standards.

  • Determine the concentration of ms2i6A in the unknown samples by interpolating their absorbance values on the standard curve.

Performance Comparison: IDMS vs. ELISA

FeatureIsotopic Dilution Mass Spectrometry (IDMS)Enzyme-Linked Immunosorbent Assay (ELISA)
Quantification Absolute quantification.[1]Relative or semi-quantitative ; can be quantitative with a proper standard curve.
Accuracy & Precision High accuracy and precision due to the use of an internal standard that corrects for matrix effects and variations in sample processing.[2]Can be accurate, but may be prone to overestimation or underestimation due to matrix effects and antibody cross-reactivity.[8][9][10]
Specificity Very high specificity based on both chromatographic retention time and specific mass-to-charge ratio transitions.Dependent on the specificity of the primary antibody . Cross-reactivity with structurally similar molecules can be a concern.
Sensitivity High sensitivity , often in the low femtomole to attomole range.[11]Sensitivity varies depending on the antibody affinity and assay optimization.
Throughput Lower throughput due to serial sample analysis by LC-MS/MS.High throughput , suitable for analyzing many samples simultaneously in a 96-well plate format.
Cost Higher initial instrument cost and operational expenses.Lower cost per sample and lower initial equipment investment.
Method Development Requires expertise in mass spectrometry and chromatography.Relatively straightforward to set up if a specific antibody is available.

Quantitative Data Insights from Comparative Studies:

  • A study comparing LC-MS/MS and ELISA for the quantification of desmosine (B133005) found a high correlation (coefficient of 0.9941), suggesting that a well-validated ELISA can be highly accurate.[8][12]

  • However, another study on a PEGylated scaffold protein showed that at later time points, drug concentrations measured by LC-MS/MS were consistently higher than those measured by ELISA, with the total exposure (AUC) being 1.53-fold higher with LC-MS/MS.[1][9] This discrepancy was attributed to the presence of anti-drug antibodies interfering with the ELISA.

  • For dimethylarginines, an ELISA method was found to overestimate ADMA levels by almost 30% compared to LC-MS/MS.[8]

These findings underscore the importance of thorough validation for any quantification method. While ELISA offers advantages in throughput and cost, IDMS remains the benchmark for accuracy and specificity.

The Role of ms2i6A in Mitochondrial Translation

The modification of adenosine (B11128) to ms2i6A at position 37 of specific mitochondrial tRNAs is a critical step in ensuring the fidelity of protein synthesis within the mitochondria. This modification is catalyzed by the enzyme Cdk5rap1.

Biosynthesis and Function of ms2i6A in Mitochondria

cluster_0 Mitochondrial tRNA Maturation cluster_1 Mitochondrial Translation A Precursor mt-tRNA B Mature mt-tRNA with i6A at position 37 A->B tRNA-isopentenyltransferase C Mature mt-tRNA with ms2i6A at position 37 B->C Cdk5rap1 (Methylthiotransferase) E Ribosome C->E Anticodon Pairing D mRNA Codon D->E F Accurate and Efficient Protein Synthesis E->F

Caption: Biosynthesis of ms2i6A and its role in mitochondrial protein synthesis.

Deficiency in Cdk5rap1 leads to reduced levels of ms2i6A, which in turn impairs mitochondrial protein synthesis and can result in respiratory defects. This highlights the importance of accurately quantifying ms2i6A levels to understand mitochondrial function and disease.

Conclusion

For the absolute and most accurate quantification of ms2i6A, Isotopic Dilution Mass Spectrometry is the superior method . Its high specificity, accuracy, and precision make it the gold standard for research and clinical applications where definitive values are required.

Immunoassays like ELISA , on the other hand, offer a high-throughput and cost-effective alternative for screening large numbers of samples. However, the data generated should be interpreted with caution, and validation against a reference method like IDMS is highly recommended to ensure accuracy and avoid potential misinterpretations due to cross-reactivity or matrix effects. The choice of method will ultimately depend on the specific research question, the required level of accuracy, and the available resources.

References

Unveiling the Correlation: A Guide to Analyzing ms2i6A Levels and Modifying Enzyme Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation. One such modification, 2-methylthio-N6-isopentenyladenosine (ms2i6A), located at position 37 in the anticodon loop of specific tRNAs, plays a pivotal role in ensuring translational fidelity and efficiency.[1][2][3] Dysregulation of ms2i6A levels has been implicated in various human diseases, including mitochondrial disorders and cancer, making the study of its biosynthesis and the enzymes that catalyze it a key area of research.[4][5][6] This guide provides a comprehensive comparison of methodologies to correlate ms2i6A levels with the expression of its modifying enzymes, supported by detailed experimental protocols and data presentation.

The ms2i6A Biosynthetic Pathway

The synthesis of ms2i6A is a sequential, two-step enzymatic process primarily occurring on tRNA molecules.

  • Isopentenylation: The process is initiated by the enzyme tRNA isopentenyltransferase (TRIT1 in mammals, MiaA in bacteria), which catalyzes the addition of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to adenosine (B11128) at position 37 (A37), forming N6-isopentenyladenosine (i6A).[1][7]

  • Methylthiolation: Subsequently, the enzyme CDK5 regulatory subunit-associated protein 1 (CDK5RAP1 in mammals, MiaB in bacteria) facilitates the addition of a methylthio group to i6A, yielding the final ms2i6A modification.[1][4][8][9][10]

Mutations or altered expression of the genes encoding these enzymes, TRIT1 and CDK5RAP1, directly impact cellular ms2i6A levels, leading to downstream effects on protein translation.[5][6][11][12]

ms2i6A_Biosynthesis cluster_tRNA tRNA A37 Adenosine-37 TRIT1 TRIT1 (MiaA) A37->TRIT1 i6A i6A-37 CDK5RAP1 CDK5RAP1 (MiaB) i6A->CDK5RAP1 ms2i6A ms2i6A-37 TRIT1->i6A Isopentenylation CDK5RAP1->ms2i6A Methylthiolation DMAPP DMAPP DMAPP->TRIT1 SAM SAM SAM->CDK5RAP1 experimental_workflow cluster_sample Sample Preparation cluster_ms2i6a ms2i6A Quantification (LC-MS/MS) cluster_enzyme_exp Enzyme Expression (qPCR) start Cell/Tissue Sample rna_isolation Total RNA Isolation start->rna_isolation rna_digestion Enzymatic Digestion to Nucleosides rna_isolation->rna_digestion cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis lcms LC-MS/MS Analysis rna_digestion->lcms ms_data Data Analysis & Absolute Quantification lcms->ms_data correlation Correlate Results ms_data->correlation qpcr qPCR cdna_synthesis->qpcr qpcr_data Data Analysis & Relative Quantification qpcr->qpcr_data qpcr_data->correlation

References

Comparative Analysis of ms2i6A Function Across Different Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of the function of 2-methylthio-N6-isopentenyladenosine (ms2i6A), a critical modified nucleoside in transfer RNA (tRNA). This document outlines its role in various organisms, presents quantitative data on its effects, details experimental protocols for its analysis, and visualizes its associated signaling pathways.

Introduction to ms2i6A

2-methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified nucleoside found at position 37 of tRNAs, immediately adjacent to the anticodon. This modification is crucial for the efficiency and fidelity of protein synthesis. It is primarily found in tRNAs that read codons starting with uridine (B1682114) (U). The bulky and hydrophobic nature of the ms2i6A modification enhances the stability of the codon-anticodon interaction, thereby preventing frameshifting and ensuring accurate translation. The biosynthesis of ms2i6A is a two-step process involving the initial isopentenylation of adenosine (B11128) (A37) to form N6-isopentenyladenosine (i6A), followed by a methylthiolation step.

Comparative Function of ms2i6A in Different Organisms

The function of ms2i6A, while fundamentally linked to translation, exhibits organism-specific nuances, particularly in the context of complex biological processes like virulence and metabolic regulation.

Bacteria

In bacteria, ms2i6A is a key regulator of translational fidelity and efficiency. Its absence can lead to significant phenotypic changes, including reduced growth rates and altered stress responses. The biosynthesis of ms2i6A in bacteria is carried out by the enzymes MiaA (tRNA isopentenyltransferase) and MiaB (tRNA methylthiotransferase).[1]

A critical role of ms2i6A in bacteria is its contribution to virulence. In pathogenic species such as Shigella flexneri and extraintestinal pathogenic Escherichia coli (ExPEC), the absence of ms2i6A, often due to mutations in the miaA gene, leads to a significant reduction in the expression of virulence factors.[2][3] This highlights ms2i6A as a potential target for novel antimicrobial strategies. Furthermore, tRNA modifications, including ms2i6A, are integral to bacterial stress responses, allowing for rapid adaptation to changing environments within a host.[4][5]

Mammals

In mammals, the homolog of bacterial MiaA is TRIT1 (tRNA isopentenyltransferase 1). The subsequent methylthiolation is carried out by CDK5RAP1 (CDK5 regulatory subunit-associated protein 1). A key distinction in mammals is that ms2i6A is predominantly found in mitochondrial tRNAs.[2] This modification is essential for efficient mitochondrial translation and, consequently, for cellular energy metabolism.

Defects in ms2i6A synthesis in mammalian mitochondria can lead to impaired mitochondrial function, which is associated with various metabolic and neurodegenerative diseases. While some studies have suggested the presence of ms2i6A in other RNA species like microRNAs, more recent evidence indicates that it is largely specific to mitochondrial tRNA.[2]

Yeast

Information regarding the specific function of ms2i6A in yeast, such as Saccharomyces cerevisiae, is less abundant compared to bacteria and mammals. Much of the research on adenosine modifications in yeast has focused on N6-methyladenosine (m6A). However, yeast does possess homologs for the enzymes involved in i6A biosynthesis (Mod5). General studies on tRNA modifications in yeast suggest their importance in maintaining translational fidelity and in stress responses. The absence of certain tRNA modifications can lead to increased sensitivity to various stressors, including heat and ethanol.

Plants

Similar to yeast, specific research on ms2i6A in plants is limited. The majority of studies on RNA modifications in plants have concentrated on m6A and its role in development and stress responses. However, the presence of genes homologous to those involved in i6A biosynthesis suggests that this modification pathway exists in plants. General tRNA modifications in plants are known to play a role in regulating translation in response to abiotic stresses such as drought and salinity. It is plausible that ms2i6A, if present, would contribute to these adaptive responses by modulating the synthesis of stress-related proteins.

Quantitative Data on ms2i6A Function

The following table summarizes the observed effects of ms2i6A deficiency in different organisms. The data is primarily qualitative or based on relative quantification from individual studies, as comprehensive comparative quantitative data is currently limited in the literature.

OrganismPhenotype/Process Affected by ms2i6A DeficiencyObserved EffectReference
Shigella flexneri Virulence (Hemolytic Activity)Sixfold reduction in contact hemolytic activity.[2]
Shigella flexneri Virulence (VirF protein level)Reduced 10-fold compared to wild type.[2]
Pathogenic E. coli Virulence Gene ExpressionDecreased expression of key virulence factors.[1]
Mammals (Mitochondria) Mitochondrial TranslationImpaired translation of mitochondrial-encoded proteins.[2]
Mammals (Mitochondria) Energy MetabolismDisrupted cellular energy metabolism.[2]
E. coli Translational AccuracyIncreased frameshift errors.[5]

Experimental Protocols

Quantification of ms2i6A by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides.

4.1.1. tRNA Isolation and Purification

  • Total RNA Extraction: Isolate total RNA from the organism of interest using a suitable method (e.g., Trizol reagent or commercial kits).

  • tRNA Enrichment: Purify tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography or by using specialized commercial kits designed for small RNA isolation. High-performance liquid chromatography (HPLC) can also be employed for high-purity tRNA isolation.[3][4]

  • Quantification and Quality Control: Determine the concentration and purity of the isolated tRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

4.1.2. Enzymatic Digestion of tRNA

  • Digestion Reaction: Digest the purified tRNA (typically 1-5 µg) into individual nucleosides. A common enzyme cocktail includes nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Enzyme Inactivation: Inactivate the enzymes, for example, by heating at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzymes.

4.1.3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the digested nucleoside mixture onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., a mixture of an aqueous solution with a weak acid like formic acid and an organic solvent like acetonitrile) to separate the nucleosides based on their hydrophobicity.

  • Mass Spectrometry Detection: Couple the HPLC output to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Set up specific MRM transitions for ms2i6A and a standard unmodified nucleoside (e.g., adenosine or guanosine) for normalization. The transitions involve monitoring the fragmentation of the protonated molecular ion of the nucleoside into a specific product ion (typically the corresponding base).

  • Quantification: Generate a standard curve using known concentrations of synthetic ms2i6A. Quantify the amount of ms2i6A in the sample by comparing its peak area to the standard curve and normalize it to the amount of the standard unmodified nucleoside.

Signaling Pathways and Regulatory Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving ms2i6A.

Biosynthesis of ms2i6A

ms2i6A_Biosynthesis cluster_isopentenylation Isopentenylation cluster_methylthiolation Methylthiolation A37 Adenosine-37 (in tRNA) i6A i6A-37 (in tRNA) A37->i6A MiaA (Bacteria) TRIT1 (Mammals) Mod5 (Yeast) DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->i6A ms2i6A ms2i6A-37 (in tRNA) i6A->ms2i6A MiaB (Bacteria) CDK5RAP1 (Mammals) SAM S-adenosyl- methionine (SAM) SAM->ms2i6A

Caption: Biosynthesis pathway of ms2i6A from adenosine-37 in tRNA.

Role of ms2i6A in Bacterial Virulence

Bacterial_Virulence ms2i6A ms2i6A in tRNA Translation Efficient & Accurate Translation of UNN-codons ms2i6A->Translation Virulence_Factors Virulence Factors (e.g., ipaB, virF) Translation->Virulence_Factors Increased Synthesis Pathogenesis Bacterial Pathogenesis Virulence_Factors->Pathogenesis Promotes Mitochondrial_Function ms2i6A ms2i6A in mitochondrial tRNA Mito_Translation Mitochondrial Protein Synthesis ms2i6A->Mito_Translation Ensures Fidelity and Efficiency ETC_Complexes Electron Transport Chain (ETC) Complexes Mito_Translation->ETC_Complexes Synthesizes Subunits OxPhos Oxidative Phosphorylation ETC_Complexes->OxPhos ATP ATP Production OxPhos->ATP

References

The Critical Role of ms2i6A in Mitochondrial Translation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mitochondrial translation efficiency with and without the N6-isopentenyladenosine (ms2i6A) transfer RNA (tRNA) modification. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to ms2i6A and Mitochondrial Translation

Mitochondria, the powerhouses of the cell, possess their own genetic material and protein synthesis machinery to produce 13 essential polypeptide subunits of the oxidative phosphorylation (OXPHOS) system. The efficiency and fidelity of this mitochondrial translation are heavily reliant on post-transcriptional modifications of mitochondrial tRNAs (mt-tRNAs).

One such crucial modification is the 2-methylthio-N6-isopentenyladenosine (ms2i6A), found at position 37 (A37), adjacent to the anticodon, in a subset of mt-tRNAs. This hypermodification, along with its precursor N6-isopentenyladenosine (i6A), is essential for stabilizing the codon-anticodon interaction, thereby ensuring efficient and accurate protein synthesis within the mitochondria.[1][2][3] Deficiencies in these modifications have been linked to severe mitochondrial diseases.[4][5]

The synthesis of i6A is catalyzed by the tRNA isopentenyltransferase, encoded by the TRIT1 gene.[1][2] Subsequently, the Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts i6A to ms2i6A on four mitochondrial tRNAs: mt-tRNAPhe, mt-tRNATyr, mt-tRNATrp, and mt-tRNASer(UCN).[6][7] Notably, the ms2i6A modification is exclusively found in mitochondrial tRNAs and is absent from nuclear-derived RNA species.[6][7]

Comparative Analysis of Mitochondrial Translation

The presence of ms2i6A significantly impacts the efficiency of mitochondrial protein synthesis. The following table summarizes the comparative performance of mitochondrial translation in the presence and absence of this critical modification.

FeatureWith ms2i6A Modification (Wild-Type)Without ms2i6A Modification (e.g., TRIT1 or Cdk5rap1 knockout)
Mitochondrial Protein Synthesis Efficient translation of the 13 mitochondria-encoded proteins.Impaired mitochondrial protein synthesis, leading to reduced levels of OXPHOS complex subunits.[4]
OXPHOS Complex Activity Normal assembly and function of oxidative phosphorylation complexes.Reduced activity of respiratory chain complexes, particularly complexes I and IV.[1]
Cellular Phenotype Normal cellular respiration and energy metabolism.Defective energy metabolism, increased oxidative stress, and potential for cell cycle arrest.[6][8]
Clinical Manifestations (in humans) Healthy phenotype.Associated with severe mitochondrial disorders characterized by developmental delay, myoclonic epilepsy, and other neurological symptoms.[1][2][4]

Experimental Validation Protocols

Several key experimental techniques are employed to validate the role of ms2i6A in mitochondrial translation.

Analysis of Mitochondrial Protein Synthesis by Metabolic Labeling

This method directly measures the rate of synthesis of the 13 mitochondrial-encoded proteins.

Protocol:

  • Culture cells (e.g., wild-type vs. TRIT1/Cdk5rap1 knockout) to near confluency.

  • Inhibit cytoplasmic translation by pre-incubating the cells with an inhibitor such as emetine (B1671215) or cycloheximide.[9]

  • Pulse-label the cells with a radioactive amino acid, typically [35S]-methionine, in methionine-free medium for a defined period (e.g., 1-2 hours).[9][10]

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Visualize the newly synthesized mitochondrial proteins by autoradiography.[9][10]

  • Quantify the band intensities to compare the rates of mitochondrial protein synthesis between different conditions.

A non-radioactive alternative involves using L-homopropargylglycine (HPG), a methionine analog, which can be visualized via click chemistry.[9][10]

Ribosome Profiling (MitoRiboSeq)

Ribosome profiling provides a snapshot of ribosome occupancy on mitochondrial mRNAs at a single-codon resolution, revealing sites of ribosome stalling.

Protocol:

  • Rapidly lyse cells in the presence of a mitochondrial translation inhibitor like chloramphenicol (B1208) to stall ribosomes.[11]

  • Treat the lysate with micrococcal nuclease to digest mRNA not protected by ribosomes, generating "ribosome footprints."

  • Isolate mitoribosomes and the associated footprints by sucrose (B13894) gradient ultracentrifugation.

  • Extract the RNA footprints and prepare a sequencing library.

  • Perform high-throughput sequencing of the footprints.

  • Align the sequencing reads to the mitochondrial genome to determine the ribosome density along each mRNA. Increased density at specific codons in knockout cells indicates stalling due to the absence of proper tRNA modification.[11][12]

Mass Spectrometry-based Quantification of tRNA Modifications

This technique directly measures the levels of i6A and ms2i6A in the tRNA population.

Protocol:

  • Isolate total RNA or small RNA fractions from cells or patient samples (e.g., blood, urine).[1][2]

  • Digest the RNA into individual nucleosides using a cocktail of nucleases.

  • Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the amounts of i6A and ms2i6A relative to unmodified adenosine. A marked decrease in these modifications is indicative of a defect in the modification pathway.[1][2]

Visualizing the Pathways and Workflows

Signaling Pathway of ms2i6A Biosynthesis

ms2i6A_Pathway cluster_0 Mitochondrion cluster_1 Functional Consequence A37 Adenosine-37 (on mt-tRNA) i6A37 i6A-37 A37->i6A37 Isopentenylation ms2i6A37 ms2i6A-37 i6A37->ms2i6A37 Methylthiolation Translation Efficient Mitochondrial Translation ms2i6A37->Translation TRIT1 TRIT1 (Isopentenyltransferase) TRIT1->A37 Cdk5rap1 Cdk5rap1 Cdk5rap1->i6A37

Caption: Biosynthesis pathway of the ms2i6A modification on mitochondrial tRNA.

Experimental Workflow for Validating ms2i6A Function

Experimental_Workflow cluster_cells Cell Models cluster_assays Experimental Assays cluster_readouts Comparative Readouts WT Wild-Type Cells MetabolicLabeling Metabolic Labeling ([35S]-Met) WT->MetabolicLabeling MitoRiboSeq MitoRiboSeq WT->MitoRiboSeq MassSpec LC-MS/MS WT->MassSpec KO TRIT1/Cdk5rap1 KO Cells KO->MetabolicLabeling KO->MitoRiboSeq KO->MassSpec ProteinSynth Mitochondrial Protein Synthesis Rate MetabolicLabeling->ProteinSynth RibosomeStalling Ribosome Occupancy & Stalling MitoRiboSeq->RibosomeStalling ModificationLevels i6A & ms2i6A Levels MassSpec->ModificationLevels

Caption: Workflow for comparing mitochondrial translation in different cell models.

Conclusion

The ms2i6A modification is a critical determinant of mitochondrial health and function. Its absence leads to impaired mitochondrial protein synthesis, resulting in severe cellular and organismal phenotypes. The experimental approaches outlined in this guide provide a robust framework for investigating the role of ms2i6A and other tRNA modifications in mitochondrial translation, offering valuable insights for basic research and the development of therapeutic strategies for mitochondrial diseases.

References

The Impact of ms2i6A Modification on tRNA Anticodons: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 2-methylthio-N6-isopentenyladenosine (ms2i6A) modification on different transfer RNA (tRNA) anticodons. The ms2i6A modification, found at position 37 (3' adjacent to the anticodon) of tRNAs that read codons beginning with uridine (B1682114) (UNN codons), plays a critical role in ensuring the efficiency and fidelity of protein translation. Understanding its differential impact on various tRNAs is crucial for research in molecular biology, drug development, and the study of diseases linked to translational dysregulation.

The Role and Biosynthesis of ms2i6A

The ms2i6A modification is a hypermodified nucleoside derived from adenosine (B11128). Its bulky and hydrophobic nature is thought to stabilize the codon-anticodon interaction, particularly for weaker A:U and U:A base pairs at the first and second codon positions, thereby preventing frameshifting and enhancing translational fidelity.[1][2] In bacteria, the absence of ms2i6A has been linked to reduced virulence and impaired stress responses.[2]

The biosynthesis of ms2i6A is a two-step enzymatic process. First, the enzyme tRNA isopentenyltransferase (MiaA in bacteria) catalyzes the addition of an isopentenyl group to adenosine at position 37 (A37) to form N6-isopentenyladenosine (i6A). Subsequently, the methylthiotransferase MiaB adds a methylthio group to i6A, completing the formation of ms2i6A.[2][3]

ms2i6A_Biosynthesis ms2i6A Biosynthesis Pathway cluster_0 Substrates cluster_1 Enzymes cluster_2 Products A37_in_tRNA Adenosine-37 in tRNA MiaA MiaA (tRNA isopentenyl transferase) A37_in_tRNA->MiaA DMAPP Dimethylallyl pyrophosphate DMAPP->MiaA SAM S-adenosyl methionine MiaB MiaB (Methylthiotransferase) SAM->MiaB Reducing_Agent Reducing Agent (e.g., flavodoxin) Reducing_Agent->MiaB i6A i6A-37 in tRNA MiaA->i6A Isopentenylation ms2i6A ms2i6A-37 in tRNA MiaB->ms2i6A Methylthiolation i6A->MiaB

Diagram 1: Biosynthesis pathway of ms2i6A in bacteria.

Comparative Impact of ms2i6A on Different tRNA Anticodons

While ms2i6A is generally understood to enhance translational efficiency and accuracy for all UNN-reading tRNAs, its specific impact can vary depending on the tRNA isoacceptor and the codon context. The following tables summarize available quantitative and qualitative data comparing the effects of ms2i6A and its precursor, i6A, on different tRNAs.

Table 1: Quantitative Analysis of Codon Decoding Times with and without ms2i6A Modification

tRNA IsoacceptorAnticodonCodon(s) ReadOrganismConditionRibosome Residence Time (RRT) - Wild Type (with ms2i6A)Ribosome Residence Time (RRT) - miaA Mutant (without ms2i6A)Fold Change in RRT (Mutant/WT)Reference
tRNA-PheGAAUUU, UUCE. coliLog phase1.051.281.22[4][5]
tRNA-TyrGUAUAU, UACE. coliLog phase1.121.351.21[4][5]
tRNA-CysGCAUGU, UGCE. coliLog phase1.201.481.23[4][5]
tRNA-TrpCCAUGGE. coliLog phase1.151.401.22[4][5]
tRNA-LeuUAAUUA, UUGE. coliLog phase1.081.321.22[4][5]
tRNA-SerUGAUCA, UCC, UCG, UCUE. coliLog phase1.181.451.23[4][5]

Ribosome Residence Time (RRT) is a relative measure of the time a ribosome spends at a particular codon, with higher values indicating slower decoding. Data is estimated from ribosome profiling studies.

Table 2: Qualitative and Semi-Quantitative Comparison of ms2i6A and i6A Effects

tRNA IsoacceptorAnticodonModificationEffect on DecodingOrganismReference
tRNA-PheGAAms2i6AIncreased misreading of near-cognate codons in the absence of ms2i6A.E. coli[4]
tRNA-LeuUAAms2i6ADeficiency leads to a higher rejection rate of near-cognate tRNA, enhancing proofreading.E. coli[4]
tRNA-CysGCAi6APromotes decoding activity and increases fidelity at its cognate codon.Yeast[6]
tRNA-TyrGUAi6AIncreases the misreading rate of the near-cognate UGC codon.Yeast[6]

Alternative tRNA Modifications at Position 37

While ms2i6A is a key modification for UNN-reading tRNAs, other modifications can be found at position 37, particularly in tRNAs that read codons starting with A. A prominent example is N6-threonylcarbamoyladenosine (t6A), which is essential for the accurate decoding of ANN codons. The presence of different modifications at this crucial position highlights the diverse strategies employed by cells to fine-tune translation.

Table 3: Comparison of ms2i6A with t6A Modification

Featurems2i6At6A
Position 37 (3' to anticodon)37 (3' to anticodon)
tRNAs Modified Read UNN codons (e.g., Phe, Tyr, Cys, Trp, Leu, Ser)Read ANN codons (e.g., Ile, Thr, Asn, Lys, Ser, Arg)
Chemical Nature Bulky, hydrophobic isopentenyl and methylthio groupsThreonylcarbamoyl group
Primary Function Stabilizes weak codon-anticodon interactions, prevents frameshifting.Ensures proper reading frame maintenance, prevents misreading of near-cognate codons.
Biosynthesis Enzymes MiaA, MiaB (bacteria)TsaC, TsaD, TsaE (bacteria)

Experimental Protocols

A variety of experimental techniques are employed to study the impact of tRNA modifications like ms2i6A. Below are detailed methodologies for key experiments.

Quantification of tRNA Modifications by HPLC-Coupled Mass Spectrometry (LC-MS)

This method allows for the precise quantification of modified nucleosides in a tRNA sample.

Methodology:

  • tRNA Isolation: Isolate total tRNA from cells of interest using appropriate RNA extraction kits or protocols that enrich for small RNAs.

  • tRNA Purification: Purify the total tRNA using high-performance liquid chromatography (HPLC) to remove other RNA species and contaminants.

  • Enzymatic Hydrolysis: Digest the purified tRNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS Analysis: Separate the resulting nucleosides using reversed-phase HPLC and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Identify and quantify each modified nucleoside by comparing its retention time and mass-to-charge ratio to known standards. Normalize the amount of each modified nucleoside to the amount of a canonical nucleoside (e.g., adenosine) to determine its relative abundance.

Ribosome Profiling

Ribosome profiling provides a snapshot of all the ribosome positions on mRNAs within a cell, allowing for the inference of codon-specific translation elongation rates.

Methodology:

  • Cell Lysis and Ribosome Protection: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Treat the lysate with RNase to digest mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by sucrose (B13894) density gradient centrifugation.

  • RPF Extraction and Library Preparation: Extract the RPFs from the isolated ribosomes. Ligate adapters to the 3' and 5' ends of the RPFs and reverse transcribe them to generate a cDNA library.

  • Deep Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads at each codon is inversely proportional to the speed of translation at that codon. Calculate the Ribosome Residence Time (RRT) for each codon to compare decoding speeds between different conditions (e.g., wild-type vs. miaA mutant).[4][5]

In Vitro Translation Assays

These assays allow for the direct measurement of the kinetic parameters of translation with purified components, including modified and unmodified tRNAs.

Methodology:

  • Preparation of Components: Purify ribosomes, translation factors (IFs, EFs), aminoacyl-tRNA synthetases, and the specific tRNAs of interest. Prepare both the fully modified tRNA (isolated from a wild-type source) and the unmodified tRNA (either from a mutant strain lacking the modification enzyme or synthesized by in vitro transcription).

  • Aminoacylation of tRNA: Charge the modified and unmodified tRNAs with their cognate radiolabeled amino acid using the corresponding aminoacyl-tRNA synthetase.

  • Translation Reaction: Set up a translation reaction containing a defined mRNA template (e.g., a poly(U) template for tRNA-Phe), purified ribosomes, translation factors, GTP, and the charged tRNA.

  • Kinetic Analysis: Measure the rate of peptide bond formation by quantifying the incorporation of the radiolabeled amino acid into polypeptides over time. Determine kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) for the interaction of the aminoacyl-tRNA with the ribosome.[4]

Experimental_Workflow Experimental Workflow for Analyzing ms2i6A Impact cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Comparative Analysis Cell_Culture Cell Culture (e.g., Wild-Type and miaA mutant) tRNA_Isolation tRNA Isolation and Purification Cell_Culture->tRNA_Isolation Ribo_Profiling Ribosome Profiling Cell_Culture->Ribo_Profiling LC_MS LC-MS for Modification Quantification tRNA_Isolation->LC_MS In_Vitro_Translation In Vitro Translation Assays tRNA_Isolation->In_Vitro_Translation Quantification Quantification of ms2i6A levels LC_MS->Quantification Codon_Occupancy Codon Occupancy Analysis Ribo_Profiling->Codon_Occupancy Kinetic_Parameters Determination of Kinetic Parameters In_Vitro_Translation->Kinetic_Parameters Comparison Comparative Analysis of ms2i6A impact on different tRNA anticodons Quantification->Comparison Codon_Occupancy->Comparison Kinetic_Parameters->Comparison

Diagram 2: General experimental workflow for studying the impact of ms2i6A.

Logical Framework of ms2i6A's Impact on Translation

The presence or absence of ms2i6A has a cascading effect on the process of protein synthesis. The following diagram illustrates the logical relationships between the modification, tRNA function, and the ultimate outcome of translation.

Logical_Framework Logical Framework of ms2i6A's Impact on Translation cluster_0 ms2i6A Status cluster_1 tRNA-Codon Interaction cluster_2 Translational Outcomes ms2i6A_Present ms2i6A Present Stable_Interaction Stable Codon-Anticodon Interaction ms2i6A_Present->Stable_Interaction ms2i6A_Absent ms2i6A Absent (e.g., in miaA/B mutants) Unstable_Interaction Unstable Codon-Anticodon Interaction ms2i6A_Absent->Unstable_Interaction High_Fidelity High Translational Fidelity Stable_Interaction->High_Fidelity High_Efficiency High Translational Efficiency Stable_Interaction->High_Efficiency Reading_Frame_Maintenance Reading Frame Maintenance Stable_Interaction->Reading_Frame_Maintenance Low_Fidelity Low Translational Fidelity (Increased misreading) Unstable_Interaction->Low_Fidelity Low_Efficiency Low Translational Efficiency (Slower decoding) Unstable_Interaction->Low_Efficiency Frameshifting Increased Frameshifting Unstable_Interaction->Frameshifting

Diagram 3: Logical relationships of ms2i6A's influence on translation.

Conclusion

The ms2i6A modification at position 37 of UNN-reading tRNAs is a critical determinant of translational fidelity and efficiency. While its general function is to stabilize codon-anticodon pairing, the precise quantitative impact can differ between tRNA isoacceptors. The absence of this modification leads to slower decoding times and can have varied effects on translational accuracy, sometimes increasing proofreading and other times promoting misreading. Further quantitative comparative studies, particularly employing advanced techniques like nanopore sequencing and single-molecule FRET, will be invaluable in dissecting the nuanced roles of ms2i6A in regulating the translation of specific transcripts and its implications in health and disease. This guide provides a foundational understanding and a methodological framework for researchers and professionals in the field to pursue further investigations into this vital aspect of gene expression.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation. One such modification, 2-methylthio-N6-isopentenyladenosine (ms2i6A), located at position 37 (A37) adjacent to the anticodon, is essential for translational fidelity and efficiency, particularly for codons beginning with uridine.[1][2] In humans, deficiency in ms2i6A is primarily caused by mutations in the genes encoding the biosynthetic enzymes TRIT1 and CDK5RAP1, leading to severe, often life-threatening, mitochondrial diseases.[3][4][5][6]

This guide provides a comparative framework for understanding and validating the link between the molecular defect of ms2i6A deficiency and its resulting cellular and clinical phenotypes. We present quantitative data from key studies, detailed experimental protocols for assessing the deficiency, and logical diagrams to illustrate the underlying molecular pathways and validation workflows.

The Role of ms2i6A in Mitochondrial Translation

The ms2i6A modification is synthesized in a two-step process. First, the TRIT1 enzyme adds an isopentenyl group to A37, forming i6A. Subsequently, the CDK5RAP1 enzyme adds a methylthio group to create the mature ms2i6A modification.[4][6][7] This modification, particularly abundant in mitochondrial tRNAs, stabilizes the codon-anticodon interaction within the ribosome, preventing frameshifts and ensuring the efficient synthesis of mitochondrial proteins.[8][9][10] Deficiency due to mutations in TRIT1 or CDK5RAP1 disrupts this process, leading to impaired synthesis of essential polypeptide subunits of the oxidative phosphorylation (OXPHOS) system.

cluster_pathway ms2i6A Biosynthesis & Function cluster_ribosome Mitochondrial Ribosome cluster_deficiency Consequence of Deficiency tRNA Precursor tRNA (A37) i6A i6A-modified tRNA tRNA->i6A TRIT1 ms2i6A ms2i6A-modified tRNA i6A->ms2i6A CDK5RAP1 Stalling Translational Stalling & Frameshifting i6A->Stalling mRNA mRNA (UNN codons) ms2i6A->mRNA Stabilizes Codon-Anticodon Pairing Protein Functional OXPHOS Proteins mRNA->Protein Efficient Translation Defect TRIT1 or CDK5RAP1 Mutation Defect->i6A Defect->ms2i6A Block Dysfunction Mitochondrial Dysfunction Stalling->Dysfunction cluster_clinical Clinical & Genetic Analysis cluster_validation Molecular & Functional Validation cluster_mol Molecular Defect cluster_func Functional Consequence Phenotype Patient with Suspected Mitochondrial Disease Phenotype (e.g., Myoclonic Epilepsy, Spasticity) Sequencing Whole Exome/Genome Sequencing Phenotype->Sequencing Mutation Identify Pathogenic Variant in TRIT1 or CDK5RAP1 Sequencing->Mutation Fibroblasts Establish Patient-Derived Fibroblast Culture Mutation->Fibroblasts RNA Total RNA Extraction Fibroblasts->RNA Molecular Workflow OCR_Assay Mitochondrial Stress Test (e.g., Seahorse Assay) Fibroblasts->OCR_Assay Functional Workflow LCMS UPLC-MS/MS Analysis RNA->LCMS Result_Mol Confirm Quantitative Reduction of ms2i6A LCMS->Result_Mol Result_Func Confirm Impaired Oxygen Consumption Rate OCR_Assay->Result_Func

References

The Oncogenic Edge: ms2i6A Potentially Outweighs its Precursor i6A in Driving Cancer Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The enhanced oncogenic activity of ms2i6A is attributed to its role in fine-tuning the translation of proteins essential for cancer cell survival and proliferation. While both i6A and ms2i6A are involved in ensuring translational fidelity, the addition of the methylthio group to form ms2i6A appears to be a key event that shields cancer cells from anti-cancer mechanisms like autophagy and promotes a more aggressive phenotype.

Unraveling the Oncogenic Activities: A Data-Driven Comparison

While direct quantitative comparisons of the oncogenic potential of ms2i6A and i6A are limited in single studies, a synthesis of available data from various experimental models strongly indicates a more pronounced pro-cancer role for ms2i6A.

One of the most compelling pieces of evidence comes from studies on glioma-initiating cells (GICs), a subpopulation of cells within gliomas that are highly tumorigenic. Research has shown that the conversion of i6A to ms2i6A by the enzyme CDK5RAP1 is essential for maintaining the self-renewal capacity and tumorigenic potential of these cells. Furthermore, this conversion protects GICs from excessive autophagy, a cellular self-degradation process that can be triggered by i6A and can lead to cell death. This suggests that while i6A may have a tumor-suppressive effect by inducing autophagy, its conversion to ms2i6A effectively neutralizes this effect and promotes cancer cell survival.

Studies involving the knockdown of CDK5RAP1 in various cancer cell lines provide further indirect evidence of ms2i6A's superior oncogenic potential. In human breast cancer and malignant melanoma cells, reducing the levels of CDK5RAP1, and consequently the levels of ms2i6A, leads to a significant suppression of cell proliferation and an induction of apoptosis (programmed cell death)[1][2]. These findings underscore the importance of the i6A-to-ms2i6A conversion for the survival and growth of these cancer cells.

Experimental ModelKey FindingImplication for Oncogenic Potential
Glioma-Initiating Cells Conversion of i6A to ms2i6A by CDK5RAP1 is required for self-renewal and tumorigenicity, and protects against i6A-induced autophagy.ms2i6A demonstrates a higher oncogenic potential by promoting cancer stem cell properties and inhibiting a tumor-suppressive mechanism.
Human Breast Cancer Cells (MCF-7) Knockdown of CDK5RAP1 (leading to reduced ms2i6A) suppresses tumor growth and induces apoptosis.The presence of ms2i6A is critical for breast cancer cell survival and proliferation.
Human Malignant Melanoma Cells (A375) CDK5RAP1 deficiency suppresses proliferation and induces apoptosis.ms2i6A is important for the growth and survival of melanoma cells.

Signaling Pathways at the Core of a Malignant Transformation

The differential oncogenic potential of ms2i6A and i6A can be attributed to their distinct impacts on crucial cellular signaling pathways. The conversion to ms2i6A appears to be a key event that tips the balance in favor of pro-cancer signaling.

Studies on CDK5RAP1 have revealed that the presence of ms2i6A is linked to the suppression of pro-apoptotic pathways. For instance, in breast cancer cells, the absence of CDK5RAP1 and consequently ms2i6A leads to the activation of the ROS/JNK signaling pathway, a cascade that can trigger apoptosis. Similarly, in malignant melanoma, CDK5RAP1 deficiency induces apoptosis through the NF-κB signaling pathway. This suggests that ms2i6A plays a role in keeping these death-inducing pathways in check, thereby promoting cancer cell survival.

The interplay between i6A, ms2i6A, and autophagy is another critical aspect. In glioma stem cells, i6A can induce autophagy, a process that can have dual roles in cancer but in this context, appears to be tumor-suppressive. The conversion of i6A to ms2i6A by CDK5RAP1 abrogates this i6A-induced autophagy, highlighting a mechanism by which ms2i6A promotes tumorigenesis by counteracting a potential tumor-suppressive effect of its precursor.

Signaling_Pathways cluster_i6A i6A cluster_ms2i6A ms2i6A (via CDK5RAP1) i6A i6A Autophagy Autophagy i6A->Autophagy induces i6A_to_ms2i6A CDK5RAP1 i6A->i6A_to_ms2i6A Tumorigenesis Tumorigenesis Autophagy->Tumorigenesis inhibits (in GICs) ms2i6A ms2i6A ms2i6A->Tumorigenesis promotes ROS_JNK ROS/JNK Pathway ms2i6A->ROS_JNK inhibits NF_kB NF-κB Pathway ms2i6A->NF_kB inhibits Apoptosis Apoptosis ROS_JNK->Apoptosis induces NF_kB->Apoptosis induces i6A_to_ms2i6A->ms2i6A Clonogenic_Assay_Workflow start Start seed Seed cells at low density start->seed incubate Incubate for 1-3 weeks seed->incubate fix_stain Fix and stain colonies incubate->fix_stain quantify Count colonies fix_stain->quantify end End quantify->end Transwell_Assay_Workflow start Start setup Set up Transwell chamber (coat with Matrigel for invasion) start->setup seed Seed cells in upper chamber setup->seed chemoattractant Add chemoattractant to lower chamber seed->chemoattractant incubate Incubate chemoattractant->incubate quantify Fix, stain, and count cells on lower membrane incubate->quantify end End quantify->end In_Vivo_Tumorigenesis_Workflow start Start prepare Prepare cancer cell suspension start->prepare inject Inject cells into immunodeficient mice prepare->inject monitor Monitor tumor growth inject->monitor analyze Excise and analyze tumors monitor->analyze end End analyze->end

References

Preclinical Validation of Targeting the 2-Methylthio Isopentenyladenosine (ms2i6A) Pathway in Glioma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical validation of a novel therapeutic strategy targeting the 2-Methylthio Isopentenyladenosine (ms2i6A) pathway in glioma, specifically through the inhibition of the enzyme CDK5RAP1. The performance of this approach is compared with alternative therapeutic strategies for glioma, supported by available experimental data.

Introduction to the Therapeutic Target

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a modified nucleoside found in mitochondrial transfer RNAs (tRNAs).[1][2] Its synthesis is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1), which converts N6-isopentenyladenosine (i6A) into ms2i6A.[1][2] In the context of cancer, particularly in glioma-initiating cells (GICs), this pathway has emerged as a potential therapeutic target. Research indicates that GICs exploit the conversion of i6A to ms2i6A to evade the cytotoxic effects of i6A accumulation, which would otherwise induce excessive autophagy and inhibit tumor growth.[1][2] Therefore, targeting CDK5RAP1 to disrupt this pathway presents a promising anti-cancer strategy.

Comparative Analysis of Therapeutic Strategies

This section compares the preclinical efficacy of targeting the CDK5RAP1/ms2i6A pathway with other therapeutic modalities for glioma.

Therapeutic StrategyMechanism of ActionPreclinical Efficacy HighlightsLimitations & Challenges
Targeting CDK5RAP1 Inhibition of CDK5RAP1 leads to the accumulation of i6A, which induces excessive autophagy and subsequent cell death in glioma-initiating cells.[1][2]- Knockdown of CDK5RAP1 inhibits the self-renewal capacity and tumorigenic potential of GICs.[2] - CDK5RAP1 depletion leads to a significant reduction in sphere formation of GICs.[2] - The anti-tumor effect is specific to malignant cells, with minimal impact on normal neural stem cells.[2]- Currently in the preclinical stage of research. - No specific small molecule inhibitors of CDK5RAP1 have been reported in the reviewed literature. - In vivo efficacy and potential off-target effects are yet to be fully determined.
Standard Chemotherapy (e.g., Temozolomide) Alkylating agent that damages DNA in tumor cells, leading to apoptosis.- Standard of care for glioblastoma. - Can improve survival in a subset of patients.- High rates of intrinsic and acquired resistance. - Significant myelosuppressive side effects.
Targeted Therapy (e.g., EGFR inhibitors) Inhibition of specific signaling pathways (e.g., EGFR/PI3K/Akt) that are commonly dysregulated in glioma.- Can be effective in tumors with specific genetic alterations.- Limited efficacy due to tumor heterogeneity and development of resistance. - Often requires patient stratification based on biomarkers.
Immunotherapy (e.g., Checkpoint Inhibitors) Blocking of immune checkpoints to enhance the anti-tumor immune response.- Has shown promise in some preclinical models and early clinical trials.- Glioblastoma is considered an immunologically "cold" tumor with a highly immunosuppressive microenvironment, limiting the efficacy of current immunotherapies.

Experimental Data and Protocols

Key Experimental Findings for Targeting CDK5RAP1
ExperimentObservationQuantitative Data (Example)
CDK5RAP1 Knockdown in GICs Reduced sphere-forming capacity, indicating decreased self-renewal.Sphere formation reduced by ~60% in shCDK5RAP1-transfected GICs compared to control.[2]
i6A Treatment of GICs Induction of excessive autophagy, leading to cell death.Treatment with 10 µM i6A for 24 hours significantly increased LC3-II levels (an autophagy marker).[2]
Tumorigenicity Assay in vivo CDK5RAP1-deficient GICs showed reduced tumor formation in mouse models.Tumor volume in mice injected with shCDK5RAP1 GICs was significantly smaller than in the control group.[2]
Experimental Protocols

1. Cell Culture and Sphere Formation Assay:

  • Cell Lines: Human glioma-initiating cells (e.g., JKGIC2).

  • Culture Medium: DMEM/F12 medium supplemented with B27, human recombinant EGF, and FGF2.

  • Protocol:

    • Cells are dissociated into single cells.

    • Cells are plated at a density of 1,000 cells/well in a 96-well plate.

    • Cells are cultured for 7-10 days.

    • The number of spheres (neuro-spheres) with a diameter > 50 µm is counted.

2. Western Blot Analysis for Autophagy Markers:

  • Protocol:

    • Cells are lysed in RIPA buffer.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against LC3 and GAPDH.

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) system.

3. In Vivo Tumorigenicity Assay:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID mice).

  • Protocol:

    • GICs (e.g., 1 x 10^5 cells) are suspended in PBS.

    • Cells are stereotactically injected into the brains of the mice.

    • Tumor growth is monitored using bioluminescence imaging or MRI.

    • At the end of the experiment, mice are euthanized, and brains are collected for histological analysis.

Signaling Pathways and Experimental Workflows

CDK5RAP1_Pathway cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm i6A_mt i6A CDK5RAP1 CDK5RAP1 i6A_mt->CDK5RAP1 Substrate i6A_cyto i6A Accumulation i6A_mt->i6A_cyto Equilibrium Shift upon CDK5RAP1 Inhibition ms2i6A_mt ms2i6A Autophagy Excessive Autophagy ms2i6A_mt->Autophagy Prevents CDK5RAP1->ms2i6A_mt Conversion CellDeath GIC Cell Death Autophagy->CellDeath Leads to i6A_cyto->Autophagy Induces

Caption: The CDK5RAP1-mediated conversion of i6A to ms2i6A in mitochondria prevents the accumulation of cytotoxic i6A, thereby inhibiting autophagy and promoting glioma-initiating cell survival.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation GIC_Culture GIC Culture shRNA_Transfection CDK5RAP1 shRNA Transfection GIC_Culture->shRNA_Transfection Sphere_Assay Sphere Formation Assay shRNA_Transfection->Sphere_Assay Western_Blot Western Blot (LC3) shRNA_Transfection->Western_Blot Intracranial_Injection Intracranial Injection of GICs shRNA_Transfection->Intracranial_Injection Inject Transfected GICs Mouse_Model Immunocompromised Mouse Model Mouse_Model->Intracranial_Injection Tumor_Monitoring Tumor Growth Monitoring Intracranial_Injection->Tumor_Monitoring Histology Histological Analysis Tumor_Monitoring->Histology

Caption: A typical experimental workflow for the preclinical validation of targeting CDK5RAP1 in glioma, encompassing both in vitro and in vivo studies.

Conclusion

The preclinical data strongly suggest that targeting the CDK5RAP1/ms2i6A pathway is a viable and promising therapeutic strategy for glioma. Its specificity for cancer-initiating cells and its novel mechanism of action—inducing autophagy—differentiate it from current standard-of-care treatments. However, further research is imperative to develop specific CDK5RAP1 inhibitors and to rigorously evaluate their efficacy and safety in more advanced preclinical models before translation to the clinic can be considered. This approach represents a significant potential addition to the arsenal (B13267) of therapies for this challenging disease.

References

Safety Operating Guide

Navigating the Disposal of 2-Methylthio Isopentenyladenosine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. 2-Methylthio Isopentenyladenosine, a modified nucleoside utilized in various research applications, requires a systematic approach to its disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste.

I. Waste Characterization and Hazard Assessment

The first step in proper chemical disposal is to characterize the waste. Based on available information for similar nucleoside analogs, this compound should be handled as a potentially harmful chemical. Although not classified as acutely toxic, it may cause irritation upon contact with skin or eyes, and may be harmful if ingested or inhaled.

Actionable Steps for Waste Determination:

  • Consult Institutional Guidelines: Always prioritize your organization's established protocols for chemical waste.

  • Assume Hazard: In the absence of a specific SDS, treat the compound with caution. Assume it may be harmful if swallowed, inhaled, or comes into contact with skin.

  • Consider Contaminants: The waste stream will also contain other materials (e.g., solvents, buffers, media). These must be factored into the overall hazard assessment.

II. Personal Protective Equipment (PPE) and Handling

Proper handling is crucial to minimize exposure during use and disposal.

PPE & Handling Recommendations
Engineering Controls
Eye Protection
Hand Protection
Skin and Body Protection
Hygiene Measures

III. Segregation and Storage of Waste

Proper segregation prevents accidental chemical reactions and ensures compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the waste's components.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste mixture.

  • Segregation: Do not mix this waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizers.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from general laboratory traffic.

IV. Step-by-Step Disposal Protocol

  • Preparation: Ensure all necessary PPE is worn. Prepare the designated hazardous waste container by ensuring it is clean, dry, and properly labeled.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.

    • Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid waste container. Avoid splashing.

    • Contaminated Labware: Dispose of grossly contaminated items such as pipette tips, tubes, and gloves in the designated solid waste container.

  • Container Sealing: Securely cap the waste container immediately after adding waste. Do not leave containers open.

  • Temporary Storage: Place the sealed container in your laboratory's designated satellite accumulation area.

  • Waste Pickup: Arrange for waste pickup through your institution's EHS department according to their schedule and procedures. Do not dispose of this chemical down the drain or in regular trash.

V. Emergency Procedures

  • Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek medical attention and provide the medical personnel with information about the chemical.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Labeled Hazardous Waste Container C Transfer Chemical Waste to Container B->C D Dispose of Contaminated Labware in Container C->D E Securely Seal Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Institutional EHS F->G spill Spill or Exposure Occurs emergency Follow Emergency Procedures spill->emergency

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always follow the specific safety and disposal procedures established by your institution and comply with all applicable local, state, and federal regulations.

Personal protective equipment for handling 2-Methylthio Isopentenyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methylthio Isopentenyladenosine (CAS No. 20859-00-1). Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on best practices for handling structurally related nucleoside analogues and thiolated organic molecules. A conservative approach is recommended to ensure personnel safety.

Pre-Handling and Engineering Controls

Prior to handling this compound, ensure that all necessary engineering controls and safety equipment are in place and operational.

Operational Plan:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation to control airborne concentrations.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

  • Personnel Training: All personnel must be trained on the potential hazards of and safe handling procedures for modified nucleosides.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This is based on general requirements for handling research chemicals with unknown toxicological properties and data from similar modified nucleosides.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or equivalent standards.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Inspect for tears or holes before use.
Body Protection Laboratory CoatTo be worn at all times in the designated work area.
Respiratory Protection Not generally required if handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of inhalation.

Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential to prevent contamination and exposure.

Experimental Workflow:

  • Preparation: Don all required PPE before entering the designated work area.

  • Weighing: If weighing the solid form, do so within a chemical fume hood to prevent inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

Below is a diagram illustrating the safe handling workflow for this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Don Personal Protective Equipment (PPE) weigh Weigh Solid Compound prep1->weigh Enter Designated Area dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are based on general procedures for chemical exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. Some related compounds are known to be very toxic to aquatic life with long-lasting effects.

Disposal Protocol:

  • Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Environmental Precaution: Avoid release to the environment. Do not allow the substance to enter drains or watercourses.[1]

  • Final Disposal: Arrange for disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Below is a logical diagram for the disposal of this compound waste.

DisposalPlan cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal collect_solid Unused Solid Compound container Designated, Labeled Hazardous Waste Container collect_solid->container collect_liquid Contaminated Solutions collect_liquid->container collect_ppe Used PPE collect_ppe->container disposal_co Licensed Hazardous Waste Disposal Company container->disposal_co Arrange for Pickup regulations Adherence to Local, State, and Federal Regulations disposal_co->regulations

Caption: Disposal plan for this compound waste.

References

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